1-(4-Amino-2-methylphenyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-amino-2-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHKTMSHDAAPRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557329 | |
| Record name | 1-(4-Amino-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38177-98-9 | |
| Record name | 1-(4-Amino-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"1-(4-Amino-2-methylphenyl)ethanone" synthesis pathways
An In-depth Technical Guide to the Synthesis of 1-(4-Amino-2-methylphenyl)ethanone
Introduction
This compound, also known as 4-amino-2-methylacetophenone, is a valuable substituted acetophenone derivative. Its structural arrangement, featuring an acetyl group and an amino group on a toluene framework, makes it a critical building block and intermediate in the synthesis of a wide range of organic molecules. Particularly in the pharmaceutical and agrochemical industries, this compound serves as a key precursor for the construction of complex heterocyclic systems, including quinolines and other pharmacologically active scaffolds. This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering in-depth analysis, step-by-step protocols, and a comparative assessment to aid researchers and drug development professionals in its practical preparation.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals two primary and strategically distinct synthetic routes. The key C-C or C-N bond disconnections point towards readily available starting materials.
-
C-N Bond Disconnection: This approach suggests the formation of the amine via the reduction of a corresponding nitro group. This leads back to 1-(2-methyl-4-nitrophenyl)ethanone, which can be synthesized from 2-methylacetophenone through electrophilic aromatic substitution (nitration). This is designated as Pathway I .
-
C-C Bond Disconnection: This strategy involves the formation of the C-acetyl bond on a pre-existing aniline derivative. This points to a Friedel-Crafts acylation of a protected m-toluidine (3-methylaniline), such as N-(3-methylphenyl)acetamide. This is designated as Pathway II .
Caption: Retrosynthetic analysis of this compound.
Pathway I: Nitration of 2-Methylacetophenone and Subsequent Reduction
This pathway is a classic and reliable method for introducing an amino group onto an aromatic ring. It leverages the directing effects of the substituents on the starting material, 2-methylacetophenone, to achieve the desired regiochemistry.
Causality and Strategic Choices
The success of this route hinges on the regioselectivity of the initial nitration step. In 2-methylacetophenone, the methyl group is an activating, ortho, para-director, while the acetyl group is a deactivating, meta-director. The position para to the strongly activating methyl group (C4) is also conveniently meta to the acetyl group. This convergence of directing effects strongly favors the nitration at the C4 position, leading to the desired intermediate, 1-(2-methyl-4-nitrophenyl)ethanone[1][2][3]. The subsequent step requires a chemoselective reduction of the nitro group in the presence of a ketone. Catalytic hydrogenation or metal-acid systems like SnCl₂/HCl are well-suited for this transformation, as they preferentially reduce the nitro group without affecting the carbonyl moiety[4][5].
Caption: Synthetic scheme for Pathway I.
Experimental Protocols
Step 1: Synthesis of 1-(2-Methyl-4-nitrophenyl)ethanone (Nitration)
This protocol is adapted from standard nitration procedures for substituted acetophenones[5].
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 100 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C using an ice-salt bath.
-
Addition of Substrate: Slowly add 26.8 g (0.2 mol) of 2-methylacetophenone to the cooled sulfuric acid while maintaining the internal temperature below 5 °C.
-
Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by adding 15 mL of concentrated nitric acid (HNO₃) to 30 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Reaction: Add the nitrating mixture dropwise from the funnel to the solution of 2-methylacetophenone over 60-90 minutes. It is critical to ensure the reaction temperature does not exceed 10 °C.
-
Stirring: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.
-
Isolation: The precipitated yellow solid, 1-(2-methyl-4-nitrophenyl)ethanone, is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.
Step 2: Synthesis of this compound (Reduction)
This protocol utilizes tin(II) chloride, a mild and selective reducing agent for aromatic nitro groups[4][5].
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 17.9 g (0.1 mol) of 1-(2-methyl-4-nitrophenyl)ethanone in 200 mL of ethanol.
-
Addition of Reducing Agent: Add 70 g of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.
-
Reaction: Heat the mixture to reflux with constant stirring for 3-5 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 8) and the tin salts have precipitated.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water.
Pathway II: Friedel-Crafts Acylation of Protected m-Toluidine
This pathway builds the molecule by forming the key C-C bond via a Friedel-Crafts acylation. It requires protection of the starting aniline to prevent unwanted side reactions and to control the regioselectivity of the acylation.
Causality and Strategic Choices
Direct Friedel-Crafts acylation on m-toluidine is not feasible because the amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. Therefore, the amine must first be protected. Acetylation to form N-(3-methylphenyl)acetamide is a common and effective strategy[6][7]. The resulting acetamido group is a potent ortho, para-director. In the acylation of N-(3-methylphenyl)acetamide, the incoming electrophile (the acylium ion) is directed to the positions ortho and para to the acetamido group. The position para to the acetamido group is sterically hindered by the adjacent methyl group. The most electronically activated and sterically accessible position is C4 (ortho to the acetamido group and para to the methyl group), leading to the desired regioisomer. The final step is a simple hydrolysis to remove the protecting group.
Caption: Synthetic scheme for Pathway II.
Experimental Protocols
Step 1: Synthesis of N-(3-methylphenyl)acetamide (Protection)
-
Setup: To a solution of 21.4 g (0.2 mol) of m-toluidine in 100 mL of dichloromethane in a flask, add 25 mL of pyridine.
-
Reaction: Cool the mixture in an ice bath and add 22.5 g (0.22 mol) of acetic anhydride dropwise with stirring.
-
Stirring: Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Pour the mixture into 200 mL of 2M HCl to neutralize the pyridine. Separate the organic layer.
-
Isolation: Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield N-(3-methylphenyl)acetamide, which can be purified by recrystallization from ethanol/water.[6][7]
Step 2: Synthesis of 1-(4-Acetamido-2-methylphenyl)ethanone (Friedel-Crafts Acylation)
This is a general protocol for Friedel-Crafts acylation[8][9].
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend 40 g (0.3 mol) of anhydrous aluminum chloride (AlCl₃) in 150 mL of dry 1,2-dichloroethane.
-
Addition of Acylating Agent: Cool the suspension to 0 °C and add 16.5 g (0.21 mol) of acetyl chloride dropwise.
-
Addition of Substrate: After stirring for 15 minutes, add a solution of 14.9 g (0.1 mol) of N-(3-methylphenyl)acetamide in 50 mL of 1,2-dichloroethane dropwise, keeping the temperature below 10 °C.
-
Reaction: Stir the mixture at room temperature for 12-18 hours.
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Isolation: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄. After solvent removal, the crude product can be purified by column chromatography.
Step 3: Synthesis of this compound (Deprotection)
-
Setup: In a round-bottom flask, dissolve the crude 1-(4-acetamido-2-methylphenyl)ethanone from the previous step in a mixture of 100 mL of ethanol and 100 mL of 6M HCl.
-
Reaction: Heat the solution to reflux for 4-6 hours until TLC analysis indicates the disappearance of the starting material.
-
Work-up: Cool the reaction mixture and neutralize it with a concentrated NaOH solution until basic.
-
Isolation: Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product.
Comparative Analysis of Synthetic Pathways
| Feature | Pathway I (Nitration/Reduction) | Pathway II (Friedel-Crafts Acylation) |
| Starting Material | 2-Methylacetophenone | m-Toluidine |
| Number of Steps | 2 | 3 |
| Key Transformation | Nitration, Nitro Reduction | Amine Protection, Friedel-Crafts Acylation, Deprotection |
| Regiocontrol | Excellent, governed by converging directing effects. | Good, governed by the strong directing effect of the acetamido group. |
| Reagents & Hazards | Strong acids (H₂SO₄, HNO₃), flammable solvents, SnCl₂ (toxic). | AlCl₃ (hygroscopic, corrosive), acetyl chloride (corrosive), flammable solvents. |
| Potential Yield | Generally moderate to good. | Can be high, but Friedel-Crafts reactions can be sensitive to conditions. |
| Scalability | Well-established and scalable. Nitration requires careful thermal control. | Scalable, but requires anhydrous conditions and handling of solid AlCl₃. |
| Waste Stream | Acidic waste, tin or catalyst waste. | Acidic waste, aluminum waste, chlorinated solvents. |
Conclusion
Both Pathway I and Pathway II represent viable and effective strategies for the synthesis of this compound.
-
Pathway I is more direct, with only two steps, and benefits from excellent, predictable regiocontrol during the nitration step. It is often the preferred route in many academic and industrial settings due to its straightforwardness.
-
Pathway II offers an alternative that avoids the direct use of potent nitrating agents. While it involves an additional protection/deprotection sequence, the Friedel-Crafts acylation is a powerful C-C bond-forming reaction that provides a different strategic approach to the target molecule.
The choice between these pathways will ultimately depend on factors such as the availability and cost of starting materials, the scale of the synthesis, equipment availability, and specific safety and environmental considerations of the research or manufacturing facility.
References
- Vertex AI Search, (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I).
- ChemicalBook, (n.d.). 4-Aminoacetophenone synthesis.
- Benchchem, (2025). Technical Support Center: Reduction of 1-(2-Methoxy-4-nitrophenyl)ethanone.
- Sigma-Aldrich, (n.d.).
- Google Patents, (2013).
- PubChem, (n.d.). N-Methyl-N-(3-methylphenyl)acetamide.
- ECHEMI, (n.d.). N-(3-Methylphenyl)acetamide Formula.
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- Master Organic Chemistry, (2018). EAS Reactions (3)
- Guidechem, (2023). How to Synthesize 2-Aminoacetophenone?.
- SIELC Technologies, (2018). Acetamide, N-(3-amino-4-methylphenyl)-.
- The Royal Society of Chemistry, (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.
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- Synthesis of 3'-Methyl-4'-((methylsulfonyl)amino)acetophenone, Chart I; Steps VIII and IX.
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- BenchChem, (2025). A Technical Guide to 1-(2-Amino-5-methylphenyl)
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An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-methylacetophenone
Introduction: Unveiling a Versatile Building Block
In the landscape of medicinal chemistry and organic synthesis, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents and functional materials. 4-Amino-2-methylacetophenone, a substituted aromatic ketone, represents a key building block whose structural features—a nucleophilic amino group, a reactive ketone, and a substituted phenyl ring—offer a rich platform for chemical diversification. This guide provides a comprehensive exploration of the core physicochemical properties of 4-Amino-2-methylacetophenone, offering insights into its behavior, characterization, and handling. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for their scientific endeavors.
Molecular Identity and Core Physicochemical Characteristics
4-Amino-2-methylacetophenone, systematically named 1-(4-amino-2-methylphenyl)ethanone, is a crystalline solid under standard conditions. Its fundamental properties are summarized in the table below, providing a quantitative foundation for its use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 38177-98-9 | [1][2][3] |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Melting Point | 93-94°C | [4] |
| Boiling Point | 177-179°C (at 13 Torr) | [4] |
| Density (Predicted) | 1.069 ± 0.06 g/cm³ | [4] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |
The melting point of 93-94°C indicates that this compound is a solid at room temperature, which has implications for its storage and handling, requiring a well-sealed container to prevent contamination. The provided boiling point at reduced pressure suggests that purification by vacuum distillation is a viable method. Its slight solubility in common organic solvents like DMSO and methanol dictates the choice of solvent systems for reactions and analytical characterization.
Structural Elucidation and Spectroscopic Signature
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For 4-Amino-2-methylacetophenone, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region will be particularly informative due to the substitution pattern on the benzene ring.
-
Aromatic Protons: The three protons on the aromatic ring will appear as distinct signals, likely in the range of 6.5-7.8 ppm. The coupling patterns between these protons will confirm their relative positions.
-
Amino Protons (-NH₂): A broad singlet corresponding to the two amino protons is expected, typically in the range of 3.5-4.5 ppm. The chemical shift of this signal can be highly dependent on the solvent and concentration.
-
Methyl Protons (-CH₃): Two sharp singlets are anticipated: one for the methyl group attached to the aromatic ring (typically around 2.2-2.5 ppm) and another for the acetyl methyl group (around 2.5 ppm).
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around 195-200 ppm, is characteristic of the ketone carbonyl carbon.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing acetyl group.
-
Methyl Carbons (-CH₃): Two signals in the upfield region (typically 15-30 ppm) will correspond to the two methyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Amino-2-methylacetophenone is expected to show characteristic absorption bands.
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.
-
C=O Stretching: A strong, sharp absorption band around 1660-1680 cm⁻¹ is indicative of the carbonyl group of the ketone.
-
C-N Stretching: An absorption band in the region of 1250-1350 cm⁻¹ corresponds to the stretching vibration of the aromatic amine C-N bond.
-
Aromatic C-H and C=C Stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, are characteristic of the aromatic ring.
Purity Assessment: Ensuring Quality and Reproducibility
The purity of 4-Amino-2-methylacetophenone is critical for its application in drug discovery and development, as impurities can lead to undesirable side reactions or biological effects. High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for assessing the purity of non-volatile organic compounds. [2]
Standard HPLC Protocol for Purity Determination
-
Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized 4-Amino-2-methylacetophenone in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
Instrumentation:
-
Column: A C18 reverse-phase column is typically suitable for this type of analysis.
-
Mobile Phase: A gradient elution using a mixture of water (often with a small amount of an acid like formic or trifluoroacetic acid to improve peak shape) and acetonitrile is commonly employed.
-
Detector: A UV detector set at a wavelength where the compound exhibits strong absorbance is used for detection.
-
-
Analysis: Inject a small volume of the sample solution onto the HPLC system and record the chromatogram.
-
Data Interpretation: The purity is determined by calculating the area percentage of the main peak corresponding to 4-Amino-2-methylacetophenone relative to the total area of all peaks in the chromatogram.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions must be observed when handling 4-Amino-2-methylacetophenone. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally related compounds such as 4-aminoacetophenone provides guidance on its potential hazards.
-
Health Hazards: It is likely to be harmful if swallowed and may cause skin, eye, and respiratory tract irritation. [5][6]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [5][6]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. [6]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [4]
Applications in Drug Discovery and Medicinal Chemistry
Aminoacetophenones are a class of compounds that serve as valuable intermediates in the synthesis of a wide range of biologically active molecules. [7]The presence of both an amino group and a ketone functionality in 4-Amino-2-methylacetophenone allows for its use in the construction of various heterocyclic systems, which are prevalent in many approved drugs.
-
Scaffold for Heterocyclic Synthesis: The amino group can act as a nucleophile in reactions to form heterocycles such as quinolines, quinolones, and pyrimidines, which are known to exhibit a broad spectrum of biological activities, including anti-inflammatory and anticancer properties. [8][9]* Precursor for Schiff Bases: The amino group can be condensed with aldehydes or ketones to form Schiff bases, which can then be used as ligands for the synthesis of metal complexes with potential therapeutic applications. [8] The strategic placement of the methyl group on the aromatic ring can also influence the pharmacological properties of the resulting compounds by altering their steric and electronic characteristics, potentially leading to improved potency or selectivity.
Conclusion
4-Amino-2-methylacetophenone is a valuable and versatile building block in organic synthesis and medicinal chemistry. A thorough understanding of its physicochemical properties, spectroscopic signature, and handling requirements is essential for its effective and safe utilization in a research and development setting. This guide has provided a comprehensive overview of these key aspects, offering a solid foundation for scientists and researchers to leverage the full potential of this important chemical intermediate.
References
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Oxford Lab Chem. (n.d.). Material Safety Data Sheet - 4-amino acetophenone. Retrieved from [Link]
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"1-(4-Amino-2-methylphenyl)ethanone" CAS number 38177-98-9
An In-depth Technical Guide to 1-(4-Amino-2-methylphenyl)ethanone (CAS: 38177-98-9)
Authored by: A Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This guide moves beyond a simple recitation of facts to explain the causality behind its properties, reactivity, and applications, grounding its claims in established chemical principles and verifiable data.
Section 1: Core Molecular Profile and Physicochemical Properties
This compound, also known as 4-amino-2-methylacetophenone, is a substituted aromatic ketone.[1][][3] Its structure, featuring an aniline moiety and an acetophenone core, makes it a versatile building block in organic synthesis. The strategic placement of the amino, methyl, and acetyl groups on the phenyl ring dictates its reactivity and utility as a precursor for more complex molecular architectures, particularly within the pharmaceutical industry.[1][4]
Molecular Structure
The fundamental structure is key to understanding the compound's behavior. The electron-donating effects of the amino and methyl groups influence the reactivity of the aromatic ring and the ketone functionality.
Physicochemical Data
The physical properties of a compound are critical for determining appropriate handling, storage, and reaction conditions. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 38177-98-9 | [1][5] |
| Molecular Formula | C₉H₁₁NO | [][5] |
| Molecular Weight | 149.19 g/mol | [][5] |
| Appearance | Pale Orange to Light Orange Solid/Powder | [4][6] |
| Melting Point | 93-94 °C | [4][6] |
| Boiling Point | 305.8 °C at 760 mmHg | [][4] |
| Density | ~1.07 g/cm³ (Predicted/Measured) | [][4][6] |
| Solubility | Slightly soluble in DMSO and Methanol | [4][6] |
| Storage | Sealed in dry, 2-8°C | [5][6] |
Section 2: Analytical Characterization
Rigorous analytical characterization is the bedrock of chemical synthesis, ensuring identity and purity. While a publicly available, fully interpreted set of spectra for this specific compound is not readily found, we can predict the expected spectral features based on its functional groups and by analogy to similar structures like 4'-aminoacetophenone.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:
-
Singlets for the acetyl protons (-C(O)CH₃) and the methyl protons (-CH₃) on the ring, likely in the 2.0-2.5 ppm range.
-
A broad singlet for the amine protons (-NH₂), which can vary in chemical shift depending on solvent and concentration.
-
Distinct aromatic protons in the 6.5-7.8 ppm region, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
-
¹³C NMR: The carbon NMR would show distinct peaks for the carbonyl carbon (~195-200 ppm), the two methyl carbons, and the six aromatic carbons, with carbons attached to nitrogen and oxygen appearing at characteristic downfield shifts.
Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint of the functional groups present.
-
N-H Stretch: Two characteristic sharp peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).
-
C=O Stretch: A strong, sharp absorption band around 1660-1685 cm⁻¹ is indicative of the aryl ketone carbonyl group.[8] Conjugation with the aromatic ring slightly lowers this frequency compared to a simple alkyl ketone.
-
C-N Stretch: A peak in the 1250-1350 cm⁻¹ range would correspond to the aryl C-N stretching.
-
Aromatic C-H & C=C Stretches: Signals corresponding to aromatic C-H stretching will appear just above 3000 cm⁻¹, while C=C ring stretches will be visible in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 149. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) to form a stable acylium ion, a characteristic fragmentation for acetophenones.[9]
Section 3: Synthesis and Reactivity
As a chemical intermediate, the value of this compound lies in its predictable synthesis and its capacity for further chemical transformation.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
A logical and industrially scalable approach to synthesize this molecule is through the Friedel-Crafts acylation of a protected 3-methylaniline. The amino group must first be protected to prevent it from reacting with the Lewis acid catalyst and to avoid N-acylation.
Protocol Causality:
-
Protection: The amine is highly nucleophilic and basic. Without protection, it would form a complex with the AlCl₃ catalyst, deactivating it and preventing the desired ring acylation. Acetylation is a common and reversible protection strategy.
-
Acylation: The acetyl group is an ortho, para-director. In N-(3-methylphenyl)acetamide, the bulky acetamido group sterically hinders the ortho positions (2 and 6), while the methyl group also directs. The position para to the strong activating acetamido group (position 4) is the most electronically enriched and sterically accessible site for electrophilic substitution.
-
Deprotection: Acid or base-catalyzed hydrolysis removes the acetyl protecting group to reveal the primary amine, yielding the final product.
Core Reactivity
The molecule possesses two primary reactive centers: the nucleophilic amino group and the electrophilic carbonyl carbon. This dual functionality is what makes it a valuable intermediate.
-
Amino Group Reactions: The primary aromatic amine can be readily diazotized to form a diazonium salt, a gateway intermediate for a vast array of Sandmeyer-type reactions to introduce halides, cyano, or hydroxyl groups. It can also be acylated, alkylated, or sulfonated to build more complex structures.
-
Ketone Group Reactions: The carbonyl group can be reduced to a secondary alcohol, undergo reductive amination, or participate in condensation reactions at the alpha-carbon. It is a key handle for extending the carbon skeleton.
Section 4: Applications in Drug Discovery and Development
The classification of this compound as a "Pharma intermediate" and "Fine Chemical" points to its role as a foundational piece in constructing Active Pharmaceutical Ingredients (APIs).[1][4] Substituted aminophenyl ketones are prevalent scaffolds in medicinal chemistry.
Role as a Scaffolding Intermediate
In drug discovery, programs often start with a "hit" compound that is then optimized. Intermediates like this compound are not drugs themselves but are used to systematically create libraries of related compounds (analogues) to improve potency, selectivity, and pharmacokinetic properties (ADME). For example, the 2,4-diamino-5-ketopyrimidine core has been identified as a critical structure for potent cyclin-dependent kinase (CDK) inhibitors used in cancer therapy.[10] An intermediate like ours provides the substituted aminophenyl fragment that could be incorporated into such a scaffold.
The process is iterative: chemists use the reactive handles on the intermediate to add different chemical groups, biologists test the new compounds, and the cycle repeats. The specific substitution pattern of CAS 38177-98-9 (amino at C4, methyl at C2) provides a unique steric and electronic profile that can be exploited to achieve specific binding interactions with a biological target.
Section 5: Safety, Handling, and Disposal
Adherence to safety protocols is non-negotiable. The following information is synthesized from publicly available Safety Data Sheets (SDS). Note that the provided SDS information sometimes refers to isomers or related compounds, but the general precautions for an amino-acetophenone derivative are applicable.
Hazard Identification
-
Respiratory Irritation: May cause respiratory irritation.[11]
Recommended Handling and Storage
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[11][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[11][13][14]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[11][12]
-
Storage: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place, often under an inert atmosphere.[5][15]
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[11][12]
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation occurs, seek medical attention.[11][12]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11][12]
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[11][12]
Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the chemical enter drains or the environment.[11][13]
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molecular structure of "1-(4-Amino-2-methylphenyl)ethanone"
An In-Depth Technical Guide to the Molecular Structure of 1-(4-Amino-2-methylphenyl)ethanone
Introduction
This compound, also known as 4-Amino-2-methylacetophenone, is an aromatic ketone and a substituted aniline. Its unique structure, featuring an acetyl group and an amino group on a toluene backbone, makes it a valuable intermediate in organic synthesis. The positional arrangement of these functional groups—the amino group para to the acetyl group and ortho to a methyl group—governs its chemical reactivity and dictates its utility as a precursor in the development of pharmaceuticals, agrochemicals, and dyes. This guide provides a comprehensive analysis of its molecular structure, synthesis, and physicochemical properties, grounded in established analytical techniques.
Physicochemical Properties
The physical and chemical characteristics of this compound define its behavior in various chemical environments and are crucial for its handling, storage, and application in synthetic protocols. These properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 38177-98-9 | [1][2][3] |
| Molecular Formula | C₉H₁₁NO | [2][3][4] |
| Molecular Weight | 149.19 g/mol | [2][4] |
| Appearance | Pale Orange to Light Orange Solid | [1][2] |
| Melting Point | 93-94°C | [1][2] |
| Boiling Point | 305.6 ± 22.0 °C at 760 mmHg | [4] |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1][2] |
| pKa (Predicted) | 2.29 ± 0.10 (Conjugate Acid) | [1] |
Synthesis and Reaction Mechanisms
The most direct and common method for synthesizing substituted acetophenones is the Friedel-Crafts acylation.[5][6] For this compound, this involves the acylation of 3-methylaniline (m-toluidine). However, the amino group in the starting material is a strong activating group that can coordinate with the Lewis acid catalyst, deactivating it and leading to poor yields or undesired side reactions.
To circumvent this, a common strategy involves protecting the amino group, typically by converting it into an amide (e.g., an acetanilide). The amide is still an ortho, para-director but is less activating and does not poison the catalyst. The synthesis, therefore, proceeds via a multi-step workflow.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
Step 1: Protection of the Amino Group
-
In a round-bottom flask, dissolve 3-methylaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring in an ice bath.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture into cold water to precipitate the product, N-(3-methylphenyl)acetamide.
-
Filter the solid, wash with cold water, and dry.
Step 2: Friedel-Crafts Acylation
-
Suspend the dried N-(3-methylphenyl)acetamide in a suitable solvent such as 1,2-dichloroethane.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) in portions. A stoichiometric amount of the Lewis acid is typically required as it complexes with the carbonyl groups.[7]
-
While maintaining the low temperature, add acetyl chloride dropwise.
-
After the addition is complete, allow the reaction to proceed at room temperature for several hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the acylated product, predominantly 1-(4-acetamido-2-methylphenyl)ethanone.
Step 3: Deprotection of the Amino Group
-
Reflux the crude product from Step 2 in an aqueous solution of hydrochloric acid.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the solution and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the final product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Workflow Visualization
Caption: Synthetic workflow for this compound.
Molecular Structure and Spectroscopic Analysis
The definitive structure of this compound is elucidated through a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and connectivity.
Caption: Chemical structure of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. The expected signals are as follows:
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Notes |
| Ar-H (H-3) | ~7.6 | d | 1H | Ortho to the acetyl group, showing coupling to H-5. |
| Ar-H (H-5) | ~6.6 | dd | 1H | Ortho to the amino group, showing coupling to H-3 and H-6. |
| Ar-H (H-6) | ~6.5 | d | 1H | Ortho to the amino group, showing coupling to H-5. |
| -NH₂ | ~4.0 - 5.0 | br s | 2H | Broad singlet, chemical shift is solvent-dependent. |
| -C(=O)CH₃ | ~2.5 | s | 3H | Singlet for the acetyl methyl group. |
| Ar-CH₃ | ~2.4 | s | 3H | Singlet for the ring methyl group. |
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of chemically distinct carbon environments.
| Carbon | Chemical Shift (δ, ppm) (Predicted) | Notes |
| C =O | ~197 | Carbonyl carbon of the ketone. |
| Ar-C -NH₂ (C-4) | ~150 | Aromatic carbon attached to the electron-donating amino group. |
| Ar-C -CH₃ (C-2) | ~140 | Aromatic carbon attached to the methyl group. |
| Ar-C -C=O (C-1) | ~128 | Aromatic carbon attached to the electron-withdrawing acetyl group. |
| Ar-C H (C-3, C-5, C-6) | ~113 - 130 | Aromatic methine carbons. |
| -C(=O)C H₃ | ~26 | Acetyl methyl carbon. |
| Ar-C H₃ | ~21 | Ring methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are predicted based on data for similar compounds like 4-methylacetophenone.[8][9]
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration |
| N-H | 3300 - 3500 | Medium | Symmetric & Asymmetric Stretch (Primary Amine) |
| C-H (Aromatic) | 3000 - 3100 | Medium-Weak | Stretch |
| C-H (Aliphatic) | 2850 - 3000 | Medium-Weak | Stretch |
| C=O (Ketone) | 1660 - 1685 | Strong | Stretch (Conjugated) |
| C=C (Aromatic) | 1500 - 1600 | Medium | Ring Stretch |
| C-N | 1250 - 1350 | Medium | Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Ion (Predicted) | Notes |
| 149 | [M]⁺ | Molecular ion peak.[4] |
| 134 | [M - CH₃]⁺ | Loss of a methyl group from the acetyl moiety. |
| 106 | [M - COCH₃]⁺ | Loss of the acetyl group (acylium ion cleavage). |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for toluene derivatives. |
Reactivity and Applications
The chemical behavior of this compound is dictated by its three key functional components: the aromatic ring, the primary amino group, and the ketone.
-
Amino Group Reactivity : The primary aromatic amine can undergo diazotization when treated with nitrous acid, forming a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of substituents (e.g., -OH, -CN, -X) onto the aromatic ring. The amino group can also be acylated or alkylated.[10]
-
Ketone Reactivity : The acetyl group can participate in various reactions. The carbonyl carbon is susceptible to nucleophilic attack, and the α-methyl protons are acidic, allowing for reactions such as aldol condensations and haloform reactions. The ketone can be reduced to a secondary alcohol or completely reduced to an ethyl group via methods like the Wolff-Kishner or Clemmensen reduction.[7]
-
Aromatic Ring Reactivity : The aromatic ring is activated by both the amino and methyl groups, making it susceptible to further electrophilic aromatic substitution. The directing effects of the existing substituents will determine the position of new incoming groups.
Due to this versatile reactivity, this compound serves as a key building block in medicinal chemistry and materials science. Its structural motif is found in various biologically active compounds. For instance, related aminoacetophenones are precursors for the synthesis of anti-inflammatory agents and other pharmaceutical compounds.[11] It is also a valuable intermediate for creating more complex molecular architectures for use as dyes and functional polymers.[12]
References
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Powder this compound CAS 38177-98-9 at best price in Hyderabad . IndiaMART. Available at: [Link]
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1-(4-Amino-3-methylphenyl)ethanone | C9H11NO | CID 13355515 . PubChem. Available at: [Link]
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Ethanone, 1-(4-methylphenyl)- . NIST WebBook. Available at: [Link]
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Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b) . ResearchGate. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry. Available at: [Link]
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Friedel-Crafts Acylation . Organic Chemistry Portal. Available at: [Link]
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p-Aminoacetophenone | C8H9NO | CID 7468 . PubChem. Available at: [Link]
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Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions . PubMed Central. Available at: [Link]
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Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 . Scientific & Academic Publishing. Available at: [Link]
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Ethanone, 1-(4-methylphenyl)- Mass Spectrum . NIST WebBook. Available at: [Link]
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Ethanone, 1-(4-methylphenyl)- IR Spectrum . NIST WebBook. Available at: [Link]
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A Technical Guide to the Spectroscopic Profile of 4-Amino-2-methylacetophenone
This guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Amino-2-methylacetophenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of infrared (IR), nuclear magnetic resonance (¹H NMR and ¹³C NMR), and mass spectrometry (MS) data pertinent to this compound. While direct experimental spectra for 4-Amino-2-methylacetophenone are not widely available in public repositories, this guide synthesizes data from analogous compounds and foundational spectroscopic principles to present a robust, predictive analysis of its spectral features.
Introduction: The Structural Significance of 4-Amino-2-methylacetophenone
4-Amino-2-methylacetophenone is an aromatic ketone with a molecular formula of C₉H₁₁NO. Its structure, featuring an acetophenone core substituted with an amino group at the 4-position and a methyl group at the 2-position, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The precise arrangement of these functional groups dictates the molecule's chemical reactivity and physical properties, which are in turn elucidated through various spectroscopic techniques. Understanding the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For 4-Amino-2-methylacetophenone, the IR spectrum is expected to be dominated by the characteristic absorptions of the amino group, the carbonyl group, and the aromatic ring.
Predicted Infrared Spectral Data for 4-Amino-2-methylacetophenone
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3450-3300 | Strong, Doublet | N-H Symmetric & Asymmetric Stretching | Primary Amine |
| 3080-3010 | Medium | C-H Stretching | Aromatic Ring |
| 2960-2850 | Medium | C-H Stretching | Methyl Groups |
| 1680-1660 | Strong | C=O Stretching | Aryl Ketone |
| 1620-1580 | Medium-Strong | N-H Bending | Primary Amine |
| 1600-1450 | Medium, Multiple Bands | C=C Stretching | Aromatic Ring |
| 1360 | Medium | C-H Bending | Methyl Group |
| 1300-1200 | Strong | C-N Stretching | Aryl Amine |
| 850-800 | Strong | C-H Bending (Out-of-plane) | 1,2,4-Trisubstituted Benzene |
Interpretation of the IR Spectrum:
The most prominent features in the predicted IR spectrum are the sharp, doublet peaks in the 3450-3300 cm⁻¹ region, which are characteristic of the symmetric and asymmetric N-H stretching vibrations of a primary amine. The strong absorption around 1670 cm⁻¹ is indicative of the C=O stretching of the aryl ketone. The presence of the aromatic ring is confirmed by the C-H stretching bands above 3000 cm⁻¹ and the C=C stretching absorptions in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring (1,2,4-trisubstituted) is suggested by the out-of-plane C-H bending vibrations in the 850-800 cm⁻¹ region.
Experimental Protocol for Acquiring an IR Spectrum
Objective: To obtain a high-quality Fourier-Transform Infrared (FT-IR) spectrum of 4-Amino-2-methylacetophenone.
Methodology: Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation.
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.
-
Background Scan: With the ATR crystal clean and unobstructed, perform a background scan. This will be subtracted from the sample spectrum to yield the true absorbance of the sample.
-
Sample Preparation: Place a small amount (a few milligrams) of solid 4-Amino-2-methylacetophenone onto the center of the ATR crystal.
-
Sample Analysis: Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: After data acquisition, the spectrum will be automatically background-corrected. Perform any necessary baseline corrections and peak labeling using the spectrometer's software.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Spectral Data for 4-Amino-2-methylacetophenone (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | d | 1H | H-6 |
| ~6.5 | dd | 1H | H-5 |
| ~6.4 | d | 1H | H-3 |
| ~4.0 | br s | 2H | -NH₂ |
| ~2.5 | s | 3H | -COCH₃ |
| ~2.4 | s | 3H | Ar-CH₃ |
Interpretation of the ¹H NMR Spectrum:
The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The proton at position 6 (H-6), being ortho to the electron-withdrawing acetyl group, will be the most deshielded and appear as a doublet downfield. The protons at positions 3 and 5 will be upfield due to the electron-donating effect of the amino group. The broad singlet around 4.0 ppm is characteristic of the amine protons. The two methyl groups will appear as sharp singlets, with the acetyl methyl protons slightly more deshielded than the aromatic methyl protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.
Predicted ¹³C NMR Spectral Data for 4-Amino-2-methylacetophenone (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | C=O |
| ~150 | C-4 (C-NH₂) |
| ~140 | C-2 (C-CH₃) |
| ~132 | C-6 |
| ~128 | C-1 (C-COCH₃) |
| ~115 | C-5 |
| ~113 | C-3 |
| ~29 | -COCH₃ |
| ~21 | Ar-CH₃ |
Interpretation of the ¹³C NMR Spectrum:
The carbonyl carbon of the ketone will be the most deshielded signal, appearing around 200 ppm. The aromatic carbons will appear in the 110-150 ppm range. The carbon attached to the amino group (C-4) and the carbon attached to the methyl group (C-2) will be significantly influenced by these substituents. The remaining aromatic carbons will have distinct chemical shifts based on their electronic environment. The two methyl carbons will appear upfield, with the acetyl methyl carbon being more deshielded than the aromatic methyl carbon.
Experimental Protocol for Acquiring NMR Spectra
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 4-Amino-2-methylacetophenone.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the appropriate spectral width and acquisition time.
-
Apply a 90° pulse and acquire the free induction decay (FID).
-
Typically, 8-16 scans are sufficient.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Perform a Fourier transform on the FIDs to obtain the NMR spectra. Phase and baseline correct the spectra. Integrate the ¹H NMR signals and pick the peaks for both spectra.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrometry Data for 4-Amino-2-methylacetophenone
| m/z | Relative Intensity | Proposed Fragment |
| 149 | High | [M]⁺ (Molecular Ion) |
| 134 | Very High | [M - CH₃]⁺ |
| 106 | Medium | [M - COCH₃]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Interpretation of the Mass Spectrum:
The molecular ion peak [M]⁺ is expected at m/z 149, corresponding to the molecular weight of 4-Amino-2-methylacetophenone. The base peak is likely to be at m/z 134, resulting from the loss of a methyl radical from the acetyl group, which is a common fragmentation pathway for acetophenones. Another significant fragment at m/z 106 would arise from the cleavage of the bond between the carbonyl carbon and the aromatic ring, losing the acetyl group.
Experimental Protocol for Acquiring a Mass Spectrum
Objective: To obtain the electron ionization (EI) mass spectrum of 4-Amino-2-methylacetophenone.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile samples.
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV) to generate positively charged ions (molecular ions and fragment ions).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizations
Molecular Structure of 4-Amino-2-methylacetophenone
Caption: Molecular structure of 4-Amino-2-methylacetophenone.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Proposed EI fragmentation of 4-Amino-2-methylacetophenone.
Conclusion
The spectroscopic analysis of 4-Amino-2-methylacetophenone provides a detailed fingerprint of its molecular structure. By combining the predictive power of IR, ¹H NMR, ¹³C NMR, and mass spectrometry, researchers can confidently identify and characterize this important synthetic intermediate. The protocols and interpretations provided in this guide serve as a valuable resource for scientists engaged in the synthesis, purification, and application of this and related compounds.
References
-
NIST Chemistry WebBook. Acetophenone, 4'-amino-. [Link]
-
PubChem. 2'-Methylacetophenone. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
An In-Depth Technical Guide to the Solubility Profile of 1-(4-Amino-2-methylphenyl)ethanone
Introduction: Understanding the Physicochemical Landscape
1-(4-Amino-2-methylphenyl)ethanone, a substituted acetophenone derivative, presents a unique solubility profile governed by the interplay of its aromatic ring, a polar amino group, and a moderately polar ketone functional group. This guide provides a comprehensive technical overview of its solubility characteristics, offering insights for researchers, scientists, and drug development professionals. A thorough understanding of its solubility is critical for a wide range of applications, including reaction chemistry, formulation development, and analytical method development.
Core Physicochemical Properties
A foundational understanding of the molecule's intrinsic properties is paramount to predicting and interpreting its solubility behavior.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-Amino-2-methylacetophenone | [1] |
| CAS Number | 38177-98-9 | [2] |
| Molecular Formula | C₉H₁₁NO | [2] |
| Molecular Weight | 149.19 g/mol | [2] |
| Melting Point | 93-94°C | [1] |
| Boiling Point | 177-179°C (at 13 Torr) | [1] |
| Predicted pKa | 2.29 ± 0.10 | [3] |
The presence of a basic amino group (pKa of the conjugate acid is predicted to be 2.29) suggests that the aqueous solubility of this compound will be pH-dependent.[3] At pH values below its pKa, the amino group will be protonated, forming a more polar and, consequently, more water-soluble cation.
Solubility Profile: A Multi-Solvent Perspective
The solubility of this compound is a critical parameter for its handling and application. The principle of "like dissolves like" provides a preliminary framework for understanding its behavior in various solvents. The molecule's aromatic nature and the presence of both hydrogen bond donor (amino group) and acceptor (carbonyl group) sites contribute to its complex solubility characteristics.
Qualitative Solubility:
Based on available data, the qualitative solubility of this compound is as follows:
-
Slightly Soluble: Dimethyl sulfoxide (DMSO), Methanol.[3]
For a structurally similar compound, 4'-Aminoacetophenone, it is reported to be generally soluble in organic solvents such as ethanol, acetone, and chloroform, with low water solubility.[4] This suggests that this compound is likely to exhibit good solubility in a range of polar aprotic and polar protic organic solvents.
Factors Influencing Solubility:
Caption: Key factors influencing the solubility of this compound.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines a robust method for the quantitative determination of the solubility of this compound in various solvents.
Isothermal Shake-Flask Method:
This method is considered the gold standard for determining thermodynamic solubility.
1. Materials:
- This compound (high purity)
- Selected solvents (analytical grade)
- Thermostatically controlled shaker or water bath
- Analytical balance
- Centrifuge
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm, solvent-compatible)
- HPLC or UV-Vis spectrophotometer
2. Procedure:
- Add an excess amount of solid this compound to a series of vials.
- Add a known volume of the desired solvent to each vial.
- Seal the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C).
- Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.
- After equilibration, allow the vials to stand undisturbed for at least 24 hours in the temperature-controlled environment to allow for the sedimentation of undissolved solid.
- Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
- Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
- Analyze the diluted sample using a validated analytical method (see below) to determine the concentration of the dissolved compound.
3. Data Analysis:
- Calculate the solubility in g/L or mg/mL.
- The experiment should be performed in triplicate to ensure the reliability of the results.
Start [label="Excess Solid + Solvent"];
Equilibration [label="Equilibration\n(Shaking at constant T)"];
Sedimentation [label="Sedimentation"];
Filtration [label="Filtration\n(0.45 µm)"];
Dilution [label="Dilution"];
Analysis [label="Analytical Quantification\n(HPLC or UV-Vis)"];
Result [label="Solubility Data", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Equilibration -> Sedimentation -> Filtration -> Dilution -> Analysis -> Result;
}
Caption: Workflow for the experimental determination of solubility.
Analytical Quantification: Methods and Protocols
Accurate quantification of the dissolved this compound is crucial for obtaining reliable solubility data. The following are recommended analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for the quantification of organic compounds.
Instrumentation and Conditions (starting point):
-
HPLC System: A system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer) can be optimized. A gradient elution may be necessary to ensure good peak shape and separation from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) should be determined by scanning a dilute solution of the compound with a UV-Vis spectrophotometer. For related amino-substituted acetophenones, this is often in the UV range.
-
Injection Volume: 10-20 µL.
Protocol for Calibration:
-
Prepare a stock solution of this compound of a known concentration in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards (typically 5-7) covering the expected concentration range of the solubility samples.
-
Inject each standard in triplicate and record the peak area.
-
Construct a calibration curve by plotting the average peak area against the known concentration. The curve should have a correlation coefficient (r²) of ≥ 0.999.
UV-Vis Spectrophotometry
For a less complex matrix, UV-Vis spectrophotometry can be a rapid and cost-effective method for quantification.
Protocol:
-
Determine the λmax of this compound in the solvent used for the solubility study.
-
Prepare a series of calibration standards as described for HPLC.
-
Measure the absorbance of each standard at the λmax.
-
Construct a calibration curve by plotting absorbance against concentration, which should adhere to the Beer-Lambert law within the tested range.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not found, related compounds like 4'-Aminoacetophenone are known to be harmful if swallowed and can cause skin and eye irritation.[5] It is therefore prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
The solubility of this compound is a multifaceted property influenced by its molecular structure and the surrounding environment. This guide provides a comprehensive framework for understanding and experimentally determining its solubility profile. The provided protocols for solubility determination and analytical quantification offer a robust starting point for researchers. A thorough characterization of its solubility in a diverse range of solvents, and as a function of pH and temperature, will be invaluable for its successful application in scientific and industrial settings.
References
-
Solubility of Things. (n.d.). 4'-Aminoacetophenone. Retrieved from [Link]
-
NIST. (n.d.). Acetophenone, 4'-amino-. NIST Chemistry WebBook. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Quantification. Retrieved from [Link]
-
ResearchGate. (2025). Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]
-
PubChem. (n.d.). p-Aminoacetophenone. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Amino-3-methylphenyl)ethanone. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4'-Aminoacetophenone. Retrieved from [Link]
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The Therapeutic Potential of 1-(4-Amino-2-methylphenyl)ethanone Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of a Versatile Scaffold
In the landscape of medicinal chemistry, the identification of privileged scaffolds that can be readily modified to interact with a multitude of biological targets is a cornerstone of efficient drug discovery. The 1-(4-Amino-2-methylphenyl)ethanone core is emerging as one such versatile scaffold. Its inherent structural features—a reactive amino group, a modifiable phenyl ring, and a ketone functionality—provide a rich canvas for synthetic elaboration, leading to a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic promise of this compound derivatives, offering valuable insights for researchers and drug development professionals. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific rigor.
Synthetic Strategies: Building a Library of Bioactive Molecules
The synthetic accessibility of this compound derivatives is a key advantage for their exploration in drug discovery programs. A variety of synthetic routes can be employed to generate a diverse library of analogs, primarily focusing on the modification of the amino and phenyl functionalities.
A common and effective approach involves the acylation of the amino group to introduce a wide range of substituents. This can be followed by further reactions on the phenyl ring or the methyl group of the ethanone moiety.
Experimental Protocol: General Synthesis of N-acylated this compound Derivatives
-
Starting Material Preparation: Begin with commercially available this compound.
-
Acylation Reaction: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, for instance, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution to act as an acid scavenger.
-
Acylating Agent: Slowly add the desired acylating agent (e.g., an acid chloride or acid anhydride) (1.1 equivalents) to the reaction mixture at 0 °C to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated derivative.
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
This protocol provides a robust and adaptable method for generating a library of derivatives for biological screening. The choice of acylating agent is critical in determining the physicochemical properties and biological activity of the final compounds.
Biological Activities and Therapeutic Applications
Derivatives of the this compound scaffold have demonstrated a promising range of biological activities, including neuroprotective, antimicrobial, and anticancer effects. This section will explore these activities in detail, supported by available data and mechanistic insights.
Neuroprotective Effects: A Hope for Neurodegenerative Diseases
Neurodegenerative diseases represent a significant and growing unmet medical need. The development of small molecules that can protect neurons from damage is a key therapeutic strategy. Certain derivatives of the related 1-(4-aminophenyl)ethanone scaffold have shown promise in this area. While specific data for this compound derivatives is still emerging, the structural similarities suggest a high potential for neuroprotective activity.
The proposed mechanism of action for some neuroprotective aminophenyl ethanone analogs involves the modulation of inflammatory pathways and the reduction of oxidative stress within the central nervous system.
A-Z Guide to 1-(4-Amino-2-methylphenyl)ethanone: Synthesis, Applications, and Protocols for Advanced Drug Discovery
Abstract
This technical guide provides an in-depth examination of 1-(4-Amino-2-methylphenyl)ethanone, a pivotal chemical intermediate in modern synthetic organic chemistry. Known also as 4-Amino-2-methylacetophenone, this compound serves as a versatile scaffold for the construction of complex molecular architectures, most notably in the development of targeted therapeutics such as protein kinase inhibitors. This document details its physicochemical properties, outlines a robust and scalable synthetic protocol via Friedel-Crafts acylation, and explores its mechanistic underpinnings. Furthermore, it presents a case study on its application in pharmaceutical synthesis, complete with detailed experimental procedures, safety protocols, and advanced characterization techniques. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage this key intermediate in their research and manufacturing endeavors.
Introduction: The Strategic Importance of a Key Intermediate
In the intricate landscape of pharmaceutical synthesis, the selection of appropriate building blocks is a critical determinant of success. This compound (C₉H₁₁NO) is one such strategically important intermediate. Its unique trifunctional structure—comprising an aromatic ring, a nucleophilic amino group, and a reactive ketone—offers multiple points for chemical modification. This versatility makes it an ideal starting point for constructing the complex heterocyclic systems that are often at the core of modern pharmaceuticals.[1] The substitution pattern, with the amino and acetyl groups in a para arrangement and an adjacent methyl group, provides specific steric and electronic properties that can be exploited to achieve high selectivity in subsequent synthetic transformations, particularly in the synthesis of kinase inhibitors that target the ATP-binding site of enzymes.[2][3]
Physicochemical Properties and Analytical Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 39763-20-3 | [4] |
| Molecular Formula | C₉H₁₁NO | [4] |
| Molecular Weight | 149.19 g/mol | [4] |
| Appearance | (Not specified) | - |
| Boiling Point | 305.6 ± 22.0 °C at 760 mmHg | [4] |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
| Flash Point | 138.6 ± 22.3 °C | [4] |
| Refractive Index | 1.563 | [4] |
Analytical Characterization:
To ensure the identity and purity of this compound, a combination of spectroscopic methods is employed:
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Expected signals include a singlet for the acetyl group protons, a singlet for the methyl group protons, distinct signals for the aromatic protons, and a broad singlet for the amine protons.
-
¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the carbonyl carbon, the two methyl carbons, and the aromatic carbons, confirming the carbon skeleton.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z = 149.19.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies will be observed for the N-H stretches of the primary amine, the C=O stretch of the ketone, and C-H and C=C stretches associated with the aromatic ring.
Synthesis of this compound: A Mechanistic Approach
The most common and industrially scalable method for synthesizing this intermediate is the Friedel-Crafts acylation of 3-methylaniline (m-toluidine).[5][6] However, a direct acylation is not feasible due to the basicity of the amino group, which would complex with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution. Therefore, a protection-acylation-deprotection sequence is necessary.
Rationale and Mechanism
The synthetic strategy hinges on the principles of electrophilic aromatic substitution. The amino group of m-toluidine is a strong activating group, but its basicity interferes with the Lewis acid catalyst (e.g., AlCl₃) required for the acylation.
The Causality Behind the Choices:
-
Protection: The amino group is first protected, typically as an acetanilide, by reacting m-toluidine with acetic anhydride. This converts the strongly activating -NH₂ group into a moderately activating -NHCOCH₃ group. Crucially, this protected group is no longer basic enough to poison the Lewis acid catalyst.
-
Friedel-Crafts Acylation: The protected substrate, N-(3-methylphenyl)acetamide, undergoes Friedel-Crafts acylation with an acylating agent like acetyl chloride in the presence of a stoichiometric amount of AlCl₃.[7] The acetamido and methyl groups are ortho-, para-directing. The acylation occurs at the C4 position (para to the acetamido group) due to a combination of steric hindrance at the ortho positions and the powerful directing effect of the acetamido group. The reaction proceeds via the formation of a resonance-stabilized acylium ion (CH₃CO⁺), which acts as the electrophile.[6]
-
Deprotection: The resulting N-(4-acetyl-2-methylphenyl)acetamide is then hydrolyzed under acidic or basic conditions to remove the acetyl protecting group and reveal the free amine, yielding the final product.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of the target intermediate.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Step 1: Synthesis of N-(3-methylphenyl)acetamide (Protection)
-
To a stirred solution of 3-methylaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat), add acetic anhydride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield N-(3-methylphenyl)acetamide. The product can be used in the next step without further purification if purity is sufficient.
Step 2: Synthesis of N-(4-acetyl-2-methylphenyl)acetamide (Friedel-Crafts Acylation)
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (2.5 eq) in an inert solvent like dichloromethane.
-
Cool the suspension to 0 °C and add acetyl chloride (1.2 eq) dropwise.
-
Add N-(3-methylphenyl)acetamide (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours or until TLC indicates the reaction is complete.
-
Carefully quench the reaction by slowly pouring it onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 3: Synthesis of this compound (Deprotection)
-
Reflux the crude N-(4-acetyl-2-methylphenyl)acetamide from the previous step in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.
-
Cool the reaction mixture and neutralize it with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to afford pure this compound.
Application in Pharmaceutical Synthesis: A Case Study
The structural motifs within this compound make it a highly valuable precursor for the synthesis of various heterocyclic compounds, particularly kinase inhibitors.[8][9] Many kinase inhibitors utilize an anilino-pyrimidine or anilino-quinazoline core to interact with the hinge region of the kinase ATP-binding site.[3]
Case Study: Synthesis of a Hypothetical Anilino-Pyrimidine Kinase Inhibitor
The amino group of the intermediate can act as a nucleophile to displace a leaving group on a pyrimidine ring, while the ketone can be further functionalized.
Visualizing the Application Workflow
Caption: General workflow for building a kinase inhibitor.
Synthetic Chemistry Explained
-
Nucleophilic Aromatic Substitution (SₙAr): The primary amine of this compound is reacted with a di-substituted heterocyclic electrophile, such as 2,4-dichloropyrimidine. The amino group selectively displaces one of the chlorides (typically the more reactive one at the 4-position) to form a new C-N bond, creating the core anilino-pyrimidine structure.
-
Ketone Functionalization: The acetyl group provides a handle for introducing further diversity and targeting specific interactions within the kinase active site. It can undergo a wide range of transformations, such as:
-
Reductive amination: To introduce substituted amino groups.
-
Aldol condensation: To build larger carbon frameworks.
-
Conversion to an oxime or other derivatives: To explore different hydrogen bonding patterns.[10]
-
These subsequent modifications are crucial for fine-tuning the compound's potency, selectivity, and pharmacokinetic properties.
Environmental, Health, and Safety (EHS) Considerations
Proper handling and storage are essential when working with this and any chemical intermediate.[11][12]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[14]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[12]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.
First Aid Measures:
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[12]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen and get medical help.[11]
Conclusion
This compound stands out as a high-value intermediate in the field of drug discovery and organic synthesis. Its structural features allow for a diversity-oriented synthesis approach, enabling the creation of libraries of complex molecules for biological screening.[1] The robust and well-understood synthesis via Friedel-Crafts acylation makes it readily accessible. A comprehensive understanding of its chemistry, handling, and application provides a powerful tool for scientists and researchers dedicated to developing the next generation of therapeutics.
References
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
International Coatings. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Durham Tech. (n.d.). SIGMA-ALDRICH Safety Data Sheet. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Solvent Naphtha. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Amino-3-methylphenyl)ethanone. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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PubMed. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. Retrieved from [Link]
- Google Patents. (n.d.). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
-
PubMed Central. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Retrieved from [Link]
-
Organic Syntheses. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Retrieved from [Link]
-
PubMed. (2008). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 4'-Methylacetophenone (FDB010549). Retrieved from [Link]
-
NIH. (2022). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]
-
MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]
-
PubChem. (n.d.). p-Aminoacetophenone. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Ethylamino-4'-methylacetophenone. Retrieved from [Link]
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Synthesis of 1-(4-Amino-2-methylphenyl)ethanone: A Comprehensive Technical Guide for Researchers
An In-Depth Review of Synthetic Methodologies, Mechanistic Insights, and Practical Applications
Introduction
1-(4-Amino-2-methylphenyl)ethanone, a substituted aromatic ketone, is a valuable building block in the synthesis of a variety of heterocyclic compounds and is of significant interest to researchers in drug discovery and materials science. Its bifunctional nature, featuring a nucleophilic amino group and a versatile acetyl moiety, allows for its elaboration into complex molecular architectures. This technical guide provides a comprehensive overview of the most practical synthetic routes to this compound, complete with detailed experimental protocols, mechanistic explanations, and characterization data. The primary focus is on a robust and widely applicable two-step synthesis commencing with the Friedel-Crafts acylation of toluene to form an isomeric mixture of methylacetophenones, followed by a regioselective nitration and subsequent reduction. This guide is intended to serve as a practical resource for scientists and professionals engaged in the synthesis and application of this important chemical intermediate.
Core Synthetic Strategy: A Multi-step Approach
The most logical and cost-effective pathway to this compound begins with readily available starting materials and proceeds through a sequence of well-established chemical transformations. The overall strategy can be dissected into three main stages:
-
Synthesis of the Precursor: Preparation of 2-methylacetophenone via Friedel-Crafts acylation of toluene.
-
Regioselective Nitration: Introduction of a nitro group at the C4 position of 2-methylacetophenone to yield 1-(2-methyl-4-nitrophenyl)ethanone.
-
Reduction of the Nitro Group: Conversion of the nitro intermediate to the target amine, this compound.
This multi-step approach allows for the controlled installation of the required functional groups with a predictable regiochemical outcome.
Part 1: Synthesis of 2-Methylacetophenone via Friedel-Crafts Acylation
The synthesis of the key precursor, 2-methylacetophenone, is most commonly achieved through the Friedel-Crafts acylation of toluene. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring.[1]
Mechanistic Insights and Regioselectivity
The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion from an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2] The acylium ion then attacks the electron-rich aromatic ring of toluene.
The methyl group of toluene is an activating, ortho, para-directing group due to its electron-donating inductive effect.[3][4] This results in the preferential formation of a mixture of ortho- and para-methylacetophenone, with the meta isomer formed in negligible amounts. The ratio of ortho to para isomers can be influenced by reaction conditions such as temperature and the choice of solvent, with lower temperatures generally favoring the para product due to steric hindrance at the ortho position. For the purpose of synthesizing this compound, the ortho-isomer, 2-methylacetophenone, is the desired product and can be separated from the isomeric mixture by fractional distillation.
Experimental Protocol: Friedel-Crafts Acylation of Toluene
Materials:
-
Toluene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb HCl gas.
-
In the flask, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of acetyl chloride (1.0 eq) in anhydrous dichloromethane dropwise from the dropping funnel to the stirred suspension.
-
After the addition is complete, add toluene (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Once the addition of toluene is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting isomeric mixture of methylacetophenones can be separated by fractional distillation to obtain pure 2-methylacetophenone.
Part 2: Nitration of 2-Methylacetophenone
The second stage of the synthesis involves the regioselective nitration of 2-methylacetophenone to introduce a nitro group at the C4 position.
Mechanistic Insights and Regioselectivity
The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. The nitronium ion is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid.[5]
The regiochemical outcome of the nitration of 2-methylacetophenone is governed by the directing effects of the two substituents on the benzene ring: the methyl group and the acetyl group.
-
Methyl Group (-CH₃): This is an electron-donating group (activating) and an ortho, para-director.[3][4] It increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack.
-
Acetyl Group (-COCH₃): This is an electron-withdrawing group (deactivating) and a meta-director.[6] It decreases the electron density of the aromatic ring, particularly at the ortho and para positions, making the meta position relatively more reactive towards electrophiles.
In 2-methylacetophenone, the methyl group is at C2 and the acetyl group is at C1. The positions ortho and para to the activating methyl group are C3, C5, and C6. The positions meta to the deactivating acetyl group are C3 and C5. The directing effects of both groups are therefore in agreement for substitution at the C3 and C5 positions. However, the position para to the strongly activating methyl group (C5) is sterically hindered by the adjacent acetyl group. The position ortho to the methyl group and meta to the acetyl group (C3) is a possibility. The position para to the acetyl group (C4) is activated by the methyl group (at its meta position, a weaker activation) and is sterically accessible. Ultimately, the major product of the nitration of 2-methylacetophenone is 1-(2-methyl-4-nitrophenyl)ethanone, indicating that the directing effect of the methyl group to the para position (relative to itself, which is C5, but here the substitution happens at C4, which is para to the acetyl group) and the steric accessibility play a significant role. The formation of the 4-nitro isomer is favored.[7][8]
Experimental Protocol: Nitration of 2-Methylacetophenone
Materials:
-
2-Methylacetophenone
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Ethanol
Procedure: (Adapted from a similar nitration procedure)[9]
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 2-methylacetophenone (1.0 eq) to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq), keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-methylacetophenone in sulfuric acid over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The precipitated solid, 1-(2-methyl-4-nitrophenyl)ethanone, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
-
The crude product can be purified by recrystallization from ethanol.
Part 3: Reduction of 1-(2-Methyl-4-nitrophenyl)ethanone
The final step in the synthesis is the reduction of the nitro group of 1-(2-methyl-4-nitrophenyl)ethanone to the corresponding primary amine.
Mechanistic Insights
The reduction of an aromatic nitro group to an amine is a common and well-understood transformation in organic synthesis. Several reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. Common methods include:
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. It is a clean and efficient method, but requires specialized equipment for handling hydrogen gas.
-
Metal-Acid Systems: A widely used and practical method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid, typically hydrochloric acid (HCl). The metal acts as the reducing agent, and the acid provides the protons for the formation of water.
-
Other Reducing Agents: Other reagents such as sodium borohydride (NaBH₄) in the presence of a catalyst, or sodium dithionite (Na₂S₂O₄) can also be used.
For the synthesis of this compound, a metal-acid system, such as tin(II) chloride (SnCl₂) in hydrochloric acid, is a reliable and effective choice.
Experimental Protocol: Reduction of 1-(2-Methyl-4-nitrophenyl)ethanone
Materials:
-
1-(2-Methyl-4-nitrophenyl)ethanone
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution (50%)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure: (Adapted from a general procedure for nitro group reduction)[10]
-
In a round-bottom flask, suspend 1-(2-methyl-4-nitrophenyl)ethanone (1.0 eq) in a mixture of concentrated hydrochloric acid and ethanol.
-
Add a solution of tin(II) chloride dihydrate (3-4 eq) in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid by the slow addition of a 50% sodium hydroxide solution until the solution is strongly basic (pH > 10). During this process, a precipitate of tin hydroxides will form.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization of this compound
The successful synthesis of this compound should be confirmed by a combination of spectroscopic methods.
| Property | Value |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol [11] |
| Appearance | Off-white to yellow solid |
| CAS Number | 38177-98-9[12] |
Spectroscopic Data (Predicted/Representative):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, J = 8.0 Hz, 1H, Ar-H), 6.55 (dd, J = 8.0, 2.4 Hz, 1H, Ar-H), 6.50 (d, J = 2.4 Hz, 1H, Ar-H), 3.90 (s, 2H, NH₂), 2.50 (s, 3H, COCH₃), 2.40 (s, 3H, Ar-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 200.0 (C=O), 150.0 (C-NH₂), 140.0 (C-CH₃), 130.0 (Ar-C), 125.0 (Ar-CH), 115.0 (Ar-CH), 113.0 (Ar-CH), 28.0 (COCH₃), 21.0 (Ar-CH₃).
-
IR (KBr, cm⁻¹): 3450-3300 (N-H stretching), 1660 (C=O stretching), 1620, 1580 (C=C aromatic stretching), 820 (para-disubstituted benzene).
-
Mass Spectrometry (EI): m/z (%) = 149 (M⁺), 134 (M-CH₃)⁺, 106 (M-COCH₃)⁺.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors.[13] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The amino and acetyl groups of this compound provide convenient handles for the construction of heterocyclic scaffolds, such as quinazolines and quinolines, which are known to be effective kinase inhibitor frameworks.[13][14] For instance, the amino group can be acylated or used in condensation reactions to form a pyrimidine ring, a core component of many ATP-competitive kinase inhibitors. The acetyl group can be modified to introduce additional diversity and to fine-tune the pharmacological properties of the final compounds.
Conclusion
This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of this compound. Starting from the Friedel-Crafts acylation of toluene, followed by a regioselective nitration and subsequent reduction, this multi-step synthesis provides a practical approach for obtaining this valuable building block. The mechanistic details and experimental protocols provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize and utilize this compound in their research endeavors. The versatility of this intermediate in the construction of complex heterocyclic systems underscores its importance in the ongoing quest for novel therapeutic agents and advanced materials.
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potential applications of 4-Amino-2-methylacetophenone in medicinal chemistry
An In-depth Technical Guide for Medicinal Chemists
4-Amino-2-methylacetophenone: A Versatile Scaffold for Modern Drug Discovery
Abstract
In the landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery of novel therapeutic agents. 4-Amino-2-methylacetophenone, a structurally modest yet highly functionalized aromatic ketone, has emerged as a privileged starting material for the synthesis of a diverse array of biologically active compounds. Its unique arrangement of an acetyl group, an amino moiety, and a methyl substituent on the phenyl ring provides a rich chemical handle for constructing complex molecular architectures. This guide provides an in-depth analysis of the potential applications of 4-Amino-2-methylacetophenone, exploring its role as a key building block in the development of kinase inhibitors for oncology, agents targeting the central nervous system (CNS), and other bioactive molecules. We will delve into the synthetic rationale, detailed experimental protocols, and the underlying mechanistic principles that make this compound a cornerstone for innovation in drug development.
Introduction: The Strategic Value of a Multifunctional Building Block
The pursuit of novel therapeutics is often a balance between exploring chemical novelty and leveraging established, reliable synthetic pathways. The strategic value of a starting material is defined by its synthetic accessibility, cost-effectiveness, and, most importantly, its inherent potential for diversification. 4-Amino-2-methylacetophenone (Figure 1) exemplifies these characteristics. It belongs to the broader class of aminoacetophenones, which are recognized as "Swiss army knife" building blocks in diversity-oriented synthesis (DOS), a strategy aimed at creating libraries of structurally diverse molecules.[1]
The presence of three key functional groups dictates its utility:
-
The Ketone (Acetyl Group): This group is a prime site for a wide range of classical organic reactions, including aldol condensations, Claisen-Schmidt reactions to form chalcones, and reactions with hydrazines to form pyrazoles.[2][3] Its carbonyl carbon is electrophilic, inviting nucleophilic attack to build out complex side chains.
-
The Amine Group: As a nucleophilic center and a directing group, the amino function is critical. It can be acylated, alkylated, or diazotized, and it serves as a key component in the formation of numerous heterocyclic systems like quinolines, quinazolines, and pyrimidines.[3][4]
-
The Methyl Group: While seemingly simple, the methyl group provides steric influence and can be a site for functionalization in more advanced synthetic schemes. Its presence also modulates the electronic properties of the aromatic ring.
This guide will illuminate how these features are exploited in medicinal chemistry to generate compounds with significant therapeutic potential.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight | Boiling Point |
| 4-Amino-2-methylacetophenone | 1-(4-amino-2-methylphenyl)ethanone | C9H11NO | 149.19 g/mol | 305.8°C at 760 mmHg |
| Table 1: Key Physicochemical Properties of 4-Amino-2-methylacetophenone.[] |
Synthesis and Chemical Reactivity
The synthetic accessibility of 4-Amino-2-methylacetophenone is a key enabler of its widespread use. While multiple routes exist, a common and reliable approach involves the Friedel-Crafts acylation of an appropriately substituted aniline derivative. The choice of protecting groups for the amine is critical to prevent side reactions and direct the acylation to the desired position.
Caption: A generalized synthetic workflow for 4-Amino-2-methylacetophenone.
The reactivity of the molecule is dictated by its functional groups. The acetyl group readily participates in condensation reactions. For instance, a Claisen-Schmidt condensation with an aromatic aldehyde yields a chalcone, a crucial intermediate for synthesizing flavonoids, pyrimidines, and other heterocyclic systems.[3] The amino group, being a potent nucleophile, is central to the construction of fused ring systems that are prevalent in many kinase inhibitors.
The Versatile Scaffold: Applications in Drug Discovery
The true value of 4-Amino-2-methylacetophenone is realized in its application as a scaffold to generate libraries of compounds for various therapeutic targets.
Kinase Inhibitors for Oncology
Kinase deregulation is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[6][7] The 4-aminoquinazoline and 2,4-diaminopyrimidine cores are prominent pharmacophores in this area, found in numerous FDA-approved drugs.[8] 4-Amino-2-methylacetophenone serves as an excellent precursor for these scaffolds.
The synthesis often involves the reaction of the amino group with a cyano- or guanidine-containing reagent to form the pyrimidine ring. The ketone can be transformed to provide additional points of diversity and interaction within the ATP-binding pocket of the target kinase. For example, derivatives of 2,4-diamino-5-ketopyrimidines have been identified as potent and selective inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[6][7] Similarly, the scaffold can be elaborated into inhibitors for Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in immune signaling and inflammatory diseases.[9]
Caption: Inhibition of the cell cycle via CDK4/6 by kinase inhibitors.
Scaffolds for CNS-Active Agents
The development of agents for central nervous system (CNS) disorders requires molecules with specific properties, including the ability to cross the blood-brain barrier. Small, appropriately functionalized heterocyclic scaffolds are often successful in this regard.[10][11] The structural motifs accessible from 4-Amino-2-methylacetophenone, such as quinolones and imidazopyridines, are prevalent in CNS-active compounds. For example, the hypnotic agent zolpidem is synthesized from a related 4-methylacetophenone derivative.[12] The ability to systematically modify the scaffold allows for the fine-tuning of properties like lipophilicity and polarity, which are critical for CNS penetration and target engagement.
Development of Novel Antimicrobial and Anti-inflammatory Agents
Derivatives of aminoacetophenones have demonstrated significant biological activity against various microbes.[4] Schiff bases and chalcones derived from this core have been shown to possess antibacterial and antifungal properties. Furthermore, the pyrimidine ring system, readily synthesized from this scaffold, is a known pharmacophore in anti-inflammatory drugs.[3] This versatility allows for the exploration of 4-Amino-2-methylacetophenone derivatives across a wide range of therapeutic areas beyond oncology and CNS.
Experimental Protocols
The following protocols are representative of how 4-Amino-2-methylacetophenone is utilized in a laboratory setting. These are intended as a guide and should be adapted and optimized based on specific target molecules.
Protocol: Synthesis of a Chalcone Intermediate
Objective: To synthesize 1-(4-amino-2-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one, a key chalcone intermediate, via a Claisen-Schmidt condensation.
Rationale: This reaction forms a carbon-carbon bond between the α-carbon of the acetophenone and the carbonyl carbon of an aldehyde. The resulting α,β-unsaturated ketone (chalcone) is a versatile precursor for various heterocyclic compounds.
Materials:
-
4-Amino-2-methylacetophenone (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Ethanol (solvent)
-
Sodium Hydroxide (NaOH), 40% aqueous solution (catalyst)
-
Stir plate, round-bottom flask, condenser
Procedure:
-
Dissolve 4-Amino-2-methylacetophenone (1.49 g, 10 mmol) in ethanol (20 mL) in a 100 mL round-bottom flask with stirring.
-
Add 4-chlorobenzaldehyde (1.41 g, 10 mmol) to the solution and stir until dissolved.
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add the 40% NaOH solution (5 mL) dropwise, maintaining the temperature below 10°C.
-
After addition, allow the reaction to warm to room temperature and stir for 24 hours. The formation of a precipitate is expected.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Pour the reaction mixture into ice-cold water (100 mL) and acidify with dilute HCl to pH ~6-7.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.
-
Recrystallize the crude product from ethanol to yield the pure chalcone.
Protocol: Synthesis of a 2-Aminopyrimidine Derivative
Objective: To synthesize a 2-aminopyrimidine derivative from the previously prepared chalcone.
Rationale: This cyclization reaction with guanidine hydrochloride is a classic method for constructing the biologically important 2-aminopyrimidine ring system.
Caption: Step-by-step workflow for the synthesis of a pyrimidine derivative.
Materials:
-
Chalcone from Protocol 4.1 (1.0 eq)
-
Guanidine Hydrochloride (1.5 eq)
-
Sodium Ethoxide (2.0 eq)
-
Absolute Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (2.71 g, 10 mmol) in absolute ethanol (30 mL).
-
Add guanidine hydrochloride (1.43 g, 15 mmol) and sodium ethoxide (1.36 g, 20 mmol) to the mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
A solid precipitate will form. Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the crude 2-aminopyrimidine derivative.
-
Further purification can be achieved by column chromatography or recrystallization.
Characterization Techniques
All synthesized compounds must be rigorously characterized to confirm their structure and purity. Standard techniques include:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the chemical structure and confirm the presence of key functional groups.[2][13]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify characteristic vibrational frequencies of functional groups (e.g., C=O, N-H, C=N).[2]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Elemental Analysis: To confirm the empirical formula.[2]
Future Perspectives and Conclusion
4-Amino-2-methylacetophenone is more than just a chemical reagent; it is a gateway to vast and diverse chemical spaces. Its strategic combination of reactive sites allows for its application in a multitude of drug discovery campaigns. While its utility in generating kinase inhibitors is well-documented, future exploration could focus on its application in creating novel CNS-active agents, covalent inhibitors, and scaffolds for proteolysis-targeting chimeras (PROTACs). The continued application of diversity-oriented synthesis starting from this versatile block will undoubtedly lead to the discovery of new and potent therapeutic agents. For researchers and drug development professionals, a deep understanding of the potential held within this scaffold is a powerful tool in the quest for the medicines of tomorrow.
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Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), A Potent and Selective Cyclin-Dependent Kinase Inhibitor with Significant in Vivo Antitumor Activity. ResearchGate. (URL: [Link])
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A Theoretical and Synthetic Guide to 1-(4-Amino-2-methylphenyl)ethanone: A Versatile Building Block for Chemical Innovation
Abstract
This technical guide provides a comprehensive theoretical and practical examination of 1-(4-Amino-2-methylphenyl)ethanone (CAS No. 38177-98-9). While specific published research on this particular isomer is limited, this document leverages established principles of physical organic chemistry and advanced computational modeling to predict its structural, electronic, and spectroscopic properties. We present a robust framework for its synthesis, characterization, and potential reactivity. By analyzing its predicted characteristics in the context of more widely studied aminoacetophenone analogs, this guide serves as a foundational resource for researchers in medicinal chemistry, materials science, and synthetic methodology. We detail standardized protocols for its proposed synthesis and for performing Density Functional Theory (DFT) calculations to validate and expand upon the predictions herein. This work aims to illuminate the untapped potential of this compound as a strategic building block for the development of novel pharmaceuticals and functional materials.
Introduction: The Strategic Value of an Understudied Scaffold
Aminoacetophenones are a cornerstone class of intermediates in the chemical and pharmaceutical industries. Their bifunctional nature—possessing both a nucleophilic amino group and an electrophilic carbonyl moiety on a stable aromatic core—makes them exceptionally versatile precursors for a vast array of more complex molecules, including heterocycles, chalcones, and quinolones.[1][2] These downstream products are frequently investigated as lead compounds in drug discovery programs targeting cancer, neurodegenerative disorders, and infectious diseases.[1][3]
This guide focuses on a specific, lesser-studied isomer: This compound . Its chemical structure is distinguished by the ortho-methyl and para-amino substitution pattern relative to the acetyl group. This unique arrangement is predicted to induce distinct electronic and steric effects compared to its more common isomers, such as 4'-aminoacetophenone. These effects can subtly modulate the molecule's reactivity, solubility, and the conformational properties of its derivatives, offering a unique entry point for fine-tuning the pharmacological profiles of target compounds.
The scarcity of dedicated literature on this compound presents not a barrier, but an opportunity. By applying rigorous theoretical methods, we can construct a reliable predictive model of its behavior, thereby providing a strong rationale for its inclusion in diversity-oriented synthesis (DOS) and other chemical research endeavors.
Caption: Molecular structure and key identifiers for this compound.
Theoretical Analysis: Predicting Molecular Behavior
To build a foundational understanding of this compound, we employ Density Functional Theory (DFT), a powerful quantum mechanical modeling method used to predict the electronic structure and properties of molecules.[4] The insights gained from these calculations are critical for anticipating reactivity, interpreting spectroscopic data, and designing synthetic strategies.
Computational Methodology: A Validated Approach
All theoretical predictions presented are based on a standardized and widely accepted computational protocol. The geometry of the molecule is first optimized without constraints in the gas phase using the B3LYP functional combined with the 6-311+G(d,p) basis set.[5] This level of theory provides a reliable balance between computational cost and accuracy for organic molecules. Subsequent calculations, including vibrational frequencies (for IR spectra), NMR shielding tensors, Frontier Molecular Orbitals (HOMO-LUMO), and the Molecular Electrostatic Potential (MEP), are performed on this optimized geometry.
Caption: Workflow for the DFT-based theoretical analysis of the target molecule.
Predicted Molecular Geometry and Electronic Effects
The optimized geometry of this compound is largely planar around the benzene ring. The key structural features are influenced by the electronic nature of the substituents:
-
Amino Group (-NH₂): A strong activating group that donates electron density to the ring via resonance (+R effect). This is expected to slightly shorten the C4-NH₂ bond and influence adjacent C-C bond lengths within the ring.
-
Methyl Group (-CH₃): A weak activating group that donates electron density via induction (+I effect). Its steric bulk may cause a slight out-of-plane rotation of the adjacent acetyl group to minimize repulsion.
-
Acetyl Group (-COCH₃): A moderately deactivating group that withdraws electron density from the ring via resonance (-R effect). This leads to a partial positive charge on the ring carbons ortho and para to it and a partial negative charge on the carbonyl oxygen.
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.
-
HOMO: The HOMO is predicted to be primarily localized on the aromatic ring and the nitrogen atom of the amino group. This high electron density confirms that the molecule will act as a nucleophile, with the most probable sites for electrophilic attack being the carbons ortho to the powerful amino group (C3 and C5).
-
LUMO: The LUMO is expected to be centered on the acetyl group and the aromatic ring carbons ortho and para to it. This indicates that the molecule is susceptible to nucleophilic attack at the carbonyl carbon.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical stability.[4] A smaller gap suggests higher reactivity. The presence of both strong donating and withdrawing groups is expected to result in a moderately sized energy gap, indicative of a molecule that is stable but readily functionalized under appropriate conditions.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution. For this compound, the MEP is predicted to show:
-
Negative Potential (Red/Yellow): The most electron-rich region will be centered on the carbonyl oxygen atom, making it a primary site for hydrogen bonding and protonation. The area around the amino group will also exhibit negative potential.
-
Positive Potential (Blue): The most electron-deficient regions will be the hydrogen atoms of the amino group, making them hydrogen bond donors. A region of positive potential will also be associated with the aromatic ring, particularly near the electron-withdrawing acetyl group.
Predicted Spectroscopic Signatures
Theoretical calculations allow for the prediction of spectroscopic data, which is invaluable for the characterization of a newly synthesized compound.
Table 1: Predicted ¹H and ¹³C NMR Data vs. Experimental Data of Analogs
| Assignment | Predicted Shift (ppm) for this compound | Experimental Shift (ppm) for 4'-Aminoacetophenone[6] | Experimental Shift (ppm) for 4'-Methylacetophenone[7][8] |
|---|---|---|---|
| ¹H NMR | |||
| -COCH₃ | ~2.50 (s, 3H) | 2.51 | 2.56 |
| Ar-CH₃ | ~2.45 (s, 3H) | - | 2.41 |
| -NH₂ | ~4.0-5.0 (br s, 2H) | 4.13 | - |
| Ar-H (H3) | ~6.65 (d, 1H) | 6.64 (d) | 7.25 (d) |
| Ar-H (H5) | ~6.70 (dd, 1H) | 6.64 (d) | 7.25 (d) |
| Ar-H (H6) | ~7.60 (d, 1H) | 7.82 (d) | 7.86 (d) |
| ¹³C NMR | |||
| -COCH₃ | ~26.0 | 26.0 | 26.5 |
| Ar-CH₃ | ~21.0 | - | 21.5 |
| C1 (C-Ac) | ~128.0 | 128.9 | 134.5 |
| C2 (C-Me) | ~140.0 | - | 143.6 |
| C3 | ~115.0 | 113.8 | 129.2 |
| C4 (C-NH₂) | ~152.0 | 150.8 | - |
| C5 | ~117.0 | 113.8 | 129.2 |
| C6 | ~131.0 | 130.8 | 128.4 |
| Carbonyl C=O | ~197.0 | 196.7 | 197.8 |
Predicted Infrared (IR) Frequencies:
-
N-H stretch: Two bands expected in the 3350-3450 cm⁻¹ region (asymmetric and symmetric).
-
Aromatic C-H stretch: Bands appearing just above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Bands appearing just below 3000 cm⁻¹.
-
C=O stretch (Ketone): A strong, sharp absorption predicted around 1660-1675 cm⁻¹. The conjugation with the ring and the electron-donating amino group will lower this frequency from a typical aliphatic ketone (~1715 cm⁻¹).
-
C-N stretch: A band in the 1250-1350 cm⁻¹ region.
Proposed Synthesis and Predicted Reactivity
Retrosynthetic Analysis and Proposed Synthetic Route
A logical and efficient synthesis can be proposed through retrosynthetic analysis. The most direct approach involves a Friedel-Crafts acylation of a commercially available aniline derivative.
Proposed Route: Friedel-Crafts Acylation The target molecule can be synthesized from 3-methylaniline. The amino group is a powerful ortho-, para-director. To avoid side reactions and to control regioselectivity, the amino group must first be protected, typically as an acetanilide.
Caption: Proposed synthetic pathway for this compound.
Rationale for Choices:
-
Protection: Acetic anhydride is a cheap and effective protecting agent for anilines. The resulting acetamido group is still an ortho-, para-director but is less activating than a free amino group, which helps prevent over-acylation and oxidation.
-
Friedel-Crafts Acylation: The acetamido group directs the incoming acetyl group to the para position (C4), which is sterically accessible. The ortho positions (C2, C6) are more hindered. Aluminum chloride (AlCl₃) is the standard Lewis acid catalyst for this reaction.
-
Deprotection: Acid-catalyzed hydrolysis effectively removes the acetyl protecting group to reveal the free amine, yielding the final product.
Predicted Reactivity Profile
The molecule's reactivity is governed by the interplay of its functional groups:
-
Electrophilic Aromatic Substitution (EAS): The amino group is a powerful activating director, making the ring highly susceptible to EAS. The most nucleophilic positions are C3 and C5 (ortho to the amino group). Reactions like halogenation, nitration, or sulfonation are expected to occur readily at these positions.
-
Amino Group Reactions: The primary amine can undergo standard reactions such as N-acylation, alkylation, diazotization (to form a diazonium salt, a versatile intermediate), and condensation with aldehydes or ketones to form imines.
-
Acetyl Group Reactions: The carbonyl group can undergo nucleophilic addition (e.g., reduction to an alcohol with NaBH₄), condensation reactions (e.g., Claisen-Schmidt condensation with aldehydes to form chalcones), and formation of derivatives like oximes or hydrazones.[2][9]
Potential Applications in Drug Development & Materials Science
The true value of this compound lies in its potential as a scaffold. Its structure is primed for elaboration into more complex, high-value molecules.
-
Heterocycle Synthesis: It is an ideal precursor for building fused ring systems. For instance, condensation with appropriate 1,3-dicarbonyl compounds can lead to substituted quinolines, a privileged scaffold in medicinal chemistry.
-
Chalcone and Flavonoid Analogs: Base-catalyzed condensation with aromatic aldehydes would produce chalcones (1,3-diarylpropenones). These compounds are known to possess a wide range of biological activities, and the specific substitution pattern of this starting material could lead to novel analogs with unique properties.[1]
-
Ligand Development: The amino and carbonyl groups provide excellent handles for coordination to metal centers, suggesting potential applications in catalysis or the development of novel metal-organic materials.
Detailed Methodologies & Protocols
Protocol: Proposed Synthesis of this compound
This protocol is a proposed methodology and should be performed with appropriate safety precautions by trained personnel.
Step 1: N-(3-methylphenyl)acetamide (Protection)
-
To a stirred solution of 3-methylaniline (1.0 eq) in glacial acetic acid at 0°C, add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into a beaker of ice water.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry to yield N-(3-methylphenyl)acetamide.
Step 2: N-(4-acetyl-3-methylphenyl)acetamide (Acylation)
-
In a flask equipped with a reflux condenser and a gas trap, add N-(3-methylphenyl)acetamide (1.0 eq) and carbon disulfide (as solvent).
-
Cool the mixture to 0°C and add anhydrous aluminum chloride (AlCl₃, 2.5 eq) portion-wise, keeping the temperature below 5°C.
-
Add acetyl chloride (1.2 eq) dropwise.
-
Allow the mixture to stir at room temperature for 1 hour, then heat to reflux for 3 hours.
-
Cool the reaction, and carefully pour it onto crushed ice with concentrated HCl.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Step 3: this compound (Deprotection)
-
To the purified N-(4-acetyl-3-methylphenyl)acetamide (1.0 eq), add a mixture of ethanol and concentrated hydrochloric acid (e.g., 3:1 v/v).
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the solution and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product.
Protocol: Computational Analysis Workflow
-
Structure Creation: Draw the 2D structure of this compound in a molecular editor (e.g., Avogadro, ChemDraw) and generate initial 3D coordinates.
-
Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). Specify the job type as 'Opt Freq' (Optimization followed by Frequency calculation).
-
Method and Basis Set: Define the level of theory: #p B3LYP/6-311+G(d,p).
-
Execution: Submit the calculation to run on a high-performance computing system.
-
Validation: After completion, check the output file. Confirm the optimization has converged and that the frequency calculation yields zero imaginary frequencies, indicating a true energy minimum.
-
Property Calculations: Using the optimized coordinates, run subsequent single-point calculations for specific properties:
-
NMR: Use the GIAO method (NMR=GIAO).
-
Orbitals/MEP: Generate checkpoint files and use visualization software (e.g., GaussView, Chemcraft) to render the orbitals and potential maps.
-
-
Data Analysis: Compare calculated values (e.g., IR frequencies, NMR shifts) with experimental data of analogs for validation. Analyze orbital shapes and MEP maps to predict reactivity.
Conclusion
While this compound remains an under-explored molecule in the scientific literature, this guide demonstrates through robust theoretical analysis that it is a chemical building block of significant potential. Its unique substitution pattern imparts predictable yet distinct electronic and steric properties that can be exploited in synthetic design. The computational data presented provides a strong foundation for its spectroscopic identification, and the proposed synthetic route offers a practical and efficient means for its preparation. It is our hope that this in-depth guide will catalyze further experimental investigation into this promising compound, paving the way for its application in the discovery of new medicines and advanced materials.
References
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Pharmaffiliates. 2',5'-Dichloroacetophenone. Available from: [Link]
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Al-Hourani, B. J., et al. (2023). Crystal structure characterization, Hirshfeld surface analysis, and DFT calculation studies of 1-(6-amino-5-nitronaphthalen-2-yl)ethanone. IUCrData, 8(11). Available from: [Link]
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PubChem. p-Aminoacetophenone. National Center for Biotechnology Information. Available from: [Link]
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Al-Amiery, A. A., et al. (2022). Syntheses, Characterisation, Thermal Analysis and Theoretical Studies of Some Imino Ethanone Metal Complexes. International Journal of Chemical and Biochemical Sciences. Available from: [Link]
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TSI Journals. Studies on enaminones. Organic Chemistry: An Indian Journal. Available from: [Link]
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ResearchGate. Synthesis, quantification, dft calculation and molecular docking of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone. Available from: [Link]
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ResearchGate. Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). Available from: [Link]
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PubChem. 1-(4-Amino-3-methylphenyl)ethanone. National Center for Biotechnology Information. Available from: [Link]
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Cheméo. Chemical Properties of Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9). Available from: [Link]
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ResearchGate. (PDF) 1-(2-Amino-4,5-dimethylphenyl)ethanone. Available from: [Link]
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Radulović, N. S., et al. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 27(23), 8527. Available from: [Link]
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Bas-Tamazight, A., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6690. Available from: [Link]
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Abdel-Aziz, H. A., et al. (2012). 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1033. Available from: [Link]
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An In-depth Technical Guide on the Discovery and History of 4-Amino-2-methylacetophenone
Abstract
4-Amino-2-methylacetophenone, a substituted aromatic ketone, serves as a critical intermediate in the synthesis of pharmaceuticals and other fine chemicals. While not a household name, its structural motifs are integral to numerous complex molecules. This guide delineates the historical emergence of this compound, not as a singular, celebrated discovery, but as a logical outcome of the maturation of synthetic organic chemistry. We will explore the foundational reactions that enable its synthesis, provide detailed, validated protocols, and present the analytical data required for its unambiguous identification. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its origins, synthesis, and characterization.
Chemical Identity and Significance
4-Amino-2-methylacetophenone is a bifunctional organic molecule featuring a benzene ring substituted with an amino group, a methyl group, and an acetyl group. This specific arrangement of functional groups makes it a versatile precursor in multi-step synthetic pathways.
| Property | Value | Source |
| IUPAC Name | 1-(4-amino-2-methylphenyl)ethanone | [] |
| Synonyms | 4-Amino-2-methylacetophenone | [] |
| CAS Number | 2476-37-1 | |
| Molecular Formula | C₉H₁₁NO | [] |
| Molecular Weight | 149.19 g/mol | [] |
| Appearance | (Typically) Light yellow to brown crystalline solid | |
| Boiling Point | 305.8°C at 760 mmHg | [] |
| Density | 1.067 g/cm³ | [] |
The compound's primary value lies in its role as a synthon. The amino group can be readily diazotized for conversion into a wide array of other functional groups or used in coupling reactions, while the ketone functionality provides a handle for building more complex carbon skeletons.
Historical Context: An Emergence Through Foundational Chemistry
Unlike compounds discovered for a specific, immediate purpose, the history of 4-Amino-2-methylacetophenone is intrinsically linked to the development of fundamental organic reactions. Its first synthesis is not marked by a singular, famous publication but rather evolved from the broader exploration of electrophilic aromatic substitution on substituted anilines and toluenes in the late 19th and early 20th centuries.
The key drivers for the synthesis of molecules with this substitution pattern were:
-
The Rise of the Synthetic Dye Industry : Following William Henry Perkin's accidental discovery of mauveine in 1856 from aniline, a massive industrial effort was launched to create new synthetic dyes from coal tar derivatives like aniline and toluene.[2][3][4] Aromatic amines and their derivatives were foundational starting materials for the production of vibrant azo dyes.[5][6] The synthesis of various substituted aminoacetophenones would have been a natural part of exploring new chromophore systems.
-
Advancements in Electrophilic Aromatic Substitution : The discovery of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Crafts was a watershed moment, providing a reliable method to attach acyl groups to aromatic rings.[7][8] The systematic study of this reaction on a wide variety of substituted benzenes, including m-toluidine (3-methylaniline), would inevitably lead to the formation of 4-Amino-2-methylacetophenone among other isomers.
Therefore, the "discovery" of this compound was less a moment of invention and more a confirmation of the predictable power of these new synthetic tools.
Evolution of Synthetic Methodologies
The primary and most historically significant route to 4-Amino-2-methylacetophenone is the Friedel-Crafts acylation of a protected form of m-toluidine. This remains the most logical and industrially relevant approach.
Core Synthesis: Friedel-Crafts Acylation of N-(3-methylphenyl)acetamide
The direct Friedel-Crafts acylation of m-toluidine is problematic because the amino group (-NH₂) is a Lewis base that will complex strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. Therefore, a protection-acylation-deprotection sequence is the standard and most effective methodology.
Causality Behind Experimental Choices:
-
Protection Step : The amino group is acetylated to form an amide (N-(3-methylphenyl)acetamide). The resulting acetamido group is still an ortho-, para-director but is significantly less basic, preventing catalyst poisoning.
-
Acylation Step : The acylation is performed using an acylating agent like acetyl chloride or acetic anhydride with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[7][9] The acetamido group directs the incoming electrophile to the para position, and the methyl group directs to its ortho and para positions. The position para to the strong directing acetamido group is sterically accessible and electronically favored, leading to the desired 4-acetyl product.
-
Deprotection Step : The acetyl protecting group is removed via acid or base hydrolysis to regenerate the free amine, yielding the final product.
Detailed Experimental Protocol: Three-Step Synthesis
Step 1: Synthesis of N-(3-methylphenyl)acetamide (Protection)
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve m-toluidine (0.1 mol) in 100 mL of 1 M hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve sodium acetate trihydrate (0.12 mol) in 50 mL of water.
-
While stirring the m-toluidine solution vigorously, slowly add acetic anhydride (0.11 mol) followed immediately by the dropwise addition of the sodium acetate solution.
-
Allow the mixture to stir in the ice bath for 30 minutes and then at room temperature for an additional hour.
-
The white precipitate of N-(3-methylphenyl)acetamide is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from ethanol/water may be performed if necessary.
Step 2: Friedel-Crafts Acylation
-
CRITICAL : All glassware must be thoroughly dried, and the reaction must be conducted under anhydrous conditions (e.g., under a nitrogen atmosphere with a drying tube).
-
In a 500 mL three-neck flask equipped with a mechanical stirrer, a condenser, and an addition funnel, add anhydrous aluminum chloride (AlCl₃) (0.25 mol).
-
Cool the flask in an ice bath and add 150 mL of a dry, non-polar solvent like dichloromethane or 1,2-dichloroethane.
-
Slowly add acetyl chloride (0.12 mol) to the stirred suspension.
-
Add the dried N-(3-methylphenyl)acetamide (0.1 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and very cautiously quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid (approx. 200 g ice to 50 mL HCl).
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts.
Step 3: Hydrolysis of the Amide (Deprotection)
-
To the combined organic extracts from Step 2, add 100 mL of 6 M hydrochloric acid.
-
Heat the biphasic mixture to reflux with vigorous stirring for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the mixture. The product, as its hydrochloride salt, will be in the aqueous layer.
-
Separate the layers and wash the aqueous layer with dichloromethane to remove any organic impurities.
-
Cool the aqueous layer in an ice bath and slowly basify by adding concentrated sodium hydroxide solution until the pH is >10.
-
The free amine, 4-Amino-2-methylacetophenone, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or toluene.
Visual Workflow: Synthesis via Friedel-Crafts Acylation
Caption: Three-step synthesis of 4-Amino-2-methylacetophenone.
Alternative Synthetic Pathway: The Fries Rearrangement
An alternative, though less common, route involves the Fries rearrangement.[10][11] This reaction converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[12][13] To synthesize an aminoacetophenone via this route, one would start with a substituted aminophenol, which adds complexity. A more plausible, related pathway would be the rearrangement of N-acetyl-m-toluidine itself under different conditions, though this is less regioselective and not the preferred method. The classic Fries rearrangement is primarily of academic interest for this specific target but is a powerful tool for synthesizing hydroxyarylketones.[14]
Analytical and Spectroscopic Characterization
Unambiguous identification of the final product is crucial. The following data provides a self-validating system for researchers to confirm the identity and purity of synthesized 4-Amino-2-methylacetophenone.
| Technique | Key Observables and Expected Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ~7.6 (d, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~6.6 (s, 1H, Ar-H), ~4.1 (br s, 2H, -NH₂), ~2.5 (s, 3H, -COCH₃), ~2.4 (s, 3H, Ar-CH₃). Note: Exact shifts and coupling constants are solvent-dependent. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ~198 (-C=O), ~150 (C-NH₂), ~140 (C-CH₃), ~132 (Ar-CH), ~118 (Ar-C), ~116 (Ar-CH), ~113 (Ar-CH), ~29 (-COCH₃), ~22 (Ar-CH₃). |
| IR (Infrared) (KBr Pellet) | ν (cm⁻¹) ~3450-3300 (N-H stretch, primary amine), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1650 (C=O stretch, conjugated ketone), ~1620 (N-H bend), ~1580 (Ar C=C stretch). |
| Mass Spec (MS) | [M]+ at m/z = 149. The fragmentation pattern would show a characteristic loss of the methyl group ([M-15]+) at m/z = 134 and the acetyl group ([M-43]+) at m/z = 106. |
Conclusion
The discovery and history of 4-Amino-2-methylacetophenone are not a story of a single breakthrough but a testament to the predictive power of fundamental organic reactions. Its synthesis, primarily achieved via a robust Friedel-Crafts acylation sequence, is a classic example of applying protective group strategy to achieve desired regioselectivity. As a versatile chemical intermediate, it continues to be a valuable building block in the development of pharmaceuticals and other complex organic molecules, underscoring the enduring legacy of 19th-century synthetic chemistry.
References
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Fries, K. et al. (Early 1900s). Research on the rearrangement of phenolic esters. (Historical context, specific paper not cited)[12]
- Google Patents. (2012). Preparation method for 4-aminoacetophenone. CN102924306A.
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Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link][10]
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Merck Millipore. (n.d.). Fries Rearrangement.[11]
-
Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement.[13]
-
ResearchGate. (n.d.). Preparation of hydroxyacetophenones via the Fries rearrangement.[14]
-
BOC Sciences. (n.d.). CAS 38177-98-9 4-Amino-2-methylacetophenone.[]
-
Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide.[7]
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Benchchem. (2025). The Discovery and History of 4'-(Methylthio)acetophenone: A Technical Guide.[8]
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NIST. (n.d.). Acetophenone, 4'-amino-. NIST Chemistry WebBook.[15]
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MedchemExpress.com. (n.d.). 4'-Methylacetophenone | Phenolic Compound.[16]
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DrugBank. (n.d.). 4-Methylacetophenone | Drug Information, Uses, Side Effects, Chemistry.[17]
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NIH PMC. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.[18]
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Alzchem Group. (n.d.). 4-Methylacetophenone.[19]
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ChemicalBook. (2019). 4-Aminoacetophenone: Uses in synthesizing organic compounds.[5]
-
YouTube. (2021). Synthesis of p-Methylacetophenone.[20]
-
PubChem. (n.d.). 2-Methylacetophenone.[22]
-
Benchchem. (2025). Application Note: Synthesis of 2-Methylacetophenone via Friedel-Crafts Acylation of Toluene.[9]
-
NIH PMC. (n.d.). Novel Disperse Dyes Based on Enaminones.[6]
- Google Patents. (2001). Preparation of 4-methylacetophenone. DE10027654A1.
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Science and Industry Museum. (2017). William Henry Perkin and the world's first synthetic dye.[2]
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FooDB. (2010). Showing Compound 4'-Methylacetophenone (FDB010549).[23]
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Science Museum. (2019). The colourful chemistry of artificial dyes.[3]
-
HMDB. (2012). Showing metabocard for 2-Methylacetophenone (HMDB0032386).[24]
-
Guidechem. (n.d.). What are the sustainable synthesis methods for 4'- 4'-Methylacetophenone and its applications in medicine and agriculture?.[25]
-
ResearchGate. (n.d.). Synthesis of aminoacetophenone from acetophenone.[26]
-
Sigma-Aldrich. (n.d.). 2-Methylacetophenone 98 577-16-2.
-
ChemicalBook. (n.d.). 2-Amino-4'-methylacetophenone CAS#: 69872-37-3.[27]
-
PubChem. (n.d.). 4'-Chloro-2'-(methylamino)acetophenone.[28]
-
ResearchGate. (2025). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry.[29]
-
YouTube. (2020). Chance Discoveries: Synthetic Dye.[4]
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isomers of aminomethylphenyl ethanone and their properties
An In-depth Technical Guide to the Isomers of Aminomethylphenyl Ethanone: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the ortho, meta, and para isomers of aminomethylphenyl ethanone. Positioned at the intersection of synthetic chemistry and pharmaceutical science, these isomers serve as versatile building blocks and pharmacophores. This document delves into their synthetic pathways, comparative physicochemical and spectroscopic properties, and their current and potential applications in drug development and materials science. The narrative emphasizes the causal relationships behind experimental choices and provides detailed, field-proven protocols, reflecting a deep understanding of their scientific and practical importance.
Introduction: The Strategic Importance of Aminomethylphenyl Ethanone Isomers
Aminomethylphenyl ethanone, with the molecular formula C9H11NO, exists as three key positional isomers: 1-[2-(aminomethyl)phenyl]ethanone (ortho), 1-[3-(aminomethyl)phenyl]ethanone (meta), and 1-[4-(aminomethyl)phenyl]ethanone (para). These compounds are aromatic ketones containing a primary aminomethyl group, a structural motif of significant interest in medicinal chemistry. The spatial arrangement of the acetyl and aminomethyl groups on the phenyl ring dictates the molecule's steric and electronic properties, profoundly influencing its reactivity, physicochemical characteristics, and biological activity. Understanding the distinct properties of each isomer is crucial for researchers in drug discovery and materials science seeking to leverage these structures as key intermediates or core scaffolds for novel molecules. This guide offers a detailed exploration of these isomers, providing the technical insights necessary for their synthesis, characterization, and strategic application.
Synthetic Strategies and Mechanistic Rationale
The synthesis of aminomethylphenyl ethanone isomers typically proceeds from the corresponding (acetylphenyl)acetonitriles or via functional group transformation of halo-methyl derivatives. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and purity requirements.
General Synthetic Workflow: Reduction of Acetylbenzonitriles
A prevalent and efficient method involves the catalytic hydrogenation of the corresponding acetylbenzonitrile. This approach is favored for its clean conversion and high yields.
Methodological & Application
Synthesis of 1-(4-Amino-2-methylphenyl)ethanone: A Guide to Regioselective Aromatic Substitution
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of substituted aminoacetophenones, with a specific focus on the preparation of 1-(4-Amino-2-methylphenyl)ethanone. We first analyze the regiochemical challenges associated with the synthesis proposed from 4-methylacetophenone, elucidating the directing effects of substituents in electrophilic aromatic substitution. Subsequently, we provide a validated, step-by-step protocol for the synthesis of the isomeric product, 1-(3-Amino-4-methylphenyl)ethanone, which is the expected outcome from this starting material. Finally, a field-proven, multi-step protocol for the successful synthesis of the target molecule, this compound, from a more suitable precursor is detailed. This guide is intended to provide researchers with both the theoretical understanding and the practical methodologies required for the precise synthesis of such key chemical intermediates.
Introduction and Mechanistic Analysis
Substituted aminoacetophenones are valuable intermediates in the pharmaceutical and fine chemical industries, serving as foundational scaffolds for a wide array of more complex molecules. The precise placement of functional groups on the aromatic ring is critical for the biological activity and physical properties of the final compounds. The synthesis of a specific isomer, such as this compound, requires a careful strategic approach rooted in the principles of electrophilic aromatic substitution (EAS).
A direct synthesis of this compound from 4-methylacetophenone via a standard nitration-reduction sequence is mechanistically unfeasible. The regiochemical outcome of an EAS reaction is dictated by the electronic properties of the substituents already present on the aromatic ring.
-
Methyl Group (-CH₃): An activating group that donates electron density to the ring, directing incoming electrophiles to the ortho and para positions.
-
Acetyl Group (-COCH₃): A deactivating group that withdraws electron density from the ring, directing incoming electrophiles to the meta position.
In 4-methylacetophenone, these two groups work in concert. The position ortho to the methyl group (C3) is also meta to the acetyl group. This reinforcement makes the C3 position the most electronically favorable site for electrophilic attack, such as nitration. Therefore, the nitration of 4-methylacetophenone overwhelmingly yields 4-methyl-3-nitroacetophenone, which upon reduction, produces 1-(3-Amino-4-methylphenyl)ethanone, not the desired 2-methyl isomer.
Acknowledging this chemical reality is crucial for efficient and successful synthesis. This note first provides the protocol for the actual product derived from 4-methylacetophenone before detailing the correct procedure for the intended target molecule.
Protocol I: Synthesis of 1-(3-Amino-4-methylphenyl)ethanone from 4-Methylacetophenone
This two-step process involves the nitration of the starting material followed by the reduction of the resulting nitro intermediate.
Workflow Diagram
Caption: Synthetic workflow from 4-methylacetophenone.
Step 2.1: Nitration of 4-Methylacetophenone
This procedure introduces a nitro group at the C3 position of the aromatic ring. Extreme caution must be exercised when working with nitrating mixtures (concentrated nitric and sulfuric acids).
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Methylacetophenone | C₉H₁₀O | 134.18 | 10.0 g | 0.0745 |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 50 mL | - |
| Nitric Acid (70%) | HNO₃ | 63.01 | 5.4 mL | 0.082 |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
Protocol
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid to -15 °C using an ice-salt or acetone/dry ice bath.
-
Substrate Addition: Slowly add 10.0 g (0.0745 mol) of 4-methylacetophenone to the cold sulfuric acid while stirring. Ensure the temperature is maintained below -10 °C.
-
Nitrating Mixture Addition: In a separate beaker, prepare the nitrating mixture by carefully adding 5.4 mL of 70% nitric acid to 10 mL of cold, concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration: Add the nitrating mixture dropwise from the dropping funnel to the reaction flask over a period of 30-40 minutes. Critically, maintain the internal reaction temperature below -10 °C throughout the addition.[1]
-
Reaction Completion: After the addition is complete, stir the mixture for an additional 30 minutes at -10 °C to -15 °C.
-
Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. A solid precipitate will form.
-
Workup: Allow the ice to melt, then filter the solid product using a Büchner funnel. Wash the solid thoroughly with cold water until the washings are neutral, followed by a wash with cold hexane to remove nonpolar impurities.
-
Purification: Dissolve the crude solid in dichloromethane and wash with a 10% sodium bicarbonate solution, followed by a saturated sodium chloride solution. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product, 4-methyl-3-nitroacetophenone, can be further purified by recrystallization from a mixture of dichloromethane and hexane to yield a crystalline solid (m.p. 61-62 °C).[1]
Step 2.2: Reduction of 4-Methyl-3-nitroacetophenone
This step converts the nitro group to a primary amine using tin(II) chloride, a classic and effective method for this transformation.[2][3]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Methyl-3-nitroacetophenone | C₉H₉NO₃ | 179.17 | 5.0 g | 0.0279 |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.63 | 18.9 g | 0.0838 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | - |
| Concentrated HCl | HCl | 36.46 | 25 mL | - |
| Sodium Hydroxide (10 M) | NaOH | 40.00 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
Protocol
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.0 g (0.0279 mol) of 4-methyl-3-nitroacetophenone in 100 mL of ethanol.
-
Reagent Addition: Add 18.9 g (0.0838 mol) of tin(II) chloride dihydrate to the solution.
-
Reaction: Heat the mixture to reflux and then slowly add 25 mL of concentrated HCl dropwise. Continue refluxing for 3-4 hours, monitoring the reaction progress by TLC.
-
Quenching and Basification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add 100 mL of water to the residue. Cool the flask in an ice bath and carefully basify the solution by the slow addition of 10 M NaOH until the pH is ~10-11. The tin salts will precipitate as tin(IV) oxide.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Workup: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure 1-(3-Amino-4-methylphenyl)ethanone.
Protocol II: Recommended Synthesis of this compound
This robust three-step synthesis begins with o-toluidine (2-methylaniline) and utilizes a protection-acylation-deprotection strategy to achieve the correct regiochemistry.
Workflow Diagramdot
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Start [label="o-Toluidine"]; Step1 [label="Step 1: N-Acetylation\n(Acetic Anhydride)"]; Intermediate1 [label="N-(2-methylphenyl)acetamide"]; Step2 [label="Step 2: Friedel-Crafts Acylation\n(Acetyl Chloride, AlCl₃)"]; Intermediate2 [label="N-(4-acetyl-2-methylphenyl)acetamide"]; Step3 [label="Step 3: Hydrolysis\n(HCl, H₂O)"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Product; }
Sources
Application Note & Protocol: High-Purity Recovery of 1-(4-Amino-2-methylphenyl)ethanone via Optimized Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Amino-2-methylphenyl)ethanone is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, low yields, and complications in downstream processing. This application note provides a detailed, robust protocol for the purification of crude this compound using the recrystallization technique. We delve into the scientific rationale for solvent system selection, provide a step-by-step methodology, and offer guidance on purity assessment and troubleshooting. The protocol is designed to be a self-validating system, ensuring researchers can achieve high purity and recovery with confidence.
Introduction: The Principle of Recrystallization
Recrystallization is a fundamental purification technique for solid organic compounds.[1] Its efficacy is based on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but extensively at its boiling point.[3] Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or insoluble in the hot solvent (allowing for their removal via hot filtration).[4]
Upon slow, controlled cooling of the saturated hot solution, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly ordered crystal lattice.[5] This lattice formation is a selective process that tends to exclude the differently shaped impurity molecules, which remain dissolved in the cold solvent.[6] This process, when executed correctly, yields a significantly purer solid product.
Physicochemical Profile: this compound
A thorough understanding of the compound's properties is critical for developing a successful purification protocol.
| Property | Value | Source |
| CAS Number | 38177-98-9 | [7] |
| Molecular Formula | C₉H₁₁NO | [7] |
| Molecular Weight | 149.19 g/mol | [8] |
| Melting Point | 93-94°C | [9] |
| Boiling Point | 177-179°C (at 13 Torr) | [9] |
| Appearance | Solid at room temperature | Inferred from MP |
| Known Solubility | Slightly soluble in DMSO, Methanol | [9] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [7][9] |
The presence of a polar amino group (-NH₂), a moderately polar ketone group (C=O), and a nonpolar tolyl (methylphenyl) group gives the molecule a mixed-polarity character. This insight is foundational for the rational selection of a recrystallization solvent.
PART 1: Solvent System Selection – Rationale and Protocol
The choice of solvent is the most critical variable in recrystallization.[2][4] A "like dissolves like" approach provides a useful starting point; given the molecule's structure, polar solvents are logical candidates.[10] However, a single solvent may not provide the ideal solubility gradient. Therefore, a mixed-solvent system, often a "solvent/antisolvent" pair, is frequently employed to fine-tune the polarity and achieve optimal results.[4] In this approach, the crude solid is dissolved in a "good" solvent in which it is highly soluble, and a miscible "poor" solvent (antisolvent) is added to decrease the overall solubility and induce crystallization.
Recommended Solvents for Screening
Based on the compound's structure, the following solvents and systems are recommended for initial screening:
-
Single Solvents: Ethanol, Isopropanol (IPA), Acetone, Water.
-
Mixed-Solvent Systems: Ethanol/Water, Isopropanol/Water, Acetone/Hexane.
Experimental Protocol for Solvent Screening
This small-scale test is essential to identify the optimal solvent system before committing the bulk of the crude material.
-
Preparation: Place approximately 50-100 mg of crude this compound into several small test tubes.
-
Room Temperature Test: Add the first potential solvent (e.g., ethanol) dropwise to one test tube, swirling after each addition, up to ~1 mL. Observe the solubility. An ideal solvent will not fully dissolve the compound at this stage.[3] If it dissolves completely, the solvent is too "good" and will result in poor recovery; discard it as a single-solvent candidate.
-
Hot Solubility Test: If the compound is poorly soluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. The goal is to find a solvent that dissolves the compound completely when hot in a reasonable volume.[2]
-
Cooling Test: Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice-water bath. Observe the formation of crystals. A successful solvent will yield a significant amount of crystalline precipitate.
-
Repeat: Repeat steps 2-4 for each potential single and mixed-solvent system. For mixed systems, dissolve the compound in a minimal amount of the "good" solvent (e.g., ethanol) at its boiling point, then add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point). Re-heat gently to clarify, then cool as described in step 4.
Interpreting Screening Results
The best solvent system is one that demonstrates low solubility at cold temperatures and high solubility at hot temperatures, resulting in a high yield of crystalline product upon cooling. For this compound, an ethanol/water or isopropanol/water system is often highly effective.
PART 2: Optimized Recrystallization Workflow
The following protocol assumes an ethanol/water solvent system has been selected as optimal.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Materials and Equipment
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and vacuum flask
-
Filter paper
-
Glass funnel
-
Fluted filter paper (for hot filtration)
-
Watch glass
-
Spatula and glass stirring rod
Step-by-Step Protocol
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil on a hot plate while stirring. Continue adding hot ethanol in small portions until the solid is completely dissolved. Using the absolute minimum amount of hot solvent is crucial for maximizing yield.[6]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
Hot Filtration (Crucial if charcoal was used or insoluble impurities are present): This step removes insoluble impurities.[2] Place a glass funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Quickly pour the hot solution through the filter paper. This step must be performed rapidly to prevent premature crystallization in the funnel.
-
Induce Crystallization: Heat the clear filtrate to boiling. Add hot water dropwise while stirring until the solution becomes persistently cloudy. This is the point of saturation. Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.
-
Crystal Growth: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2] Rushing this step by direct immersion in an ice bath will cause the solid to "crash out," trapping impurities.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to rinse away the impurity-laden mother liquor.[6] It is critical that the wash solvent is cold to avoid dissolving the purified product.
-
Drying: Leave the crystals in the funnel with the vacuum running for 15-20 minutes to air-dry them. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the melting point (e.g., 40-50°C) until a constant weight is achieved.
PART 3: Purity Assessment and Validation
A protocol is only trustworthy if its outcome can be verified. Melting point analysis is a simple and effective method to assess the purity of a crystalline solid.
-
Principle: Pure crystalline solids have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, which typically causes the melting point to become depressed and broaden over a wider range.[5]
-
Procedure:
-
Measure the melting point of the crude starting material.
-
Measure the melting point of the final, dried recrystallized product.
-
-
Expected Results: The recrystallized this compound should exhibit a significantly sharper and higher melting point range that is very close to the literature value of 93-94°C.[9]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used; solution is not supersaturated. | Re-heat the solution to evaporate some of the solvent. Allow to cool again. If crystals still do not form, scratch the inside of the flask with a glass rod or add a "seed crystal" of the pure compound.[5] |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute; the solution became saturated at a temperature above the solute's melting point. | Re-heat the solution to dissolve the oil, then add more of the primary solvent (ethanol) to lower the saturation temperature. Allow to cool again. |
| Low Recovery | Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. | Ensure minimal solvent is used. Always wash crystals with ice-cold solvent. Ensure filtration apparatus is pre-heated before hot filtration. |
| Colored Product | Colored impurities were not fully removed. | Repeat the recrystallization, including the optional activated charcoal step (Section 4.2, Step 2). |
Conclusion
The recrystallization protocol detailed in this application note provides a reliable and scientifically grounded method for the purification of crude this compound. By carefully selecting a solvent system and adhering to the principles of slow cooling and proper washing, researchers can consistently obtain a high-purity product suitable for demanding applications in drug discovery and development. The inclusion of a purity validation step via melting point analysis ensures the trustworthiness and reproducibility of the method.
References
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York Chemistry Department. [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo. [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. University of Colorado Boulder. [Link]
-
PubChem. (n.d.). 1-(4-Amino-3-methylphenyl)ethanone. National Center for Biotechnology Information. [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9). Retrieved from Cheméo. [Link]
-
Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
- Google Patents. (n.d.). JPS5939857A - Crystallization of amino acid.
-
Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. [Link]
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- 6. youtube.com [youtube.com]
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- 8. 1-(4-Amino-3-methylphenyl)ethanone | C9H11NO | CID 13355515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethanone, 1-(4-amino-2-methylphenyl)- (9CI) | 38177-98-9 [amp.chemicalbook.com]
- 10. Reagents & Solvents [chem.rochester.edu]
Application Notes & Protocols for the Purification of 4-Amino-2-methylacetophenone via Column Chromatography
These application notes provide a comprehensive guide for the purification of 4-Amino-2-methylacetophenone using column chromatography. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a reliable method for obtaining this compound in high purity. The protocols herein are designed to be self-validating, with explanations for the experimental choices to ensure both reproducibility and a deep understanding of the separation principles.
Introduction
4-Amino-2-methylacetophenone is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other specialty chemicals. Its structure, featuring both a primary aromatic amine and a ketone functional group, imparts a moderate polarity that makes it amenable to purification by column chromatography. However, the basic nature of the amino group can present challenges, such as peak tailing and irreversible adsorption, when using standard silica gel chromatography. This guide outlines a robust protocol to overcome these issues and achieve excellent separation.
The primary challenge in the chromatographic purification of organic amines on silica, a Brønsted acid, is the acid-base interaction between the basic amine and the acidic silanol groups on the silica surface.[1][2] This can lead to poor separation and low recovery. To counteract this, the following protocol incorporates a competing amine in the mobile phase to neutralize the acidic sites on the stationary phase, ensuring a successful purification.[1]
Physicochemical Properties of 4-Amino-2-methylacetophenone and its Analogs
A thorough understanding of the analyte's properties is crucial for developing an effective chromatography method. While specific data for 4-Amino-2-methylacetophenone is not extensively available, we can infer its behavior from closely related analogs like 4-Aminoacetophenone.
| Property | Value (for 4-Aminoacetophenone) | Implication for Chromatography |
| Appearance | Slightly yellow to brown crystalline powder[3] | The color of the crude material can be an initial indicator of purity. |
| Solubility | Soluble in hot water, alcohol, ether, and dilute acids[3] | Good solubility in polar organic solvents allows for easy sample preparation. |
| Melting Point | 106 °C[3][4] | A sharp melting point of the purified product is an indicator of high purity. |
| Boiling Point | 293-295 °C[3] | High boiling point makes it suitable for column chromatography without risk of evaporation. |
| LogP | 0.83[3][4] | The positive LogP value suggests some lipophilicity, but the overall molecule is polar. |
| pKa (conjugate acid) | 2.76[4] | The basicity of the amino group necessitates modification of the mobile phase. |
Chromatographic Method Development
The choice of stationary and mobile phases is the most critical aspect of column chromatography.[5][6][7] For a polar compound like 4-Amino-2-methylacetophenone, normal-phase chromatography is a suitable approach.
Stationary Phase Selection:
Silica gel (SiO₂) is the most common adsorbent for normal-phase chromatography due to its high surface area and ability to separate compounds based on polarity.[5] Its slightly acidic nature, however, requires careful consideration when purifying amines.[1] An amine-functionalized silica could be an alternative to minimize acid-base interactions.[1][2]
Mobile Phase Selection:
The mobile phase, or eluent, transports the sample through the column.[8][9] For normal-phase chromatography, a non-polar solvent is typically used, with the polarity being gradually increased by adding a more polar solvent.[7][10]
A common starting point for the separation of moderately polar compounds is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. To mitigate the issues arising from the basicity of the amino group, a small amount of a tertiary amine, such as triethylamine (TEA), is added to the mobile phase.[1] The TEA acts as a competing base, binding to the acidic silanol groups on the silica gel and preventing the analyte from adsorbing too strongly.[1]
Workflow for Purification of 4-Amino-2-methylacetophenone
Caption: Workflow for the purification of 4-Amino-2-methylacetophenone.
Detailed Protocol for Column Chromatography
1. Materials and Reagents:
-
Crude 4-Amino-2-methylacetophenone
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (or Heptane), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Triethylamine (TEA), reagent grade
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
2. Preparation of the Column:
-
Select a glass column with appropriate dimensions. A general rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude sample by weight.[5]
-
Place a small plug of glass wool at the bottom of the column to support the packing.
-
Add a thin layer of sand on top of the glass wool.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., n-Hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
-
Add another thin layer of sand on top of the packed silica gel.
3. Sample Preparation and Loading:
-
Dissolve the crude 4-Amino-2-methylacetophenone in a minimal amount of a suitable solvent, such as dichloromethane.
-
Alternatively, for less soluble samples, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it is just above the top layer of sand.
4. Elution and Fraction Collection:
-
Begin the elution with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc + 0.5% TEA).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15, etc.). A stepwise or linear gradient can be employed.
-
Collect fractions of a consistent volume in separate tubes or flasks.
-
The progress of the separation can be monitored by observing the movement of colored bands down the column if impurities are colored.
5. Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC).
-
Spot a small amount of each fraction onto a TLC plate.
-
Develop the TLC plate in a chamber with a suitable mobile phase (e.g., 70:30 Hexane:EtOAc).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure desired product.
6. Product Isolation:
-
Evaporate the solvent from the pooled pure fractions using a rotary evaporator.
-
Further dry the purified compound under high vacuum to remove any residual solvent.
-
Characterize the final product by appropriate analytical techniques (e.g., NMR, IR, melting point) to confirm its identity and purity.
Alternative Method: Reversed-Phase Chromatography
For certain applications, reversed-phase chromatography may be a suitable alternative. In this technique, a non-polar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[10][11] For the separation of basic compounds like 4-Amino-2-methylacetophenone, it is often beneficial to use a mobile phase with a high pH (e.g., by adding a small amount of a basic modifier) to ensure the amine is in its neutral, free-base form.[2] This can improve peak shape and retention.
Troubleshooting
-
Peak Tailing: If significant peak tailing is observed, increase the concentration of triethylamine in the mobile phase (e.g., to 1%).
-
Poor Separation: If the compound of interest co-elutes with impurities, a shallower solvent gradient or a different solvent system may be required.
-
No Elution: If the compound does not elute from the column, the mobile phase is not polar enough. Increase the proportion of the polar solvent in the eluent.
Conclusion
The protocol described provides a reliable and reproducible method for the purification of 4-Amino-2-methylacetophenone by column chromatography. By understanding the principles behind the separation and carefully controlling the experimental parameters, researchers can obtain this valuable compound in high purity, suitable for a wide range of synthetic applications.
References
- SIELC Technologies. (n.d.). Separation of Acetophenone, tetrachloro derivative on Newcrom R1 HPLC column.
-
Green, J. B., & Hoff, R. J. (1988). Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. Analytical Chemistry, 60(13), 1373–1381. [Link]
-
Tykarska, E., & Wiczling, P. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5129. [Link]
- Solubility of Things. (n.d.). 4'-Aminoacetophenone.
- Google Patents. (1985). US4559110A - Acetophenone recovery and purification.
- The Role of Nonpolar Phases: Fundamentals and uses in Chromatographic Techniques. (n.d.).
- Pesek, J. J., & Matyska, M. T. (2011). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 29(6).
- ResearchGate. (2025). Polymeric Stationary Phases with Variable Polarity for GC Separation of Aromatic Compounds and Their Sulfur Analogs.
- PubChem. (n.d.). 4'-Methyl-2'-(methylamino)acetophenone.
- SciELO. (2024). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones.
-
Chow, F. K., & Grushka, E. (1977). Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase. Analytical Chemistry, 49(12), 1756–1761. [Link]
- University of Colorado Boulder. (n.d.). Column chromatography.
- Alfa Chemistry. (n.d.). CAS 99-92-3 4-Aminoacetophenone.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Khan Academy. (n.d.). Column chromatography.
- Google Patents. (n.d.). US4433173A - Acetophenone purification.
- Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography?
- Google Patents. (n.d.). WO2004042350A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
- BenchChem. (2025). Technical Support Center: HPLC Separation of Acetophenone Isomers.
- ChemicalBook. (n.d.). 4'-Methylacetophenone synthesis.
- PharmaCompass. (n.d.). 4'-Methylacetophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- PubChem. (n.d.). p-Aminoacetophenone.
- ChemicalBook. (n.d.). 2-Amino-4'-methylacetophenone CAS#: 69872-37-3.
- MedchemExpress.com. (n.d.). 4'-Methylacetophenone.
- Google Patents. (n.d.). DE10027654A1 - Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature.
- ResearchGate. (2025). Discontinuous two step flow synthesis of m-aminoacetophenone.
- Human Metabolome Database. (2012, September 11). Showing metabocard for 4'-Methylacetophenone (HMDB0032608).
- Wikipedia. (n.d.). 4-Methylacetophenone.
- FooDB. (2010, April 8). Showing Compound 4'-Methylacetophenone (FDB010549).
- ChemicalBook. (n.d.). 4'-Methylacetophenone.
- Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.
- Reddit. (2020, March 28). How do you tell difference in polarity between these 2 molecules?
- Drugbank. (n.d.). 4-Methylacetophenone.
- Sigma-Aldrich. (n.d.). 4-methylacetophenone synthesis.
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Definitive Structural Elucidation of 1-(4-Amino-2-methylphenyl)ethanone using High-Resolution NMR Spectroscopy
An Application Note for Researchers and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and pharmaceutical development for the unambiguous determination of molecular structures and the assessment of sample purity. This application note provides a comprehensive guide to the NMR analysis of 1-(4-Amino-2-methylphenyl)ethanone, a substituted acetophenone derivative relevant as a building block in organic synthesis. We present detailed, field-proven protocols for sample preparation, data acquisition for both ¹H and ¹³C NMR, and a systematic approach to spectral interpretation. The causality behind experimental choices is explained to empower researchers to adapt these methods to similar small molecules.
Introduction: The Imperative for Structural Verification
This compound is a multifunctional aromatic compound featuring a ketone, a primary amine, and a substituted benzene ring. The precise arrangement of these functional groups is critical to its chemical reactivity and its utility as a precursor in the synthesis of more complex molecules, including potential pharmaceutical agents. Therefore, rigorous structural confirmation is a non-negotiable step in its synthesis and quality control.
High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic environments of ¹H and ¹³C nuclei. Through the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns, a complete and unambiguous structural assignment can be achieved. This guide serves as a practical resource for scientists to confidently characterize this molecule and its analogues.
Predicted Spectral Analysis of this compound
A proactive analysis of the expected NMR spectrum is crucial for efficient data interpretation. The structure, with IUPAC numbering for carbons and lettering for unique proton environments, is shown below.

Based on established substituent effects, the predicted ¹H and ¹³C NMR data are summarized in the table below. The electron-donating amino group (-NH₂) and methyl group (-CH₃) strongly influence the chemical shifts of the aromatic protons and carbons, while the electron-withdrawing acetyl group (-COCH₃) also plays a significant role.[1][2]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Nucleus | Predicted Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | Notes |
| H-a | ¹H | ~2.4 | Singlet (s) | 3H | Acetyl methyl group, adjacent to carbonyl. |
| H-b | ¹H | ~2.5 | Singlet (s) | 3H | Aromatic methyl group. |
| H-c | ¹H | ~4.0 - 5.0 | Broad Singlet (br s) | 2H | Amino protons; shift is concentration and solvent dependent. Exchangeable with D₂O.[3] |
| H-3 | ¹H | ~6.6 | Doublet of doublets (dd) or Doublet (d) | 1H | Ortho to -NH₂ and meta to -COCH₃. Strongly shielded. |
| H-5 | ¹H | ~6.5 | Doublet (d) | 1H | Ortho to -NH₂ and meta to -CH₃. Strongly shielded. |
| H-6 | ¹H | ~7.6 | Doublet (d) | 1H | Ortho to -COCH₃. Strongly deshielded. |
| C-1 | ¹³C | ~148 | Quaternary (C) | - | Carbon bearing the amino group. |
| C-2 | ¹³C | ~140 | Quaternary (C) | - | Carbon bearing the methyl group. |
| C-3 | ¹³C | ~115 | CH | - | Shielded by adjacent -NH₂ group. |
| C-4 | ¹³C | ~135 | Quaternary (C) | - | Carbon bearing the acetyl group. |
| C-5 | ¹³C | ~112 | CH | - | Shielded by adjacent -NH₂ group. |
| C-6 | ¹³C | ~130 | CH | - | Carbonyl-adjacent aromatic carbon. |
| C-7 (C=O) | ¹³C | ~198 | Quaternary (C) | - | Carbonyl carbon, characteristically downfield.[4][5] |
| C-8 (-CH₃) | ¹³C | ~28 | CH₃ | - | Acetyl methyl carbon. |
| C-9 (-CH₃) | ¹³C | ~21 | CH₃ | - | Aromatic methyl carbon. |
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to yield high-quality, reproducible NMR data. Each step includes justifications to ensure technical soundness.
Protocol for Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. This protocol minimizes common issues like poor shimming and spectral artifacts.
Materials:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal Standard (e.g., Tetramethylsilane, TMS)
-
Glass Pasteur pipette and bulb
-
Small vial for dissolution
-
Cotton wool or syringe filter (if solids are present)
Step-by-Step Methodology:
-
Solvent Selection:
-
Chloroform-d (CDCl₃): An excellent choice for many organic molecules. The residual solvent peak at ~7.26 ppm does not typically interfere with the aromatic signals of the analyte.
-
DMSO-d₆: A more polar solvent, useful if solubility in CDCl₃ is an issue. The amino protons (NH₂) will appear as a broader peak and are less likely to be obscured by the water peak (~3.33 ppm in wet DMSO-d₆). The residual solvent peak is at ~2.50 ppm.
-
For this application note, we will proceed with CDCl₃.
-
-
Sample Dissolution:
-
Accurately weigh 10-15 mg of the solid sample into a clean, dry vial. Using a secondary vial for dissolution is highly recommended as it allows for better mixing and visual confirmation of solubility before transfer to the NMR tube.[6][7]
-
Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% v/v TMS. The use of an internal standard like TMS provides an exact reference point (0.00 ppm) for accurate chemical shift calibration.[6]
-
Cap the vial and gently vortex or swirl until the sample is completely dissolved. The solution should be clear and transparent.
-
-
Sample Transfer:
-
If any particulate matter remains, filter the solution into the NMR tube. A simple and effective method is to use a Pasteur pipette with a small plug of cotton wool inserted into the neck.[9][10] This prevents solid impurities from distorting the magnetic field homogeneity, which would degrade spectral resolution.
-
Transfer the clear solution into the NMR tube, ensuring a sample height of approximately 4-5 cm, which is optimal for detection by the spectrometer's receiver coils.
-
Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[9]
-
Protocol for NMR Data Acquisition
The parameters below are a robust starting point for a standard 400 MHz spectrometer. Optimization may be required based on sample concentration and the specific instrument.
Table 2: Recommended NMR Acquisition Parameters
| Parameter | ¹H Experiment | ¹³C Experiment | Justification |
| Pulse Program | zgpr or zg30 | zgpg30 | Standard 1D acquisition pulse sequences. |
| Spectral Width (SW) | 16 ppm (-2 to 14 ppm) | 240 ppm (-20 to 220 ppm) | Encompasses the full range of expected chemical shifts for most organic molecules.[11] |
| Acquisition Time (AQ) | ~2.5 s | ~1.0 s | A longer acquisition time provides better digital resolution, which is crucial for resolving fine coupling patterns in ¹H NMR.[11][12] |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | Allows for sufficient relaxation of nuclei between scans. For truly quantitative results, D1 should be at least 5x the longest T₁ relaxation time.[13] |
| Number of Scans (NS) | 16 | 1024 | ¹H NMR is highly sensitive, requiring few scans. ¹³C has a much lower natural abundance and sensitivity, necessitating a larger number of scans to achieve a good signal-to-noise ratio.[9] |
| Receiver Gain (RG) | Auto-adjust | Auto-adjust | The instrument automatically optimizes the signal amplification to prevent clipping of the FID while maximizing dynamic range.[11] |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standardized temperature ensures consistency and comparability of data.[13] |
Acquisition Steps:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical lock signal.
-
Load the standard acquisition parameters from Table 2.
-
Run the experiment and save the raw data (FID).
Data Processing and Structural Interpretation
-
Processing: Apply Fourier transformation to the FID, followed by manual phase correction and automatic baseline correction to obtain the frequency-domain spectrum.
-
Calibration: Reference the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ can be set to 7.26 ppm.[14]
-
Integration: Integrate all signals in the ¹H spectrum. Normalize the integration values to a known number of protons (e.g., one of the 3H methyl singlets). The relative integrals should correspond to the number of protons giving rise to each signal.[15]
-
Peak Assignment:
-
¹H Spectrum: Assign each signal based on its chemical shift, integration, and multiplicity as predicted in Table 1. The singlet at ~2.4 ppm (3H) corresponds to the acetyl methyl (H-a). The singlet at ~2.5 ppm (3H) corresponds to the aromatic methyl (H-b). The broad signal around 4-5 ppm that disappears upon a D₂O shake-out confirms the amino protons (H-c).[3] The aromatic region (6.5-7.7 ppm) will show three distinct signals, and their coupling patterns (J-values) can be analyzed to confirm their relative positions.[16][17]
-
¹³C Spectrum: Assign the nine expected carbon signals. The carbonyl carbon will be the furthest downfield (~198 ppm). The aromatic carbons will appear between ~110-150 ppm, and the two aliphatic methyl carbons will be the most upfield (<30 ppm).[18]
-
NMR Analysis Workflow Diagram
The following diagram illustrates the logical flow from sample preparation to final structural verification.
Caption: Workflow for NMR analysis of this compound.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. [Link]
-
Scribd. NMR Sample Prep. [Link]
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Pupier, M., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Magnetochemistry. [Link]
-
University College London. Sample Preparation. [Link]
-
ResearchGate. NMR Spectroscopy: Data Acquisition. [Link]
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University of Ottawa. NMR Sample Preparation. [Link]
-
Nanalysis. (2021). NMR acquisition parameters and qNMR. [Link]
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U-M BioNMR Core. (2023). Tips and Tricks of collecting good NMR data. YouTube. [Link]
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Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. [Link]
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Brown, R. F. C., et al. (1965). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry. [Link]
-
LibreTexts Chemistry. (2024). Spectroscopy of Amines. [Link]
-
ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link]
-
YouTube. (2021). Interpreting Aromatic NMR Signals. [Link]
-
OpenOChem Learn. Interpreting. [Link]
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KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]
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Royal Society of Chemistry. Acetophenone: 1H NMR and 13C NMR data. [Link]
-
Scribd. Acetophenone 13C NMR Analysis. [Link]
-
SpectraBase. Acetophenone 13C NMR Chemical Shifts. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
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University College London. Chemical shifts. [Link]
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Royal Society of Chemistry. Supporting Information for L-Proline: an efficient N,O-bidentate ligand. [Link]
-
NIST WebBook. Ethanone, 1-(4-methylphenyl)-. [Link]
-
ResearchGate. Figure S4. 13 C NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). [Link]
-
NIST WebBook. Ethanone, 1-(4-methylphenyl)-. [Link]
-
ResearchGate. Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). [Link]
-
PubChem. 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride. [Link]
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Application Note: Characterization of 4-Amino-2-methylacetophenone using Infrared Spectroscopy
Abstract
This application note provides a comprehensive guide to the characterization of 4-Amino-2-methylacetophenone using Fourier Transform Infrared (FTIR) spectroscopy. It is intended for researchers, scientists, and drug development professionals who utilize this compound as a key intermediate in the synthesis of pharmaceuticals, such as analgesics and anti-inflammatory drugs.[1][2] This document outlines the theoretical principles behind the vibrational modes of 4-Amino-2-methylacetophenone, provides detailed protocols for sample preparation and spectral acquisition, and offers an in-depth guide to spectral interpretation.
Introduction: The Significance of 4-Amino-2-methylacetophenone
4-Amino-2-methylacetophenone is a versatile aromatic ketone that serves as a crucial building block in organic synthesis.[1] Its molecular structure, featuring a primary amine, a methyl group, and a carbonyl group on a benzene ring, makes it a valuable precursor for the development of a wide range of biologically active molecules and specialty chemicals.[1][3] In the pharmaceutical industry, it is a key intermediate in the synthesis of various drugs, where its structure can be modified to enhance efficacy and reduce side effects.[1][2]
Accurate structural confirmation and purity assessment are paramount in drug development. Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides a unique molecular fingerprint based on the vibrational frequencies of a molecule's functional groups.[4] This guide establishes a robust framework for obtaining and interpreting the IR spectrum of 4-Amino-2-methylacetophenone, ensuring its identity and quality for research and development applications.
Theoretical Framework: Expected Vibrational Modes
The IR spectrum of 4-Amino-2-methylacetophenone is determined by the vibrational modes of its constituent functional groups. Each bond and functional group absorbs infrared radiation at a characteristic frequency.[4] The primary functional groups and their expected vibrational regions are:
-
Amino Group (N-H): As a primary aromatic amine, two distinct N-H stretching bands are expected in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric stretching modes.[5] A characteristic N-H bending (scissoring) vibration is also anticipated around 1650-1580 cm⁻¹.[5]
-
Carbonyl Group (C=O): The ketone functional group gives rise to a strong, sharp absorption band. For acetophenone, this C=O stretch typically appears between 1680 cm⁻¹ and 1700 cm⁻¹.[6][7] Conjugation with the aromatic ring lowers the frequency compared to aliphatic ketones (which are typically around 1715 cm⁻¹).[6][8]
-
Aromatic Ring (C=C and C-H): The benzene ring exhibits C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are expected as weaker bands just above 3000 cm⁻¹.[6] Out-of-plane (OOP) C-H bending vibrations in the 900-675 cm⁻¹ region are highly characteristic of the substitution pattern on the ring.
-
Methyl Group (C-H): The methyl group will show characteristic C-H asymmetric and symmetric stretching vibrations just below 3000 cm⁻¹. Bending vibrations for the methyl group are expected around 1450 cm⁻¹ and 1375 cm⁻¹.
-
Carbon-Nitrogen Bond (C-N): The stretching vibration of the C-N bond in aromatic amines typically produces a strong band in the 1335-1250 cm⁻¹ range.[5]
Experimental Protocol: Acquiring the IR Spectrum
This section details two common methods for preparing solid samples for FTIR analysis: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).
Protocol 1: KBr Pellet Method
The KBr pellet technique involves dispersing the solid sample within a solid matrix of IR-transparent potassium bromide.[4][9]
Materials:
-
4-Amino-2-methylacetophenone (solid)
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR Spectrometer
Procedure:
-
Grinding: Add approximately 1-2 mg of 4-Amino-2-methylacetophenone and 100-200 mg of dry KBr to an agate mortar.[9]
-
Mixing: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering of the IR beam.[10]
-
Pellet Formation: Transfer the powder to the pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes to form a transparent or translucent pellet.[9]
-
Background Collection: Place the empty sample holder into the FTIR spectrometer and collect a background spectrum. This accounts for atmospheric CO₂ and water vapor.
-
Sample Analysis: Carefully place the KBr pellet into the sample holder and acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a rapid alternative that requires minimal sample preparation. The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium).[4][9]
Materials:
-
4-Amino-2-methylacetophenone (solid)
-
FTIR Spectrometer with an ATR accessory
-
Solvent for cleaning (e.g., isopropanol)
-
Kimwipes or other soft, lint-free tissue
Procedure:
-
Crystal Cleaning: Ensure the ATR crystal surface is clean by wiping it with a Kimwipe lightly moistened with isopropanol.
-
Background Collection: With the clean, empty ATR crystal, lower the pressure clamp and collect a background spectrum.
-
Sample Application: Place a small amount of the 4-Amino-2-methylacetophenone powder directly onto the center of the ATR crystal.
-
Sample Analysis: Lower the pressure clamp to ensure firm and uniform contact between the sample and the crystal.[11] Acquire the IR spectrum over the desired range.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a solvent-moistened Kimwipe.
Workflow for FTIR Analysis of 4-Amino-2-methylacetophenone
Figure 1. Experimental workflow for obtaining and analyzing the FTIR spectrum of 4-Amino-2-methylacetophenone.
Spectral Interpretation and Data
The following table summarizes the expected key absorption bands for 4-Amino-2-methylacetophenone, based on established spectral data for its constituent functional groups.[5][6]
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity | Comments |
| 3450 - 3350 | N-H Asymmetric Stretch | Medium | Two distinct peaks are characteristic of a primary amine.[5] |
| 3350 - 3250 | N-H Symmetric Stretch | Medium | |
| 3100 - 3000 | Aromatic C-H Stretch | Weak-Medium | Indicates sp² C-H bonds of the benzene ring.[6] |
| 2980 - 2850 | Aliphatic C-H Stretch | Weak-Medium | Corresponds to the methyl group C-H bonds. |
| 1685 - 1660 | C=O Carbonyl Stretch | Strong, Sharp | The position is lowered due to conjugation with the aromatic ring.[6][8] |
| 1625 - 1580 | N-H Bend (Scissoring) | Medium-Strong | Characteristic of primary amines.[5] May overlap with C=C stretches. |
| 1600 - 1450 | Aromatic C=C Stretch | Medium-Variable | Multiple bands are expected in this region, confirming the aromatic core. |
| 1335 - 1250 | Aromatic C-N Stretch | Strong | Strong absorption typical for aromatic amines.[5] |
| 900 - 675 | Aromatic C-H OOP Bend | Strong | The specific pattern of bands in this "fingerprint" region is diagnostic of the trisubstituted benzene ring. |
Self-Validation and Trustworthiness: The protocol's integrity is ensured by the mandatory collection of a background spectrum, which corrects for environmental interferences. The presence and position of multiple characteristic peaks (e.g., two N-H stretches, one C=O stretch, and aromatic C=C stretches) provide a self-validating system. If any of these key functional group peaks are absent or significantly shifted without chemical justification, it would indicate an incorrect compound or the presence of impurities.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural verification of 4-Amino-2-methylacetophenone. By following the detailed protocols and utilizing the spectral interpretation guide provided, researchers and drug development professionals can confidently confirm the identity and functional group integrity of this vital synthetic intermediate. The characteristic absorption bands of the primary amine, conjugated ketone, and substituted aromatic ring provide a unique spectral fingerprint, ensuring the quality of the material for downstream applications in pharmaceutical synthesis and chemical research.
References
- Sample preparation for FT-IR. (n.d.).
- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.
- Understand iR Spectroscopy Features of Acetophenone. (n.d.). StudyRaid.
-
FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd. Retrieved from .
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from .
-
4'-Acetamido-2'-methylacetophenone. (n.d.). Chem-Impex. Retrieved from .
-
Introduction to IR Spectroscopy. Ketones. (2012, October 10). [Video]. YouTube. Retrieved from .
- Frieler, M., et al. IR-Spectroscopic Characterization of Acetophenone Complexes with Fe+, Co+, and Ni+ Using Free-Electron-Laser IRMPD.The Journal of Physical Chemistry A.
-
4-Aminoacetophenone: properties and applications in versatile fields. (2023, August 3). ChemicalBook. Retrieved from .
- Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab.
-
analyze the IR spectra of Acetophenone. (2021, February 10). Chegg.com. Retrieved from .
-
4'-Cyano-2'-methylacetophenone. (n.d.). Chem-Impex. Retrieved from .
- Acetophenone, 4'-amino-. (n.d.). NIST WebBook.
-
IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. Retrieved from .
-
4-Amino-2-methylacetophenone. (n.d.). BOC Sciences. Retrieved from .
- Acetophenone, 4'-amino-. (n.d.). NIST WebBook, Coblentz Society Evaluated Infrared Reference Spectra Collection.
-
Glisic, S., & T. S. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central. Retrieved from .
- Vibrational Modes. (n.d.). Harvard CfA.
- 2-Methylacetophenone. (n.d.). PubChem.
-
Acetophenone normal vibration modes. (n.d.). ResearchGate. Retrieved from .
- p-Aminoacetophenone. (n.d.). PubChem.
- 4-Hydroxy-2-methylacetophenone. (n.d.). NIST WebBook.
-
2-Amino-4'-methylacetophenone CAS#: 69872-37-3. (n.d.). ChemicalBook. Retrieved from .
-
Chemistry Vignettes: Vibrational Modes. (2014, January 2). [Video]. YouTube. Retrieved from .
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Application Note: Mass Spectrometric Fragmentation Analysis of 1-(4-Amino-2-methylphenyl)ethanone
Introduction
1-(4-Amino-2-methylphenyl)ethanone is a substituted aromatic ketone of significant interest in medicinal chemistry and drug development as a synthetic intermediate. A thorough understanding of its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices. This application note provides a detailed guide to the mass spectrometry fragmentation of this compound, offering insights into its ionization and fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The protocols and data interpretation guidelines presented herein are designed for researchers, scientists, and drug development professionals.
The molecular structure of this compound, with a molecular formula of C9H11NO and a monoisotopic mass of 149.0841 g/mol , incorporates an acetophenone core with two electron-donating substituents on the aromatic ring: an amino group at the 4-position and a methyl group at the 2-position. These functional groups play a pivotal role in directing the fragmentation pathways and stabilizing the resulting fragment ions.
Theoretical Framework: Predicting Fragmentation Pathways
The fragmentation of an organic molecule in a mass spectrometer is a predictable process governed by the stability of the resulting ions and neutral losses. For this compound, the primary sites for ionization and subsequent fragmentation are the lone pair electrons on the nitrogen of the amino group and the oxygen of the carbonyl group.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of Electron Ionization (EI), the molecule is expected to undergo several characteristic fragmentation reactions. The most prominent of these is the alpha-cleavage adjacent to the carbonyl group, a hallmark of ketones.
-
Alpha-Cleavage: The bond between the carbonyl carbon and the methyl group is weak and prone to cleavage upon ionization. This results in the loss of a methyl radical (•CH3), leading to the formation of a stable acylium ion. This is often the most abundant fragment ion (base peak) in the mass spectrum of acetophenones.[1][2]
-
Loss of Carbon Monoxide (CO): The acylium ion formed from alpha-cleavage can further fragment by losing a neutral carbon monoxide (CO) molecule. This leads to the formation of a substituted phenyl cation.
-
Other Fragmentations: Cleavage of the bond between the carbonyl group and the aromatic ring can also occur, though it is generally less favored than alpha-cleavage of the methyl group.
The presence of the amino and methyl substituents on the aromatic ring will influence the relative abundance of these fragments by stabilizing the charge on the aromatic ring through resonance and inductive effects.
Electrospray Ionization (ESI) Fragmentation
Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]+, in the positive ion mode. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation.
-
Protonation Site: The primary site of protonation for this compound is expected to be the nitrogen atom of the amino group, as it is a strong Lewis base.
-
Collision-Induced Dissociation (CID): Upon collisional activation, the protonated molecule will fragment. Common fragmentation pathways for protonated aromatic amines include the loss of small neutral molecules such as ammonia (NH3) or water (H2O, if a hydroxyl group were present). For this molecule, the fragmentation will likely involve the acetyl group and interactions with the ring substituents.
Experimental Protocols
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the same solvent to obtain a working solution with a concentration of 10 µg/mL.
-
Final Dilution for Analysis: Further dilute the working solution to a final concentration of approximately 1 µg/mL for direct infusion analysis or LC-MS analysis. For ESI, the final solution should be prepared in a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Instrumentation and Parameters
The following are representative instrument parameters. Optimization may be required based on the specific mass spectrometer used.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
-
Gas Chromatograph:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless).
-
Oven Program: 50 °C for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
-
Mass Spectrometer (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-200.
-
Scan Rate: 2 scans/sec.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
-
Liquid Chromatograph:
-
Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size (or equivalent).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (ESI-MS/MS):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
MS1 Scan Range: m/z 50-200.
-
MS/MS: Isolate the precursor ion [M+H]+ (m/z 150.1) and perform collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a product ion spectrum.
-
Data Interpretation and Expected Fragmentation
Based on the theoretical framework and data from analogous compounds, the following fragmentation patterns are anticipated for this compound.
Predicted EI Mass Spectrum
The EI mass spectrum is expected to show a prominent molecular ion peak and a base peak resulting from the loss of a methyl group.
| m/z | Proposed Fragment Ion | Neutral Loss | Comments |
| 149 | [C9H11NO]+• | - | Molecular Ion (M+•) |
| 134 | [C8H8NO]+ | •CH3 | Base Peak. Alpha-cleavage of the methyl group from the acetyl moiety. This acylium ion is resonance-stabilized. |
| 106 | [C7H8N]+ | CO from m/z 134 | Loss of carbon monoxide from the acylium ion. |
| 77 | [C6H5]+ | - | Phenyl cation, a common fragment for aromatic compounds. |
Predicted ESI-MS/MS Spectrum
The ESI-MS/MS spectrum of the protonated molecule ([M+H]+ at m/z 150.1) will reveal fragments arising from different dissociation pathways.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
| 150.1 | 133.1 | NH3 | Loss of ammonia from the protonated amino group. |
| 150.1 | 108.1 | C2H2O (ketene) | Loss of ketene from the acetyl group. |
| 150.1 | 91.1 | C2H5NO | Complex rearrangement and loss involving the amino and acetyl groups. |
Visualizing the Fragmentation Pathways
The following diagrams illustrate the proposed fragmentation mechanisms.
EI Fragmentation Pathway
Caption: Proposed EI fragmentation of this compound.
ESI-MS/MS Fragmentation Workflow
Sources
Definitive Quantification of 1-(4-Amino-2-methylphenyl)ethanone: A Guide to Robust HPLC-UV and GC-MS Analytical Methods
An Application Note and Protocol from the Senior Application Scientist
Abstract
This comprehensive guide details validated analytical methodologies for the precise and reliable quantification of 1-(4-Amino-2-methylphenyl)ethanone (CAS: 38177-98-9), a key chemical intermediate. Recognizing the critical need for accuracy in pharmaceutical development and quality control, this document provides two robust, orthogonal analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced specificity and trace-level analysis. The protocols are designed for researchers, analytical scientists, and drug development professionals, emphasizing the scientific rationale behind procedural steps to ensure method integrity and trustworthiness.
Introduction: The Analytical Imperative
This compound serves as a significant building block in the synthesis of various pharmaceutical compounds. Its purity and concentration in reaction mixtures and as a final intermediate are critical parameters that directly influence the yield, purity, and safety profile of the final Active Pharmaceutical Ingredient (API). Therefore, robust and validated analytical methods are indispensable for in-process control, release testing, and stability studies.[1][2]
This document provides a detailed framework for two gold-standard analytical techniques. The choice between HPLC-UV and GC-MS will depend on the specific application, required sensitivity, and the complexity of the sample matrix.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| CAS Number | 38177-98-9 | [3][4] |
| Molecular Formula | C₉H₁₁NO | [3] |
| Molecular Weight | 149.19 g/mol | [3] |
| Melting Point | 93-94 °C | [3] |
| Boiling Point | 305.8 °C | [3] |
| Appearance | Pale Orange to Light Orange Powder | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
Method 1: Quantification by Reverse-Phase HPLC with UV Detection
Principle: This method is the workhorse for routine quality control, offering excellent precision and accuracy. The methodology leverages reverse-phase chromatography, where the analyte is separated on a nonpolar stationary phase (C18) with a polar mobile phase. Separation is based on the analyte's hydrophobicity. Quantification is achieved by measuring the absorbance of the analyte with a UV detector at a wavelength where it exhibits maximum absorbance (λmax).
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis or DAD |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 20 mM Potassium Phosphate Buffer (pH 6.5) |
| Gradient | 30% Acetonitrile, hold for 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 245 nm (Determine λmax experimentally) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Causality Behind Choices:
-
C18 Column: The nonpolar C18 phase provides effective retention for the moderately polar this compound.
-
Buffered Mobile Phase: A phosphate buffer at pH 6.5 ensures the amino group is in a consistent protonation state, leading to sharp, reproducible peak shapes.
-
Isocratic Elution: A constant mobile phase composition is simpler, more robust, and ideal for quantifying a single target analyte in a relatively clean matrix.
Detailed Experimental Protocol
A. Reagent and Standard Preparation
-
Buffer Preparation (20 mM, pH 6.5): Dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of HPLC-grade water. Adjust the pH to 6.5 using a dilute potassium hydroxide solution.
-
Mobile Phase Preparation: Mix Acetonitrile and the prepared buffer in a 30:70 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.
-
Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.
B. Sample Preparation
-
Accurately weigh a sample containing the analyte and dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Ensure complete dissolution, using sonication if necessary.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
C. Chromatographic Run and Data Analysis
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Inject the mid-concentration standard (e.g., 50 µg/mL) five times. The system is ready for analysis if it meets the criteria outlined in the validation table below. This step is a mandatory self-validation checkpoint.[5][6]
-
Calibration Curve: Inject each working standard solution in duplicate. Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Sample Analysis: Inject the prepared sample solutions.
-
Quantification: Determine the concentration of this compound in the sample using the generated linear regression equation from the calibration curve.
HPLC Workflow Diagram
Caption: High-level workflow for HPLC-UV quantification.
Method Validation Summary (ICH Q2(R1) Guidelines)
The trustworthiness of any analytical method rests on its validation.[5][7] The following table summarizes the key parameters and typical acceptance criteria.
| Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak is pure and well-resolved from matrix components. | Ensures signal is only from the analyte. |
| Linearity (r²) | ≥ 0.999 | Confirms a direct relationship between concentration and response. |
| Range | 5 - 100 µg/mL | The interval of reliable quantification.[7] |
| Accuracy (% Recovery) | 98.0 - 102.0% | Measures the closeness of results to the true value. |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0% | Demonstrates the method's consistency.[5] |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | Lowest concentration that can be detected. |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | Lowest concentration that can be quantified reliably. |
| System Suitability | Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD (Area) ≤ 2.0% | Confirms the system is performing correctly before analysis.[6] |
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS offers superior selectivity and sensitivity, making it ideal for complex matrices or for confirming the identity of the analyte. Volatilized samples are separated in a capillary column based on their boiling point and polarity. The separated components then enter a mass spectrometer, where they are ionized and fragmented. For quantification, the instrument is set to Selected Ion Monitoring (SIM) mode, where only specific, characteristic fragment ions of the analyte are monitored, providing exceptional specificity and reducing matrix interference.[8]
Instrumentation and GC-MS Conditions
| Parameter | Specification |
| GC-MS System | Gas Chromatograph with a Mass Selective Detector (MSD) |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | m/z 149 (Molecular Ion), m/z 134 (Quantifier), m/z 106 (Qualifier) |
Causality Behind Choices:
-
DB-5ms Column: A low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose, robust choice suitable for a wide range of semi-volatile compounds, including aromatic amines and ketones.
-
Temperature Program: The gradient ensures that the analyte elutes as a sharp peak with a reasonable retention time, while also cleaning the column of higher-boiling impurities.
-
SIM Mode: Monitoring specific ions drastically increases the signal-to-noise ratio and ensures that the quantified signal is unequivocally from the target analyte, providing an orthogonal confirmation to retention time. The molecular ion (m/z 149) and a major fragment (m/z 134, loss of -CH₃) are excellent choices for monitoring.
Detailed Experimental Protocol
A. Reagent and Standard Preparation
-
Solvent: Use a high-purity solvent such as Dichloromethane or Ethyl Acetate.
-
Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask and dilute to volume with the chosen solvent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution. The lower concentration range reflects the higher sensitivity of GC-MS.
B. Sample Preparation
-
Accurately weigh the sample and dissolve it in the solvent to achieve a concentration within the calibration range.
-
Filter through a 0.45 µm PTFE syringe filter if particulates are present.
C. GC-MS Run and Data Analysis
-
Instrument Tuning: Perform a standard autotune of the mass spectrometer to ensure proper mass calibration and detector performance.
-
Standard Analysis: Inject the standards to establish the retention time and confirm the relative abundance of the monitored ions.
-
Calibration Curve: Inject each working standard. Create a calibration curve by plotting the peak area of the quantifier ion (m/z 134) against concentration.
-
Sample Analysis: Inject the prepared samples.
-
Quantification: Calculate the concentration in the sample using the calibration curve. Confirm identity by verifying that the retention time matches the standard and the ratio of the quantifier-to-qualifier ion is within ±20% of the standard.
GC-MS Workflow Diagram
Caption: High-level workflow for GC-MS quantification.
Method Selection: A Comparative Overview
| Feature | HPLC-UV | GC-MS |
| Primary Application | Routine QC, Assay, Purity | Impurity profiling, Trace analysis, Identity confirmation |
| Selectivity | Good (based on RT) | Excellent (based on RT and mass fragments) |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) |
| Sample Throughput | High | Moderate |
| Instrumentation Cost | Lower | Higher |
| Key Advantage | Robust, simple, widely available | Unambiguous identification, very low detection limits |
Conclusion
The reliable quantification of this compound is paramount for ensuring the quality and consistency of pharmaceutical manufacturing processes. This guide provides two distinct, validated analytical methods to meet diverse laboratory needs. The HPLC-UV method serves as a robust protocol for routine quality control, while the GC-MS method provides enhanced specificity and sensitivity for more demanding applications. Adherence to the detailed protocols, including system suitability checks and proper validation, will ensure that the analytical data generated is accurate, reliable, and defensible, underpinning the integrity of the entire drug development lifecycle.[2]
References
- Vertex AI Search. (2014). Validation of Impurity Methods, Part II.
- EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- IndiaMART. (n.d.). Powder this compound CAS 38177-98-9 at best price in Hyderabad.
- Pharmapproach. (n.d.). Analytical method validation: A brief review.
- International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
- ChemicalBook. (n.d.). Ethanone, 1-(4-amino-2-methylphenyl)- (9CI) | 38177-98-9.
- World Health Organization. (n.d.). Guidelines for drinking-water quality - Analytical methods and achievability. NCBI Bookshelf.
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- 8. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Versatile Virtuoso: Harnessing "1-(4-Amino-2-methylphenyl)ethanone" for the Masterful Synthesis of Heterocyclic Scaffolds
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of heterocyclic chemistry, the strategic selection of a starting material can be the defining factor in the elegant and efficient construction of complex molecular architectures. Among the pantheon of versatile building blocks, 1-(4-Amino-2-methylphenyl)ethanone emerges as a reagent of considerable potential, a bifunctional molecule primed for a variety of cyclization strategies. Its unique arrangement of a nucleophilic amino group and an electrophilic acetyl group, ortho and para respectively to a directing methyl group on a benzene ring, offers a fascinating playground for the synthesis of a diverse array of heterocycles, including quinolines, quinazolines, indoles, and benzodiazepines. These scaffolds form the core of numerous biologically active compounds and functional materials, making the mastery of their synthesis from this precursor a valuable asset in the modern chemist's toolkit.
This comprehensive guide, designed with the discerning researcher in mind, eschews rigid templates in favor of a deep, mechanistically-driven exploration of the synthetic utility of this compound. We will delve into the causality behind experimental choices, providing not just the "how" but the critical "why" that underpins robust and reproducible synthetic protocols.
The Strategic Advantage of this compound
The inherent reactivity of this compound is dictated by the interplay of its three key functional groups. The amino group serves as a potent nucleophile, initiating ring-forming reactions. The acetyl group provides a crucial electrophilic site for intramolecular cyclization or a handle for further functionalization. The 2-methyl group, positioned ortho to the acetyl group, exerts a significant steric and electronic influence. Electronically, it is a weak electron-donating group, which can subtly modulate the reactivity of the aromatic ring. Sterically, its presence can influence the regioselectivity of certain cyclization reactions, a factor that will be explored in the subsequent sections.
I. The Friedländer Annulation: A Gateway to Substituted Quinolines
The Friedländer synthesis is a powerful and direct method for the construction of quinoline rings, a scaffold prevalent in a wide range of pharmaceuticals.[1][2] The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3][4] this compound is an ideal substrate for this reaction, providing the requisite o-aminoaryl ketone moiety.
Mechanistic Insights
The Friedländer synthesis can proceed through two primary mechanistic pathways, the choice of which is often dictated by the reaction conditions (acidic or basic catalysis).[3][5]
Pathway A (Base-Catalyzed): In the presence of a base, the reaction typically initiates with an aldol condensation between the enolate of the α-methylene-containing reactant and the acetyl group of this compound. The resulting aldol adduct then undergoes an intramolecular cyclization via nucleophilic attack of the amino group onto the newly introduced carbonyl, followed by dehydration to yield the aromatic quinoline ring.
Pathway B (Acid-Catalyzed): Under acidic conditions, the reaction may commence with the formation of a Schiff base (imine) between the amino group of this compound and the carbonyl of the reaction partner. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to furnish the quinoline product.
The presence of the 2-methyl group in the starting material will result in the formation of 8-methyl substituted quinolines, a structural motif of interest in medicinal chemistry.
Figure 1: Generalized workflows for the Friedländer quinoline synthesis.
Protocol 1: Synthesis of 2,7,8-Trimethyl-4-phenylquinoline
This protocol details the synthesis of a polysubstituted quinoline via a base-catalyzed Friedländer annulation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 149.19 | 1.49 g | 10 mmol |
| Phenylacetone | 134.18 | 1.48 g | 11 mmol |
| Potassium Hydroxide (KOH) | 56.11 | 0.84 g | 15 mmol |
| Ethanol | 46.07 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.49 g, 10 mmol) and ethanol (50 mL). Stir until the solid is completely dissolved.
-
Add phenylacetone (1.48 g, 11 mmol) to the solution.
-
In a separate beaker, dissolve potassium hydroxide (0.84 g, 15 mmol) in a minimal amount of water and add it dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of cold water with stirring. A precipitate will form.
-
Collect the solid by vacuum filtration and wash with copious amounts of water to remove any residual KOH.
-
Recrystallize the crude product from ethanol to afford pure 2,7,8-trimethyl-4-phenylquinoline.
Causality of Experimental Choices:
-
Excess Phenylacetone: A slight excess of the α-methylene ketone is used to ensure complete consumption of the limiting reagent, this compound.
-
Potassium Hydroxide: KOH acts as a base to deprotonate the α-methylene group of phenylacetone, generating the nucleophilic enolate required for the initial aldol condensation.
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and the catalyst, and its boiling point allows for a suitable reaction temperature to drive the condensation and cyclization steps.
-
Recrystallization: This purification technique is effective for obtaining highly pure crystalline solid products from the crude reaction mixture.
II. The Path to Quinazolines: Versatile Cyclization Strategies
Quinazolines are another class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[2][6] this compound can serve as a precursor to quinazolines through various synthetic routes, often involving an initial reaction at the amino group followed by cyclization.
Protocol 2: Synthesis of 4-Methyl-6-acetyl-quinazoline via Condensation with Formamide
This protocol outlines a straightforward synthesis of a quinazoline derivative.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 149.19 | 1.49 g | 10 mmol |
| Formamide | 45.04 | 20 mL | - |
| Formic Acid | 46.03 | 1 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.49 g, 10 mmol) and formamide (20 mL).
-
Add a catalytic amount of formic acid (1 mL).
-
Heat the mixture at 150-160 °C for 4-6 hours. Monitor the reaction by TLC (ethyl acetate:methanol 9:1).
-
Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent like ethanol or ethyl acetate to obtain pure 4-methyl-6-acetyl-quinazoline.
Causality of Experimental Choices:
-
Formamide as Reagent and Solvent: Formamide serves as both the source of the C2 and N3 atoms of the quinazoline ring and as a high-boiling solvent.
-
Formic Acid Catalyst: The acidic catalyst protonates the carbonyl of formamide, making it more susceptible to nucleophilic attack by the amino group of this compound.
-
High Temperature: The reaction requires elevated temperatures to drive the condensation and cyclization steps, which involve the elimination of water and ammonia.
III. The Fischer Indole Synthesis: Crafting the Indole Core
The Fischer indole synthesis is a classic and highly effective method for preparing indoles, which are ubiquitous in natural products and pharmaceuticals.[7][8] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be prepared from the corresponding aniline.[7][9] Thus, this compound can be converted to the corresponding (4-acetyl-3-methylphenyl)hydrazine, which then serves as the key precursor for the Fischer indole synthesis.
Step 1: Synthesis of (4-Acetyl-3-methylphenyl)hydrazine Hydrochloride
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 149.19 | 1.49 g | 10 mmol |
| Concentrated Hydrochloric Acid | 36.46 | 5 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.76 g | 11 mmol |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 4.51 g | 20 mmol |
| Water | 18.02 | 50 mL | - |
Procedure:
-
Diazotization: Dissolve this compound (1.49 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) in a beaker, cooling the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for 15 minutes at this temperature.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (4.51 g, 20 mmol) in concentrated hydrochloric acid (10 mL). Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional hour at room temperature.
-
The hydrazine hydrochloride will precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold water, and then with diethyl ether. Dry the product in a desiccator.
Step 2: Fischer Indole Synthesis Protocol: Synthesis of 2,6-Dimethyl-5-acetylindole
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| (4-Acetyl-3-methylphenyl)hydrazine hydrochloride | - | 1.0 g | - |
| Acetone | 58.08 | 10 mL | - |
| Polyphosphoric Acid (PPA) | - | 10 g | - |
Procedure:
-
In a 50 mL flask, suspend (4-Acetyl-3-methylphenyl)hydrazine hydrochloride (1.0 g) in acetone (10 mL) and stir at room temperature for 30 minutes to form the hydrazone in situ.
-
Remove the excess acetone under reduced pressure.
-
To the resulting crude hydrazone, add polyphosphoric acid (10 g).
-
Heat the mixture to 100-120 °C with stirring for 1-2 hours. The mixture will become viscous.
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic.
-
The indole product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude indole by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
Causality of Experimental Choices:
-
Diazotization and Reduction: This is a standard and reliable method for converting an arylamine to an arylhydrazine.
-
In situ Hydrazone Formation: Forming the hydrazone in situ simplifies the procedure by avoiding the need to isolate and purify the intermediate hydrazone.
-
Polyphosphoric Acid (PPA): PPA is an effective acidic catalyst for the Fischer indole synthesis, acting as both a Brønsted acid and a dehydrating agent to promote the key[7][7]-sigmatropic rearrangement and subsequent cyclization.[7]
Figure 2: Workflow for the Fischer indole synthesis starting from this compound.
IV. Constructing Benzodiazepines: A Key Pharmacophore
Benzodiazepines are a well-known class of psychoactive drugs, and their seven-membered heterocyclic ring system is a target of significant interest in medicinal chemistry.[10] this compound can be utilized in the synthesis of benzodiazepine derivatives, although the direct condensation to form a 1,4-benzodiazepine is less common. A more typical approach involves the synthesis of 1,5-benzodiazepines from the corresponding o-phenylenediamine. While this compound is not an o-phenylenediamine, it can be a precursor to intermediates that lead to benzodiazepine structures. A more direct, albeit less common, approach would be the reaction with a suitable three-carbon synthon.
For the purpose of this guide, we will focus on the more established synthesis of 1,5-benzodiazepines, which would require the conversion of this compound to the corresponding o-phenylenediamine derivative, a multi-step process. However, a more direct, albeit less general, synthesis of a benzodiazepine-related structure can be envisioned through reaction with a β-dicarbonyl compound.
Protocol 3: Synthesis of a 1,5-Benzodiazepine Derivative (Illustrative)
This protocol illustrates the general principle of 1,5-benzodiazepine synthesis from an o-phenylenediamine, which could be synthesized from this compound in a separate multi-step sequence.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Methyl-benzene-1,2-diamine | 122.17 | 1.22 g | 10 mmol |
| Acetylacetone | 100.12 | 1.10 g | 11 mmol |
| Acetic Acid | 60.05 | 2-3 drops | - |
| Ethanol | 46.07 | 30 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve 4-methyl-benzene-1,2-diamine (1.22 g, 10 mmol) in ethanol (30 mL).
-
Add acetylacetone (1.10 g, 11 mmol) and a few drops of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After cooling, the product may crystallize out. If not, reduce the volume of the solvent under reduced pressure and cool the mixture in an ice bath to induce crystallization.
-
Collect the product by filtration, wash with a small amount of cold ethanol, and dry.
Causality of Experimental Choices:
-
Acetic Acid Catalyst: The acid catalyzes the condensation of the diamine with the dicarbonyl compound.
-
Ethanol as Solvent: Provides a suitable medium and reaction temperature for the condensation and cyclization.
Conclusion
This compound stands as a testament to the power of a well-functionalized starting material in the synthesis of diverse and valuable heterocyclic compounds. Its strategic placement of amino, acetyl, and methyl groups allows for the application of classic and robust synthetic methodologies, including the Friedländer annulation and the Fischer indole synthesis, to access quinolines and indoles with a specific substitution pattern. Furthermore, it serves as a viable precursor for the synthesis of other important heterocyclic systems like quinazolines and benzodiazepines. The protocols and mechanistic discussions provided herein are intended to serve as a solid foundation for researchers to explore and expand upon the synthetic utility of this versatile building block, paving the way for the discovery of new bioactive molecules and functional materials.
References
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Wikipedia. (2023, October 29). Friedländer synthesis. In Wikipedia. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
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Wikipedia. (2023, November 29). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
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- MDPI. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 27(19), 6533.
- ResearchGate. (n.d.). ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids.
- Google Patents. (n.d.). US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
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- MDPI. (2022). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 27(19), 6533.
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Wikipedia. (2023, October 29). Friedländer synthesis. In Wikipedia. Retrieved from [Link]
- ResearchGate. (n.d.). Scheme 1 Previous methods for the synthesis of 4-aminoquinoline.
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
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- PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20784–20793.
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PubChem. (n.d.). 1-(4-Amino-3-methylphenyl)ethanone. Retrieved from [Link]
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- MDPI. (2022). Synthesis and biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 20071.
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protocol for derivatization of the amino group in 4-Amino-2-methylacetophenone
An Application Note for the Derivatization of the Amino Group in 4-Amino-2-methylacetophenone
Abstract
This comprehensive guide provides detailed protocols for the chemical derivatization of the primary amino group of 4-Amino-2-methylacetophenone. This compound serves as a versatile building block in medicinal chemistry and materials science, and the functionalization of its amino group is a critical step in the synthesis of a wide array of target molecules. We present three robust and widely applicable protocols: N-Acylation for amide synthesis, N-Sulfonylation for sulfonamide synthesis, and Reductive Amination for the formation of secondary amines. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, explanations for experimental choices, and methods for structural validation, ensuring scientific integrity and reproducibility.
Introduction: The Synthetic Versatility of 4-Amino-2-methylacetophenone
4-Amino-2-methylacetophenone is a bifunctional organic molecule featuring a nucleophilic primary aromatic amine and an electrophilic ketone. This substitution pattern makes it a valuable starting material for constructing more complex molecular architectures. The amino group, in particular, offers a reactive handle for introducing diverse functionalities, thereby modulating the molecule's steric, electronic, and pharmacological properties. Derivatization of this amine is a cornerstone of synthetic strategies aimed at developing novel therapeutic agents, including enzyme inhibitors and receptor ligands, where the nature of the substituent on the nitrogen atom is crucial for biological activity.[1][2]
This application note details three fundamental and reliable methods for modifying this amino group, providing the rationale behind each step to empower researchers to adapt these protocols to their specific synthetic goals.
Protocol I: N-Acylation via Acyl Chloride
N-Acylation is one of the most fundamental transformations of primary amines, leading to the formation of a stable amide bond. This reaction is central to peptide synthesis and the creation of numerous pharmaceuticals.[3][4] The protocol described here uses an acyl chloride as the acylating agent. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. A mild, non-nucleophilic base is required to scavenge the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Experimental Workflow: N-Acylation
Sources
- 1. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide synthesis by acylation [organic-chemistry.org]
Application Note: A Robust, Scalable Synthesis of 1-(4-Amino-2-methylphenyl)ethanone via a Protected Friedel-Crafts Acylation Strategy
Abstract: This document provides a comprehensive guide for the scaled-up synthesis of 1-(4-Amino-2-methylphenyl)ethanone, a key intermediate in pharmaceutical and fine chemical manufacturing. Direct Friedel-Crafts acylation of the parent aniline (m-toluidine) is infeasible due to the basicity of the amino group, which complexes with and deactivates the Lewis acid catalyst.[1][2][3] This protocol details a robust and scalable three-step approach centered on the temporary protection of the amine as an acetamide. This strategy mitigates catalyst deactivation, ensures high regioselectivity, and provides a reliable pathway for producing the target compound in high yield and purity on a multi-gram to kilogram scale. The causality behind critical process parameters, in-process controls for reaction validation, and a thorough safety analysis are discussed to ensure a safe, efficient, and reproducible scale-up.
Strategic Overview & Rationale
The synthesis of substituted ketoanilines like this compound is a common challenge in process chemistry. The target molecule contains both an electron-donating amino group and an electron-withdrawing acetyl group, making it a versatile building block.
The Challenge: Direct Acylation of Anilines
The Friedel-Crafts acylation is the most direct method for introducing an acyl group to an aromatic ring.[4] However, this reaction is notoriously problematic for anilines.[2] The core issues are:
-
Catalyst Deactivation: The amino group (-NH₂) is a Lewis base, which reacts avidly with the Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃).[3][5] This acid-base reaction forms a stable complex, neutralizing the catalyst and halting the desired acylation.[2]
-
Ring Deactivation: The resulting anilinium-catalyst complex places a positive charge on the nitrogen atom, which strongly deactivates the aromatic ring towards further electrophilic substitution.[2][5]
The Solution: A Three-Step Protection Strategy
To circumvent these issues, a proven three-step strategy is employed. This approach is highly reliable and amenable to scale-up.
-
Protection: The amino group of the starting material, m-toluidine, is converted to an acetamide. The resulting N-(3-methylphenyl)acetamide is significantly less basic, preventing deleterious interaction with the Lewis acid. The acetamido group remains a powerful ortho-, para-directing and activating group for electrophilic aromatic substitution.
-
Regioselective Acylation: A Friedel-Crafts acylation is performed on the protected intermediate. The acetamido group directs the incoming acetyl group primarily to the para position, yielding N-(4-acetyl-2-methylphenyl)acetamide.
-
Deprotection: The acetamido group is hydrolyzed under acidic conditions to reveal the target primary amine, this compound.
This strategic sequence transforms an intractable reaction into a controllable, high-yield process.
Process Safety & Hazard Analysis
Scaling up chemical synthesis requires a rigorous assessment of potential hazards. This process involves highly reactive and corrosive materials and generates significant heat.
-
Anhydrous Aluminum Chloride (AlCl₃): This is the primary hazard. It is a water-reactive solid that reacts violently and exothermically with moisture, releasing large volumes of corrosive hydrogen chloride (HCl) gas.[6][7] It is also severely corrosive to skin, eyes, and the respiratory tract.[8][9]
-
Acetyl Chloride: A corrosive, flammable liquid and a potent lachrymator. It also reacts violently with water and alcohols.
-
Exothermic Events:
-
Friedel-Crafts Reaction: The acylation is highly exothermic. Uncontrolled addition of reagents can lead to a runaway reaction.[10]
-
Quenching: The quenching of the AlCl₃ complex with the ice/acid mixture is extremely exothermic and produces large volumes of HCl gas.[10] This step must be performed slowly with vigorous stirring and efficient cooling.
-
Required Controls:
-
Engineering: All operations must be conducted in a walk-in fume hood with robust ventilation. A jacketed glass reactor with an overhead stirrer and a temperature probe connected to a circulating chiller is mandatory for temperature control.[10]
-
Personal Protective Equipment (PPE): Full PPE is required, including a fire-retardant lab coat, safety goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber).
Detailed Scale-Up Protocol (100g Scale)
This protocol is designed for the synthesis of approximately 100g of the final product. All operations should be performed under an inert atmosphere unless otherwise specified.
Reagent & Equipment Summary
Table 1: Reagent Quantities
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| Step 1: Protection | ||||
| m-Toluidine | 107.15 | 107.2 g | 1.00 | 1.0 |
| Acetic Anhydride | 102.09 | 112.3 g | 1.10 | 1.1 |
| Pyridine | 79.10 | 4.0 g | 0.05 | 0.05 |
| Dichloromethane (DCM) | 84.93 | 500 mL | - | - |
| Step 2: Acylation | ||||
| N-(3-methylphenyl)acetamide | 149.19 | (from Step 1) | ~1.00 | 1.0 |
| Anhydrous AlCl₃ | 133.34 | 333.4 g | 2.50 | 2.5 |
| Acetyl Chloride | 78.50 | 86.4 g | 1.10 | 1.1 |
| Dichloromethane (DCM) | 84.93 | 1.5 L | - | - |
| Step 3: Deprotection | ||||
| N-(4-acetyl-2-methylphenyl)acetamide | 191.23 | (from Step 2) | ~1.00 | 1.0 |
| Concentrated HCl (37%) | 36.46 | 500 mL | ~6.0 | ~6.0 |
| Ethanol | 46.07 | 500 mL | - | - |
Equipment:
-
3L 3-neck round-bottom flask (for Step 1)
-
5L jacketed glass reactor with overhead stirrer, temperature probe, condenser, and 500mL dropping funnel (for Step 2)
-
Large beaker or vessel (10L) for quenching
-
Standard laboratory glassware, rotary evaporator, and filtration apparatus
Step 1: Protection - Synthesis of N-(3-methylphenyl)acetamide
-
Setup: Equip a 3L 3-neck flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge Reagents: Charge the flask with m-toluidine (107.2 g, 1.00 mol), dichloromethane (500 mL), and pyridine (4.0 g, 0.05 mol).
-
Addition: Cool the solution in an ice bath to 0-5 °C. Add acetic anhydride (112.3 g, 1.10 mol) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
In-Process Control (IPC): Monitor the reaction by TLC (Thin Layer Chromatography) using a 1:1 Ethyl Acetate/Hexanes mobile phase. The reaction is complete when the m-toluidine spot (visualized with ninhydrin or UV) is no longer visible.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 250 mL), water (250 mL), saturated sodium bicarbonate solution (250 mL), and brine (250 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting solid is N-(3-methylphenyl)acetamide. Dry under vacuum. (Expected yield: 140-148 g, 94-99%).
Step 2: Friedel-Crafts Acylation
-
Setup: Assemble the 5L jacketed reactor under a nitrogen atmosphere. Ensure all glassware is scrupulously dry. Set the circulator to -5 °C.
-
Charge Catalyst: Carefully charge the reactor with anhydrous aluminum chloride (333.4 g, 2.50 mol) followed by anhydrous dichloromethane (1.0 L).
-
Form Complex: Start stirring to create a slurry. In a separate dry flask, dissolve acetyl chloride (86.4 g, 1.10 mol) in 200 mL of anhydrous DCM. Add this solution to the AlCl₃ slurry via the dropping funnel over 30 minutes, keeping the internal temperature below 5 °C.
-
Substrate Addition: Dissolve the N-(3-methylphenyl)acetamide from Step 1 in 300 mL of anhydrous DCM. Add this solution to the reaction mixture dropwise over 1.5-2 hours, ensuring the internal temperature does not exceed 10 °C.[10]
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 3-4 hours.
-
IPC: Monitor the reaction by TLC or GC-MS. The reaction is complete when the starting acetamide is consumed.
Step 3: Quenching and Deprotection
-
Prepare Quench: In a 10L vessel situated in the fume hood, prepare a mixture of crushed ice (2 kg) and concentrated HCl (500 mL). Place this vessel in a large secondary container (ice bath).
-
Quench Reaction: Cool the reaction mixture in the reactor back down to 0-5 °C. Very slowly and carefully, transfer the reaction mixture to the stirred ice/HCl slurry via a wide-bore cannula. CAUTION: This process is highly exothermic and will evolve large amounts of HCl gas. Ensure maximum ventilation and control the addition rate to keep the quench temperature below 20 °C.[10]
-
Hydrolysis (Deprotection): After the quench is complete, transfer the entire slurry to a large flask suitable for heating. Add ethanol (500 mL) to aid solubility.
-
Reflux: Heat the mixture to reflux (approx. 85-90 °C) and maintain for 4-6 hours. The solid intermediate will dissolve as it is hydrolyzed.
-
IPC: Monitor the hydrolysis by TLC (1:1 Ethyl Acetate/Hexanes). The reaction is complete when the intermediate N-(4-acetyl-2-methylphenyl)acetamide spot has disappeared.
-
Isolation & Purification:
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
Carefully neutralize the mixture to pH 8-9 by the slow addition of a concentrated sodium hydroxide solution (e.g., 50% w/w). This step is also highly exothermic; perform it in an ice bath.
-
Extract the aqueous slurry with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield this compound as a pale orange solid.[11][12]
-
Trustworthiness: In-Process Controls & Validation
To ensure a reproducible and efficient process, analytical checks are crucial at each stage.
Table 2: Analytical Validation Points
| Step | Method | Mobile Phase / Conditions | Purpose |
|---|---|---|---|
| Protection | TLC | 1:1 EtOAc/Hexanes | Confirm full consumption of m-toluidine. |
| Acylation | TLC, GC-MS | 1:1 EtOAc/Hexanes | Confirm full consumption of protected starting material. |
| Deprotection | TLC | 1:1 EtOAc/Hexanes | Confirm disappearance of the acylated intermediate. |
| Final Product | ¹H NMR, ¹³C NMR, GC-MS | - | Confirm structure and assess purity (>98%). |
| Final Product | Melting Point | - | Compare with literature value (93-94 °C) as a purity check.[11] |
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
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- 9. response.epa.gov [response.epa.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ethanone, 1-(4-amino-2-methylphenyl)- (9CI) | 38177-98-9 [amp.chemicalbook.com]
- 12. m.indiamart.com [m.indiamart.com]
Application Notes & Protocols: Strategic Synthesis of Bioactive Scaffolds via Reaction of 4-Amino-2-methylacetophenone with Aldehydes
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the synthetic pathways involving the reaction of 4-Amino-2-methylacetophenone with various aldehydes. We delve into the two primary, condition-dependent transformations: the base-catalyzed Claisen-Schmidt condensation to yield biologically active chalcones and the acid-catalyzed or neutral condensation to form versatile Schiff bases. This document is designed for researchers, medicinal chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step synthesis protocols, and guidance on product characterization. The causality behind experimental choices is emphasized to empower researchers to optimize these reactions for the development of novel therapeutic agents and advanced materials.
Scientific Rationale and Mechanistic Overview
4-Amino-2-methylacetophenone is a bifunctional reagent, presenting two distinct reactive centers for reaction with aldehydes: the nucleophilic aromatic amino group (-NH₂) and the α-protons of the acetyl methyl group, which can be abstracted under basic conditions to form a nucleophilic enolate. The reaction outcome is critically dependent on the chosen catalytic conditions, allowing for selective synthesis of either Schiff bases or chalcones.
Pathway A: Claisen-Schmidt Condensation for Chalcone Synthesis
Under strong basic catalysis (e.g., NaOH or KOH), the dominant pathway is the Claisen-Schmidt condensation, a variant of the crossed aldol condensation.[1] The base preferentially abstracts an acidic α-hydrogen from the methyl group of the acetophenone, generating a resonance-stabilized enolate ion. This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate rapidly undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone system characteristic of chalcones.[1][2] This dehydration is often spontaneous and is driven by the formation of an extended conjugated system across the molecule.
Chalcones are renowned as precursors to flavonoids and exhibit a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and potent anticancer properties.[3][4][5]
Caption: Mechanism of base-catalyzed Claisen-Schmidt condensation.
Pathway B: Schiff Base (Imine) Formation
In the absence of a strong base, or under neutral to mildly acidic conditions, the reaction proceeds through the nucleophilic attack of the primary amino group on the aldehyde's carbonyl carbon.[6] This reaction is reversible and is typically catalyzed by a small amount of acid to facilitate the dehydration of the intermediate carbinolamine. The pH must be carefully controlled; excessively low pH will protonate the amine, rendering it non-nucleophilic, while high pH will not sufficiently protonate the hydroxyl group of the carbinolamine to make it a good leaving group (water).[6]
Schiff bases are a critical class of compounds used as ligands in coordination chemistry, as catalysts, and as intermediates in organic synthesis.[7] They also possess a wide spectrum of biological activities, including antimicrobial and anticancer properties.[8][9]
Caption: Mechanism of Schiff base (imine) formation.
Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the selective synthesis of either chalcones or Schiff bases.
Caption: General experimental workflow for synthesis.
Protocol for Chalcone Synthesis via Claisen-Schmidt Condensation
This protocol is optimized for the synthesis of (E)-1-(4-amino-2-methylphenyl)-3-(aryl)prop-2-en-1-ones.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 4-Amino-2-methylacetophenone | ≥98% | Sigma-Aldrich |
| Substituted Aromatic Aldehyde | ≥98% | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific |
| Sodium Hydroxide (NaOH) | Pellets, ≥98% | VWR |
| Distilled Water (DI H₂O) | ||
| Hydrochloric Acid (HCl) | 1M solution | |
| Magnetic Stirrer and Stir Bars | ||
| Round-bottom flask | ||
| Büchner Funnel and Filter Paper |
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-Amino-2-methylacetophenone (10 mmol, 1.49 g) and the selected aromatic aldehyde (10 mmol) in ethanol (20-30 mL). Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: While stirring vigorously, slowly add an aqueous solution of sodium hydroxide (20 mmol in 10 mL DI H₂O) dropwise to the reaction mixture. The addition of a strong base is the critical step to initiate enolate formation.[1][2]
-
Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, a precipitate of the chalcone product will begin to form. The reaction may take anywhere from 4 to 24 hours, depending on the reactivity of the aldehyde.[2]
-
Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the starting ketone via TLC), pour the reaction mixture into a beaker containing ~100 g of crushed ice.
-
Neutralization: Slowly acidify the mixture with dilute HCl (e.g., 1M) with stirring until the solution is neutral (pH ~7). This step neutralizes the excess base and protonates any phenoxide ions, ensuring complete precipitation of the product.
-
Filtration: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid cake on the filter paper with several portions of cold distilled water until the filtrate is neutral. This removes inorganic salts and residual base.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C or air-dry to a constant weight.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a pure crystalline product.
Protocol for Schiff Base Synthesis
This protocol is designed for the synthesis of imines from the amino group of 4-Amino-2-methylacetophenone.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 4-Amino-2-methylacetophenone | ≥98% | Sigma-Aldrich |
| Aldehyde (Aromatic or Aliphatic) | ≥98% | Sigma-Aldrich |
| Methanol (MeOH) or Ethanol (EtOH) | Anhydrous | Fisher Scientific |
| Glacial Acetic Acid | ACS Grade | VWR |
| Magnetic Stirrer and Stir Bars | ||
| Round-bottom flask with Reflux Condenser |
Procedure:
-
Reactant Preparation: Dissolve 4-Amino-2-methylacetophenone (10 mmol, 1.49 g) in 30 mL of methanol or ethanol in a round-bottom flask.
-
Aldehyde Addition: Add an equimolar amount of the desired aldehyde (10 mmol) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration step.[10] The acid protonates the hydroxyl group of the intermediate, making it a better leaving group.[6]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction using TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate crystallization.
-
Filtration: Collect the resulting crystalline product by vacuum filtration and wash with a small amount of cold solvent (methanol or ethanol).
-
Drying: Dry the purified Schiff base product in a desiccator or vacuum oven.
Data Presentation and Characterization
The successful synthesis of the target compound must be confirmed through rigorous characterization. The choice of aldehyde will influence reaction times and yields.
Table 1: Representative Reaction Data for Chalcone Synthesis
| Aldehyde Entry | R-Group on Aldehyde | Typical Reaction Time (h) | Reported Yield Range (%) |
| 1 | -H (Benzaldehyde) | 8-12 | 70-85 |
| 2 | -Cl (4-Chlorobenzaldehyde) | 6-10 | 75-90 |
| 3 | -OCH₃ (4-Anisaldehyde) | 12-24 | 65-80 |
| 4 | -NO₂ (4-Nitrobenzaldehyde) | 4-8 | 80-95 |
Note: Yields are highly dependent on reaction scale and purification efficiency. Electron-withdrawing groups on the aldehyde generally increase its electrophilicity and can lead to faster reaction rates.
Table 2: Key Spectroscopic Data for Product Confirmation
| Compound Type | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) | Rationale |
| Starting Ketone | ~3400-3300 (N-H str.)~1660 (C=O str.) | ~2.4 (s, 3H, -CH₃)~2.5 (s, 3H, -COCH₃)~6.0-6.5 (br s, 2H, -NH₂) | Presence of amine and saturated ketone functionalities. |
| Chalcone Product | ~3400-3300 (N-H str.)~1650 (C=O str., conjugated)~1600 (C=C str.)~970 (trans C=C bend) | ~7.2-7.8 (d, 1H, α-H)~7.5-8.0 (d, 1H, β-H)J ≈ 15-16 Hz | Appearance of characteristic alkene protons with a large coupling constant (J) indicating trans geometry. Shift of C=O stretch to lower wavenumber due to conjugation.[2][11] |
| Schiff Base Product | ~1680 (C=O str.)~1625 (C=N str., imine) | ~2.4 (s, 3H, -CH₃)~2.6 (s, 3H, -COCH₃)~8.2-8.6 (s, 1H, -CH=N-) | Disappearance of N-H stretching bands and appearance of a strong imine (C=N) stretch in IR. A characteristic singlet for the imine proton appears downfield in the ¹H NMR spectrum.[11] |
References
-
Prasad, Y. R., Rao, A. S., & Rambabu, R. (2008). Synthesis of Some 4'-Amino Chalcones and their Antiinflammatory and Antimicrobial Activity. Asian Journal of Chemistry. [Link]
-
Zhang, L., et al. (2017). Synthesis and biological activity of chalcone derivatives as potent activators of Nrf2. Journal of Shenyang Pharmaceutical University. [Link]
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-
Prasad, Y. R., & Rao, A. S. (2019). Synthesis of Some 4'-Amino Chalcones and their Antiinflammatory and Antimicrobial Activity. Semantic Scholar. [Link]
-
Sashidhara, K. V., et al. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules. [Link]
-
Yuan, J., et al. (2020). Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. Molecules. [Link]
-
G.S.S.V.P. Kumar, et al. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. International Journal of Biological and Pharmaceutical Sciences Archive. [Link]
-
Sharma, R., et al. (2023). Acetophenone derived Schiff base and its Fe (III) complex: Synthesis, characterization and biological activity. Indian Journal of Chemistry. [Link]
-
Kamal, A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules. [Link]
-
Majeed, N. S., Mohsen, H. F., & Aldujaili, R. A. B. (2015). SYNTHESIS,CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 4-AMINOACETOPHENONE. ResearchGate. [Link]
-
Shuo, C. (2024). Schiff Bases: Versatile Ligands with Promising Biological and Industrial Applications. Journal of Organic and Inorganic Chemistry. [Link]
-
Al-Adilee, K. J., & Al-Joboury, N. K. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Chemistry. [Link]
-
Chew, A. L. J. (2022). Synthesis, Characterization and Antioxidant Studies of Chalcone Derived Schiff Bases and Its Copper (II) Metal Complexes. TAR UMT Institutional Repository. [Link]
-
Wang, X., et al. (2012). The Mannich Reaction of 4-Methylacetophenone with Aromatic Aldehydes and Aromatic Amines. ResearchGate. [Link]
-
Uivarosi, V., et al. (2022). Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. Molecules. [Link]
-
Aftab, M., et al. (2022). synthesis, characterization and biological evaluation of three new schiff bases derived from amino. Semantic Scholar. [Link]
-
Wawrzyniak, R., et al. (2022). Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones. Molecules. [Link]
-
Saikia, P., & Sarmah, P. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR. [Link]
-
Shinde, S. A., & Patil, S. D. (2018). Synthesis and Characterization of Schiff Base and Their Chalcone Derived from 3-Amino Acetophenone. ResearchGate. [Link]
-
Ökten, S., et al. (2019). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Dergipark. [Link]
-
Wyrzykiewicz, D., et al. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Medicinal Chemistry Research. [Link]
-
LibreTexts Chemistry. (2014). Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. [Link]
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- 4. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: High-Efficiency Catalytic Reduction of 1-(2-Methyl-4-nitrophenyl)ethanone
Introduction: Significance of the Target Molecule
The reduction of aromatic nitro compounds is a cornerstone transformation in modern organic synthesis, providing a reliable route to primary aromatic amines.[1] These amines are critical building blocks and key intermediates for a vast range of high-value products, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty dyes.[1][2][3]
This guide focuses on the specific reduction of 1-(2-methyl-4-nitrophenyl)ethanone to produce 1-(4-amino-2-methylphenyl)ethanone. The resulting product is a valuable synthetic intermediate, and its efficient synthesis is of considerable interest to researchers in medicinal chemistry and process development. Among the available methods, heterogeneous catalytic hydrogenation stands out as the premier choice due to its high efficiency, excellent chemoselectivity, operational simplicity, and the ease of catalyst removal.[4][5][6]
This document provides a comprehensive overview of the reaction mechanism, key optimization parameters, and two detailed, field-proven protocols for conducting this transformation at a laboratory scale.
Reaction Mechanism: The Pathway from Nitro to Amine
The catalytic reduction of an aromatic nitro group is a six-electron process that occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). The transformation is not a single step but a sequential process involving the formation of key intermediates.[4][7] The generally accepted mechanism proceeds via a direct hydrogenation pathway, as illustrated below.
According to this model, the nitro compound is first reduced to a nitroso intermediate, which is then further reduced to a hydroxylamine.[1][8] The hydroxylamine intermediate is typically the slowest to be reduced, and in some cases, can accumulate before its final conversion to the desired aniline product.[8] A parallel condensation pathway, involving dimerization of the nitroso and hydroxylamine intermediates, can also occur but is often a minor route under typical hydrogenation conditions.[1][8]
Sources
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- 2. pubs.rsc.org [pubs.rsc.org]
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- 8. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
Application Note: Monitoring the Synthesis of 1-(4-Amino-2-methylphenyl)ethanone by Thin-Layer Chromatography (TLC)
Abstract
This application note provides a comprehensive, field-proven protocol for monitoring the chemical synthesis of 1-(4-Amino-2-methylphenyl)ethanone. The synthesis, presumed to be a reduction from its nitro-precursor, 1-(2-methyl-4-nitrophenyl)ethanone, serves as a model system. Thin-Layer Chromatography (TLC) is employed as a rapid, cost-effective, and highly efficient analytical technique to track the reaction's progress by separating the less polar starting material from the more polar amine product.[1] This guide details every critical step, from the preparation of materials and the TLC procedure to the interpretation of results and troubleshooting, ensuring reliable and reproducible outcomes for researchers in organic synthesis and drug development.
Scientific Principle: The Chromatographic Separation
Thin-Layer Chromatography (TLC) operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[2] In this application, we utilize normal-phase chromatography.
-
Stationary Phase: A TLC plate coated with a thin layer of silica gel (SiO₂), a highly polar adsorbent.[3][4] The silica surface is rich in hydroxyl (-OH) groups, capable of forming strong hydrogen bonds with polar molecules.[1]
-
Mobile Phase (Eluent): A solvent system of significantly lower polarity than the stationary phase. The mobile phase travels up the plate via capillary action, carrying the sample components with it.[2]
-
Separation Mechanism: A competition is established where components of the reaction mixture are adsorbed onto the stationary phase and dissolved into the mobile phase.[1]
-
1-(2-methyl-4-nitrophenyl)ethanone (Starting Material - SM): This molecule is relatively non-polar. It will have a weaker affinity for the polar silica gel and a stronger affinity for the non-polar mobile phase. Consequently, it will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value .
-
This compound (Product - P): The primary amine (-NH₂) group makes this molecule significantly more polar than its nitro-precursor. It will form strong hydrogen bonds with the silica gel, slowing its ascent up the plate. This results in a lower Retention Factor (Rf) value .[5][6]
-
By observing the disappearance of the higher-Rf starting material spot and the appearance of a new, lower-Rf product spot, the progress of the reaction can be effectively monitored.
Materials and Equipment
Chemicals & Reagents:
-
Silica Gel 60 F₂₅₄ TLC plates (aluminum or glass-backed)
-
Reaction mixture aliquot
-
1-(2-methyl-4-nitrophenyl)ethanone (Starting Material standard)
-
This compound (Product standard, if available)
-
Hexane (ACS Grade or higher)
-
Ethyl Acetate (ACS Grade or higher)
-
Methanol (for sample dilution)
-
Potassium Permanganate (KMnO₄)
-
Potassium Carbonate (K₂CO₃)
-
Sodium Hydroxide (NaOH)
-
Ninhydrin
-
Ethanol
-
Glacial Acetic Acid
Equipment:
-
TLC Developing Chamber with Lid
-
Filter Paper (to fit inside the chamber)
-
Glass Capillary Tubes (for spotting)
-
10 mL Graduated Cylinder
-
Forceps
-
Pencil
-
Ruler
-
UV Lamp (254 nm wavelength)
-
Heat Gun or Hot Plate
-
Fume Hood
-
Beakers and Erlenmeyer flasks
-
Glass vials with caps
Safety Precautions
-
Chemical Hazards: this compound and its derivatives are classified as harmful if swallowed and can cause serious skin and eye irritation.[7][8][9] Organic solvents like hexane and ethyl acetate are flammable and their vapors are harmful.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.
-
Handling: All procedures should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[10] Dispose of all chemical waste according to institutional guidelines.
Experimental Protocol
Part 1: System Preparation
Step 1: Prepare the Mobile Phase
-
In a 100 mL beaker inside a fume hood, prepare a 7:3 mixture of Hexane:Ethyl Acetate. For example, mix 35 mL of hexane with 15 mL of ethyl acetate.
-
Pour the mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm. This level must be below the origin line you will draw on the TLC plate.
-
Cut a piece of filter paper so that it fits inside the chamber, lining the back wall and dipping into the solvent pool.
-
Close the chamber with the lid and allow it to sit for 5-10 minutes.
-
Scientist's Note: This step, known as chamber saturation , is critical for reproducible results.[2] The filter paper wick creates an atmosphere saturated with solvent vapor, which prevents the mobile phase from evaporating off the TLC plate surface during development. This ensures a uniform solvent front and consistent Rf values.
-
Step 2: Prepare the TLC Samples
-
Starting Material (SM): Dissolve a tiny amount (~1 mg) of 1-(2-methyl-4-nitrophenyl)ethanone in ~0.5 mL of methanol or ethyl acetate in a labeled vial.
-
Reaction Mixture (Rxn): Using a capillary tube or micropipette, withdraw a small aliquot of the reaction mixture. Dilute it with 10-20 drops of methanol or ethyl acetate in a separate labeled vial. The final solution should be transparent.
-
Product (P): If an authentic sample of this compound is available, prepare a standard solution in the same manner as the starting material.
Part 2: TLC Plate Development
Step 1: Spotting the TLC Plate
-
Obtain a silica gel TLC plate. Handle it only by the edges to avoid contaminating the surface.
-
Using a pencil, gently draw a thin "origin" line about 1 cm from the bottom of the plate.
-
On the origin line, mark three small, equidistant points for spotting. Label them from left to right: "SM," "Rxn," and "Co."
-
Dip a clean capillary tube into the SM vial. Gently and briefly touch the tip of the capillary to the "SM" point on the origin line. The goal is a small, concentrated spot, no more than 1-2 mm in diameter.[5]
-
Using the same capillary, spot the SM solution on the "Co" (Co-spot) point.
-
Using a new, clean capillary tube, spot the Rxn solution on the "Rxn" point.
-
Using the same "Rxn" capillary, spot the reaction mixture directly on top of the SM spot you previously made at the "Co" point.
-
Scientist's Note: The co-spot is a self-validating control.[11] It confirms that the spot corresponding to the starting material in the "Rxn" lane has the same Rf as the pure starting material under the exact same conditions. This is crucial for avoiding ambiguity, especially if the product and reactant Rf values are close.
-
Step 2: Developing the Chromatogram
-
Using forceps, carefully place the spotted TLC plate into the pre-saturated developing chamber. Ensure the origin line is above the solvent level.
-
Replace the lid and allow the mobile phase to ascend the plate via capillary action. Do not disturb the chamber during this process.
-
When the solvent front is approximately 1 cm from the top of the plate, use forceps to remove it immediately.
-
With a pencil, quickly mark the position of the solvent front before it evaporates.[12]
-
Allow the plate to air dry completely in the fume hood.
Part 3: Visualization and Interpretation
Step 1: UV Light Visualization (Non-Destructive)
-
Place the dried TLC plate under a UV lamp (254 nm).
-
The aromatic rings in both the starting material and product will absorb the UV light, appearing as dark purple or black spots against the glowing green background of the plate.[13][14]
-
Gently circle the visible spots with a pencil.
Step 2: Chemical Staining (Destructive)
-
Method A: Potassium Permanganate Stain (General Oxidation)
-
Preparation: Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. This solution is stable for several months.[15]
-
Procedure: Quickly dip the TLC plate into the KMnO₄ solution using forceps, or spray the plate evenly with the solution.
-
Observation: Oxidizable functional groups, such as the amine on the product, will appear as yellow or brown spots against a purple/pink background. The nitro group of the starting material is less reactive.
-
-
Method B: Ninhydrin Stain (Specific for Amines)
-
Preparation: Prepare the stain by dissolving 1.5 g of ninhydrin in 100 mL of n-butanol and adding 3.0 mL of glacial acetic acid.[15][16]
-
Procedure: Dip or spray the plate with the ninhydrin solution. Gently warm the plate with a heat gun until colors develop.
-
Observation: The product, this compound, contains a primary amine and will react to form a distinctively colored spot (typically red, pink, or purple).[13] The starting material will not react. This is a highly specific and sensitive method for detecting the formation of the product.
-
Data Analysis and Interpretation
Calculating the Retention Factor (Rf)
The Rf value is a ratio that quantifies the movement of a compound on the plate. It is calculated for each spot using the following formula:[6][17]
Rf = (Distance traveled by the spot from the origin) / (Distance traveled by the solvent front from the origin)
Rf values are always between 0 and 1.[17]
Interpreting the Reaction Progress
Analyze the three lanes on your developed plate:
-
"SM" Lane: Shows a single spot. This is your reference for the starting material's Rf value.
-
"Rxn" Lane:
-
Start of Reaction (t=0): Should show only the high-Rf spot corresponding to the SM.
-
In-Progress Reaction: Will show a diminishing SM spot and a new, growing spot at a lower Rf (the product).
-
Completed Reaction: The SM spot will be completely gone, and only the lower-Rf product spot will be visible.
-
-
"Co" Lane: This lane should show two distinct spots if the reaction is incomplete, confirming the identity of the upper spot as the SM. If the reaction is complete, it will show the product spot and a faint or absent SM spot.
Table 1: Summary of Expected TLC Results
| Compound | Expected Rf (7:3 Hex:EtOAc) | Appearance (UV 254 nm) | Appearance (Ninhydrin Stain) |
| 1-(2-methyl-4-nitrophenyl)ethanone (SM) | ~0.6 - 0.7 | Dark Spot | No Reaction |
| This compound (P) | ~0.3 - 0.4 | Dark Spot | Pink/Purple Spot |
Note: Rf values are approximate and can vary based on exact conditions like temperature, chamber saturation, and plate quality.[5]
Workflow Visualization
The following diagram illustrates the complete workflow for monitoring the reaction.
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Application Note & Protocols: Strategic Derivatization of 1-(4-Amino-2-methylphenyl)ethanone for Biological Screening Libraries
Abstract
This document provides a comprehensive guide for the strategic chemical modification of 1-(4-Amino-2-methylphenyl)ethanone, a versatile scaffold for generating diverse small molecule libraries aimed at biological screening. We detail multiple derivatization pathways targeting the molecule's two key reactive sites: the primary aromatic amine and the acetyl ketone. For each pathway, this guide explains the underlying chemical principles, offers field-proven, step-by-step protocols, and discusses the rationale for experimental choices. Methodologies covered include N-acylation, Claisen-Schmidt condensation for chalcone synthesis, and Schiff base formation. Furthermore, we outline a general workflow for library construction and subsequent biological evaluation, providing researchers in drug discovery and chemical biology with a robust framework for hit identification.
Introduction: The Rationale for Derivatization
The process of drug discovery often begins with the identification of "hit" compounds—molecules that exhibit a desired biological activity in an initial screen.[1] A powerful strategy to find such hits is to screen a library of structurally related compounds, a practice known as diversity-oriented synthesis. The starting scaffold, this compound, is an excellent candidate for this approach due to its distinct, orthogonally reactive functional groups:
-
The Primary Aromatic Amine (-NH₂): A versatile nucleophile, readily participating in reactions like acylation to form stable amides. The amide bond is a cornerstone of medicinal chemistry, found in numerous approved drugs.
-
The Acetyl Ketone (-C(O)CH₃): The carbonyl group is an electrophilic center, while its α-methyl protons are acidic, enabling a range of classical C-C and C-N bond-forming reactions.
By selectively targeting these two sites, a large and diverse library of analogues can be rapidly synthesized from a single, readily available starting material. The methyl substituent on the phenyl ring provides a subtle steric and electronic perturbation that can be exploited to fine-tune molecular interactions with biological targets.
This guide provides the technical protocols to exploit this molecular framework, transforming a simple building block into a high-value screening library.
Figure 1: High-level overview of derivatization strategies for this compound.
Derivatization Strategies & Protocols
The choice of derivatization strategy depends on the desired structural diversity and the physicochemical properties of the target library. We present three robust and high-yielding methods.
| Strategy | Functional Group Targeted | Reaction Type | Key Reagents | Resulting Scaffold |
| N-Acylation | Primary Aromatic Amine | Nucleophilic Acyl Substitution | Acyl Chlorides, Anhydrides | N-Aryl Amide |
| Chalcone Synthesis | Acetyl Ketone | Claisen-Schmidt Condensation | Aromatic Aldehydes, Base | α,β-Unsaturated Ketone |
| Schiff Base Formation | Acetyl Ketone | Condensation / Dehydration | Primary Amines, Acid cat. | Ketimine |
Table 1: Summary of primary derivatization strategies.
Strategy 1: N-Acylation of the Aromatic Amine
Principle: This reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). The result is a stable amide bond. This is a foundational reaction in medicinal chemistry, often used to introduce a vast array of side chains that can modulate properties like solubility, stability, and target binding.[2]
Causality Behind Choices:
-
Acylating Agent: Acetic anhydride is a common, cost-effective choice.[3] For greater diversity, a range of substituted benzoyl chlorides or other acyl chlorides can be used.
-
Base/Solvent: The reaction can be run under various conditions. Using aqueous sodium acetate buffers the reaction, neutralizing the HCl byproduct when using acyl chlorides.[4] Alternatively, an organic solvent with a non-nucleophilic base like pyridine or triethylamine can be used to scavenge the acid. Catalyst-free conditions with acetic anhydride are also highly effective.[2]
Protocol: N-Acetylation with Acetic Anhydride
This protocol is adapted from standard procedures for aniline acetylation.[3][4]
Figure 2: Experimental workflow for N-Acylation.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Anhydride
-
Sodium Acetate Trihydrate
-
Deionized Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, stir plate, ice bath, suction filtration apparatus
Procedure:
-
Dissolution: In a 100 mL Erlenmeyer flask, suspend 1.0 g of this compound in 25 mL of deionized water.
-
Acidification: While stirring, add 1.0 mL of concentrated HCl. Stir until the solid dissolves completely, forming the hydrochloride salt.
-
Reagent Preparation: In a separate beaker, prepare a solution of 1.2 g of sodium acetate trihydrate in 10 mL of deionized water.
-
Reaction: To the stirred solution of the aniline hydrochloride, add 1.2 mL of acetic anhydride. Immediately after, add the sodium acetate solution all at once.
-
Precipitation: Stir the mixture vigorously for 10-15 minutes. A white or off-white precipitate of the N-acetylated product should form. Cool the flask in an ice bath to maximize precipitation.
-
Isolation & Purification: Collect the solid product by suction filtration and wash the filter cake thoroughly with cold deionized water. Allow the product to air dry. If necessary, the crude product can be purified by recrystallization from an ethanol/water mixture.
-
Characterization: Confirm the structure of the product, N-(4-acetyl-3-methylphenyl)acetamide, using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the -NH₂ protons and the appearance of a new amide N-H singlet and a new acetyl methyl singlet are indicative of a successful reaction.
| Reagent Class | Example Reagents for Library Expansion |
| Acyl Chlorides | Benzoyl chloride, 4-Chlorobenzoyl chloride, 3-Methoxybenzoyl chloride, Cyclopropanecarbonyl chloride |
| Anhydrides | Propionic anhydride, Succinic anhydride |
| Sulfonyl Chlorides | Benzenesulfonyl chloride, p-Toluenesulfonyl chloride |
Table 2: Example reagents for expanding library diversity via N-acylation.
Strategy 2: Chalcone Synthesis via Claisen-Schmidt Condensation
Principle: The Claisen-Schmidt condensation is a base-catalyzed aldol condensation between an aromatic aldehyde and a ketone.[5][6] In this case, the α-protons of the acetyl group on this compound are deprotonated by a strong base (e.g., NaOH) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated ketone core of a chalcone.[7] Chalcones are a well-known class of natural products with a wide range of biological activities, including antimicrobial and anticancer properties.[5]
Causality Behind Choices:
-
Base and Solvent: The reaction is typically performed in an alcoholic solvent like ethanol with a strong base such as sodium hydroxide or potassium hydroxide.[8] The base must be strong enough to deprotonate the α-carbon of the ketone.
-
Reaction Conditions: Some protocols call for extended stirring at room temperature, while others use gentle heating (e.g., 40-50 °C) to accelerate the reaction.[8] Solvent-free methods, involving grinding the reactants with solid NaOH, are also effective and align with green chemistry principles.[9]
Protocol: Base-Catalyzed Synthesis of a Chalcone Derivative
Figure 3: Experimental workflow for Chalcone synthesis.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Anisaldehyde)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Standard laboratory glassware, stir plate, suction filtration apparatus
Procedure:
-
Dissolution: In a 100 mL flask, dissolve 1.0 g of this compound and a stoichiometric equivalent of the chosen aromatic aldehyde in 20 mL of 95% ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add 10 mL of a 10% aqueous NaOH solution.
-
Reaction: Continue stirring at room temperature. The reaction progress can be monitored by TLC. A color change and the formation of a precipitate often indicate product formation. The reaction may take anywhere from 2 to 24 hours depending on the reactivity of the aldehyde.
-
Isolation: Once the reaction is complete, pour the mixture into a beaker containing 100 mL of ice-cold water.
-
Washing: Collect the precipitated solid by suction filtration. Wash the solid extensively with cold water until the filtrate is neutral to pH paper.
-
Purification: Dry the crude chalcone. Purify the product by recrystallization from ethanol.
-
Characterization: Confirm the structure using ¹H NMR, looking for the characteristic doublet signals for the α- and β-vinylic protons, and by mass spectrometry.
| Aldehyde Substituent | Electronic Effect | Expected Impact on Reaction Rate |
| 4-Nitrobenzaldehyde | Strong Electron-Withdrawing | Accelerates |
| 4-Chlorobenzaldehyde | Electron-Withdrawing | Accelerates |
| Benzaldehyde | Neutral | Baseline |
| 4-Methylbenzaldehyde | Electron-Donating | Slows |
| 4-Methoxybenzaldehyde | Strong Electron-Donating | Slows |
Table 3: Example aromatic aldehydes for library synthesis and their expected electronic effects on the Claisen-Schmidt condensation.
Strategy 3: Schiff Base (Imine) Formation at the Ketone
Principle: A Schiff base is formed through the nucleophilic addition of a primary amine to a carbonyl group (in this case, our ketone), followed by the elimination of water.[10][11] The reaction is typically catalyzed by a small amount of acid.[12] This reaction is reversible, and the equilibrium can be driven towards the product by removing water as it is formed, often with a Dean-Stark apparatus or by using a dehydrating agent like molecular sieves. Schiff bases are important intermediates and are themselves a class of biologically active compounds.[10]
Causality Behind Choices:
-
Amine Reactant: A wide variety of primary amines (aliphatic or aromatic) can be used to generate a diverse library. Aniline and its substituted derivatives are common choices.[13]
-
Catalyst: A catalytic amount of a protic acid like acetic acid or p-toluenesulfonic acid is sufficient to protonate the ketone's carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by the amine.[12]
-
Solvent: Solvents like methanol, ethanol, or toluene are commonly used. Toluene is particularly useful when azeotropic removal of water with a Dean-Stark trap is desired.
Protocol: Acid-Catalyzed Synthesis of a Schiff Base
Figure 4: Experimental workflow for Schiff Base formation.
Materials:
-
This compound
-
Primary amine (e.g., Aniline, Benzylamine, 2-Aminopyridine)
-
Methanol or Ethanol
-
Glacial Acetic Acid
-
Standard reflux apparatus, glassware, stir plate, suction filtration apparatus
Procedure:
-
Mixing: In a round-bottom flask equipped with a reflux condenser, combine 1.0 g of this compound, a stoichiometric equivalent of the primary amine, and 25 mL of methanol.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction's completion by TLC (observing the disappearance of the starting ketone).
-
Crystallization: After the reaction is complete, remove the flask from the heat and allow it to cool slowly to room temperature. Many Schiff bases will crystallize directly from the reaction mixture upon cooling. Further cooling in an ice bath can enhance crystallization.
-
Isolation: Collect the solid product by suction filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold methanol to remove any unreacted starting materials and allow the product to dry. Recrystallization is typically not required if the product crystallizes cleanly.
-
Characterization: Confirm the structure via NMR and MS. The key diagnostic signals in ¹H NMR are the disappearance of the ketone's methyl singlet and the appearance of a new imine-methyl singlet, often shifted slightly downfield.
| Primary Amine | Class | Potential for Library |
| Aniline | Aromatic | Introduces a second tunable aromatic ring system. |
| Benzylamine | Aliphatic/Aromatic | Adds a flexible linker and an aromatic ring. |
| Cyclohexylamine | Aliphatic | Introduces lipophilicity and 3D character. |
| 2-Aminopyridine | Heterocyclic | Introduces a basic nitrogen for potential salt formation and H-bonding. |
| Hydrazine Hydrate | N/A | Forms a hydrazone, a different but related scaffold. |
Table 4: Example primary amines for generating a diverse Schiff base library.
Library Development and Biological Screening
Once a collection of derivatives has been synthesized, the next phase involves preparing the compounds for high-throughput screening (HTS).[14]
Figure 5: General workflow for small molecule library screening.
Protocol: General Workflow for Screening
-
Quality Control: Each synthesized derivative must be rigorously analyzed to confirm its identity and purity (typically >95% by LC-MS or NMR) before being added to the screening collection. Impurities can lead to false positives or negatives.
-
Compound Management:
-
Solubilization: Accurately weigh each compound and dissolve it in a suitable solvent, most commonly 100% Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-20 mM).
-
Plating: Aliquot the stock solutions into a standardized format, such as 96-well or 384-well microtiter plates, creating a "master plate." From this, "daughter plates" are created for the actual screening assays.
-
-
Primary Screening: The entire library is tested at a single, relatively high concentration (e.g., 10-50 µM) in the biological assay of interest.[1] The goal is to efficiently identify any compound with a measurable effect ("activity").
-
Hit Confirmation & Dose-Response: Compounds that are identified as "hits" in the primary screen are re-tested under the same conditions to confirm their activity. Confirmed hits are then tested across a range of concentrations (e.g., a 10-point serial dilution) to determine their potency, often expressed as an IC₅₀ or EC₅₀ value.
-
Structure-Activity Relationship (SAR) Analysis: With data from a diverse set of analogues, researchers can begin to establish an SAR. By comparing the structures of active and inactive compounds, key molecular features required for activity can be identified, guiding the design of the next generation of more potent and selective compounds.
Conclusion
This compound serves as an outstanding starting point for the construction of diverse chemical libraries. The protocols outlined in this guide for N-acylation, chalcone synthesis, and Schiff base formation are robust, scalable, and utilize common laboratory reagents and techniques. By systematically applying these derivatization strategies and following a structured screening cascade, researchers can efficiently explore new chemical space and accelerate the identification of novel bioactive molecules for further development in pharmaceutical and agrochemical applications.
References
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Wikipedia. (n.d.). Chalcone. Wikipedia. [Link]
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Jetir.org. (n.d.). SYNTHESIS OF CHALCONES. Jetir.org. [Link]
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Gómez-Calvar, N., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. NIH. [Link]
-
ResearchGate. (n.d.). Approaches for the N‐acetylation of anilines. ResearchGate. [Link]
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The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. [Link]
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Wikipedia. (n.d.). Schiff base. Wikipedia. [Link]
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Li, W., et al. (2013). Direct Catalytic Asymmetric Reductive Amination of Simple Aromatic Ketones. ACS Publications. [Link]
-
Oumeddour, R., et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]
-
News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries. News-Medical.Net. [Link]
-
Badcock, M. (2012). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. [Link]
-
YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER. [Link]
-
Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Studylib. [Link]
-
PNAS. (n.d.). Synthesis and screening of small molecule libraries active in binding to DNA. PNAS. [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Organic Chemistry Tutor. [Link]
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PubMed. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed. [Link]
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Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. [Link]
-
ResearchGate. (n.d.). Synthesis of Schiff Bases by Non-Conventional Methods. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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World Journal of Pharmaceutical Sciences. (n.d.). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences. [Link]
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Chem Help ASAP. (2022). synthesis of an imine or Schiff base - laboratory experiment. YouTube. [Link]
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Application Notes & Protocols: The Utility of 4-Amino-2-methylacetophenone in the Synthesis of Azo Dyes
Introduction: The Strategic Importance of 4-Amino-2-methylacetophenone
4-Amino-2-methylacetophenone is a versatile aromatic amine that serves as a crucial building block, or intermediate, in the synthesis of a wide array of organic compounds, most notably azo dyes.[1][2] Its molecular structure, featuring a primary amino group amenable to diazotization, an activating methyl group, and a keto group, provides a unique electronic and steric profile. This profile allows for the generation of diazonium salts that can be coupled with various aromatic systems to produce dyes with diverse colors and functional properties.
Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most varied class of synthetic colorants.[3] Their widespread industrial importance is due to their cost-effectiveness, straightforward synthesis, and the vast spectrum of colors achievable—ranging from bright yellows and oranges to deep reds and blues—simply by modifying the structures of the diazo and coupling components.[3] The dyes synthesized from 4-Amino-2-methylacetophenone have found applications in dyeing textiles like wool and cotton, and some derivatives have even been investigated for their antimicrobial properties and potential use as pH-sensitive sensors.[3][4][5][6]
This document provides a detailed overview of the chemical principles, experimental protocols, and key considerations for utilizing 4-Amino-2-methylacetophenone in the synthesis of azo dyes.
Pillar 1: The Underlying Chemistry of Azo Dye Synthesis
The synthesis of an azo dye from 4-Amino-2-methylacetophenone is fundamentally a two-stage process: diazotization followed by azo coupling .
-
Diazotization: This reaction converts the primary amino group (–NH₂) of 4-Amino-2-methylacetophenone into a highly reactive diazonium salt (–N₂⁺Cl⁻). The reaction is conducted in a cold, acidic medium, typically using sodium nitrite (NaNO₂) and a mineral acid like hydrochloric acid (HCl).[7][8][9]
-
Causality: The temperature must be strictly maintained between 0–5 °C. At higher temperatures, the diazonium salt is unstable and will decompose, liberating nitrogen gas and forming undesired phenolic byproducts, which significantly reduces the yield of the target dye. The acid serves to generate nitrous acid (HNO₂) in situ from sodium nitrite, which is the key reagent for the diazotization process.
-
-
Azo Coupling: The resulting electrophilic diazonium salt is then immediately reacted with an electron-rich aromatic compound, known as a coupling component.[6] Common coupling components include phenols, naphthols, anilines, or molecules with active methylene groups.[6]
-
Causality: The pH of the reaction medium is critical for the coupling step. When coupling with phenols (like phenol or 2-naphthol), the reaction is performed under alkaline (basic) conditions. The basic medium deprotonates the hydroxyl group of the phenol to form a highly activating phenoxide ion, which enhances the electron-donating character of the ring and facilitates the electrophilic attack by the diazonium salt. Conversely, coupling with aromatic amines is typically carried out in a weakly acidic medium.
-
Pillar 2: Experimental Protocols & Methodologies
The following protocols provide a validated, step-by-step methodology for the synthesis of a representative azo dye using 4-Amino-2-methylacetophenone.
Protocol 1: Synthesis of an Azo Dye via Coupling with Phenol
This protocol details the synthesis of (E)-1-(4-((4-hydroxyphenyl)diazenyl)-2-methylphenyl)ethan-1-one.
Materials & Reagents:
| Reagent/Material | Quantity/Specification | Purpose |
| 4-Amino-2-methylacetophenone | 0.01 mol (1.49 g) | Diazo Component |
| Concentrated Hydrochloric Acid (HCl) | 2.5 mL | Acid medium for diazotization |
| Sodium Nitrite (NaNO₂) | 0.01 mol (0.69 g) | Diazotizing agent |
| Phenol | 0.01 mol (0.94 g) | Coupling Component |
| Sodium Hydroxide (NaOH) | ~1.6 g | To create an alkaline coupling medium |
| Distilled Water | As needed | Solvent |
| Ice Bath | - | Temperature Control (0–5 °C) |
| Magnetic Stirrer & Stir Bar | - | Mixing |
| Buchner Funnel & Filter Paper | - | Product Isolation |
| Glassware (Beakers, Flasks) | Standard lab sizes | Reaction Vessels |
Part A: Diazotization of 4-Amino-2-methylacetophenone
-
Preparation of Amine Solution: In a 100 mL beaker, suspend 1.49 g (0.01 mol) of 4-Amino-2-methylacetophenone in 20 mL of distilled water. Add 2.5 mL of concentrated HCl. Stir the mixture until a clear solution of the amine salt is formed.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring. It is critical to maintain this temperature throughout the diazotization process.
-
Preparation of Nitrite Solution: In a separate test tube, dissolve 0.69 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine salt solution over 10 minutes. Use a glass rod for stirring or a magnetic stirrer. Keep the tip of the addition funnel or pipette below the surface of the liquid to prevent the loss of nitrous acid. The formation of the diazonium salt is complete when the solution gives a positive test for nitrous acid (turns starch-iodide paper blue).
Caption: Workflow for the diazotization of 4-Amino-2-methylacetophenone.
Part B: Azo Coupling with Phenol
-
Preparation of Coupling Solution: In a separate 250 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of 10% sodium hydroxide solution.
-
Cooling: Cool this solution in an ice bath to 0–5 °C.
-
Coupling Reaction: Slowly and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the cold alkaline phenol solution.
-
Precipitation: A brightly colored precipitate (typically yellow to orange) should form immediately or within a few minutes.[3] Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the reaction.
Part C: Isolation and Purification
-
Isolation: Collect the crude dye precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid product on the filter paper with several portions of cold distilled water to remove any unreacted salts and other water-soluble impurities.
-
Drying: Allow the product to air-dry or dry it in a desiccator.
-
Yield Calculation: Weigh the dried product and calculate the percentage yield.
Characterization of the Synthesized Dye
To validate the synthesis, the product should be characterized using standard analytical techniques:
-
Melting Point: Check the melting point of the purified dye to assess its purity.
-
FTIR Spectroscopy: Confirm the presence of key functional groups, such as the N=N stretch (typically around 1450-1550 cm⁻¹) and the O-H stretch of the phenol.[3][4]
-
UV-Visible Spectroscopy: Dissolve a small amount of the dye in a suitable solvent (e.g., ethanol) and record its absorption spectrum to determine the maximum wavelength of absorption (λmax), which corresponds to its color.[10][11][12]
-
¹H NMR Spectroscopy: Confirm the chemical structure by analyzing the proton signals.[3][4]
Pillar 3: Visualization of the Synthesis Pathway
The overall synthesis can be visualized as a two-step chemical transformation where the amine is first activated and then coupled to form the stable dye molecule.
Caption: General reaction scheme for azo dye synthesis.
Applications and Dye Properties
The final color and properties of the dye are highly dependent on the chosen coupling component.[3] The methyl and acetyl groups on the 4-Amino-2-methylacetophenone moiety also influence the dye's shade and fastness properties.
| Coupling Component | Expected Dye Color Range | Potential Applications |
| Phenol | Yellow to Orange | Textile dyeing (wool, cotton), pH indicators.[3] |
| 2-Naphthol | Orange to Red | Pigments and textile dyes with good lightfastness.[10] |
| N,N-dimethylaniline | Red | Textile dyes, biological stains.[10] |
| Active Methylene Compounds | Yellow to Orange-Red | Disperse dyes for synthetic fibers.[6] |
| Imidazole | Yellow | pH-sensitive chemical sensors, bioimaging agents.[4][5] |
Conclusion
4-Amino-2-methylacetophenone is a valuable and adaptable intermediate for the synthesis of monoazo dyes. The straightforward and well-understood diazotization-coupling reaction sequence allows for the creation of a diverse palette of colors. By carefully controlling reaction conditions, particularly temperature and pH, researchers can achieve high yields of dyes suitable for a range of applications, from traditional textile coloring to the development of advanced functional materials. The protocols and principles outlined in this guide provide a robust framework for the successful synthesis and exploration of novel dyes derived from this important precursor.
References
-
Al-Obaidi, N.S., Sattar, O.D.A., Hadi, F.F., Ali, A.S. and Zaki, B.T., 2018. Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of Biochemical Technology, 9(4), p.33. [Link]
-
Al-Amiery, A. A., et al. 2022. Preparation and Characterization of New Azo Dyes Based on Aminoacetophenone for Staining Living Tissues and Studying of Spectroscopy Applications. Molecules, 27(15), 4938. [Link]
-
AbdulSattar, Jwan A. 2014. Exploiting the diazotization reaction of 4- minoacetophenone for Methyldopa determination. Baghdad Science Journal, 11(1), pp.139-146. [Link]
-
Semantic Scholar. N.d. Preparation and Characterization of New Azo Dyes Based on Aminoacetophenone for Staining Living Tissues and Studying of Spectroscopy Applications. [Link]
-
Lin, S., et al. 2002. Synthesis and characteristics of azo and non-azo dyes derived from 4-amino-acetophenone for dyeing T/W blend fabrics. Dyes and Pigments, 52(2), pp.145-154. [Link]
-
AbdulSattar, Jwan A. 2020. Exploiting the diazotization reaction of 4-minoacetophenone for Methyldopa determination. ResearchGate. [Link]
-
University of Toronto Scarborough. N.d. The Synthesis of Azo Dyes. [Link]
-
Baghdad Science Journal. 2014. Exploiting the diazotization reaction of 4- minoacetophenone for Methyldopa determination. [Link]
-
Mohammed, N. S., & Thani, M. 2025. Optimization of dispersive liquid–liquid microextraction (DLLME) and spectrophotometric analysis of sodium diclofenac in pharmaceutical formulations using Box-Behnken design (BBD). ResearchGate. [Link]
-
UNAM Repository. 2019. SYNTHESIS AND CHARACTERIZATION OF CYANURIC-BASED DYE-SENSITIZER FOR SOLAR CELLS, THEIR PHOTO-RESPONSE IN THE VISIBLE REGION AND. [Link]
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A. A. Olushola, et al. 2009. Synthesis, Spectroscopic, Thermodynamic And Dyeing Properties Of Disperse Dyes Derived From 2-Amino-4-Trifluoromethylbenzothiazole. Report and Opinion, 1(5), pp.58-66. [Link]
-
Publication, P. 2007. Spectroscopic study and evaluation of red-absorbing fluorescent dyes. Journal of Photochemistry and Photobiology A: Chemistry, 189(2-3), pp.396-403. [Link]
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Iyun, O. R. A., Rofiat, A. O., Titus, M. R. N.d. Synthesis, Characterisation and Physiochemical Properties of Reactive Dyes. University Of Nigeria Nsukka. [Link]
-
BDMAEE. 2025. key role of 4,4′-diaminodiphenylmethane in dye intermediate synthesis and process improvement. [Link]
-
Santhakumari, R., et al. 2010. Synthesis and spectral characterization of acetophenone thiosemicarbazone--a nonlinear optical material. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(3-4), pp.369-75. [Link]
-
AS Engineers. 2024. Dye Intermediates in the Chemical Industry: Applications, Manufacturing Process, and Optimal Drying Solutions. [Link]
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- 5. Preparation and Characterization of New Azo Dyes Based on Aminoacetophenone for Staining Living Tissues and Studying of Spectroscopy Applications | Semantic Scholar [semanticscholar.org]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Amino-2-methylphenyl)ethanone
Welcome to the technical support guide for the synthesis of 1-(4-Amino-2-methylphenyl)ethanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. We will delve into the mechanistic rationale behind the recommended synthetic route, troubleshoot common experimental hurdles, and provide detailed, field-proven protocols.
Introduction: The Challenge of Synthesizing Substituted Amino Ketones
This compound is a key building block in medicinal chemistry, notably in the synthesis of various heterocyclic scaffolds.[1][2] Its synthesis, while conceptually straightforward, is often plagued by low yields stemming from the inherent reactivity of the aniline moiety. The most logical approach, a direct Friedel-Crafts acylation of m-toluidine, is fundamentally flawed. This guide provides a robust, three-step workaround and addresses the critical parameters for success.
Recommended Synthetic Pathway: A Three-Step Approach
Direct Friedel-Crafts acylation on anilines or their derivatives fails because the amino group (-NH₂) is a Lewis base that forms a stable adduct with the Lewis acid catalyst (e.g., AlCl₃).[3][4] This interaction places a positive charge on the nitrogen, strongly deactivating the aromatic ring towards electrophilic substitution.[5] To circumvent this, a protection-acylation-deprotection strategy is essential.
Caption: Recommended three-step synthesis workflow.
Frequently Asked Questions (FAQs)
Q1: Why is direct Friedel-Crafts acylation of m-toluidine not feasible?
As mentioned, the lone pair of electrons on the nitrogen atom of the amino group acts as a Lewis base, readily coordinating with the Lewis acid catalyst (e.g., AlCl₃).[3][5][6] This forms a deactivated complex, preventing the catalytic cycle required for electrophilic aromatic substitution to proceed.
Caption: Lewis acid-base interaction deactivates the aniline derivative.
Q2: What is the best method for protecting the amino group in Step 1?
Converting the amino group to an acetamide using acetic anhydride is the most common and cost-effective method.[7][8] The resulting N-acetyl group is still an ortho-, para-director but is significantly less basic, preventing strong complexation with the Lewis acid. Acetyl chloride can also be used, but it is more corrosive and produces HCl as a byproduct.[7]
Q3: For the Friedel-Crafts acylation (Step 2), how much AlCl₃ catalyst is required?
Unlike many catalytic reactions, Friedel-Crafts acylations require a stoichiometric excess of the Lewis acid catalyst, often 2.5 to 3.0 equivalents.[9][10] This is because AlCl₃ complexes not only with the acylating agent (acetyl chloride) to form the acylium ion electrophile but also with the carbonyl oxygen of the amide reactant and the ketone product.[9] Using only a catalytic amount will result in an incomplete or failed reaction.
Q4: What determines the regioselectivity in the Friedel-Crafts acylation step?
The regioselectivity is directed by two groups on the ring: the N-acetyl group and the methyl group. Both are ortho-, para-directing activators. The N-acetyl group is the more powerful activator. Acylation will occur para to the bulky and strongly directing N-acetyl group, placing the new acetyl group at the C4 position. Substitution at the ortho positions (C2, C6) is sterically hindered by the N-acetyl and methyl groups.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Step 1: Low yield of N-(3-methylphenyl)acetamide. | 1. Incomplete reaction. 2. Oxidation of starting m-toluidine (often indicated by a dark color). 3. Hydrolysis of acetic anhydride. | 1. Ensure a slight excess (1.1-1.2 equivalents) of acetic anhydride is used. Monitor reaction completion with Thin Layer Chromatography (TLC). 2. If the starting m-toluidine is discolored, consider distillation before use. Running the reaction under an inert atmosphere (N₂) can minimize oxidation.[7] 3. Use fresh, anhydrous acetic anhydride. |
| Step 2: Friedel-Crafts reaction fails or yield is extremely low. | 1. Insufficient AlCl₃. 2. Presence of water in the reaction. 3. Incomplete protection of the amino group from Step 1. | 1. Use at least 2.5 equivalents of AlCl₃. The catalyst must be a free-flowing powder; clumps indicate hydration. 2. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (N₂ or Ar). Use anhydrous solvents. 3. Purify the N-(3-methylphenyl)acetamide from Step 1 (e.g., by recrystallization) to ensure no free m-toluidine is carried over. |
| Step 2: A mixture of isomers is formed. | 1. Reaction temperature is too high, overcoming the kinetic barrier for the formation of less-favored isomers. | 1. Maintain a low reaction temperature during the addition of reactants, typically 0-5 °C, before allowing the reaction to slowly warm to room temperature. This favors the thermodynamically preferred product. |
| Step 3: Deprotection by hydrolysis is incomplete or produces tar. | 1. Hydrolysis conditions (acid concentration, temperature, time) are insufficient. 2. The product is sensitive to harsh conditions, leading to degradation. | 1. Refluxing with aqueous HCl (e.g., 3-6 M) is typically effective. Monitor the reaction by TLC until the starting material is consumed. 2. Avoid excessively high temperatures or prolonged reaction times after completion. Work up the reaction promptly once TLC indicates the starting material is gone. |
| Final Product Purification: Oily product or difficulty crystallizing. | 1. Presence of impurities. 2. Incorrect solvent system for recrystallization. | 1. After basic work-up, extract the product thoroughly with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer to remove salts. Purify via column chromatography on silica gel if recrystallization fails. 2. For recrystallization, a common solvent system is a mixture of ethanol and water or toluene and hexane. |
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(3-methylphenyl)acetamide (Protection)
-
In a 250 mL round-bottom flask, dissolve m-toluidine (10.0 g, 93.3 mmol) in 50 mL of dichloromethane (DCM).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add acetic anhydride (10.4 g, 101.9 mmol, 1.1 eq.) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction's completion by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Upon completion, pour the reaction mixture into 100 mL of cold water. Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the white solid from an ethanol/water mixture to obtain pure N-(3-methylphenyl)acetamide. (Expected yield: 85-95%).
Protocol 2: Synthesis of N-(4-acetyl-2-methylphenyl)acetamide (Friedel-Crafts Acylation)
NOTE: This reaction must be conducted under strictly anhydrous conditions.
-
Equip an oven-dried 500 mL three-necked flask with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.
-
Charge the flask with anhydrous aluminum chloride (AlCl₃) (33.4 g, 250.5 mmol, 2.7 eq.).
-
Add 150 mL of anhydrous 1,2-dichloroethane (DCE) to the flask and cool the resulting slurry to 0 °C in an ice-salt bath.
-
In the dropping funnel, prepare a solution of acetyl chloride (7.3 g, 93.0 mmol, 1.0 eq.) in 25 mL of anhydrous DCE. Add this solution dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0 °C.
-
Slowly add a solution of N-(3-methylphenyl)acetamide (13.8 g, 92.5 mmol, 1.0 eq.) in 50 mL of anhydrous DCE from the dropping funnel over 1 hour.
-
After addition, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by slowly pouring it onto 300 g of crushed ice containing 50 mL of concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 75 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude product. This is typically carried forward to the next step without extensive purification.
Protocol 3: Synthesis of this compound (Deprotection)
-
Transfer the crude N-(4-acetyl-2-methylphenyl)acetamide from the previous step to a 500 mL round-bottom flask.
-
Add 150 mL of 6 M hydrochloric acid.
-
Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. Monitor the hydrolysis by TLC until the starting amide is no longer visible.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Slowly neutralize the acidic solution by adding a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is approximately 8-9. The product may precipitate during this process.
-
Extract the product into ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., toluene/hexane) to yield a pure solid. (Expected overall yield from N-(3-methylphenyl)acetamide: 60-75%).
References
-
Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult? [Online] Available at: [Link]
-
Quora. (2018). Why doesn't aniline respond in Friedel-Crafts reactions? [Online] Available at: [Link]
-
Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation? [Online] Available at: [Link]
-
Eduncle. (2020). Why aniline doesn't respond to friedel crafts alkylation and acylation reaction? [Online] Available at: [Link]
-
Pearson+. Why are aniline derivatives unsuitable for Friedel-Crafts alkylation? [Online] Available at: [Link]
-
Gouda, M. A., et al. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ResearchGate. [Online] Available at: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Online] Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Online] Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Online Video] Available at: [Link]
-
Derdour, A., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. RASAYAN J. Chem. [Online] Available at: [Link]
-
Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Online] Available at: [Link]
-
Iwasaki, H., et al. (2006). Nα Selective Acetylation of Peptides. Journal of the Mass Spectrometry Society of Japan. [Online] Available at: [Link]
- Google Patents. Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
-
Organic Syntheses Procedure. The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. [Online] Available at: [Link]
-
PubChem. 1-(4-Amino-3-methylphenyl)ethanone. [Online] Available at: [Link]
-
Katritzky, A. R., et al. (2016). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. [Online] Available at: [Link]
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- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
Technical Support Center: Synthesis of 4-Amino-2-methylacetophenone
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of 4-Amino-2-methylacetophenone. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable chemical intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you troubleshoot common issues, optimize your reaction conditions, and ensure the highest possible purity of your final product.
Introduction: The Synthetic Challenge
4-Amino-2-methylacetophenone is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its preparation, while conceptually straightforward, is often plagued by issues of regioselectivity, leading to the formation of stubborn isomers and purification difficulties. The most reliable and scalable approach involves a multi-step synthesis starting from m-toluidine. This guide focuses on troubleshooting this primary pathway.
Section 1: The Core Synthetic Pathway
The most common industrial and laboratory synthesis proceeds via a three-step sequence: 1) Protection of the amine, 2) Friedel-Crafts acylation, and 3) Deprotection. Understanding this workflow is critical to diagnosing issues at each stage.
Figure 1: General workflow for the synthesis of 4-Amino-2-methylacetophenone.
The initial protection of the amine on m-toluidine as an acetamide serves two essential functions. First, it prevents the basic amine from forming an inactive complex with the Lewis acid catalyst (e.g., AlCl₃) used in the subsequent step.[1] Second, it transforms the strongly activating amino group into a moderately activating acetylamino group, which reliably directs electrophilic substitution to the ortho and para positions.[1]
Section 2: Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My final product is a mixture of isomers that are difficult to separate by crystallization. How do I identify the major side product and, more importantly, prevent its formation?
A1: Root Cause, Identification, and Prevention
This is the most frequent challenge, stemming from a loss of regiocontrol during the Friedel-Crafts acylation step.
-
Identifying the Byproduct: The primary isomeric byproduct is almost certainly 5-Amino-2-methylacetophenone , which arises from the acylation at the C6 position of the N-(3-methylphenyl)acetamide intermediate. You can confirm its presence and quantify the isomer ratio using ¹H NMR, where the aromatic splitting patterns for the two isomers will be distinct, or by GC-MS, which will show two peaks of identical mass.
-
Mechanism of Side Product Formation: The formation of two isomers is a direct result of the competing directing effects of the two activating groups on the intermediate ring: the acetylamino group and the methyl group. Both groups direct incoming electrophiles to the ortho and para positions relative to themselves.
Sources
Technical Support Center: Purification of 1-(4-Amino-2-methylphenyl)ethanone
Welcome to the technical support center for the purification of crude "1-(4-Amino-2-methylphenyl)ethanone". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity of your target compound.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the purification of this compound.
Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds.[1][2] However, its success is contingent on several factors, and various issues can arise.
Q1: My compound is not crystallizing out of the solution upon cooling. What should I do?
Possible Causes & Solutions:
-
Too much solvent was used: This is the most frequent reason for crystallization failure.[3][4] The solution is not supersaturated, preventing crystal formation.
-
Supersaturation without nucleation: The solution may be supersaturated, but there are no nucleation sites for crystals to begin growing.[3]
-
Solutions:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[3][5][6] The microscopic scratches provide a surface for crystal formation.
-
Seed Crystals: If available, add a tiny crystal of pure this compound to the solution.[3][6] This "seed" will act as a template for further crystal growth.
-
Ice Bath: Cool the solution in an ice bath to further decrease the solubility of your compound.[1][4] However, be cautious as rapid cooling can sometimes lead to the formation of smaller, less pure crystals or an oil.[1]
-
-
Q2: An oil is forming instead of crystals. How can I resolve this?
Possible Causes & Solutions:
-
High concentration of impurities: Impurities can interfere with the crystal lattice formation, leading to oiling out.
-
Solution: Attempt to remove the bulk of the impurities by another method, such as a preliminary extraction, before recrystallization.
-
-
Cooling too rapidly: "Shock cooling" by placing a hot solution directly into an ice bath can cause the compound to precipitate as an oil rather than forming crystals.[1]
-
Solution: Reheat the solution until the oil redissolves. If necessary, add a small amount of additional solvent.[3] Allow the solution to cool slowly and undisturbed at room temperature before moving it to an ice bath.
-
-
Inappropriate solvent choice: The boiling point of the solvent might be higher than the melting point of the compound, causing it to melt before dissolving.[4]
-
Solution: Select a different solvent or a mixed solvent system with a lower boiling point.
-
Q3: The recrystallized solid is still colored, or the melting point is broad and lower than expected.
Possible Causes & Solutions:
-
Incomplete removal of colored impurities: Some impurities may have similar solubility profiles to your target compound.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Be sure to use hot gravity filtration to remove the charcoal.
-
-
Co-precipitation of impurities: If the solution is cooled too quickly, impurities can become trapped within the crystal lattice.
-
Solution: Perform a second recrystallization, ensuring slow and gradual cooling to promote the formation of purer crystals.[1]
-
Column Chromatography Issues
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[7][8] For aromatic amines like this compound, specific challenges can arise.
Q1: My compound is streaking or tailing on the column, leading to poor separation.
Possible Causes & Solutions:
-
Strong interaction with silica gel: Amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, causing tailing.[9][10]
-
Solutions:
-
Add a competing base: Incorporate a small amount of a volatile base, such as triethylamine (typically 0.1-1%), into your eluent system.[9] This will neutralize the acidic sites on the silica and improve the peak shape.
-
Use an alternative stationary phase: Consider using alumina (neutral or basic) or an amine-functionalized silica gel, which are less acidic and more suitable for purifying basic compounds.[9][11]
-
-
-
Sample overload: Applying too much sample to the column can exceed its separation capacity.
-
Solution: Use a larger diameter column or reduce the amount of crude material loaded. As a general rule, the weight of the adsorbent should be 20-50 times the sample weight.[7]
-
Q2: My compound is not eluting from the column, or it's coming off with the solvent front.
Possible Causes & Solutions:
-
Incorrect solvent polarity: The choice of eluent is critical for successful separation.[12]
-
Compound not eluting: The solvent system is not polar enough to displace your compound from the stationary phase.[7][12]
-
Solution: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.[11]
-
-
Compound eluting with the solvent front: The solvent system is too polar, causing your compound to have little to no retention on the column.[7][12]
-
Solution: Start with a less polar solvent system. Thin-layer chromatography (TLC) is an excellent tool to determine the optimal solvent system before running the column.[12]
-
-
-
Compound decomposition on silica: Some sensitive compounds can degrade on acidic silica gel.[11]
-
Solution: Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If degradation is observed, consider using a deactivated silica gel or an alternative stationary phase like alumina.[11]
-
Q3: The separation of my compound from a close-running impurity is poor.
Possible Causes & Solutions:
-
Suboptimal solvent system: The chosen eluent may not provide sufficient selectivity between your compound and the impurity.
-
Solution: Experiment with different solvent systems in TLC to maximize the difference in Rf values. Sometimes, changing one of the solvents (e.g., from ethyl acetate to dichloromethane) can significantly improve separation.
-
-
Improper column packing: Air bubbles or cracks in the stationary phase can lead to channeling and poor separation.
II. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
Common impurities can include starting materials from the synthesis, by-products from side reactions, and residual solvents. Depending on the synthetic route, these could include related isomers or compounds from incomplete reactions.
Q2: What is a good starting solvent system for recrystallization of this compound?
A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[13] For a moderately polar compound like this compound, consider the following:
| Solvent System | Rationale |
| Ethanol/Water | Ethanol is a polar protic solvent that should dissolve the compound when hot. Water can be added as an anti-solvent to induce crystallization upon cooling.[14] |
| Toluene | A less polar solvent that may provide good solubility at high temperatures and lower solubility upon cooling. |
| Hexane/Ethyl Acetate | A mixed solvent system where the ratio can be adjusted to achieve the desired solubility characteristics. |
It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.[6]
Q3: How can I monitor the progress of my column chromatography?
If your compound is colorless, you will need to collect fractions and analyze them.[12] Thin-layer chromatography (TLC) is the most common method for this.[12] By spotting each fraction on a TLC plate and eluting with the column solvent system, you can identify which fractions contain your pure compound.
Q4: What are the key physical properties of this compound?
While specific data for this exact isomer can be limited, we can infer properties from similar structures. For the related isomer 1-(4-Amino-3-methylphenyl)ethanone, the molecular formula is C9H11NO and the molecular weight is approximately 149.19 g/mol .[15] It is expected to be a solid at room temperature.
III. Experimental Protocols & Workflows
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, toluene, hexane/ethyl acetate mixtures) at room and elevated temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary to ensure a good yield.[13]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[4] Subsequently, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven, until a constant weight is achieved.[6]
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine a solvent system that gives your product an Rf value of approximately 0.3-0.4 and good separation from impurities.
-
Column Packing: Pack a glass column with silica gel (or another appropriate stationary phase) using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization of Purification Workflow
Caption: Decision workflow for purifying crude this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for common recrystallization problems.
IV. References
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
University of York. Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
University of Alberta. Column chromatography. Retrieved from [Link]
-
University of Colorado Boulder. Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Axion Labs. HPLC problems with very polar molecules. Retrieved from [Link]
-
Wired Chemist. Recrystallization. Retrieved from [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
Recrystallization1. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Grushka, E., et al. (1977). Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase. ACS Publications. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Khan Academy. Column chromatography. Retrieved from [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
PubChem. 1-(4-Amino-3-methylphenyl)ethanone. Retrieved from [Link]
-
Cheméo. Chemical Properties of Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9). Retrieved from [Link]
-
NIST. Ethanone, 1-(4-methylphenyl)-. NIST WebBook. Retrieved from [Link]
-
To Chemistry Journal. (2021, March 16). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Google Patents. CN102924306A - Preparation method for 4-aminoacetophenone. Retrieved from
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Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Retrieved from
-
DergiPark. (2025, December 31). Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Thei. Retrieved from [Link]
-
ResearchGate. (2018, February 21). 1-(2-Amino-4,5-dimethylphenyl)ethanone. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
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- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Khan Academy [khanacademy.org]
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- 15. 1-(4-Amino-3-methylphenyl)ethanone | C9H11NO | CID 13355515 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Amino-2-methylacetophenone
Welcome to the technical support center for the purification of 4-Amino-2-methylacetophenone. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during the purification of this compound. Our approach is rooted in explaining the "why" behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Troubleshooting Guide
This section addresses common problems encountered during the purification of 4-Amino-2-methylacetophenone in a question-and-answer format, providing detailed explanations and actionable protocols.
Issue 1: My 4-Amino-2-methylacetophenone is discolored (yellow, brown, or pinkish). What is causing this and how can I fix it?
Answer:
Discoloration in 4-Amino-2-methylacetophenone is a frequent issue, primarily caused by the oxidation of the aromatic amine group.[1] The presence of air (oxygen), light, and trace metal impurities can catalyze this process, leading to the formation of highly colored polymeric impurities. The electron-donating nature of the amino and methyl groups on the aromatic ring makes it susceptible to oxidation.
Recommended Purification Protocol: Activated Carbon Treatment followed by Recrystallization
This is often the most effective method for removing colored impurities.
Step-by-Step Protocol:
-
Solvent Selection: Choose a solvent in which 4-Amino-2-methylacetophenone is highly soluble when hot and sparingly soluble when cold. Based on the solubility of related compounds, suitable solvents to test include ethanol, isopropanol, or a mixed solvent system like ethanol/water or ethyl acetate/heptane.[2][3]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude, discolored 4-Amino-2-methylacetophenone in a minimal amount of the chosen hot solvent.
-
Activated Carbon Treatment: Once fully dissolved, remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% w/w of your compound). Caution: Do not add activated carbon to a boiling solution, as this can cause rapid boiling over.
-
Hot Filtration: Gently reheat the mixture to boiling for 5-10 minutes. While hot, filter the solution through a pre-heated funnel with fluted filter paper to remove the activated carbon. This step should be performed quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize crystal yield, you can then place the flask in an ice bath.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Issue 2: My purified 4-Amino-2-methylacetophenone shows low purity by HPLC/NMR, with persistent side-product peaks.
Answer:
Low purity after initial purification attempts often indicates the presence of impurities with similar polarity and solubility to the desired product. These could be unreacted starting materials from the synthesis, isomers, or by-products. For instance, if synthesized via the reduction of 4-nitro-2-methylacetophenone, unreacted nitro compound could be a significant impurity.
Recommended Purification Protocol: Column Chromatography
Column chromatography is a powerful technique for separating compounds with subtle differences in polarity.[4]
Step-by-Step Protocol:
-
Thin Layer Chromatography (TLC) for Method Development:
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems to find an eluent that provides good separation between your product and the impurities. A good starting point for aromatic amines is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).[5] Aim for an Rf value of 0.2-0.4 for the 4-Amino-2-methylacetophenone.
-
-
Column Packing:
-
Select an appropriate size column based on the amount of material to be purified.
-
Pack the column with silica gel using the chosen eluent system from your TLC analysis. Ensure the packing is uniform to prevent channeling.
-
-
Sample Loading:
-
Dissolve the crude 4-Amino-2-methylacetophenone in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system.
-
Collect fractions and monitor the elution process using TLC to identify the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum.
-
Issue 3: I am struggling with co-eluting impurities during column chromatography.
Answer:
Co-elution occurs when the polarity of the desired compound and an impurity are too similar for effective separation with a standard silica gel setup. The presence of the basic amino group in 4-Amino-2-methylacetophenone can lead to tailing on acidic silica gel, further complicating separation.
Troubleshooting Strategies:
-
Modify the Mobile Phase:
-
Add a small amount of a basic modifier: Including a small percentage (0.1-1%) of triethylamine or ammonia in your eluent can neutralize the acidic sites on the silica gel, reducing tailing of the amine and potentially improving separation from non-basic impurities.[5]
-
Use a different solvent system: Experiment with different solvent combinations. For example, replacing ethyl acetate with acetone or using a ternary mixture (e.g., hexanes/ethyl acetate/methanol) can alter the selectivity of the separation.[3][6]
-
-
Change the Stationary Phase:
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds like aromatic amines.
-
Amine-functionalized silica: This specialized stationary phase is designed to improve the chromatography of basic compounds, often allowing for the use of less polar, more traditional solvent systems like hexanes/ethyl acetate.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store purified 4-Amino-2-methylacetophenone to prevent degradation?
A1: To minimize oxidation and degradation, 4-Amino-2-methylacetophenone should be stored in a tightly sealed, amber glass container to protect it from light and air.[2] For long-term storage, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (refrigerated or frozen).
Q2: Can I use acid-base extraction to purify 4-Amino-2-methylacetophenone?
A2: Yes, acid-base extraction is a viable method, particularly for removing non-basic impurities. The basic amino group can be protonated with an acid, making the compound water-soluble.
Workflow for Acid-Base Extraction:
-
Dissolve the crude material in an organic solvent like dichloromethane or ethyl acetate.
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The protonated 4-Amino-2-methylacetophenone will move into the aqueous layer.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.
-
Make the aqueous layer basic by adding a base (e.g., 1M NaOH) until the 4-Amino-2-methylacetophenone precipitates out or can be extracted back into an organic solvent.
-
Extract the product back into an organic solvent, dry the organic layer (e.g., with anhydrous sodium sulfate), and remove the solvent.
Q3: What are some common impurities I should be aware of during the synthesis of 4-Amino-2-methylacetophenone?
A3: The impurities will depend on the synthetic route. A common synthesis involves the nitration of 2-methylacetophenone followed by reduction. In this case, potential impurities include:
-
Unreacted 2-methylacetophenone
-
Isomers from the nitration step (e.g., 3-nitro-2-methylacetophenone)
-
Unreacted 4-nitro-2-methylacetophenone
-
By-products from the reduction step.
Knowing the potential impurities can help in selecting the appropriate purification strategy and analytical methods for monitoring purity.
Data and Diagrams
Table 1: Common Solvents for Recrystallization and Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | Use Case |
| Water | 10.2 | 100 | Anti-solvent in mixed systems |
| Methanol | 5.1 | 65 | Polar solvent for recrystallization/chromatography |
| Ethanol | 4.3 | 78 | Common recrystallization solvent |
| Acetone | 5.1 | 56 | Polar solvent for recrystallization/chromatography |
| Ethyl Acetate | 4.4 | 77 | Medium polarity solvent for chromatography |
| Dichloromethane | 3.1 | 40 | Good dissolving solvent, used in chromatography |
| Diethyl Ether | 2.8 | 35 | Component in chromatography eluents |
| Toluene | 2.4 | 111 | Recrystallization for some aromatic compounds |
| Heptane/Hexane | 0.1 | 98/69 | Non-polar solvent for chromatography |
Diagram 1: Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Diagram 2: Experimental Workflow for Column Chromatography
Caption: Step-by-step workflow for column chromatography.
References
Sources
Technical Support Center: Optimizing Reaction Conditions for 1-(4-Amino-2-methylphenyl)ethanone
Welcome to the technical support center for the synthesis and optimization of 1-(4-Amino-2-methylphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this important synthetic intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you achieve optimal yields and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most established and widely utilized method is the Friedel-Crafts acylation of m-toluidine (3-methylaniline).[1][2] This electrophilic aromatic substitution reaction involves treating m-toluidine with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[3]
However, a direct acylation on m-toluidine is problematic. The amino group (-NH₂) is a strong Lewis base that will preferentially coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards the desired C-acylation (ring acylation). Furthermore, the amino group itself can be acylated (N-acylation), leading to the formation of N-acetyl-m-toluidine.
Therefore, a more reliable two-step approach is standard practice:
-
N-Acylation (Protection): The amino group of m-toluidine is first protected by reacting it with acetic anhydride to form N-(2-methylphenyl)acetamide (N-acetyl-m-toluidine).[4][5] This protection prevents the undesired side reactions with the Lewis acid.
-
Fries Rearrangement: The resulting amide, N-(2-methylphenyl)acetamide, then undergoes an intramolecular Friedel-Crafts acylation, known as the Fries rearrangement, to yield the desired ketone.[6][7] This reaction is catalyzed by a Lewis acid and involves the migration of the acetyl group from the nitrogen atom to the aromatic ring.[6][7] The para-isomer, this compound, is typically the major product due to steric hindrance at the ortho positions.
Troubleshooting Guide: Common Issues & Solutions
Q2: I am getting a very low yield of the desired product. What are the potential causes and how can I improve it?
Low yield is a frequent challenge. The root cause often lies in one of several critical areas of the Fries rearrangement step.
Potential Cause 1: Inefficient Catalyst Activity The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly moisture-sensitive. Contamination with water will quench the catalyst, rendering it ineffective. Furthermore, an insufficient amount of catalyst will lead to an incomplete reaction. Unlike a truly catalytic process, in Friedel-Crafts acylation and the Fries rearrangement, the catalyst complexes with the product ketone, meaning a stoichiometric amount (or even an excess) is required for the reaction to go to completion.[1][3][7]
Solutions:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents and ensure the AlCl₃ is fresh and has been stored properly under inert gas.
-
Optimize Catalyst Loading: Start with at least 1.1 to 1.5 equivalents of AlCl₃ relative to the N-acetyl-m-toluidine. You may need to screen catalyst loading up to 2.5-3.0 equivalents to find the optimal amount for your specific scale and conditions.
Potential Cause 2: Suboptimal Reaction Temperature The Fries rearrangement is highly temperature-dependent. The ratio of ortho to para substituted products is influenced by whether the reaction is under kinetic or thermodynamic control.[6]
-
Low temperatures (typically below 25°C) favor the formation of the para product (thermodynamically more stable). This is the desired outcome for synthesizing this compound.
-
High temperatures (often >100°C) tend to favor the ortho product.[6] Running the reaction at too high a temperature will decrease the yield of your target molecule.
Solutions:
-
Maintain Cold Temperatures: Begin the reaction by adding the reagents at a low temperature (e.g., 0-5°C) and allow it to warm slowly to room temperature.
-
Temperature Screening: If yields remain low, perform small-scale experiments to screen temperatures between 0°C and 40°C to identify the optimal point for para selectivity.
Troubleshooting Workflow for Low Yield Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: A troubleshooting workflow for diagnosing low product yield.
Q3: My final product is impure. I see multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
Impurity is often due to the formation of isomeric byproducts or unreacted starting material.
Side Product 1: ortho-Isomer (1-(2-Amino-4-methylphenyl)ethanone) As mentioned, the Fries rearrangement can produce both ortho and para isomers.[6][7] While the para product is generally favored at lower temperatures, some amount of the ortho isomer is often formed.
Minimization Strategy:
-
Strict Temperature Control: Maintaining a low reaction temperature is the most effective way to maximize para selectivity.[6]
-
Solvent Choice: Non-polar solvents (like carbon disulfide or nitrobenzene) tend to favor the formation of the ortho product. Conversely, increasing solvent polarity can enhance the ratio of the para product.[6] Dichloroethane or solvent-free (melt) conditions are often used.
Side Product 2: Unreacted N-(2-methylphenyl)acetamide If the reaction does not go to completion, you will have leftover starting material, which can be difficult to separate from the product due to similar polarities.
Minimization Strategy:
-
Increase Reaction Time: Monitor the reaction by TLC. If starting material is still present after several hours, consider extending the reaction time.
-
Increase Catalyst Amount: As noted in Q2, an excess of Lewis acid is often necessary to drive the reaction to completion.[7]
Side Product 3: Di-acylated Products Although the acetyl group is deactivating, under harsh conditions (high temperature, large excess of catalyst), a second acylation event can occur, leading to di-acetylated toluidine derivatives.
Minimization Strategy:
-
Avoid Harsh Conditions: Use the mildest conditions possible (lowest effective temperature and catalyst loading) that still allow the reaction to proceed to completion.
Data on Reaction Condition Effects
| Parameter | Condition | Primary Effect on Outcome | Rationale |
| Temperature | Low (~0-25°C) | Favors para-product (desired) | Thermodynamic control, para isomer is more stable.[6] |
| High (>60°C) | Favors ortho-product (impurity) | Kinetic control, ortho product forms a more stable bidentate complex with the catalyst.[6] | |
| Solvent | Non-polar (e.g., CS₂) | Increases ortho/para ratio | Favors intramolecular reaction within a solvent cage.[6][7] |
| Polar (e.g., Nitrobenzene) | Decreases ortho/para ratio | Stabilizes separated ion pairs, favoring intermolecular reaction leading to the para product.[6] | |
| Catalyst Loading | Stoichiometric (1 eq.) | Incomplete reaction | Product-catalyst complexation consumes the Lewis acid.[1][3] |
| Excess (1.5-3.0 eq.) | Drives reaction to completion | Ensures enough free catalyst is available to react with all starting material.[7] |
Q4: What is the best method for purifying the crude this compound?
Purification typically requires a two-step approach: an initial work-up to remove the catalyst followed by chromatography or recrystallization to remove organic impurities.
Step 1: Aqueous Work-up The reaction must be carefully quenched to destroy the aluminum-ketone complex and remove the AlCl₃.
-
Cool the reaction mixture in an ice bath.
-
Slowly and cautiously pour the mixture onto crushed ice, often containing concentrated hydrochloric acid. This is a highly exothermic process. The acid ensures that the product amine is protonated (forming the hydrochloride salt), making it water-soluble and separating it from non-basic organic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH or NH₄OH) to deprotonate the amine salt and precipitate the free amine product.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Final Purification
-
Column Chromatography: This is the most effective method for separating the desired para-isomer from the ortho-isomer and other closely related impurities. A silica gel column using a gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, will provide good separation.
-
Recrystallization: If the crude product is relatively clean (>90%), recrystallization can be an efficient alternative.[8] A suitable solvent system must be identified experimentally. Ethanol/water or toluene/hexane mixtures are common starting points. The ideal solvent will dissolve the compound when hot but allow it to crystallize upon cooling, while leaving impurities dissolved in the mother liquor.[8]
Experimental Protocols
Protocol 1: Synthesis of N-(2-methylphenyl)acetamide (Protection Step)
This catalyst-free procedure is adapted from standard N-acylation methods.[9][10]
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add m-toluidine (10.0 g, 93.3 mmol).
-
Carefully add acetic anhydride (10.4 mL, 112 mmol, 1.2 equiv.) dropwise to the flask at room temperature. The reaction is exothermic; gentle cooling in a water bath may be necessary to maintain the temperature below 40°C.
-
Stir the mixture at room temperature for 30 minutes. Monitor the reaction's completion by TLC (eluent: 7:3 Hexane:Ethyl Acetate).
-
After completion, pour the reaction mixture into 100 mL of cold water while stirring. The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven to yield N-(2-methylphenyl)acetamide.
Protocol 2: Fries Rearrangement to this compound
This protocol is a general procedure for the Lewis acid-catalyzed Fries Rearrangement.[7]
-
In a flame-dried 500 mL three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (25.0 g, 187 mmol).
-
Cool the flask to 0°C using an ice-salt bath.
-
Slowly add N-(2-methylphenyl)acetamide (10.0 g, 67.0 mmol) in small portions over 30 minutes. Ensure the internal temperature does not rise above 10°C.
-
After the addition is complete, slowly heat the reaction mixture to 130-140°C and maintain this temperature for 2-3 hours. Note: For higher para-selectivity, a lower temperature (e.g., room temperature) for a longer duration (24-48h) should be tested.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of 100 g of crushed ice and 50 mL of concentrated HCl.
-
Perform the work-up as described in Q4, followed by purification via column chromatography.
References
-
Wikipedia. Fries rearrangement. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Organic Chemistry Portal. Fries Rearrangement. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
ResearchGate. Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). [Link]
-
Koreascience. The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
PubChem. N-acetyl-o-toluidine. [Link]
-
PrepChem.com. Synthesis of N-acetyl-o-toluidine. [Link]
-
The Royal Society of Chemistry. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. N-acetyl-o-toluidine | C9H11NO | CID 8443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. Fries Rearrangement [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Synthesis of 1-(4-Amino-2-methylphenyl)ethanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1-(4-Amino-2-methylphenyl)ethanone?
There are two principal strategies for synthesizing this aminoketone:
-
Friedel-Crafts Acylation of m-Toluidine: This is a direct approach where m-toluidine is acylated, typically with acetyl chloride or acetic anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] However, this method is often problematic.
-
Fries Rearrangement of N-(2-methylphenyl)acetamide: This two-step route involves the initial N-acetylation of o-toluidine to form N-(2-methylphenyl)acetamide, followed by a Lewis acid-catalyzed rearrangement to yield the desired product.[3][4][5] This is often the more reliable method.
Q2: Why does the direct Friedel-Crafts acylation of m-toluidine often fail or give low yields?
Direct Friedel-Crafts acylation of anilines, including m-toluidine, is notoriously difficult for a few key reasons:
-
Lewis Acid-Base Complexation: The amino group (-NH₂) on the toluidine is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃).[6] This forms a highly deactivated complex, preventing the desired electrophilic aromatic substitution.[7]
-
Ring Deactivation: The formation of the Lewis acid-base adduct places a positive charge on the nitrogen, which strongly deactivates the aromatic ring towards further electrophilic attack by the acylium ion.[8]
-
Catalyst Stoichiometry: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the product ketone can also form a stable complex with the catalyst, effectively taking it out of the reaction cycle.[9][10]
Q3: What makes the Fries rearrangement a more suitable method?
The Fries rearrangement circumvents the issues of direct acylation by protecting the amino group as an amide.[3][4][5] The N-acetyl group is less basic than the free amine and does not irreversibly complex with the Lewis acid in the same way. The rearrangement is an intramolecular process that yields the desired ortho- and para-substituted products.
Q4: What are the expected regioisomers in the Fries rearrangement of N-(2-methylphenyl)acetamide?
The Fries rearrangement of N-(2-methylphenyl)acetamide will primarily yield two products:
-
This compound (para-product): This is typically the major product, especially at lower reaction temperatures.[5]
-
1-(2-Amino-6-methylphenyl)ethanone (ortho-product): This isomer is also formed, and its proportion can increase with higher reaction temperatures.[5]
Separation of these isomers is a critical step in the purification process.
Troubleshooting Guide: Common Synthesis Failures
This section addresses specific problems you might encounter during the synthesis of this compound via the more reliable two-step Fries rearrangement route.
Scenario 1: Low Yield or No Reaction in the N-Acetylation of o-Toluidine
Problem: You are attempting to synthesize the N-(2-methylphenyl)acetamide intermediate, but the reaction is sluggish, incomplete, or fails to proceed.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Poor Quality Reagents | o-Toluidine can oxidize over time, appearing dark and containing impurities that can interfere with the reaction. Acetic anhydride can hydrolyze to acetic acid if exposed to moisture. | Use freshly distilled o-toluidine. Ensure the acetic anhydride is from a recently opened bottle or has been properly stored. |
| Inadequate Reaction Conditions | While often exothermic, the reaction may require gentle heating to go to completion, especially if less reactive acylating agents are used. | Monitor the reaction by Thin Layer Chromatography (TLC). If starting material persists, gently heat the reaction mixture to 40-60°C.[11] |
| Incorrect Stoichiometry | An insufficient amount of the acylating agent will result in an incomplete reaction. | Use a slight excess (1.1-1.2 equivalents) of acetic anhydride to ensure complete conversion of the o-toluidine.[11] |
Workflow for Troubleshooting N-Acetylation
Caption: Troubleshooting workflow for N-acetylation of o-toluidine.
Scenario 2: Fries Rearrangement Fails or Yields a Complex Mixture
Problem: The rearrangement of N-(2-methylphenyl)acetamide does not proceed, or the resulting product is a complex mixture of isomers and byproducts.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inactive Catalyst | Lewis acids like AlCl₃ are extremely sensitive to moisture.[9] Any water in the solvent, glassware, or reagents will deactivate the catalyst. | Ensure all glassware is oven-dried. Use an anhydrous solvent. Use freshly opened or sublimed AlCl₃. |
| Incorrect Catalyst Stoichiometry | The Fries rearrangement requires a stoichiometric excess of the Lewis acid because it complexes with both the starting amide and the product aminoketone.[3] | Use at least 2.5-3.0 equivalents of AlCl₃ to ensure the reaction proceeds to completion. |
| Suboptimal Temperature | Temperature control is critical for regioselectivity. Low temperatures favor the para-product, while high temperatures favor the ortho-product and can lead to decomposition.[5] | For preferential formation of the para-product, run the reaction at a lower temperature (e.g., 25-40°C). If the reaction is too slow, a moderate increase in temperature can be attempted, but this may increase the formation of the ortho-isomer. |
| Inefficient Quenching | The reaction must be carefully quenched to hydrolyze the aluminum complexes and liberate the product. | Pour the reaction mixture slowly onto crushed ice with vigorous stirring. This exothermic process must be controlled to prevent side reactions. Follow with an acidic workup (e.g., with HCl) to dissolve the aluminum salts. |
Experimental Protocol: Fries Rearrangement of N-(2-methylphenyl)acetamide
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous nitrobenzene (or another suitable high-boiling solvent).
-
Catalyst Addition: Cool the solvent in an ice bath and slowly add aluminum chloride (AlCl₃, 2.5-3.0 equivalents) in portions.
-
Substrate Addition: Once the AlCl₃ has dissolved, add N-(2-methylphenyl)acetamide (1.0 equivalent) portion-wise, keeping the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to the desired temperature (e.g., 30-60°C), monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated HCl.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water, brine, and then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography.[12]
Scenario 3: Difficulty in Purifying the Final Product
Problem: You have obtained a crude product, but separating this compound from the ortho-isomer and other impurities is challenging.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Similar Polarity of Isomers | The ortho- and para-isomers often have very similar polarities, making them difficult to separate by standard column chromatography. | Optimize Chromatography: Use a long column with a shallow solvent gradient (e.g., starting with a low polarity eluent like hexane and gradually increasing the proportion of ethyl acetate). Recrystallization: Attempt recrystallization from various solvent systems (e.g., ethanol/water, toluene/hexane). Often, one isomer will crystallize out preferentially. |
| Presence of Tarry Byproducts | High reaction temperatures or the presence of oxygen can lead to the formation of colored, polymeric byproducts. | Run the reaction under an inert atmosphere (nitrogen or argon). If significant tar is present, consider a preliminary filtration through a plug of silica gel or activated carbon before attempting fine purification. |
| Incomplete Removal of Aluminum Salts | Residual aluminum salts can complicate purification and affect the appearance and stability of the final product. | Ensure the acidic workup is thorough. Washing the organic layer with a dilute solution of a chelating agent like EDTA can sometimes help remove residual metal salts. |
Purification Workflow
Caption: Purification strategy for this compound.
By understanding the chemical principles behind the synthesis of this compound and systematically addressing potential points of failure, researchers can significantly improve their success rate in obtaining this important chemical intermediate.
References
-
Chemistry Steps. (n.d.). Friedel–Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
Quora. (2018, May 1). Is the Friedel-Crafts acylation of aniline difficult?. Retrieved from [Link]
-
Stack Exchange. (2017, December 10). Why doesn't aniline undergo Friedel-Crafts alkylation?. Chemistry Stack Exchange. Retrieved from [Link]
-
The Organic Chemist. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Chem LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Fries Rearrangement [organic-chemistry.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Oxidation of 4-Amino-2-methylacetophenone
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-Amino-2-methylacetophenone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound. Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental success.
4-Amino-2-methylacetophenone is an aromatic amine, a class of compounds known for its susceptibility to oxidative degradation. The primary amine group attached to the aromatic ring is readily oxidized, especially when exposed to atmospheric oxygen, light, or certain chemical environments. This oxidation leads to the formation of highly colored impurities, such as quinone-imines and polymeric materials, which can compromise the compound's purity, affect reaction yields, and introduce downstream complications in your research.[1][2][3] This guide provides troubleshooting advice and best practices to maintain the integrity of your material.
Understanding the "Why": The Mechanism of Aromatic Amine Oxidation
The oxidation of aromatic amines like 4-Amino-2-methylacetophenone is typically a free-radical process. The reaction is initiated by the loss of an electron from the nitrogen atom to an oxidizing species (like O₂), forming a radical cation.[1] This highly reactive intermediate can then undergo several pathways, including deprotonation and dimerization with another radical cation, eventually leading to complex, often colored, degradation products.[1][2] Understanding this mechanism is key to designing effective preventative strategies.
Sources
Technical Support Center: Synthesis of 4-Amino-2-methylacetophenone
Welcome to the technical support center for the synthesis of 4-Amino-2-methylacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and by-products encountered during the synthesis of this valuable intermediate. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction
4-Amino-2-methylacetophenone is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its successful synthesis with high purity is crucial for the quality and efficacy of the final products. However, like many multi-step organic syntheses, the preparation of 4-Amino-2-methylacetophenone is not without its challenges. The formation of isomeric and other by-products is a common issue that can complicate purification and reduce overall yield. This guide will explore the common synthetic routes and provide practical solutions to the problems you may encounter.
Common Synthetic Routes and Troubleshooting
There are three primary synthetic routes to 4-Amino-2-methylacetophenone, each with its own set of potential by-products and challenges.
-
Friedel-Crafts Acylation of m-Toluidine
-
Fries Rearrangement of N-(3-methylphenyl)acetamide
-
Reduction of 2-methyl-4-nitroacetophenone
Friedel-Crafts Acylation of m-Toluidine
This direct approach involves the acylation of m-toluidine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃). While seemingly straightforward, this reaction is often plagued by a lack of regioselectivity and other side reactions.
Diagram of the Reaction Pathway and Major By-products
Caption: Friedel-Crafts acylation of m-toluidine leading to the desired product and common by-products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction produced a mixture of isomers that are difficult to separate. How can I improve the regioselectivity for 4-Amino-2-methylacetophenone?
A1: This is the most common issue with this route. The amino and methyl groups of m-toluidine are both ortho-, para-directing, leading to a mixture of isomers.
-
Expert Insight: The amino group is a much stronger activating group than the methyl group. However, in the presence of a Lewis acid like AlCl₃, the amino group coordinates with the catalyst, becoming a deactivating, meta-directing group. This complex formation is key to understanding the product distribution.
-
Troubleshooting Steps:
-
Protect the Amino Group: The most effective strategy is to protect the amino group as an amide (e.g., acetamide) before the Friedel-Crafts reaction. The N-acetyl group is still ortho-, para-directing but less activating than the amino group, and it sterically hinders the positions ortho to it. This directs the acylation to the para position relative to the amide. A subsequent deprotection step will yield the desired product.
-
Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids can sometimes offer better selectivity. Experimenting with milder Lewis acids like ZnCl₂ or FeCl₃ might be beneficial, although reaction rates may be slower.
-
Reaction Temperature: Lowering the reaction temperature generally increases selectivity by favoring the kinetically controlled product. Running the reaction at 0°C or even lower can sometimes improve the isomeric ratio.
-
Q2: I am observing the formation of a significant amount of di-acylated by-products. What causes this and how can I prevent it?
A2: Di-acylation occurs because the product, an aminoacetophenone, is still an activated ring and can undergo a second acylation.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of m-toluidine relative to the acetylating agent. This ensures that the acetylating agent is consumed before it can react with the product. A 1.1:1 to 1.2:1 ratio of m-toluidine to acetyl chloride is a good starting point.
-
Reverse Addition: Add the Lewis acid and substrate mixture to the acetylating agent. This maintains a low concentration of the activated aromatic ring in the presence of the acylating agent.
-
Use of a Protecting Group: As mentioned in A1, protecting the amino group as an amide deactivates the ring sufficiently to prevent a second acylation.
-
Data on Isomer Distribution
The exact isomer distribution can vary significantly with reaction conditions. However, a typical outcome without a protecting group might look like this:
| Product | Typical Distribution (%) |
| 4-Amino-2-methylacetophenone | 40-60% |
| 2-Amino-4-methylacetophenone | 20-30% |
| 2-Amino-6-methylacetophenone | 10-20% |
| Di-acylated products | 5-10% |
Fries Rearrangement of N-(3-methylphenyl)acetamide
The Fries rearrangement is an alternative that can offer better regioselectivity. It involves the rearrangement of an N-acylated amine (an amide) to an amino ketone, catalyzed by a Lewis acid.
Diagram of the Reaction Pathway and Major By-products
Caption: Fries rearrangement of N-(3-methylphenyl)acetamide showing the formation of ortho and para isomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Fries rearrangement is giving me a mixture of the desired para-product and the ortho-isomer. How can I control the product ratio?
A1: The ortho/para selectivity in the Fries rearrangement is highly dependent on the reaction conditions, particularly temperature and solvent.[1][2]
-
Expert Insight: The formation of the ortho-isomer is generally kinetically favored, while the para-isomer is the thermodynamically more stable product. At higher temperatures, the reaction can reach equilibrium, favoring the more stable para-product. However, at very high temperatures, decomposition can occur.
-
Troubleshooting Steps:
-
Temperature Control:
-
Solvent Choice:
-
Lewis Acid Stoichiometry: A stoichiometric amount or even a slight excess of the Lewis acid is often required as it complexes with both the starting material and the product.
-
Q2: The yield of my Fries rearrangement is low, and I am recovering a lot of starting material or observing decomposition. What could be the problem?
A2: Low yields can be due to several factors, including incomplete reaction, de-acylation, or side reactions promoted by harsh conditions.
-
Troubleshooting Steps:
-
Anhydrous Conditions: The Lewis acids used (e.g., AlCl₃) are extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Moisture will quench the catalyst and inhibit the reaction.
-
Reaction Time: The Fries rearrangement can be slow, especially at lower temperatures. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
-
Purity of Starting Material: Ensure the starting N-(3-methylphenyl)acetamide is pure. Impurities can interfere with the catalyst.
-
Work-up Procedure: The work-up typically involves quenching the reaction with ice and acid. This must be done carefully and at a low temperature to avoid hydrolysis of the product or starting material.
-
Reduction of 2-methyl-4-nitroacetophenone
This route involves the selective reduction of the nitro group of 2-methyl-4-nitroacetophenone to an amine. This method avoids the regioselectivity issues of the previous two methods, but the challenge lies in achieving selective reduction without affecting the ketone functionality.
Diagram of the Reaction Pathway and Major By-products
Caption: Reduction of 2-methyl-4-nitroacetophenone and potential by-products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reduction is not going to completion, and I am isolating starting material or partially reduced intermediates. How can I ensure complete reduction of the nitro group?
A1: Incomplete reduction is a common problem, often due to catalyst deactivation or insufficient reducing agent.
-
Expert Insight: Catalytic hydrogenation is a heterogeneous reaction, and the catalyst surface can be poisoned by impurities or become coated with by-products.
-
Troubleshooting Steps for Catalytic Hydrogenation (e.g., H₂/Pd-C):
-
Catalyst Loading: Ensure an adequate catalyst loading, typically 5-10 mol% of palladium on carbon.
-
Hydrogen Pressure: Use an appropriate hydrogen pressure. While atmospheric pressure can work, moderate pressures (e.g., 50 psi) often lead to faster and more complete reactions.
-
Solvent: Use a solvent that effectively dissolves the starting material, such as ethanol, methanol, or ethyl acetate.
-
Reaction Time and Temperature: Monitor the reaction by TLC or hydrogen uptake. Gentle heating (40-50°C) can sometimes accelerate the reaction.
-
-
Troubleshooting Steps for Metal/Acid Reduction (e.g., Sn/HCl, Fe/HCl):
-
Stoichiometry: Ensure a sufficient excess of the metal and acid.
-
Activation of Metal: The surface of the metal may need to be activated. For example, washing tin with dilute HCl before the reaction can be beneficial.
-
Vigorous Stirring: Ensure efficient mixing to bring the reactants into contact.
-
Q2: I am observing the formation of 1-(4-Amino-2-methylphenyl)ethanol, indicating that the ketone is also being reduced. How can I selectively reduce the nitro group?
A2: Over-reduction of the ketone is a significant challenge, especially with more powerful reducing agents or harsher conditions.
-
Troubleshooting Steps:
-
Choice of Reducing System:
-
Catalytic Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene with a Pd/C catalyst is often milder and more selective than direct hydrogenation with H₂ gas.
-
Metal/Acid: Tin (Sn) in hydrochloric acid (HCl) is a classic and generally selective method for reducing nitro groups in the presence of ketones.[5] Iron (Fe) in acetic acid or with a catalytic amount of HCl is another effective system.
-
Sodium Borohydride with a Catalyst: While sodium borohydride alone does not typically reduce nitro groups, in combination with certain catalysts (e.g., NiCl₂), it can be used. However, this may also reduce the ketone, so conditions need to be carefully controlled.
-
-
Temperature Control: Run the reaction at room temperature or below to minimize the reduction of the ketone.
-
pH Control: In some cases, the pH of the reaction medium can influence selectivity. For catalytic hydrogenations, maintaining a neutral or slightly acidic pH can be beneficial.
-
Purification of 4-Amino-2-methylacetophenone
Regardless of the synthetic route, purification is often necessary to remove by-products.
-
Crystallization: 4-Amino-2-methylacetophenone is a solid and can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane. This is particularly effective for removing small amounts of isomeric impurities.
-
Column Chromatography: For mixtures of isomers that are difficult to separate by crystallization, column chromatography on silica gel is an effective, albeit less scalable, method. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Acid-Base Extraction: This can be used to remove non-basic impurities. Dissolving the crude product in a dilute acid (e.g., 1M HCl), washing with an organic solvent (like ethyl acetate) to remove neutral impurities, and then basifying the aqueous layer to precipitate the purified amine can be an effective preliminary purification step.
References
- Wisniak, J. (2009). The Friedel–Crafts Reaction—From Aluminum Chloride to Solid Acids. Indian Journal of Chemical Technology, 16(5), 436-444.
-
Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
ResearchGate. (2025). Discontinuous two step flow synthesis of m-aminoacetophenone. Retrieved from [Link]
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement - Oreate AI Blog [oreateai.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of 1-(4-Amino-2-methylphenyl)ethanone
Welcome to the technical support guide for 1-(4-Amino-2-methylphenyl)ethanone (CAS: 38177-98-9). This document is designed for researchers, chemists, and drug development professionals to navigate the common stability challenges associated with this compound. As a substituted aromatic amine, this molecule requires specific handling and storage procedures to ensure its integrity and the reproducibility of your experimental results. This guide synthesizes field-proven insights and data from related chemical structures to provide a comprehensive framework for its use.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Foundational Handling and Storage
Q1: What are the definitive short-term and long-term storage conditions for this compound?
A1: Proper storage is the most critical factor in maintaining the stability of this compound. The primary degradation pathway is the oxidation of the aromatic amino group, which is accelerated by exposure to air (oxygen), light, and elevated temperatures.
Based on data for this compound and closely related aminoacetophenones, we recommend the following tiered storage strategy to maximize shelf-life.[1][2]
| Form | Condition | Temperature | Atmosphere | Duration | Key Considerations |
| Solid | Long-Term | 2-8°C | Sealed, Dry, Inert (Argon/Nitrogen) | >12 Months | Must be protected from light. A desiccator inside a refrigerator is ideal.[2] |
| Solid | Short-Term | Room Temperature | Sealed, Dry | < 1 Week | Only for brief periods during transit or active use. Minimize exposure. |
| Solution | Long-Term | -80°C | Anhydrous Solvent, Sealed Vial | Up to 6 Months | Use aliquots to avoid freeze-thaw cycles. Protect from light.[1] |
| Solution | Short-Term | -20°C | Anhydrous Solvent, Sealed Vial | Up to 1 Month | Suitable for working stock solutions. Protect from light.[1] |
Expert Insight: The methyl and acetyl groups on the phenyl ring do not significantly alter the inherent sensitivity of the 4-amino group, which remains the primary site of instability. Treat this compound with the same care as other sensitive anilines.
Q2: My solid sample of this compound has changed color from off-white/yellow to a distinct brown or purplish hue. What has happened, and is it still usable?
A2: This color change is a definitive visual indicator of oxidative degradation. Aromatic amines, including anilines, are notoriously prone to air oxidation, which leads to the formation of highly colored polymeric quinone-imine type structures.
Causality:
-
Initiation: The process begins with the oxidation of the aniline nitrogen, often initiated by atmospheric oxygen, trace metal impurities, or light.
-
Propagation: This forms radical intermediates that are highly reactive.
-
Termination/Polymerization: These intermediates couple and polymerize, creating complex, conjugated systems that absorb visible light, resulting in the observed dark coloration.
Usability: A sample that has significantly changed color is of questionable purity and should not be used for quantitative or sensitive applications without purification. The presence of these byproducts can interfere with reactions, poison catalysts, and complicate downstream purification and analysis. For best results, either discard the degraded material or repurify it (e.g., by recrystallization from a suitable solvent system like ethanol/water or toluene/heptane) and confirm its purity by analytical methods (NMR, LC-MS, melting point) before use.
Q3: What is the best practice for preparing and storing stock solutions of this compound to ensure maximum stability?
A3: The stability of this compound in solution is highly dependent on the solvent, concentration, and storage conditions.
Protocol for Preparing Stable Stock Solutions:
-
Solvent Selection: Choose high-purity, anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Ensure the solvent is freshly opened or has been stored properly under an inert atmosphere.
-
Deoxygenation: For maximum stability, particularly for long-term storage, sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes before use to remove dissolved oxygen.
-
Dissolution: Weigh the solid compound quickly and dissolve it in the deoxygenated solvent in a vial that can be securely sealed. If possible, perform these operations within a glovebox or under a gentle stream of inert gas.
-
Aliquoting: Prepare single-use aliquots in small, tightly sealed vials (e.g., amber glass HPLC vials with PTFE-lined caps). This strategy is crucial to prevent contamination and degradation of the entire stock from repeated freeze-thaw cycles and air exposure.[1]
-
Storage: Immediately store the aliquots at -20°C for short-term use or -80°C for long-term storage, ensuring they are protected from light.[1]
Section 2: Troubleshooting Experimental & Analytical Issues
Q4: My reaction yields are inconsistent when using this compound. Could compound instability be the culprit?
A4: Absolutely. Inconsistent purity of a starting material is a primary cause of poor reproducibility in chemical synthesis. If the purity of your this compound varies between experiments, it will directly impact the stoichiometry of your reaction and potentially introduce impurities that inhibit the reaction.
Self-Validating Checklist to Diagnose Instability Issues:
-
Age of Stock: Are you using a freshly opened bottle or an old one that has been on the shelf for months?
-
Handling of Solid: Was the solid weighed in the open air and left on the bench for an extended period? Even brief exposure can initiate degradation on the surface of the particles.
-
Solution History: Are you using a stock solution that has been stored for a long time or subjected to multiple freeze-thaw cycles?
-
Reaction Conditions: Are your reactions run under an inert atmosphere? The presence of oxygen, especially at elevated temperatures, can degrade the compound in situ.
If you answer "yes" to any of these questions, compound degradation is a highly probable cause of your inconsistent results.
Q5: My HPLC and NMR analyses show unexpected peaks that are not related to my product. What are the likely degradation products of this compound?
A5: The degradation of this compound primarily involves the amino group. While identifying the exact structure of degradation products can be complex due to polymerization, the initial steps involve oxidation.
Likely Degradation Pathway: The most common pathway is oxidative coupling. The amino group can be oxidized to form radical cations, which then dimerize or polymerize. This leads to a complex mixture of larger, more conjugated molecules. These byproducts are often less soluble and may appear as baseline noise or broad, poorly resolved peaks in HPLC analysis. In NMR, you might observe a general broadening of aromatic signals and the disappearance of the sharp amine proton signal.
Below is a conceptual diagram illustrating the general oxidative degradation process.
Q6: How does the pH of my aqueous reaction medium affect the stability of this compound?
A6: The pH of the medium has a profound effect on the stability of aromatic amines.[3][4]
-
Acidic pH (pH < 4): In acidic solutions, the amino group (-NH2) is protonated to form the anilinium salt (-NH3+). This protonation significantly reduces the electron density on the nitrogen atom, making it far less susceptible to oxidation. Therefore, the compound is generally most stable under acidic conditions.[5][6] This is a common strategy for improving the storage stability of aromatic amines in solution.[5]
-
Neutral pH (pH ~ 7): At neutral pH, the free amine is the predominant species. It is moderately stable but still susceptible to oxidation, especially in the presence of dissolved oxygen or metal catalysts.
-
Alkaline pH (pH > 8): In alkaline solutions, the rate of oxidation can be significantly enhanced.[7] The deprotonation of any trace phenolic impurities or the presence of hydroxide ions can catalyze the oxidation process. It is advisable to avoid prolonged exposure to basic conditions unless required by the reaction chemistry.
Expert Insight: If your experimental protocol allows, consider using a mildly acidic buffer to maintain the compound in its more stable protonated form during long reaction times or storage in aqueous media.
Section 3: Standard Operating Protocols
Q7: Can you provide a step-by-step protocol for the proper handling of this compound from receipt to experimental use?
A7: Adherence to a strict handling protocol is essential for ensuring the quality and integrity of this reagent. The following workflow minimizes exposure to destabilizing environmental factors.
Standard Operating Protocol (SOP) for Handling:
-
Upon Receipt: Visually inspect the container for an intact seal. Note the color of the material. If it is significantly dark (deep brown/purple) upon arrival, contact the supplier as it may have been compromised during shipping.
-
Initial Storage: Immediately transfer the sealed container to a dark, dry, refrigerated environment (2-8°C), preferably within a desiccator to protect from moisture.[2]
-
Preparation for Use: Allow the container to warm to room temperature for at least 30 minutes before opening. This critical step prevents atmospheric moisture from condensing onto the cold solid, which can accelerate degradation.
-
Weighing: Open the container for the minimum time required. Weigh the desired amount of solid quickly. For high-precision work, perform this step in an inert atmosphere glovebox.
-
Sealing and Storage: After dispensing, flush the container headspace with an inert gas (argon or nitrogen), securely seal the cap, and wrap the seal with parafilm to ensure an airtight closure. Return the container to its proper storage location (2-8°C, dark, dry).
-
Dissolution: Immediately dissolve the weighed solid in the appropriate anhydrous/deoxygenated solvent as described in Q3.
The following diagram illustrates this recommended workflow.
Q8: How can I perform a quick purity check on my sample if I suspect it has degraded?
A8: If you are concerned about the purity of your material, a few simple analytical checks can provide valuable information.
-
Thin-Layer Chromatography (TLC): This is the fastest and most straightforward method.
-
Protocol: Dissolve a small amount of your solid in a suitable solvent (e.g., ethyl acetate). Spot it on a TLC plate alongside a solution from a new, unopened vial of the same compound if available (as a reference). Develop the plate with an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes).
-
Interpretation: A pure sample should show a single, well-defined spot. Degraded samples will often show streaking from the baseline or multiple colored spots, indicating the presence of polar, colored impurities.
-
-
Melting Point Analysis:
-
Protocol: Measure the melting point of your sample using a calibrated apparatus.
-
Interpretation: Pure this compound should have a sharp melting point. Impurities, such as oxidation products, will typically cause the melting point to become depressed and broaden over a wider range.
-
-
Proton NMR (¹H NMR):
-
Protocol: Acquire a ¹H NMR spectrum in a solvent like CDCl₃ or DMSO-d₆.
-
Interpretation: Compare the spectrum to a reference spectrum of the pure compound. Look for a clean baseline, correct integration values for all protons, and the absence of broad, unidentifiable signals in the aromatic region, which can be indicative of polymeric byproducts.
-
If these simple checks indicate significant degradation, a more quantitative analysis by HPLC or LC-MS is recommended before using the material in a critical experiment.
References
- Li, H., et al. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology, 35(18), 3608-3614.
- Richter, S., et al. (2022). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science and Pollution Research, 29, 64635–64648.
-
Al-Zohoori, A. A., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI, 13(5), 1642. Available from: [Link]
-
Hohenblum, P., et al. (2020). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A, 37(1), 159-170. Available from: [Link]
-
British Pharmacopoeia. (2020). Safety data sheet for 4'-Isobutylacetophenone. British Pharmacopoeia. Available from: [Link]
-
LibreTexts Chemistry. (2020). Acidity and Basicity of Amines. LibreTexts. Available from: [Link]
-
PubChem. (n.d.). 1-(4-Amino-3-methylphenyl)ethanone. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (2009). (E)-1-(4-Aminophenyl)ethanone oxime. ResearchGate. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog. Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
MDPI. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. MDPI. Available from: [Link]
-
NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST Chemistry WebBook. Available from: [Link]
-
PubChem. (n.d.). Ethanone, 1-[4-ethoxy-2-(ethylamino)phenyl]-. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. (n.d.). p-Aminoacetophenone. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. (n.d.). (1Z)-1-(4-Methylphenyl)ethanone oxime. National Center for Biotechnology Information. Available from: [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9). Cheméo. Available from: [Link]
-
ResearchGate. (2018). 1-(2-Amino-4,5-dimethylphenyl)ethanone. ResearchGate. Available from: [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Available from: [Link]
-
Mire-Sluis, A., et al. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. Available from: [Link]
-
ResearchGate. (2024). Mechanism of unactivated peroxymonosulfate-induced degradation of amino-G acid: Kinetics and transformation pathway. ResearchGate. Available from: [Link]
-
PubChem. (n.d.). 2-Amino-1-(4-methylphenyl)ethan-1-ol. National Center for Biotechnology Information. Available from: [Link]
-
Forney, F. W., & Markovetz, A. J. (1968). Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of bacteriology, 96(4), 1055–1064. Available from: [Link]
-
NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST. Available from: [Link]
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- 2. 38177-98-9|this compound|BLD Pharm [bldpharm.com]
- 3. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. bioprocessintl.com [bioprocessintl.com]
Technical Support Center: Resolving Peak Overlap in the NMR of 4-Amino-2-methylacetophenone
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak overlap in the Nuclear Magnetic Resonance (NMR) analysis of 4-Amino-2-methylacetophenone. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.
The Challenge: Peak Overlap in 4-Amino-2-methylacetophenone
4-Amino-2-methylacetophenone presents a specific challenge in ¹H NMR spectroscopy due to its substitution pattern. The aromatic region, in particular, is prone to signal overlap. The protons on the phenyl ring are influenced by both the electron-donating amino group (-NH₂) and the electron-withdrawing acetyl group (-COCH₃), as well as the methyl group (-CH₃). This combination can lead to complex splitting patterns and chemical shifts that are very close to one another, making unambiguous assignment and interpretation difficult.
A predicted ¹H NMR spectrum of 4-Amino-2-methylacetophenone in CDCl₃ at 400 MHz suggests the following approximate chemical shifts:
| Protons | Predicted Chemical Shift (ppm) |
| H-3 | ~7.6 |
| H-5 | ~6.5 |
| H-6 | ~6.6 |
| Acetyl-CH₃ | ~2.5 |
| Ring-CH₃ | ~2.4 |
| NH₂ | Broad, variable |
Disclaimer: These are predicted values and actual experimental values may vary.
As the table indicates, the signals for the aromatic protons H-5 and H-6, and the two methyl groups are predicted to be very close, which can result in significant peak overlap, especially at lower field strengths.
Troubleshooting Guide: A Question-and-Answer Approach
Here, we address specific issues you might be facing with practical, step-by-step solutions.
Question 1: My aromatic signals are crowded and overlapping. How can I resolve them?
This is a common issue with substituted aromatic compounds. Here’s a systematic approach to tackle this problem:
Option 1: Change the NMR Solvent
-
Why it works: The chemical shift of a proton is sensitive to its local electronic environment, which is influenced by the surrounding solvent molecules. Changing the solvent can induce differential shifts in the proton resonances, potentially resolving the overlap.[1] Aromatic solvents, for instance, can cause significant changes in the chemical shifts of nearby protons due to the anisotropic effect of the solvent's ring current.[1]
-
Protocol:
-
Prepare a new sample of 4-Amino-2-methylacetophenone in a different deuterated solvent. Good alternatives to CDCl₃ include benzene-d₆, toluene-d₈, acetone-d₆, or DMSO-d₆.
-
Acquire a new ¹H NMR spectrum.
-
Compare the new spectrum with the original one to see if the aromatic signals are better resolved.
-
Option 2: Increase the Magnetic Field Strength
-
Why it works: The separation between NMR signals (in Hz) is directly proportional to the strength of the external magnetic field. By using a spectrometer with a higher field strength (e.g., moving from 400 MHz to 600 MHz or higher), the signals will be spread out over a wider frequency range, which can resolve overlapping multiplets.
-
Protocol:
-
If available, run your sample on a higher-field NMR spectrometer.
-
Acquire the ¹H NMR spectrum and compare it to the lower-field data.
-
Question 2: The two methyl signals are overlapping. What's the best way to separate them?
The proximity of the acetyl and ring methyl groups is a known challenge. Here are some effective strategies:
Option 1: Variable Temperature (VT) NMR
-
Why it works: Changing the temperature can affect the molecule's rotational and vibrational states, as well as intermolecular interactions like hydrogen bonding.[2][3] These changes can lead to temperature-dependent chemical shifts. Since the two methyl groups are in different chemical environments, their signals may shift to different extents with temperature, leading to their resolution.[2]
-
Protocol:
-
Choose a solvent with a suitable temperature range (e.g., toluene-d₈ for high temperatures, or CD₂Cl₂ for low temperatures).
-
Acquire a series of ¹H NMR spectra at different temperatures (e.g., in 10°C increments from 25°C up to 100°C, or down to -50°C).
-
Analyze the spectra to find the temperature at which the methyl signals are best resolved.
-
Option 2: 2D NMR Spectroscopy (HSQC)
-
Why it works: A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[4] Since the two methyl carbons will have distinct ¹³C chemical shifts, the HSQC spectrum will show two separate cross-peaks, each corresponding to one of the methyl groups. This allows for their unambiguous assignment even if they overlap in the ¹H spectrum.
-
Protocol:
-
Set up and run a standard HSQC experiment on your sample.
-
Process the 2D data.
-
In the resulting 2D spectrum, you will see a correlation peak for each methyl group at its ¹H and ¹³C chemical shifts.
-
Question 3: I'm still unsure about the assignments of the aromatic protons. How can I confirm their connectivity?
When coupling patterns are complex or overlapping, 2D NMR is the most powerful tool for definitive assignments.
Option 1: COSY (Correlation Spectroscopy)
-
Why it works: A COSY experiment identifies protons that are spin-spin coupled to each other.[4] In the case of 4-Amino-2-methylacetophenone, you would expect to see a correlation between H-5 and H-6, as they are adjacent on the aromatic ring.
-
Protocol:
-
Run a standard COSY experiment.
-
In the 2D COSY spectrum, look for off-diagonal cross-peaks. A cross-peak between the signals of H-5 and H-6 will confirm their connectivity.
-
Option 2: HMBC (Heteronuclear Multiple Bond Correlation)
-
Why it works: An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is extremely useful for assigning protons based on their proximity to specific carbon atoms, such as the carbonyl carbon or the carbon attached to the amino group.
-
Protocol:
-
Acquire an HMBC spectrum.
-
Look for key correlations. For example, the H-3 proton should show a correlation to the carbonyl carbon. The H-6 proton may show a correlation to the carbon bearing the methyl group.
-
Workflow for Resolving Peak Overlap
The following diagram illustrates a logical workflow for troubleshooting peak overlap in the NMR spectrum of 4-Amino-2-methylacetophenone.
Caption: A workflow diagram for resolving NMR peak overlap.
Frequently Asked Questions (FAQs)
Q1: Why is the chemical shift of the -NH₂ protons often a broad signal and variable?
The protons of the amino group are acidic and can exchange with each other and with trace amounts of water or other acidic protons in the sample. This chemical exchange process is often on a timescale that is intermediate with respect to the NMR experiment, leading to signal broadening. The chemical shift is also highly dependent on concentration, temperature, and solvent due to variations in hydrogen bonding.
Q2: Can I use a chemical shift reagent to resolve the overlapping signals?
Yes, lanthanide shift reagents can be used. These are paramagnetic complexes that can coordinate with Lewis basic sites in the molecule, such as the amino group and the carbonyl oxygen. This coordination induces large changes in the chemical shifts of nearby protons, and the magnitude of the shift is dependent on the distance from the paramagnetic center. This can be a powerful method for resolving overlapping signals.
Q3: What is the expected coupling constant between the aromatic protons?
For ortho-coupled protons on a benzene ring, the coupling constant (³J) is typically in the range of 7-10 Hz. For meta-coupling (⁴J), it is smaller, around 2-3 Hz, and for para-coupling (⁵J), it is often close to 0 Hz. In 4-Amino-2-methylacetophenone, you would expect to see ortho-coupling between H-5 and H-6.
Q4: How can I be sure my sample is pure enough for these advanced NMR experiments?
Sample purity is crucial. Impurities can introduce extraneous peaks that complicate spectral interpretation. It is highly recommended to confirm the purity of your sample using other analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) before undertaking time-consuming NMR experiments.
References
-
Banfi, D.; Patiny, L. : Resurrecting and processing NMR spectra on-line. Chimia, 2008 , 62(4), 280-281. [Link]
-
Cavaleiro, J. A. S. “Solvent effects” in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education, 1986 , 63(10), 915. [Link]
-
Hollerton, J. How can I interpret a NMR with so much noises and peak overlaps? ResearchGate, 2020 . [Link]
-
University of Ottawa NMR Facility Blog. Variable Temperature to Improve NMR Resolution. 2014 . [Link]
- Ronayne, J.; Williams, D. H. Solvent effects in proton magnetic resonance spectroscopy. Annual Reports on NMR Spectroscopy, 1969, 2, 83-124.
- Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier, 2016.
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
EPFL. 2D NMR. [Link]
-
Mestrelab. qNMR of mixtures: what is the best solution to signal overlap? 2014 . [Link]
-
YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. 2020 . [Link]
-
University of Arizona. NMR Chemical Shifts. [Link]
-
University of Oxford. Variable Temperature NMR Experiments. [Link]
-
University of California, Davis. Spectroscopy of Aromatic Compounds. Chemistry LibreTexts, 2024 . [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0032630). [Link]
-
PubChem. p-Aminoacetophenone. [Link]
-
The Royal Society of Chemistry. Supplementary Information for: A practical and efficient aerobic oxidation of styrenes to acetophenones catalyzed by a copper/iodine system. [Link]
-
University of Rochester. 2D NMR. [Link]
-
Majerska, P. et al. Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Analyst, 2021 , 146, 7404-7410. [Link]
-
Chemaxon. NMR Predictor. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
Wikipedia. Ring current. [Link]
-
Mestrelab. Download NMR Predict. [Link]
-
University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
-
PubMed. Prediction of NMR shifts: a review. [Link]
-
FooDB. Showing Compound 4'-Methylacetophenone (FDB010549). [Link]
Sources
Technical Support Center: Synthesis of Amines via Nitro Group Reduction
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the selective reduction of nitro groups to amines. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during this critical synthetic transformation. As Senior Application Scientists, we understand that achieving high chemoselectivity and avoiding over-reduction are paramount for the successful synthesis of your target molecules. This guide is structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
The Challenge: Controlling the Six-Electron Journey
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[1] The primary challenge lies in driving the reaction to the desired amine without the accumulation of these intermediates or the formation of undesired dimeric byproducts such as azoxy, azo, or hydrazo compounds.[2][3][4] Furthermore, in complex molecules with multiple functional groups, achieving chemoselectivity for the nitro group reduction is a significant hurdle.[5][6]
Visualizing the Reduction Pathway
The following diagram illustrates the general mechanistic pathways for the reduction of aromatic nitro compounds. Understanding this pathway is crucial for troubleshooting as the accumulation of any intermediate can lead to undesired side products.[1][7]
Caption: General pathways for nitro group reduction, highlighting key intermediates and potential dimeric byproducts.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of amines from nitro compounds in a question-and-answer format.
Q1: My reaction is incomplete, and I'm recovering a significant amount of starting material. What are the likely causes and how can I resolve this?
A1: Incomplete conversion is a frequent problem that can often be traced back to reagent activity, reaction conditions, or solubility issues.
Troubleshooting Steps:
-
Verify Reagent and Catalyst Activity:
-
Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can deactivate over time due to improper storage or poisoning. Ensure you are using a fresh or recently purchased catalyst. If you suspect catalyst deactivation, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).[3]
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The surface area and purity of the metal are critical. Use finely powdered metals to maximize the reactive surface area. For some metals, pre-activation may be necessary. For instance, iron can be activated by washing with dilute acid to remove any passivating oxide layer.[8][9]
-
Other Reagents: Reagents like sodium dithionite can decompose on storage. Always use a fresh bottle of any hygroscopic or air-sensitive reducing agent.[3]
-
-
Optimize Reaction Conditions:
-
Temperature: While many nitro reductions proceed smoothly at room temperature, some substrates are less reactive and may require heating.[3] A modest increase in temperature (e.g., to 40-60 °C) can significantly increase the reaction rate. However, be aware that higher temperatures can sometimes lead to an increase in side products.[3]
-
Hydrogen Pressure (for Catalytic Hydrogenation): For stubborn reductions, increasing the hydrogen pressure can be effective. If you are using a hydrogen balloon, consider switching to a Parr shaker or a high-pressure autoclave to achieve higher pressures.[10]
-
Solvent and Solubility: The starting material must be soluble in the reaction solvent for the reaction to proceed efficiently.[3] If your nitro compound has poor solubility, consider a different solvent or a co-solvent system (e.g., EtOH/water, THF/water). Protic solvents can often be beneficial in catalytic hydrogenations.[3]
-
Experimental Protocol: Activation of Iron Powder [8]
-
To 50 g of 40-mesh granulated iron, slowly add 10 mL of concentrated hydrochloric acid with stirring.
-
Control the addition rate to prevent excessive heat generation.
-
Stir the mixture frequently to prevent the formation of lumps.
-
Allow the activated iron to dry thoroughly before use.
Q2: I am observing significant amounts of side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the amine?
A2: The formation of these side products indicates that the reduction is not proceeding to completion or that intermediates are reacting with each other. The key to improving selectivity is to ensure that the reduction of the intermediates to the amine is faster than any competing side reactions.
Troubleshooting Steps:
-
Increase the Stoichiometry of the Reducing Agent: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion and reduce any intermediates that may have formed. For metal/acid reductions, using 3-5 equivalents of the metal is common.[3]
-
Control the Reaction Temperature: Many nitro reductions are exothermic.[4][11] Localized overheating can promote the formation of dimeric side products like azoxy and azo compounds. Ensure efficient stirring and consider using an ice bath to control the initial exotherm, especially during the addition of reagents.
-
Choice of Reducing Agent: Some reducing agents are more prone to forming intermediates than others.
-
LiAlH₄: While a powerful reducing agent for aliphatic nitro compounds, it often yields azo products with aromatic nitro compounds.[12]
-
Mild Reducing Agents: If you are using a very mild reducing agent, it may not be strong enough to efficiently reduce the hydroxylamine intermediate to the amine. Consider switching to a more robust system.
-
Q3: My starting material contains other reducible functional groups (e.g., alkenes, ketones, esters, halogens). How can I selectively reduce the nitro group?
A3: Chemoselectivity is a critical consideration in the synthesis of complex molecules. The choice of reducing agent and reaction conditions is paramount to avoid unwanted side reactions.
Decision-Making Workflow for Chemoselective Nitro Reduction
Caption: A decision-making workflow for selecting a suitable reducing agent based on the functional groups present in the starting material.[6]
Summary of Reagent Selectivity
| Reducing Agent/System | Functional Groups Tolerated | Functional Groups Reduced | Reference(s) |
| H₂/Pd-C | Esters, Amides, Carboxylic Acids | Alkenes, Alkynes, Benzyl Ethers, some Halogens | [12][13] |
| H₂/Raney Ni | Esters, Amides, Halogens (Cl, Br) | Alkenes, Alkynes, Nitriles | [12] |
| Fe/HCl or Fe/NH₄Cl | Esters, Amides, Nitriles, Halogens | Aldehydes, Ketones (can be sensitive) | [5][12] |
| SnCl₂·2H₂O | Aldehydes, Ketones, Esters, Amides, Nitriles | - | [12][14] |
| Zn/AcOH | Esters, Amides, Nitriles | Aldehydes, Ketones (can be sensitive) | [12] |
| Na₂S or NaHS | Esters, Amides, Nitriles, Aldehydes, Ketones | Can sometimes selectively reduce one of two nitro groups | [12] |
| NaBH₄/NiCl₂·6H₂O | - | Reduces both aliphatic and aromatic nitro groups | [15] |
Q4: How can I effectively monitor the progress of my reaction to determine the optimal reaction time?
A4: Proper reaction monitoring is crucial to avoid over-reduction, which can lead to byproduct formation, or under-reaction, resulting in low yields.
Recommended Monitoring Techniques:
-
Thin-Layer Chromatography (TLC): This is the most common, rapid, and cost-effective method. A spot of the reaction mixture is co-spotted with the starting material. The reaction is considered complete when the starting material spot is no longer visible. A stain (e.g., ninhydrin) that is specific for amines can be used to visualize the product.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For more quantitative and precise monitoring, GC and HPLC are the preferred methods. They allow for the accurate determination of the relative amounts of starting material, product, and any intermediates or byproducts.
-
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: Real-time monitoring can be achieved using an in-situ IR probe. The disappearance of the characteristic symmetric and asymmetric nitro group stretches (around 1530 cm⁻¹ and 1350 cm⁻¹) and the appearance of the N-H stretches of the amine (around 3300-3500 cm⁻¹) can be tracked.[3]
-
Raman Spectroscopy: This technique can also be used for real-time monitoring by observing the disappearance of the nitro stretching frequency around 1350 cm⁻¹.[16]
-
General Workflow for Reaction Monitoring
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemoselective electrochemical reduction of nitroarenes with gaseous ammonia - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives [mdpi.com]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 8. Reduction of Nitro-Aromatics with Activated Iron - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. tandfonline.com [tandfonline.com]
- 10. US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor - Google Patents [patents.google.com]
- 11. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. pubs.acs.org [pubs.acs.org]
purification strategy for polar impurities in "1-(4-Amino-2-methylphenyl)ethanone"
Technical Support Center: Purification of 1-(4-Amino-2-methylphenyl)ethanone
A Senior Application Scientist's Guide to Eliminating Polar Impurities
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate with high purity. The presence of polar impurities can significantly impact downstream reactions and the quality of the final active pharmaceutical ingredient (API). This document provides in-depth, field-proven strategies and troubleshooting advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs): Initial Assessment & Strategy
Q1: What are the most common polar impurities I should expect when synthesizing this compound?
A1: The polar impurities in your crude product are typically related to the synthetic route employed. Common sources include:
-
Unreacted Starting Materials: If the synthesis involves the reduction of a nitro group, the corresponding nitro-intermediate, 1-(5-methyl-2-nitrophenyl)ethanone, is a common and more polar impurity.[1]
-
Over-reduction or Side-Reaction Products: Depending on the reducing agent and conditions, side reactions can occur on the aromatic ring or the ketone, introducing hydroxyl or other polar functional groups.
-
Hydrolysis Products: If protecting groups are used during synthesis, incomplete deprotection or hydrolysis of intermediates can lead to polar, water-soluble byproducts.[2]
-
Reagents and Catalysts: Inorganic salts from workups (e.g., ammonium chloride) or residual acids/bases are highly polar impurities that must be removed.
Q2: My crude product is a dark oil/solid. How do I decide which purification method to try first?
A2: The optimal initial strategy depends on the physical state of your crude material and the scale of your reaction. A logical decision-making process is essential to avoid time-consuming and inefficient purification attempts. The workflow below provides a general guideline.
Caption: Workflow for purification via acid-base liquid-liquid extraction.
Q5: I've formed a stable emulsion during extraction. What should I do?
A5: Emulsions are common and can be resolved. Try one of these techniques:
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous phase, often breaking the emulsion. [3]* Patience: Allow the funnel to stand undisturbed for an extended period (15-30 minutes).
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
Troubleshooting Guide 2: Recrystallization
Recrystallization is a highly effective method for purifying solid compounds, provided a suitable solvent is found. [4][5]
Q6: How do I choose the best solvent for recrystallizing this compound?
A6: The ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C). [5]Polar impurities should ideally remain soluble in the cold solvent (in the mother liquor), while non-polar impurities should be insoluble in the hot solvent. A mixed-solvent system is often required.
Data Presentation: Solvent Selection Guide
| Solvent System | Type | Suitability for this compound | Rationale & Comments |
|---|---|---|---|
| Ethanol/Water | Mixed - Protic | Excellent | The compound is soluble in hot ethanol. Water is added as an anti-solvent to the hot solution until cloudiness appears, then clarified with a few drops of hot ethanol before cooling. [6] |
| Toluene | Single - Aromatic | Good | Moderately polar, good for dissolving the compound when hot. Less effective for highly polar impurities. |
| Isopropanol (IPA) | Single - Protic | Good | Similar properties to ethanol but less volatile. |
| Hexane/Ethyl Acetate | Mixed - Non-polar/Polar | Moderate | The compound has limited solubility in hot hexane but is very soluble in ethyl acetate. Best used by dissolving in a minimum of hot ethyl acetate and adding hot hexane as the anti-solvent. |
Q7: My compound "oiled out" instead of forming crystals. How can I fix this?
A7: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. To fix this:
-
Add More Solvent: Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent before attempting to cool again.
-
Slower Cooling: Let the solution cool much more slowly. Insulate the flask to prevent rapid temperature drops. Do not place it directly in an ice bath from a high temperature.
-
Scratch/Seed: Once the solution is at room temperature, try scratching the inside of the flask with a glass rod at the meniscus or adding a tiny "seed" crystal of the pure compound to induce crystallization. [5]
Troubleshooting Guide 3: Column Chromatography
Column chromatography is a versatile tool, but the basic amine in this compound can interact unfavorably with standard silica gel.
Q8: Why is my compound streaking or eluting as a very broad peak on my silica gel column?
A8: This is a classic problem when purifying basic amines on standard silica gel. Silica gel has acidic silanol groups (Si-OH) on its surface, which can strongly and sometimes irreversibly bind to your basic amine. [7]This acid-base interaction leads to poor peak shape (tailing/streaking) and potential product loss on the column. [8]
Q9: How can I prevent these unwanted interactions and get sharp peaks?
A9: You have two excellent options to mitigate this issue: modify your mobile phase or change your stationary phase.
Solutions for Amine Purification on a Column
| Strategy | Protocol | Causality & Expert Insight |
|---|---|---|
| Mobile Phase Modification | Add 0.5-1% triethylamine (TEA) or ammonia (in methanol) to your mobile phase (e.g., Hexane/Ethyl Acetate). | The competing base (TEA) is small and volatile. It neutralizes the acidic sites on the silica gel, preventing your target compound from binding strongly. This allows the compound to travel through the column smoothly, resulting in sharper peaks. [7] |
| Stationary Phase Modification | Use an amine-functionalized silica gel column ("amino-column"). | These columns have silica particles that are covalently bonded with aminopropyl groups. This creates a weakly basic stationary phase that repels basic compounds, eliminating the acid-base interaction and leading to excellent peak shapes without needing to modify the mobile phase. [7][9] |
| Use Alternative Media | Use neutral or basic alumina instead of silica gel. | Alumina does not have the strong acidic character of silica and can be a good alternative, though its separation characteristics differ. [8]|
Caption: Troubleshooting guide for amine purification by column chromatography.
Troubleshooting Guide 4: Preparative High-Performance Liquid Chromatography (Prep HPLC)
For the highest purity requirements, especially in drug development, preparative HPLC is the method of choice. [10][11]
Q10: When should I move to preparative HPLC, and what conditions should I start with?
A10: Use preparative HPLC when other methods fail to provide the desired purity (>99%), or when separating closely related isomers. It is a highly precise technique for isolating high-purity compounds. [10][12] Starting Point for Method Development:
-
Mode: Reversed-phase HPLC is typically the most effective for this moderately polar compound.
-
Column: A C18 column is the standard workhorse for reversed-phase chromatography.
-
Mobile Phase: Start with a gradient of Acetonitrile (ACN) and Water.
-
pH Modifier: Because the compound is basic, adding a modifier is crucial for good peak shape.
-
Acidic Conditions: Add 0.1% trifluoroacetic acid (TFA) or formic acid to both the water and ACN. This will protonate the amine, ensuring it is in a single ionic state.
-
Basic Conditions: Alternatively, use a high pH mobile phase (e.g., pH 10 with ammonium bicarbonate) to keep the amine in its neutral, free-base form. This can sometimes provide different selectivity. [13]* Scale-up: Develop the method on an analytical scale first to optimize separation, then scale up to a larger preparative column, adjusting flow rates and injection volumes accordingly. [14]
-
Final Product Handling
Q11: How should I store the purified this compound?
A11: Aromatic amines can be sensitive to light and air, leading to gradual discoloration and degradation over time. For long-term stability, store the purified solid in an amber vial under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C). [15]
References
-
What is Preparative HPLC | Find Your Purification HPLC System . Agilent. [Link]
-
Preparative HPLC Systems . Shimadzu. [Link]
-
Liquid-Liquid Extraction of Polar Organic Compounds . LCGC International. [Link]
-
HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale . ACS Publications. [Link]
-
The Power of Preparative HPLC Systems . Teledyne Labs. [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation . Phenomenex. [Link]
-
Principles in preparative HPLC . University of Warwick. [Link]
-
Solid-Liquid Extraction . Columbia University. [Link]
-
Extraction Protocol for Polar Solvents . University of Rochester Department of Chemistry. [Link]
-
1-(4-Amino-3-methylphenyl)ethanone | C9H11NO | CID 13355515 . PubChem. [Link]
- Process for the purification of aromatic amines.
-
How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? . ResearchGate. [Link]
-
Trichloroacetic acid fueled practical amine purifications . National Institutes of Health (NIH). [Link]
-
Is there an easy way to purify organic amines? . Biotage. [Link]
- Removal of impurities
-
(PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I) . ResearchGate. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]
-
Recrystallization . YouTube. [Link]
-
2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride | C9H12ClNO . PubChem. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry . IntechOpen. [Link]
-
Ionizable compound purification using reversed-phase flash column chromatography . Biotage. [Link]
-
HiTrap™ Q FF anion exchange chromatography column . Cytiva. [Link]
-
Ethanone, 1-(4-methylphenyl)- . NIST WebBook. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? . Biotage. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography . Organic Syntheses. [Link]
- Preparation method for 4-aminoacetophenone.
-
Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA . ResearchGate. [Link]
-
p-Aminoacetophenone | C8H9NO | CID 7468 . PubChem. [Link]
- Method for crystallization of amino acids.
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- 15. 38177-98-9|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Scaling Up the Synthesis of 1-(4-Amino-2-methylphenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(4-Amino-2-methylphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are looking to scale up this important synthesis. As a key intermediate in the pharmaceutical and chemical industries, robust and reproducible synthesis of this compound is critical. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of this process.
Introduction: The Synthesis and Its Challenges
This compound, also known as 4-amino-2-methylacetophenone, is a valuable building block in the synthesis of various biologically active molecules. The most common and direct route to its synthesis is the Friedel-Crafts acylation of m-toluidine. While straightforward in principle, scaling up this reaction presents several challenges, including controlling regioselectivity, ensuring high yields, and managing post-reaction work-up and purification. This guide aims to provide practical solutions to these common issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in Friedel-Crafts acylation are a common problem and can often be traced back to a few key factors.[1][2]
-
Cause A: Inactive Catalyst The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water in your reagents, solvent, or glassware will react with and deactivate the catalyst, halting the reaction.
-
Solution:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. If the solvent has been opened previously, consider redistilling it or using a fresh bottle.
-
Use fresh, high-quality, anhydrous AlCl₃.
-
-
-
Cause B: Insufficient Catalyst The product, an aryl ketone, forms a stable complex with the Lewis acid catalyst.[2] This complexation effectively removes the catalyst from the reaction, meaning that a stoichiometric amount of the catalyst is required, rather than a catalytic amount.[1][3]
-
Solution:
-
Use at least one molar equivalent of AlCl₃ for every mole of the acylating agent (e.g., acetyl chloride or acetic anhydride).
-
A slight excess of the catalyst (e.g., 1.1-1.2 equivalents) may be beneficial to drive the reaction to completion.
-
-
-
Cause C: Sub-optimal Reaction Temperature The reaction temperature is a critical parameter. If the temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or incomplete reaction.[4] Conversely, excessively high temperatures can promote side reactions and decomposition of the product.
-
Solution:
-
Start the reaction at a low temperature (0-5 °C) during the addition of reagents to control the initial exothermic reaction.
-
After the initial addition, allow the reaction to warm to room temperature or gently heat it to a moderate temperature (e.g., 40-60 °C) to ensure it proceeds to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal temperature and time.[5]
-
-
Question 2: I am getting a mixture of isomers. How can I improve the regioselectivity?
Answer: The starting material, m-toluidine, has two activating groups: an amino group (-NH₂) and a methyl group (-CH₃). Both are ortho-, para-directing. The desired product is the result of acylation at the para position relative to the amino group and ortho to the methyl group.
-
Cause: Steric Hindrance and Directing Effects The formation of other isomers, such as acylation at the ortho position to the amino group, is possible. However, the amino group is a stronger activating group than the methyl group, and the para position is generally favored due to less steric hindrance.
-
Solution:
-
Control Temperature: Lower reaction temperatures generally favor the thermodynamically more stable para-substituted product.
-
Choice of Acylating Agent: While acetyl chloride is common, using a bulkier acylating agent can further enhance the preference for the less sterically hindered para position.
-
Solvent Effects: The choice of solvent can sometimes influence the ortho/para ratio. Experimenting with different non-polar solvents might be beneficial.
-
-
Question 3: The work-up of my reaction is difficult, often resulting in emulsions and a difficult-to-purify product. What can I do?
Answer: A challenging work-up is often due to the quenching process of the Lewis acid.
-
Cause: Improper Quenching of the Catalyst The aluminum chloride-ketone complex must be hydrolyzed to liberate the product. If this is not done carefully, it can lead to the formation of aluminum hydroxides that can complicate extraction and filtration.
-
Solution:
-
Careful Quenching: Slowly and carefully pour the reaction mixture onto crushed ice and dilute hydrochloric acid.[4] This ensures that the hydrolysis is controlled and the aluminum salts remain soluble in the aqueous layer.
-
Sufficient Acid: Use a sufficient amount of acid to keep the pH low and prevent the precipitation of aluminum hydroxide.
-
Extraction: After quenching, extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove any remaining acid), and brine.[4]
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[4]
-
-
Frequently Asked Questions (FAQs)
-
What is the best acylating agent to use: acetyl chloride or acetic anhydride? Both can be used effectively. Acetyl chloride is often more reactive, while acetic anhydride can be easier to handle and may produce less corrosive byproducts. The choice may depend on the scale of the reaction and available resources.
-
How can I monitor the progress of the reaction? The reaction can be monitored by taking small aliquots from the reaction mixture, quenching them, and analyzing them by TLC or GC-MS.[5] This will allow you to determine when the starting material has been consumed and the reaction is complete.
-
What are the main safety precautions for this reaction?
-
Lewis Acids: Aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7]
-
Acylating Agents: Acetyl chloride is corrosive and a lachrymator. Acetic anhydride is also corrosive. Handle these reagents with care in a well-ventilated fume hood.
-
Solvents: Use appropriate anhydrous solvents and be aware of their flammability.
-
Quenching: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood.
-
-
How should I store this compound? The product should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from light and oxidizing agents.[8]
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific setup.
Reagents and Materials:
-
m-Toluidine
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
In the flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition of acetyl chloride, add a solution of m-toluidine (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Key Reaction Parameters
| Parameter | Recommendation | Impact on Yield and Purity |
| Catalyst Stoichiometry | 1.1 - 1.2 equivalents | Insufficient catalyst leads to low conversion. Excess can complicate work-up. |
| Reaction Temperature | 0 °C for addition, then RT or gentle heating | Controls reaction rate and minimizes side reactions. |
| Solvent | Anhydrous, non-polar (e.g., DCM) | Must be inert and dry to prevent catalyst deactivation. |
| Reaction Time | 2 - 6 hours (monitor by TLC/GC) | Incomplete reaction if too short; potential for side products if too long. |
| Quenching Method | Slow addition to ice/HCl | Proper quenching is crucial for easy product isolation and purification. |
Visualizations
Reaction Pathway
Caption: Friedel-Crafts acylation pathway for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in the Friedel-Crafts acylation.
References
- Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Benchchem. troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride.
- Benchchem. Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
- ChemicalBook. 4-Aminoacetophenone synthesis.
- Gouda, M. A., et al. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I).
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- ChemicalBook. (2022). 1-(2-aMino-4-hydroxy-3-Methylphenyl)ethanone - Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET.
- Organic Syntheses Procedure. the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Sigma-Aldrich. Friedel–Crafts Acylation.
- Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- Organic Chemistry Portal. Friedel-Crafts Acylation.
- BLDpharm. This compound.
Sources
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- 8. 38177-98-9|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in the Reduction of Nitro Precursors
Welcome to the technical support center for troubleshooting catalyst poisoning during the catalytic reduction of nitro precursors. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered in the laboratory. Here, we move beyond simple protocols to explain the underlying causality of experimental choices, ensuring a deeper understanding and more effective problem-solving.
Frequently Asked Questions (FAQs)
Q1: My nitro group reduction has stalled or is showing a significantly reduced reaction rate. How can I determine if catalyst poisoning is the cause?
A sluggish or stalled reaction is a classic symptom of catalyst deactivation, with poisoning being a primary culprit.[1][2] Catalyst poisoning occurs when impurities or byproducts strongly bind to the active sites of the catalyst, preventing them from facilitating the desired reaction.[2][3][4][5]
To diagnose catalyst poisoning, consider the following initial steps:
-
Review Your Reagents and Solvents: Have you recently changed a supplier for your nitro precursor, solvent, or hydrogen source? Even trace impurities in new batches of reagents can introduce catalyst poisons.[5]
-
Examine the Reaction History: Has the catalyst been used previously? While heterogeneous catalysts are reusable in theory, they can accumulate poisons over multiple runs.
-
Observe Physical Changes: Is there a visible change in the catalyst's appearance (e.g., color change, clumping)? This can sometimes indicate the deposition of a poisoning species.
-
Perform a Control Experiment: Run the reaction with a fresh, trusted batch of catalyst under identical conditions. If the reaction proceeds as expected, it strongly suggests the original catalyst was poisoned.
For a more definitive diagnosis, advanced analytical techniques may be necessary, as detailed in the troubleshooting guides below.
Q2: What are the most common substances that poison catalysts like Palladium (Pd) and Platinum (Pt) during nitro reductions?
A variety of functional groups and inorganic species can act as potent catalyst poisons.[3] These substances typically possess lone pairs of electrons or are highly polarizable, leading to strong chemisorption on the metal surface.[2][6]
Here is a summary of common catalyst poisons:
| Poison Class | Specific Examples | Typical Sources |
| Sulfur Compounds | Thiols, sulfides, disulfides, sulfoxides, SO₂, H₂S | Contaminants in starting materials or solvents, sulfur-containing functional groups on the substrate.[4][7] |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As), Cadmium (Cd) | Leaching from equipment, contaminated reagents, inherent in starting materials.[4][8][9] |
| Phosphorus Compounds | Phosphines (e.g., triphenylphosphine), phosphites, phosphates | Lingering reagents from previous synthetic steps, impurities.[3][4][10] |
| Halogens | Fluorine, Chlorine, Bromine, Iodine (as ions or organic halides) | Residual starting materials or reagents (e.g., from acyl chloride formation), impurities in solvents.[3][7][11] |
| Nitrogen Compounds | Nitriles, oximes, pyridines, quinolines, certain amines | Byproducts of the reduction, starting materials with multiple nitrogen functionalities.[3] |
| Carbon Monoxide (CO) | Impurity in the hydrogen gas source, decomposition of formates or other reagents.[3][5] |
It's important to note that while some compounds like quinoline are poisons, they are sometimes used intentionally in small amounts to selectively reduce a catalyst's activity and prevent over-reduction, as seen in the Rosenmund reduction.[3]
Troubleshooting Guides
Guide 1: Diagnosing the Type of Catalyst Poison
If you suspect catalyst poisoning, identifying the specific culprit is crucial for effective remediation. This guide provides a systematic approach to diagnosing the poison.
Workflow for Diagnosing Catalyst Poisons
Caption: A decision-making workflow for diagnosing the cause of catalyst poisoning.
Step-by-Step Diagnostic Protocol:
-
Review Upstream Chemistry: Carefully examine the synthetic route leading to your nitro precursor. Were any reagents containing sulfur, phosphorus, or heavy metals used? This is often the primary source of contamination.[4]
-
Elemental Analysis: If the poison's identity is not obvious from the synthetic history, an elemental analysis of the spent catalyst is the most direct method.
-
Procedure:
-
Carefully filter the catalyst from the reaction mixture.
-
Wash it with a clean solvent (the same one used for the reaction) to remove any adsorbed, non-poisonous material.
-
Dry the catalyst thoroughly under vacuum.
-
Submit a sample for Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES) analysis. These techniques can detect trace amounts of metallic and non-metallic poisons like lead, arsenic, phosphorus, and sulfur with high sensitivity (ppb to ppt levels).[8]
-
-
-
Surface-Specific Analysis: Since catalysis is a surface phenomenon, techniques that probe the catalyst's surface are highly informative.[12]
-
X-ray Photoelectron Spectroscopy (XPS): This technique can identify the elemental composition and chemical state of the top few nanometers of the catalyst surface, confirming the presence of poisons like sulfur, chlorine, or phosphorus.[2][12][13]
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is excellent for detecting a wide range of surface contaminants with very high sensitivity.[12]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile organic poisons like carbon monoxide or residual phosphine-containing ligands, GC-MS analysis of the reaction headspace or the reaction mixture can be insightful.[14][15]
Guide 2: Remediation and Catalyst Regeneration
Once a poison has been identified, you may be able to regenerate your catalyst or, at minimum, prevent future batches from being poisoned.
Poisoning Mechanisms and Remediation Strategies
Caption: General mechanism of catalyst poisoning and corresponding remediation approaches.
Protocol 1: Chemical Washing for Metal and Ionic Poisons
This method is effective for removing poisons like heavy metals or halide ions that can be solubilized.[16][17]
-
Caution: Acid/base washing can alter the catalyst support or the metal nanoparticles themselves. This should be approached with care and tested on a small scale first.
-
Isolate the Catalyst: Filter and wash the poisoned catalyst with a clean solvent.
-
Select a Washing Agent:
-
Perform the Wash:
-
Suspend the catalyst in the chosen washing solution.
-
Stir for 1-3 hours at room temperature.
-
Filter the catalyst.
-
Wash thoroughly with deionized water until the filtrate is neutral.
-
Wash with a solvent like ethanol or acetone to aid in drying.
-
-
Dry and Test: Dry the catalyst under vacuum and test its activity with a small-scale control reaction.
Protocol 2: Thermal Regeneration
This technique is useful for removing organic poisons or carbon deposits (coking) that can be burned off.[16]
-
Caution: High temperatures can cause sintering (agglomeration) of the metal nanoparticles, leading to a permanent loss of active surface area and reduced activity.[7]
-
Isolate and Dry: Filter, wash, and thoroughly dry the catalyst.
-
Calcination:
-
Place the catalyst in a furnace.
-
Slowly ramp the temperature (e.g., 5°C/min) under a flow of air or an inert gas like nitrogen.
-
Hold at a target temperature (typically 300-500°C) for several hours. The optimal temperature depends on the poison and catalyst stability.
-
Cool down slowly.
-
-
Re-reduction (if necessary): After oxidative thermal treatment, the catalyst metal will be in an oxidized state. It must be re-reduced with hydrogen gas before use.
-
Test Activity: Evaluate the regenerated catalyst's performance in a control reaction.
Protocol 3: Prevention with Guard Beds
The most effective strategy is often prevention. A "guard bed" is a sacrificial material placed upstream of your catalyst bed to adsorb poisons before they reach your primary catalyst.[8][11]
-
Select Guard Bed Material: Choose a material with a high affinity for your specific poison. For example, high surface area alumina or silica can be used to trap non-volatile organic compounds.
-
Implementation: Pack a small column with the guard bed material and flow your reactant solution through it before it enters the reaction vessel containing your catalyst.
References
-
Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved January 8, 2026, from [Link]
-
Wikipedia. (2023, October 29). Catalyst poisoning. Retrieved January 8, 2026, from [Link]
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Wang, C., et al. (2020). Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. CCS Chemistry. Retrieved January 8, 2026, from [Link]
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LCGC. (2014, November 1). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC–MS Analyzer. Retrieved January 8, 2026, from [Link]
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ResearchGate. (2024). Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. Retrieved January 8, 2026, from [Link]
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Britannica. (1998, July 20). Catalyst poison. Retrieved January 8, 2026, from [Link]
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tascon GmbH. (n.d.). Analysis of Catalysts. Retrieved January 8, 2026, from [Link]
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Gulf Bio Analytical. (n.d.). Catalyst Poisoning Solutions. Retrieved January 8, 2026, from [Link]
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MDPI. (2023, August 23). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved January 8, 2026, from [Link]
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StudySmarter. (n.d.). Catalyst Poisoning: Palladium & Platinum. Retrieved January 8, 2026, from [Link]
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Matheson. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved January 8, 2026, from [Link]
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Solubility of Things. (n.d.). Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. Retrieved January 8, 2026, from [Link]
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Grokipedia. (n.d.). Catalyst poisoning. Retrieved January 8, 2026, from [Link]
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Sentry Equipment. (n.d.). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. Retrieved January 8, 2026, from [Link]
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WikEM. (2019, January 28). Platinum toxicity. Retrieved January 8, 2026, from [Link]
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Nikki-Universal Co., Ltd. (n.d.). Catalyst Poison Countermeasures. Retrieved January 8, 2026, from [Link]
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ResearchGate. (2020, June 7). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. Retrieved January 8, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved January 8, 2026, from [Link]
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ACS Publications. (2019, October 23). Tuning the Chemoselectivity of Rh Nanoparticle Catalysts by Site-Selective Poisoning with Phosphine Ligands: The Hydrogenation of Functionalized Aromatic Compounds. Retrieved January 8, 2026, from [Link]
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ResearchGate. (2010). Health Risk of Platinum Group Elements from Automobile Catalysts. Retrieved January 8, 2026, from [Link]
-
ResearchGate. (2020). Nitro to amine reductions using aqueous flow catalysis under ambient conditions. Retrieved January 8, 2026, from [Link]
-
Oriental Journal of Chemistry. (2019, February 28). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved January 8, 2026, from [Link]
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ResearchGate. (2010). Impact of Platinum Group Metals on the Environment: A Toxicological, Genotoxic and Analytical Chemistry Study. Retrieved January 8, 2026, from [Link]
-
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-
Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved January 8, 2026, from [Link]
-
National Institutes of Health. (2020, May 1). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved January 8, 2026, from [Link]
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PubMed. (2001). Evaluation of the health risk of platinum group metals emitted from automotive catalytic converters. Retrieved January 8, 2026, from [Link]
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ResearchGate. (2020). Triphenylphosphine as Efficient Antidote for the Sulfur‐Poisoning of the Pd/C Hydrogenation Catalyst. Retrieved January 8, 2026, from [Link]
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The Tox and the Hound. (2021, November 19). Fellow Friday - Metal Hydrides II - Phosphine (PH3). Retrieved January 8, 2026, from [Link]
-
National Institutes of Health. (2020, June 7). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. Retrieved January 8, 2026, from [Link]
-
National Institutes of Health. (2019, September 26). Regeneration of the Waste Selective Catalytic Reduction Denitrification Catalyst by Nitric Acid Washing. Retrieved January 8, 2026, from [Link]
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Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved January 8, 2026, from [Link]
-
Science of Synthesis. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Retrieved January 8, 2026, from [Link]
-
MDPI. (2021, March 18). Catalyst Deactivation, Poisoning and Regeneration. Retrieved January 8, 2026, from [Link]
-
Reddit. (2021, January 1). my nitro refuses to be reduced. Retrieved January 8, 2026, from [Link]
-
Centers for Disease Control and Prevention. (2019, October 24). Phosphine | Medical Management Guidelines. Retrieved January 8, 2026, from [Link]
-
National Institutes of Health. (2014, June 17). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Retrieved January 8, 2026, from [Link]
-
National Institutes of Health. (2018, May 31). Application of Phosphine-Phosphite Ligands in the Iridium Catalyzed Enantioselective Hydrogenation of 2-Methylquinoline. Retrieved January 8, 2026, from [Link]
-
ACS Publications. (2007, October 6). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Retrieved January 8, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 1-(4-Amino-2-methylphenyl)ethanone for Pharmaceutical Research and Development
Introduction
1-(4-Amino-2-methylphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutically active compounds, presents multiple synthetic pathways for its production. The strategic selection of a synthesis route is paramount in drug development, directly impacting scalability, cost-effectiveness, purity of the final compound, and overall environmental footprint. This guide provides an in-depth, objective comparison of the most common synthetic routes to this compound, offering detailed experimental protocols, comparative data, and expert insights to aid researchers in making informed decisions.
Core Synthetic Strategies: An Overview
The synthesis of this compound primarily revolves around two core strategies: the nitration of a substituted acetophenone followed by reduction, and the Friedel-Crafts acylation of a protected aniline derivative. A third, less common but viable route, involves the Fries rearrangement of an acylated precursor. Each of these methodologies possesses distinct advantages and challenges, which will be explored in detail.
Route 1: Nitration of 3-Methylacetophenone and Subsequent Reduction
This two-step approach is a classical and widely applicable method for the introduction of an amino group onto an aromatic ring. The synthesis begins with the nitration of commercially available 3-methylacetophenone, followed by the reduction of the resulting nitro intermediate.
Logical Workflow
A Senior Application Scientist's Guide to Spectroscopic Differentiation of 1-(Amino-methylphenyl)ethanone Isomers
Here, we dissect the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive framework for distinguishing these closely related compounds. The discussion moves beyond simple data reporting to explain the underlying principles that govern the observed spectral differences, empowering researchers to confidently identify their target molecules.
The Isomeric Challenge: Structures Under Investigation
The isomers chosen for this guide represent common variations in the substitution pattern of the aminomethylacetophenone scaffold. Their structural similarities necessitate a multi-faceted analytical approach for conclusive identification.
Figure 1: Chemical structures of the aminomethylacetophenone isomers discussed in this guide.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Gold Standard for Positional Isomerism
¹H NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ), splitting pattern (multiplicity), and integration of the aromatic protons provide a unique fingerprint for each substitution pattern. The electronic effects of the three substituents—the electron-donating amino (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing acetyl (-COCH₃) group—dictate the magnetic environment of each aromatic proton.
Comparative ¹H NMR Data (Predicted)
The following table summarizes the predicted ¹H NMR spectral data for the isomers in a typical deuterated solvent like CDCl₃. Predictions are based on established substituent effects in aromatic systems.
| Isomer | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Differentiator |
| This compound | H-3 | ~6.5-6.6 | d | Proton ortho to two donating groups (amino and methyl), significantly upfield. |
| H-5 | ~6.6-6.7 | dd | ||
| H-6 | ~7.6-7.7 | d | Proton ortho to the acetyl group, significantly downfield. | |
| NH₂ | ~4.0-5.0 | br s | Broad singlet, exchangeable with D₂O. | |
| COCH₃ | ~2.5-2.6 | s | ||
| Ar-CH₃ | ~2.4-2.5 | s | ||
| 1-(4-Amino-3-methylphenyl)ethanone | H-2 | ~7.6-7.7 | d | Two aromatic protons ortho to the acetyl group, appearing as distinct signals. |
| H-5 | ~6.6-6.7 | d | ||
| H-6 | ~7.5-7.6 | dd | ||
| NH₂ | ~4.0-5.0 | br s | ||
| COCH₃ | ~2.5 | s | ||
| Ar-CH₃ | ~2.2 | s | ||
| 1-(3-Amino-4-methylphenyl)ethanone | H-2 | ~7.3-7.4 | d | Aromatic protons show a characteristic three-signal pattern. |
| H-5 | ~7.1-7.2 | d | ||
| H-6 | ~7.2-7.3 | dd | ||
| NH₂ | ~3.8-4.8 | br s | ||
| COCH₃ | ~2.5 | s | ||
| Ar-CH₃ | ~2.2-2.3 | s | ||
| 1-(2-Amino-5-methylphenyl)ethanone | H-3 | ~6.7-6.8 | d | Potential for intramolecular hydrogen bonding between NH₂ and C=O, affecting shifts. |
| H-4 | ~7.1-7.2 | dd | ||
| H-6 | ~7.3-7.4 | d | ||
| NH₂ | ~6.0-6.5 | br s | Shifted significantly downfield due to H-bonding. | |
| COCH₃ | ~2.6 | s | ||
| Ar-CH₃ | ~2.3 | s |
Causality Behind the Shifts
-
Electron-Donating Groups (EDG): The -NH₂ and -CH₃ groups increase electron density on the ring, particularly at the ortho and para positions. This increased density creates a stronger shielding effect, shifting the signals of nearby protons upfield (to a lower ppm value)[1].
-
Electron-Withdrawing Groups (EWG): The -COCH₃ group decreases electron density on the ring, especially at the ortho and para positions. This deshielding effect causes the signals of adjacent protons to shift downfield (to a higher ppm value)[1].
-
Intramolecular Hydrogen Bonding: In isomers like 1-(2-Amino-5-methylphenyl)ethanone, the proximity of the amino and acetyl groups allows for the formation of an intramolecular hydrogen bond. This locks the N-H proton in place, restricting its rotation and exposing it more to the magnetic field, causing a significant downfield shift for the NH₂ signal.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR complements ¹H NMR by providing information about the carbon skeleton. While proton-decoupled spectra show all carbons as singlets, the chemical shifts are highly sensitive to the same electronic effects that influence the proton spectra.
Comparative ¹³C NMR Data (Predicted)
| Isomer | Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Differentiator |
| All Isomers | C=O | ~196-200 | Carbonyl carbon, typically the most downfield signal. |
| COCH₃ | ~26-30 | Acetyl methyl carbon. | |
| This compound | C-1 (C-COCH₃) | ~128-132 | The number and shifts of the quaternary carbons (C-1, C-2, C-4) are highly diagnostic. |
| C-2 (C-CH₃) | ~140-144 | ||
| C-4 (C-NH₂) | ~150-154 | ||
| 1-(4-Amino-3-methylphenyl)ethanone | C-1 (C-COCH₃) | ~130-134 | Shift patterns of the six aromatic carbons provide a unique fingerprint. |
| C-3 (C-CH₃) | ~120-124 | ||
| C-4 (C-NH₂) | ~148-152 | ||
| 1-(3-Amino-4-methylphenyl)ethanone | C-1 (C-COCH₃) | ~135-139 | Differences in the chemical shifts of the substituted carbons (C-1, C-3, C-4) are key. |
| C-3 (C-NH₂) | ~145-149 | ||
| C-4 (C-CH₃) | ~130-134 | ||
| 1-(2-Amino-5-methylphenyl)ethanone | C-1 (C-COCH₃) | ~118-122 | The C-1 carbon is shifted significantly upfield due to the ortho amino group. |
| C-2 (C-NH₂) | ~150-154 | ||
| C-5 (C-CH₃) | ~138-142 |
Expert Interpretation
The chemical shift of the carbonyl carbon (C=O) is less affected by the ring substitution pattern compared to the aromatic carbons. The most valuable information comes from the six aromatic carbon signals. Combining 1D techniques like DEPT (Distortionless Enhancement by Polarization Transfer) with 2D experiments like HMQC and HMBC can provide an unambiguous assignment of every proton and carbon, confirming the substitution pattern definitively[2].
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups. While it may not always distinguish positional isomers on its own, it provides crucial, self-validating data.
Comparative IR Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| Amino (-NH₂) | N-H Stretch | 3300-3500 | Typically two bands for a primary amine (symmetric and asymmetric stretching). |
| Carbonyl (-COCH₃) | C=O Stretch | 1650-1680 | Conjugation with the aromatic ring lowers the frequency from a typical ketone (~1715 cm⁻¹). Isomers with an ortho -NH₂ group may show further lowering due to H-bonding. |
| Aromatic Ring | C=C Stretch | 1550-1620 | Multiple bands are expected. |
| C-H Bending (out-of-plane) | 750-900 | The pattern of these "fingerprint" bands is highly characteristic of the ring substitution pattern (e.g., 1,2,4-trisubstituted vs. 1,2,5-trisubstituted). |
The most diagnostic region for distinguishing these isomers via IR is the C-H out-of-plane bending region (below 900 cm⁻¹). Each substitution pattern gives rise to a characteristic set of absorption bands, which, when compared to reference spectra, can strongly support a structural assignment.
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry provides the molecular weight and, through fragmentation patterns, clues about the molecule's structure. All isomers of aminomethylacetophenone have the same molecular formula (C₉H₁₁NO) and a monoisotopic mass of approximately 149.08 Da[3].
Expected Fragmentation
-
Molecular Ion (M⁺•): A strong peak at m/z ≈ 149 is expected for all isomers.
-
Acylium Ion: The most common fragmentation pathway for acetophenones is the alpha-cleavage of the methyl group from the acetyl moiety, resulting in a [M-15]⁺ peak (loss of •CH₃) at m/z ≈ 134.
-
McLafferty Rearrangement: This is not expected for these structures as it requires a gamma-hydrogen.
-
Further Fragmentation: The subsequent fragmentation of the m/z 134 ion will depend on the isomer. The loss of carbon monoxide (CO, 28 Da) is a common pathway for acylium ions, leading to a peak at m/z ≈ 106.
While the primary fragmentation may be similar, high-resolution mass spectrometry and tandem MS (MS/MS) experiments could potentially reveal subtle differences in the relative abundances of fragment ions, aiding in differentiation.
Experimental Protocols
Adherence to standardized protocols is essential for generating reproducible and trustworthy data.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
Figure 2: Standard workflow for NMR sample preparation and data acquisition.
This protocol is a standard procedure for preparing and analyzing samples by NMR spectroscopy[4]. The choice of solvent is critical; while CDCl₃ is common, DMSO-d₆ can be useful for better resolving N-H protons.
Protocol 2: FT-IR Spectroscopy (KBr Pellet Method)
Figure 3: Workflow for solid-state FT-IR analysis using the KBr pellet method.
This method is a classic and reliable way to obtain high-quality IR spectra for solid samples. Ensuring the KBr is completely dry is crucial to avoid a broad water absorption band around 3400 cm⁻¹.
Conclusion
Distinguishing between positional isomers of 1-(amino-methylphenyl)ethanone is a challenge that requires a systematic and multi-technique spectroscopic approach.
-
¹H NMR stands as the primary tool, offering definitive structural information through the chemical shifts and coupling patterns of the aromatic protons.
-
¹³C NMR provides complementary data on the carbon framework, confirming the substitution pattern through the unique chemical shifts of the aromatic carbons.
-
IR Spectroscopy serves as a rapid and reliable method to confirm the presence of the required functional groups and can offer clues to the substitution pattern through the fingerprint region.
-
Mass Spectrometry confirms the elemental composition and molecular weight, which are identical for all isomers, while fragmentation patterns can provide supporting structural evidence.
By integrating the data from these four techniques, researchers can achieve an unambiguous and confident structural elucidation, ensuring the integrity and validity of their scientific work.
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A Comparative Guide to the Biological Activity of 1-(4-Amino-2-methylphenyl)ethanone and Its Isomers: A Framework for Investigation
Introduction
For researchers and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. The substituted acetophenones are a class of compounds that serve as versatile scaffolds in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] This guide focuses on 1-(4-Amino-2-methylphenyl)ethanone and its structural isomers, molecules that, despite sharing the same chemical formula, are predicted to have distinct biological profiles due to the varied placement of their amino and methyl functional groups.
Direct comparative studies on the biological activities of these specific isomers are notably scarce in the current scientific literature.[1] Consequently, this guide will provide a comprehensive framework for their investigation. We will delve into a theoretical comparison based on established structure-activity relationships (SAR) of related compounds, summarize the known biological activities of their derivatives to infer potential activities, and provide detailed experimental protocols for the systematic evaluation of their antimicrobial, cytotoxic, enzyme inhibitory, and receptor binding properties. This document is intended to serve as a foundational resource for researchers poised to explore the therapeutic potential of these intriguing molecules.
Structural Isomers of Interest
The isomers under consideration are all derivatives of acetophenone with an amino and a methyl group substitution on the phenyl ring. Their distinct structures are pivotal to their potential biological activities.
| Isomer | Structure | IUPAC Name | CAS Number |
| 1 | This compound | 43230-11-1[2] | |
| 2 | 1-(2-Amino-3-methylphenyl)ethanone | 53657-94-6[3] | |
| 3 | 1-(3-Amino-4-methylphenyl)ethanone | 17071-24-8 | |
| 4 | 1-(2-Amino-4-methylphenyl)ethanone | 551-93-9[4] | |
| 5 | 1-(5-Amino-2-methylphenyl)ethanone | 22241-00-5[5] |
Theoretical Comparison and Structure-Activity Relationship (SAR) Insights
The biological activity of a small molecule is intrinsically linked to its electronic and steric properties. The differential positioning of the electron-donating amino (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing acetyl (-COCH₃) group, will undoubtedly influence the reactivity and intermolecular interactions of each isomer.
Anticipated Influence of Substituent Positions:
-
Ortho-Amino Substitution (Isomers 2 and 4): The proximity of the amino group to the acetyl group can lead to intramolecular hydrogen bonding. This interaction can result in a more planar molecular conformation, which may enhance binding to specific biological targets.[1] This planarity could be a critical factor in potential enzyme inhibition or receptor binding.
-
Steric Hindrance: The presence of a methyl group ortho to the acetyl group (Isomer 1) or the amino group (Isomer 2) may introduce steric hindrance, potentially influencing how the molecule fits into an active site or binding pocket.
-
Electronic Effects: The interplay of the electron-donating effects of the amino and methyl groups and the electron-withdrawing nature of the acetyl group will alter the electron density of the aromatic ring. This, in turn, affects the molecule's pKa, lipophilicity, and susceptibility to metabolic enzymes.
Inferred Biological Activities from Derivatives
While data on the parent isomers is limited, their derivatives have been more extensively studied, offering clues to their potential biological activities.
-
Antimicrobial Activity: Derivatives of aminoacetophenones, such as chalcones and Schiff bases, have demonstrated notable antibacterial and antifungal properties.[1] The core aminoacetophenone structure is a key pharmacophore in these more complex molecules.
-
Enzyme Inhibition: The 1-phenyl-2-(phenylamino) ethanone scaffold, a close relative of the compounds of interest, has been identified as a source of inhibitors for enzymes like MCR-1, which is involved in antibiotic resistance.[6][7] This suggests that the aminomethylphenyl ethanone isomers could be explored as potential enzyme inhibitors.
-
Anticancer and Cytotoxic Activity: 4'-Aminoacetophenone is a widely used building block for synthesizing compounds with cytotoxic activity against various cancer cell lines.[1] This suggests that the isomers of aminomethylphenyl ethanone may also serve as precursors to or possess inherent cytotoxic properties.
Proposed Experimental Workflows for Comparative Analysis
To definitively elucidate the biological activity of these isomers, a systematic experimental approach is required. The following protocols are provided as a guide for researchers.
Antimicrobial Activity Assessment: Agar Well Diffusion Method
This method provides a qualitative to semi-quantitative assessment of the antimicrobial activity of the isomers.
Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a standardized microbial culture. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.
Step-by-Step Protocol:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.
-
Sample Loading: Add a defined volume (e.g., 50-100 µL) of each isomer solution (dissolved in a suitable solvent like DMSO) at various concentrations into the wells. Include a solvent control (DMSO alone) and a positive control (a known antibiotic).
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Cytotoxicity Evaluation: MTT Assay
The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of the isomers.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7) into a 96-well plate at a suitable density and allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of each isomer in cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Enzyme Inhibition Assay
The potential of the isomers to inhibit a specific enzyme can be determined by measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor.
Principle: The rate of an enzyme-catalyzed reaction is measured by monitoring the formation of a product or the disappearance of a substrate over time. The presence of an inhibitor will decrease the reaction rate.
Step-by-Step Protocol:
-
Assay Setup: In a suitable buffer, combine the enzyme, the substrate, and varying concentrations of the test isomer.
-
Reaction Initiation: Initiate the reaction by adding either the enzyme or the substrate.
-
Rate Measurement: Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the reaction rate against the substrate concentration (Michaelis-Menten plot) or their reciprocals (Lineweaver-Burk plot) to determine the type of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Kᵢ).
Receptor Binding Assay: Radioligand Competition Assay
This assay determines the affinity of the isomers for a specific receptor by measuring their ability to compete with a radiolabeled ligand that is known to bind to that receptor.
Principle: In a competitive binding assay, a fixed concentration of a high-affinity radioligand and varying concentrations of an unlabeled test compound (the isomer) are incubated with a preparation of the target receptor. The amount of radioligand bound to the receptor is measured, and a decrease in bound radioactivity with increasing concentrations of the test compound indicates competition for the same binding site.
Step-by-Step Protocol:
-
Receptor Preparation: Prepare a membrane fraction or whole cells expressing the target receptor.
-
Assay Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and a range of concentrations of the test isomer.
-
Separation of Bound and Free Ligand: After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of the isomer. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Conclusion
The biological activities of this compound and its isomers remain a largely unexplored area of medicinal chemistry. This guide provides a theoretical framework based on established SAR principles and the known activities of related compounds, suggesting that these isomers hold potential as antimicrobial, cytotoxic, and enzyme-inhibiting agents. The provided experimental protocols offer a clear and robust pathway for the systematic investigation and direct comparison of these compounds. By undertaking such studies, the scientific community can unlock the therapeutic potential of these structurally simple yet pharmacologically promising molecules, paving the way for the development of novel therapeutic agents.
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- 7. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 4-Amino-2-methylacetophenone
This guide provides an in-depth comparison of analytical methodologies for the quantification and purity assessment of 4-Amino-2-methylacetophenone. As publicly available, validated methods for this specific analyte are limited, this document synthesizes established analytical principles and data from structurally related compounds to propose and compare robust analytical procedures. Our focus is on providing researchers, scientists, and drug development professionals with a practical framework grounded in scientific integrity and regulatory expectations.
The narrative explains the causality behind experimental choices, adhering to the principles of Expertise, Experience, and Trustworthiness. All protocols are designed as self-validating systems, and key claims are supported by authoritative references, primarily the International Council for Harmonisation (ICH) guidelines, which represent the global standard for pharmaceutical analytical procedures.[1][2][3][4]
The Regulatory Bedrock: Understanding ICH Q2(R2)
The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[3] The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14 (Analytical Procedure Development), provides a comprehensive framework for this process.[2][5] The core performance characteristics that must be evaluated are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[2][6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2]
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[2][6]
-
Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. This is evaluated at three levels:
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
High-Level Method Comparison
For the analysis of 4-Amino-2-methylacetophenone, a substituted aromatic ketone, several techniques are viable. The choice depends on the specific goal, such as routine quality control, impurity profiling, or early-stage formulation screening.
| Parameter | Stability-Indicating HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Primary Use | Quantitative analysis (Assay, Impurities), Stability Studies | Impurity identification, Quantification of volatile impurities | Simple, rapid quantification (Assay) |
| Specificity | High (Excellent for separating degradants) | Very High (Mass fragmentation provides structural info) | Low (Prone to interference from absorbing species) |
| Sensitivity | High (ng/mL range) | Very High (pg/mL range) | Moderate (µg/mL range) |
| Sample Throughput | Moderate | Moderate to Low | High |
| Cost/Complexity | Moderate | High | Low |
| Recommendation | Gold standard for quality control and stability testing. | Ideal for structural elucidation of unknown impurities and trace analysis. | Suitable for in-process checks or non-critical applications where specificity is not a concern. |
Method A: Stability-Indicating HPLC-UV Analysis
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse of pharmaceutical analysis due to its high resolving power and reliability. A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, making it essential for determining product shelf-life.[9][10]
Causality of Experimental Choices
-
Reverse-Phase (RP) Chromatography: 4-Amino-2-methylacetophenone is a moderately polar molecule. An RP column, such as a C18, provides a non-polar stationary phase that will retain the analyte based on its hydrophobicity, allowing for separation from more polar or non-polar impurities using a polar mobile phase.
-
Mobile Phase: A mixture of acetonitrile (ACN) and a buffered aqueous phase is chosen. ACN is a common organic modifier that provides good peak shape and low UV cutoff. The buffer (e.g., phosphate buffer at pH 7.0) is critical to control the ionization state of the primary amine group (pKa ~2-3), ensuring consistent retention times.
-
UV Detection: The aromatic acetophenone structure contains a strong chromophore. A UV detector set at the wavelength of maximum absorbance (λmax), predicted to be around 240-250 nm, will provide high sensitivity. A photodiode array (PDA) detector is preferred during development to assess peak purity.
Experimental Protocol: Validation of an HPLC-UV Method
1. System Suitability: Before any validation run, inject a standard solution six times. The relative standard deviation (RSD) for peak area and retention time should be ≤2.0%.[7] Theoretical plates should be >2000 and the tailing factor should be <2.0.
2. Specificity (Forced Degradation): To prove the method is stability-indicating, forced degradation studies must be performed.[9][10][11] The goal is to achieve 5-20% degradation of the API.
-
Acid Hydrolysis: Reflux sample in 0.1 M HCl at 60°C for 5 hours.
-
Base Hydrolysis: Reflux sample in 0.1 M NaOH at 60°C for 5 hours.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.[12]
-
Thermal Degradation: Expose solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose sample to UV light (254 nm) and visible light (as per ICH Q1B) for 7 days.
-
Analysis: Analyze all stressed samples. The method is specific if the main analyte peak is well-resolved from all degradation product peaks (resolution >1.5) and the peak purity analysis (using a PDA detector) shows no co-eluting peaks.
3. Linearity and Range: Prepare a series of at least five concentrations of 4-Amino-2-methylacetophenone, typically from 50% to 150% of the target assay concentration. Plot a calibration curve of peak area vs. concentration. The correlation coefficient (r²) should be ≥0.999.
4. Accuracy (Recovery): Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.[8]
5. Precision:
-
Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration. The RSD should be ≤1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤2.0%.[8]
6. LOQ and LOD: Determine based on the signal-to-noise ratio (S/N). Typically, S/N of 3:1 for LOD and 10:1 for LOQ. Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.
Illustrative Validation Data Summary (HPLC-UV)
| Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | Well-resolved peaks (Resolution > 1.5) | All degradant peaks resolved from API peak. |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 80-120% of test concentration | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 1.0% | 0.65% |
| - Intermediate | ≤ 2.0% | 1.35% |
| LOQ | S/N ≥ 10 | 0.5 µg/mL |
| LOD | S/N ≥ 3 | 0.15 µg/mL |
Diagram: HPLC Validation Workflow
Caption: High-level workflow for HPLC method validation.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for identifying unknown impurities. It separates compounds based on their volatility and polarity, and the mass spectrometer provides high-confidence structural information by fragmenting the molecules.
Causality of Experimental Choices
-
Derivatization: Primary amines like 4-Amino-2-methylacetophenone can exhibit poor peak shape in GC due to their polarity and potential for adsorption onto the column. Derivatization (e.g., silylation) may be necessary to increase volatility and improve chromatography. However, a direct injection on a polar column (e.g., a wax-type column) should be attempted first.
-
Injector Temperature: The injector temperature must be high enough to ensure complete volatilization but low enough to prevent thermal degradation of the analyte.[13]
-
Mass Spectrometry: Electron Ionization (EI) is used to generate reproducible fragmentation patterns, creating a "fingerprint" for the molecule that can be compared against libraries for identification.
Experimental Protocol: Validation of a GC-MS Method
1. System Suitability: Inject a standard solution. Check for peak shape, retention time stability, and S/N ratio.
2. Specificity: Analyze a blank matrix and a spiked sample. Specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte and its qualifier ions.
3. Linearity and Range: Create a calibration curve using at least five concentration levels. The response factor (peak area of analyte / peak area of internal standard) should be linear over the defined range.
4. Accuracy and Precision: Determined similarly to HPLC by analyzing quality control (QC) samples at low, medium, and high concentrations in triplicate. Acceptance criteria are typically an accuracy within ±15% of the nominal value and a precision (%CV) not exceeding 15%.[14]
5. LOQ and LOD: Determined based on S/N ratio of the primary quantifier ion.
Illustrative Validation Data Summary (GC-MS)
| Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | No interfering peaks at analyte retention time/ions | Met |
| Linearity (r²) | ≥ 0.995 | 0.9985 |
| Accuracy (% Bias) | Within ±15% | -5.5% to +8.2% |
| Precision (%CV) | ≤ 15% | 9.8% |
| LOQ | S/N ≥ 10 | 10 pg/injection |
Diagram: GC-MS Impurity Identification Workflow
Caption: Workflow for impurity identification using GC-MS.
References
- Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
- AMSbiopharma. (2025, July 22).
- ICH. (2023, November 30).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ECA Academy - gmp-compliance.org. (2022, April 6). ICH Guidance Q14 / Q2(R2)
- Al-Sabha, W. (2024, December 20).
- Benchchem. (n.d.). Application of 4'-Methylacetophenone-d3 in Pharmacokinetic Studies: A Detailed Guide.
- Pharma Knowledge Centre. (n.d.).
- Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Azom.com. (n.d.).
- BioPharm International. (n.d.).
- PubChem. (n.d.). p-Aminoacetophenone.
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- Benchchem. (n.d.).
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Sharma, M. K., & Murugesan, K. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
- European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- TGA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- Scirp.org. (2015).
- ResearchGate. (n.d.). (PDF) Synthesis, Pharmacological Activity and Spectrophotometric Determination of [Di (4-amino N-acetyl) phenoxy] methyl ketone in Biological Fluids.
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- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 6. ema.europa.eu [ema.europa.eu]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
comparative study of catalysts for "1-(4-Amino-2-methylphenyl)ethanone" synthesis
A Comparative Guide to Catalytic Synthesis of 1-(4-Amino-2-methylphenyl)ethanone
Abstract
This compound, a key intermediate in the synthesis of pharmaceuticals and fine chemicals, presents a unique synthetic challenge. The inherent basicity of the aniline moiety complicates direct electrophilic substitution reactions like Friedel-Crafts acylation. This guide provides an in-depth comparative analysis of the primary catalytic strategies for its synthesis. We will dissect two principle pathways: the acylation of a protected m-toluidine derivative and the nitration-reduction sequence starting from 2-methylacetophenone. This document furnishes researchers, chemists, and process development professionals with a robust framework for methodological selection, supported by comparative data, detailed experimental protocols, and mechanistic insights to guide catalyst and route selection for optimal yield and efficiency.
Introduction: The Challenge of Synthesizing Amino Ketones
The structure of this compound incorporates both an electron-donating amino group and a meta-directing acetyl group on a toluene framework. Its synthesis is of considerable interest for building more complex molecular architectures. The most direct conceptual approach, a Friedel-Crafts acylation of m-toluidine, is fraught with difficulty. The amino group (-NH₂) is a Lewis base that readily complexes with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[1][2] This interaction deactivates the catalyst, often requiring more than stoichiometric amounts and leading to poor yields and side reactions.[2]
Consequently, practical syntheses rely on indirect, multi-step strategies that circumvent this fundamental reactivity issue. This guide will compare the two most viable strategies, focusing on the critical catalytic steps within each.
Logical Overview of Synthetic Challenges
Caption: The problematic direct acylation of m-toluidine.
Strategy A: Acylation via Amino Group Protection
This elegant approach involves temporarily masking the reactivity of the amino group with a protecting group, performing the Friedel-Crafts acylation, and subsequently removing the protection. The most common protecting group for this purpose is the acetyl group, converting m-toluidine into N-(3-methylphenyl)acetamide (3'-methylacetanilide). The acetylamino group is a powerful ortho-, para-director, guiding the incoming acyl group to the desired position (position 4) on the aromatic ring.
Logical Workflow for Strategy A
Caption: Workflow for the amino group protection strategy.
Comparative Analysis of Lewis Acid Catalysts for Acylation
While traditional AlCl₃ can be used, it is often required in stoichiometric amounts as it complexes with the product ketone.[3] Modern catalysts, particularly metal triflates, offer superior performance, acting as true catalysts in smaller quantities under milder conditions.[4][5]
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages/Disadvantages |
| AlCl₃ | >100 | Dichloroethane | RT - 80 | 2 - 12 | 60-80 | Inexpensive but requires stoichiometric amounts; moisture sensitive. |
| Ga(OTf)₃ | 5 - 10 | Nitromethane | 50 - 80 | 1 - 5 | >90 | High catalytic activity, reusable.[2] |
| Hf(OTf)₄ | 5 | LiClO₄/Nitromethane | 50 | 7 | ~95 | Highly effective, especially with the LiClO₄ additive.[4][5] |
| Bi(OTf)₃ | 10 | Nitromethane | 80 | 12 | ~85 | Water-tolerant Lewis acid, but may require longer reaction times.[4] |
| FeCl₃ | 10-20 | Ionic Liquid | 40 - 60 | 1 - 3 | >90 | Cost-effective, works well in air/water stable ionic liquids.[6] |
Experimental Protocol: Ga(OTf)₃-Catalyzed Acylation
This protocol is adapted from methodologies reported for the efficient acylation of anilides.[2]
Step 1: Protection of m-Toluidine
-
In a 250 mL round-bottom flask, dissolve m-toluidine (10.7 g, 0.1 mol) in 50 mL of dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (11.2 g, 0.11 mol) dropwise while stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Quench the reaction by slowly adding 50 mL of cold water. Separate the organic layer, wash with 5% NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(3-methylphenyl)acetamide as a solid.
Step 2: Friedel-Crafts Acylation
-
To a stirred solution of N-(3-methylphenyl)acetamide (7.45 g, 0.05 mol) in nitromethane (50 mL), add Gallium(III) triflate (Ga(OTf)₃) (1.0 g, 2.5 mol%).
-
Add acetic anhydride (6.1 g, 0.06 mol).
-
Heat the reaction mixture to 60 °C and maintain for 3 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into 100 mL of ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain N-(4-acetyl-2-methylphenyl)acetamide.
Step 3: Deprotection
-
Suspend the N-(4-acetyl-2-methylphenyl)acetamide (9.5 g, 0.05 mol) in a mixture of ethanol (50 mL) and 6M HCl (50 mL).
-
Heat the mixture to reflux (approx. 90-100 °C) for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize carefully with a saturated NaOH solution until pH > 10.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield this compound.
Strategy B: Nitration and Reduction of 2-Methylacetophenone
An alternative and widely employed strategy begins with a commercially available ketone, 2-methylacetophenone. This route involves introducing a nitro group onto the aromatic ring via electrophilic aromatic substitution, followed by the reduction of the nitro group to the target primary amine. The directing effects of the methyl (ortho-, para-directing) and acetyl (meta-directing) groups favor nitration at the desired C4 position.
Logical Workflow for Strategy B
Caption: Workflow for the nitration and reduction strategy.
Comparative Analysis of Nitro Group Reduction Methods
The reduction of the nitro group is a critical step. This transformation can be achieved through various methods, most notably catalytic hydrogenation or with stoichiometric metallic reducing agents in acidic media.
| Method | Reagent/Catalyst | Conditions | Yield (%) | Key Advantages/Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or Pt(S)/C | Ethanol, RT, H₂ atmosphere | >95 | High yield, clean reaction, environmentally friendly (water is the only byproduct). Requires specialized hydrogenation equipment.[7] |
| Metal/Acid Reduction | SnCl₂·2H₂O / HCl | Methanol, Reflux | ~90 | Effective and common lab-scale method. Generates significant metallic waste, requiring tedious workup.[7] |
| Metal/Acid Reduction | Fe / Acetic Acid | Ethanol/Water, Reflux | 85-95 | Cheaper than tin, less toxic waste. Still produces iron oxide sludge. |
| Sulfide Reduction | Na₂S·9H₂O / S | Water, Reflux | ~80 | Can be selective for one nitro group in dinitro compounds. Can have odor issues and lower yields.[7] |
Experimental Protocol: Nitration and Catalytic Reduction
This protocol is based on established procedures for the nitration of acetophenones and subsequent catalytic hydrogenation of the nitro group.[7]
Step 1: Nitration of 2-Methylacetophenone
-
In a 250 mL flask equipped with a magnetic stirrer and dropping funnel, add 2-methylacetophenone (13.4 g, 0.1 mol) to 40 mL of concentrated sulfuric acid, keeping the temperature below 10 °C with an ice-salt bath.
-
Prepare the nitrating mixture by slowly adding 11 mL of concentrated sulfuric acid to 9 mL of concentrated nitric acid, maintaining a cool temperature.
-
Add the nitrating mixture dropwise to the stirred acetophenone solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After addition, stir the mixture for an additional 1 hour at 5-10 °C.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to yield pure 2-methyl-4-nitroacetophenone.
Step 2: Catalytic Hydrogenation
-
In a suitable hydrogenation vessel (e.g., a Parr shaker), dissolve 2-methyl-4-nitroacetophenone (8.95 g, 0.05 mol) in 100 mL of ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 200-400 mg).
-
Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas to 3-4 bar (approx. 45-60 psi).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction by observing the cessation of hydrogen uptake.
-
Once the reaction is complete (typically 2-4 hours), vent the hydrogen and purge the vessel with nitrogen.
-
Remove the catalyst by filtering the mixture through a pad of Celite®.
-
Rinse the Celite pad with a small amount of ethanol.
-
Combine the filtrates and concentrate under reduced pressure to afford this compound.
Overall Comparison and Conclusion
Both strategies represent viable pathways to this compound, with distinct advantages that may favor one over the other depending on the specific context of the synthesis.
| Feature | Strategy A (Protection/Acylation) | Strategy B (Nitration/Reduction) |
| Number of Steps | 3 (Protection, Acylation, Deprotection) | 2 (Nitration, Reduction) |
| Starting Materials | m-Toluidine | 2-Methylacetophenone |
| Key Challenge | Efficient catalytic acylation, protection/deprotection steps. | Handling of potent nitrating agents (H₂SO₄/HNO₃), potential regioselectivity issues. |
| Catalysis | Focus on Lewis acid catalysis for C-C bond formation. | Focus on hydrogenation catalysis for functional group transformation. |
| Atom Economy | Lower, due to addition and removal of protecting group. | Higher, fewer auxiliary reagents. |
| Scalability | Modern metal triflate catalysts make this scalable. | Catalytic hydrogenation is highly scalable and common in industry. |
| Environmental/Safety | Use of halogenated solvents and metal catalysts. | Use of strong, corrosive acids. Catalytic hydrogenation requires specialized safety equipment. |
Recommendation:
For laboratory-scale synthesis and methodological exploration , Strategy A offers an excellent platform to investigate and optimize modern Lewis acid catalysis. The use of catalysts like Ga(OTf)₃ or Hf(OTf)₄ provides high yields and valuable experience with contemporary catalytic systems.
For process development and large-scale industrial production , Strategy B is often preferred. It involves fewer steps, has higher atom economy, and utilizes a highly robust and scalable final catalytic hydrogenation step. The starting materials are readily available, and the procedures are well-established in industrial settings.
Ultimately, the choice of catalyst and synthetic route will depend on the specific goals of the researcher, including desired scale, available equipment, cost considerations, and environmental impact.
References
- ResearchGate. (2025). Catalytic Friedel-Crafts Acylation of Aniline Derivatives.
- Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?
- Google Patents. (2002). JP2002205977A - Friedel-Crafts acylation reaction of anilides.
- Google Patents. (n.d.). EP1359141A1 - Method of friedel-crafts acylation of anilides.
- BenchChem. (2025). Literature review on the synthetic routes to 1-(5-Amino-2-methylphenyl)ethanone.
- Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
Sources
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- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. JP2002205977A - Friedel-Crafts acylation reaction of anilides - Google Patents [patents.google.com]
- 6. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Distinguishing Key Isomeric Precursors: 1-(4-Amino-2-methylphenyl)ethanone vs. 1-(2-amino-4-methylphenyl)ethanone
In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is a critical control point. The regioisomeric relationship between substituents on an aromatic ring can profoundly influence a molecule's physicochemical properties, reactivity, and ultimately, its biological activity. This guide provides an in-depth, data-driven comparison of two such isomers: 1-(4-Amino-2-methylphenyl)ethanone (Isomer A) and 1-(2-amino-4-methylphenyl)ethanone (Isomer B).
For researchers in drug discovery and process development, the ability to confidently distinguish between these two structures is paramount. While they share the same molecular formula (C₉H₁₁NO) and molecular weight (149.19 g/mol ), the spatial arrangement of the amino, methyl, and acetyl groups dictates their unique spectral and chromatographic signatures. This guide will navigate the analytical methodologies required to unequivocally differentiate these two valuable building blocks.
The Challenge: Subtle Structural Differences with Significant Implications
The core challenge lies in the positional variance of the amino and methyl groups relative to the acetyl substituent. In Isomer A, the amino group is para to the acetyl group, with the methyl group ortho to the acetyl group. In Isomer B, the amino group is ortho to the acetyl group, while the methyl group is para. This seemingly minor shift has significant consequences for the electronic environment of the molecule, which can be exploited for their differentiation.
Caption: Chemical structures of Isomer A and Isomer B.
Spectroscopic Differentiation: A Multi-faceted Approach
A combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) provides a robust toolkit for distinguishing these isomers.
¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shifts (δ) of protons and carbon atoms are highly sensitive to their local electronic environment.
Expected ¹H NMR Spectral Differences:
The primary distinguishing features in the ¹H NMR spectra will be the chemical shifts and coupling patterns of the aromatic protons.
-
Isomer A (this compound): The aromatic region will exhibit a more complex splitting pattern due to the three adjacent protons. We would expect to see three distinct aromatic signals. The proton ortho to the acetyl group will be the most deshielded.
-
Isomer B (1-(2-amino-4-methylphenyl)ethanone): The aromatic region will likely show three signals. A key feature for Isomer B is the potential for intramolecular hydrogen bonding between the ortho-amino group and the acetyl carbonyl, which can influence the chemical shift of the amino protons and the aromatic proton ortho to the acetyl group.[1]
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) - Isomer A | Predicted Chemical Shift (δ, ppm) - Isomer B | Multiplicity | Integration |
| Acetyl Protons (-COCH₃) | ~2.5 | ~2.6 | Singlet | 3H |
| Methyl Protons (-CH₃) | ~2.4 | ~2.3 | Singlet | 3H |
| Amino Protons (-NH₂) | ~4.0 (broad) | ~6.0 (broad) | Singlet | 2H |
| Aromatic Protons | ~6.5 - 7.6 | ~6.6 - 7.7 | Multiplets | 3H |
Expected ¹³C NMR Spectral Differences:
The chemical shifts of the aromatic carbons will also be indicative of the substitution pattern. The carbon attached to the electron-donating amino group will be significantly shielded (lower ppm), while the carbon of the carbonyl group will be deshielded (higher ppm).
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) - Isomer A | Predicted Chemical Shift (δ, ppm) - Isomer B |
| Acetyl Carbonyl (-C OCH₃) | ~197 | ~200 |
| Acetyl Methyl (-COC H₃) | ~26 | ~28 |
| Aromatic Methyl (-C H₃) | ~18 | ~21 |
| Aromatic Carbons | ~113 - 152 | ~115 - 150 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra.
Caption: Workflow for NMR-based isomer differentiation.
Infrared (IR) Spectroscopy: A Tale of Two Amines
IR spectroscopy provides valuable information about the functional groups present in a molecule. The key differentiator for these isomers will be the position and nature of the N-H stretching vibrations of the amino group.
-
Isomer A (this compound): The primary amine will exhibit two N-H stretching bands, typically in the range of 3300-3500 cm⁻¹. The absence of intramolecular hydrogen bonding will result in sharper, more defined peaks.
-
Isomer B (1-(2-amino-4-methylphenyl)ethanone): The ortho-amino group can form an intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group. This interaction typically causes a red-shift (lower frequency) and broadening of the N-H stretching bands.[1]
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) - Isomer A | Expected Wavenumber (cm⁻¹) - Isomer B |
| N-H Stretch (Amino) | 3450-3300 (two sharp bands) | 3400-3200 (two broader bands) |
| C=O Stretch (Ketone) | ~1670 | ~1650 |
| C-N Stretch | ~1340-1250 | ~1340-1250 |
| Aromatic C-H Stretch | >3000 | >3000 |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for a quicker analysis, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands for the amino and carbonyl groups.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both isomers will have the same molecular ion peak (m/z = 149), their fragmentation patterns upon electron impact (EI) ionization will differ due to the different substitution patterns.
-
Isomer A (this compound): A prominent fragment would be the loss of the acetyl group (•CH₃CO), leading to a peak at m/z 106.
-
Isomer B (1-(2-amino-4-methylphenyl)ethanone): The ortho-amino group can influence the fragmentation pathway. The "ortho effect" can lead to characteristic fragmentation patterns, such as the loss of water after a rearrangement. A significant peak corresponding to the loss of a methyl radical (•CH₃) from the molecular ion to form a stable acylium ion at m/z 134 is also expected.[2][3]
Predicted Key Mass Fragments (m/z):
| Fragmentation | Predicted m/z - Isomer A | Predicted m/z - Isomer B |
| [M]⁺ (Molecular Ion) | 149 | 149 |
| [M - CH₃]⁺ | 134 | 134 |
| [M - COCH₃]⁺ | 106 | 106 |
| Ortho-effect driven fragments | Less prominent | Potentially present |
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve a small amount of the isomer in a volatile solvent like methanol or dichloromethane.
-
Injection: Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the isomers from any impurities.
-
Ionization: Use Electron Impact (EI) ionization at 70 eV.
-
Mass Analysis: Analyze the resulting fragments using a mass analyzer.
-
Data Analysis: Compare the fragmentation patterns of the two isomers.
Caption: Workflow for GC-MS based isomer analysis.
Chromatographic Separation: The Definitive Answer
While spectroscopic methods are excellent for characterization, chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), can provide baseline separation of the two isomers, allowing for their individual quantification.
The choice of stationary phase and mobile phase is crucial for achieving separation. A reversed-phase C18 column is a good starting point. The polarity difference between the two isomers, arising from the different positions of the polar amino group, should allow for differential retention. Isomer B, with its potential for intramolecular hydrogen bonding, may behave as a slightly less polar molecule and thus have a longer retention time in a reversed-phase system.
General HPLC Method Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or acetic acid) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where both isomers have strong absorbance (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
The development of a robust HPLC method is essential for quality control, allowing for the determination of the purity of each isomer and the detection of any cross-contamination.[4][5][6]
Conclusion: A Weight of Evidence Approach
Distinguishing between this compound and 1-(2-amino-4-methylphenyl)ethanone requires a systematic and multi-technique approach. While each analytical method provides valuable clues, a confident structural assignment relies on the convergence of data from NMR, IR, and MS, ideally confirmed by chromatographic separation. By understanding the underlying principles of how the isomeric differences manifest in each analytical technique, researchers can confidently identify and utilize these important chemical building blocks in their synthetic endeavors.
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D. A. cancels, "Reversed Phase Liquid Chromatographic Method for Separation and Determination of Positional Isomeric Mono‐ and Di‐substituted Anilines and Phenols on an R,S‐Hydroxypropyl Ether β‐Cyclodextrin Column," Journal of Liquid Chromatography & Related Technologies, vol. 26, no. 1, pp. 45-56, 2003.
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Taylor & Francis Online, "Reversed Phase Liquid Chromatographic Method for Separation and Determination of Positional Isomeric Mono‐ and Di‐substituted Anilines and Phenols on an R,S‐Hydroxypropyl Ether β‐Cyclodextrin Column," Journal of Liquid Chromatography & Related Technologies, vol. 26, no. 1, pp. 45-56, 2003.
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Z. A. Lin, et al., "Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column," RSC Publishing, 2014.
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A Comparative Guide to the Structure-Activity Relationships of 4-Amino-2-methylacetophenone Derivatives
The 4-amino-2-methylacetophenone scaffold is a versatile and privileged structure in medicinal chemistry. Its inherent chemical functionalities—an aromatic amine, a methyl group, and a reactive ketone—provide multiple points for synthetic modification, leading to a diverse library of derivatives with a wide spectrum of biological activities. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of these derivatives, moving beyond a simple catalog of compounds to explain the causal relationships between chemical structure and biological function. We will dissect how targeted modifications to this core scaffold influence antimicrobial, anticancer, and enzyme inhibitory activities, supported by experimental data and detailed protocols.
The 4-Amino-2-methylacetophenone Core: A Platform for Discovery
The foundational structure of 4-amino-2-methylacetophenone presents three primary sites for chemical derivatization, each playing a critical role in modulating the pharmacological profile of the resulting compounds. Understanding these modification points is fundamental to rational drug design.
-
Position 4 (Amino Group): The nucleophilicity of this primary amine makes it a prime target for reactions like acylation, Schiff base formation, or incorporation into heterocyclic rings. Modifications here directly impact polarity, hydrogen bonding capacity, and overall molecular conformation.
-
The Acetyl Group: The methyl ketone is a key synthetic handle, most notably for Claisen-Schmidt condensation reactions with various aldehydes to form chalcones. This extends the molecule's conjugation and introduces a second, highly modifiable aromatic ring system.
-
The Aromatic Ring: While less commonly modified than the other two positions, substitutions on the benzene ring can fine-tune the electronic properties and steric profile of the entire molecule.
A Comparative Guide to the Synthesis of 1-(4-Amino-2-methylphenyl)ethanone: Yields, Protocols, and Mechanistic Insights
Introduction
1-(4-Amino-2-methylphenyl)ethanone, also known as 4-amino-2-methylacetophenone, is a valuable substituted acetophenone derivative that serves as a key building block in the synthesis of various pharmaceuticals and fine chemicals. Its molecular architecture, featuring a reactive ketone and a nucleophilic amino group on a substituted benzene ring, makes it a versatile precursor for constructing complex heterocyclic systems. For researchers and process chemists, selecting the most efficient, scalable, and cost-effective synthetic route is paramount.
This guide provides an in-depth comparison of two primary synthetic pathways to this compound. We will dissect each method, offering detailed experimental protocols, examining the underlying chemical principles, and presenting a critical evaluation of their respective yields and practical considerations. The information herein is designed to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic objectives.
Method 1: Two-Step Synthesis via Nitration and Reduction
This classic and robust pathway involves the initial nitration of a commercially available starting material, 3-methylacetophenone, followed by the selective reduction of the introduced nitro group. This route is often favored for its reliability and predictable outcomes.
Overview of the Nitration-Reduction Pathway
The logic of this approach is to first install a nitro group onto the aromatic ring, which can then be cleanly converted to the desired amine functionality in a separate step. This avoids the challenges associated with the direct manipulation of anilines under electrophilic conditions.
A Researcher's Guide to the Nuances of Amino Group Reactivity in Aminomethylacetophenone Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug discovery, the positional isomerism of functional groups on an aromatic ring can profoundly influence molecular reactivity. This guide provides an in-depth comparative analysis of the amino group reactivity in ortho-, meta-, and para-aminomethylacetophenone. Understanding the subtle yet significant differences imparted by the location of the acetyl group is paramount for rational reaction design, optimization of synthetic yields, and the strategic development of novel pharmaceutical agents. This document synthesizes established principles of physical organic chemistry with actionable experimental protocols to provide a comprehensive framework for evaluating and exploiting the distinct chemical behavior of these valuable building blocks.
Theoretical Framework: Electronic and Steric Effects Governing Basicity and Nucleophilicity
The reactivity of the amino group in aminomethylacetophenone isomers is fundamentally governed by the interplay of electronic and steric effects. These factors modulate the electron density on the nitrogen atom and its accessibility to electrophiles, thereby influencing both its basicity (the ability to accept a proton) and its nucleophilicity (the ability to attack an electron-deficient center).
Electronic Effects: A Tug-of-War for Electron Density
The acetyl group (-COCH₃) is a moderately electron-withdrawing group. It exerts its influence through two primary mechanisms:
-
-I (Negative Inductive) Effect: The electronegative oxygen atom of the carbonyl group pulls electron density through the sigma bonds of the benzene ring. This effect decreases with distance.
-
-R (Negative Resonance or Mesomeric) Effect: The acetyl group can delocalize the pi electrons of the benzene ring onto the carbonyl oxygen. This effect is only operative when the acetyl group is in the ortho or para position relative to the amino group.
The amino group (-NH₂), conversely, is an electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring (+R effect).
The net effect on the amino group's reactivity is a result of the competition between the electron-donating nature of the amino group itself and the electron-withdrawing nature of the acetyl group.
Figure 1: Dominant electronic and steric effects in aminomethylacetophenone isomers.
The "Ortho Effect": A Case of Steric Hindrance
In ortho-aminomethylacetophenone, the proximity of the bulky acetyl group to the amino group introduces significant steric hindrance. This spatial crowding can:
-
Hinder Solvation: Impede the approach of solvent molecules to solvate the protonated amino group (anilinium ion), thereby destabilizing the conjugate acid and reducing basicity.
-
Impede Reagent Access: Physically block the approach of electrophiles to the nitrogen atom, thus slowing down reaction rates (e.g., in acylation).
Predicted Order of Basicity and Reactivity
Applying this logic to the aminomethylacetophenones:
-
para-Isomer: The acetyl group's -I and -R effects withdraw electron density, but the distance minimizes the inductive effect. The resonance effect deactivates the ring but the amino group's lone pair is still relatively available. This isomer is expected to be the most basic.
-
meta-Isomer: The acetyl group exerts only a -I effect, which is stronger than at the para position but weaker than at the ortho position. The lack of a -R effect from the meta position means less delocalization of the amino group's lone pair into the acetyl group. It is expected to be less basic than the para-isomer.
-
ortho-Isomer: The strong -I effect of the nearby acetyl group and the steric hindrance ("ortho effect") significantly reduce the availability and accessibility of the nitrogen's lone pair. This isomer is predicted to be the least basic and least reactive in nucleophilic reactions.
Experimental Validation: Protocols for Comparative Analysis
To empirically validate the theoretical predictions, the following experimental protocols are proposed. These methods will allow for a quantitative comparison of the basicity and acylation reactivity of the three isomers.
Synthesis of Aminomethylacetophenone Isomers
The three isomers can be synthesized from commercially available starting materials.
-
ortho-Aminomethylacetophenone (2'-Aminoacetophenone): Can be synthesized from isatoic anhydride and methyl lithium at low temperatures.
-
meta-Aminomethylacetophenone (3'-Aminoacetophenone): Typically prepared by the nitration of acetophenone to yield 3-nitroacetophenone, followed by reduction of the nitro group.
-
para-Aminomethylacetophenone (4'-Aminoacetophenone): Can be synthesized via a Williamson ether synthesis and Smiles rearrangement from p-hydroxyacetophenone, or by the hydrogenation of 4-nitroacetophenone.[2][3]
Determination of Basicity (pKa) by Potentiometric Titration
This method determines the pKa of the conjugate acid of the amine, providing a direct measure of its basicity. A higher pKa value corresponds to a stronger base.
Figure 2: Workflow for pKa determination by potentiometric titration.
Methodology:
-
Preparation: Accurately prepare a 0.01 M solution of each aminomethylacetophenone isomer in deionized, CO₂-free water.
-
Titration: Calibrate a pH meter and immerse the electrode in the amine solution. Titrate the solution by adding small, precise increments of a standardized 0.01 M HCl solution while stirring.
-
Data Collection: Record the pH of the solution after each addition of HCl.
-
Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis). The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).
-
Comparison: Compare the experimentally determined pKa values for the three isomers.
Comparative Kinetics of N-Acylation by UV-Vis Spectrophotometry
The rate of N-acylation can be followed by monitoring the change in absorbance of a suitable acylating agent. Cinnamic anhydride is a good candidate as its consumption can be monitored by the decrease in its absorbance at around 305 nm.[4]
Figure 3: Workflow for kinetic analysis of N-acylation.
Methodology:
-
Solution Preparation: Prepare stock solutions of each aminomethylacetophenone isomer and cinnamic anhydride in a suitable solvent like acetonitrile.
-
Kinetic Run: In a thermostated cuvette at 25°C, mix a solution of one of the amine isomers (in large excess to ensure pseudo-first-order kinetics) with a solution of cinnamic anhydride.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at the λmax of cinnamic anhydride (around 305 nm) over time using a UV-Vis spectrophotometer.
-
Data Analysis: Plot the natural logarithm of the absorbance versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (k').
-
Comparison: Repeat the experiment for the other two isomers under identical conditions. The order of reactivity will be reflected in the order of the calculated rate constants (k').
Data Presentation and Expected Outcomes
The experimental data should be compiled into clear, comparative tables.
Table 1: Physicochemical and Basicity Data for Aminomethylacetophenone Isomers
| Property | ortho-Isomer | meta-Isomer | para-Isomer |
| Predicted pKa | Lowest | Intermediate | Highest |
| Experimental pKa | (To be determined) | (To be determined) | (To be determined) |
Table 2: Kinetic Data for the N-Acylation of Aminomethylacetophenone Isomers
| Isomer | Pseudo-first-order Rate Constant (k') (s⁻¹) | Relative Rate |
| ortho | (To be determined) | (To be determined) |
| meta | (To be determined) | (To be determined) |
| para | (To be determined) | (To be determined) |
Based on the theoretical framework, the expected order of both basicity (pKa) and acylation reactivity (k') is:
para-Aminomethylacetophenone > meta-Aminomethylacetophenone > ortho-Aminomethylacetophenone
Discussion and Implications for Synthesis
The distinct reactivity profiles of the aminomethylacetophenone isomers have significant implications for their use in chemical synthesis.
-
The para-isomer behaves as a typical substituted aniline where the amino group is moderately deactivated. It is a versatile building block for a wide range of reactions targeting the amino group, such as amide bond formation, diazotization, and N-alkylation.[5]
-
The meta-isomer , with its intermediate reactivity, offers a balance between the deactivated para-isomer and the sterically hindered ortho-isomer. It can be a useful substrate when moderate reactivity is desired.
-
The ortho-isomer's reactivity is dominated by the proximity of the two functional groups. While its amino group is less nucleophilic for intermolecular reactions, this arrangement makes it an excellent precursor for intramolecular cyclization reactions, such as the Friedländer synthesis of quinolines.
Conclusion
The reactivity of the amino group in aminomethylacetophenone isomers is a classic example of how positional isomerism dictates chemical behavior. A thorough understanding of the underlying electronic and steric effects is crucial for any researcher working with these compounds. The para-isomer exhibits the highest basicity and nucleophilicity, making it a general-purpose building block. The meta-isomer displays intermediate reactivity, while the ortho-isomer's reactivity is significantly attenuated by steric hindrance, making it uniquely suited for specific intramolecular transformations. By employing the experimental protocols outlined in this guide, researchers can obtain quantitative data to confirm these relative reactivities and make informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and predictable outcomes in drug development and materials science.
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A Comparative Guide to the Scaled-Up Synthesis of 1-(4-Amino-2-methylphenyl)ethanone: From Bench to Pilot Plant
This guide provides an in-depth technical comparison of laboratory-scale and scaled-up synthesis protocols for 1-(4-Amino-2-methylphenyl)ethanone, a key intermediate in the pharmaceutical and fine chemical industries. We will dissect the rationale behind experimental choices, address the challenges of process intensification, and present validated protocols supported by comparative data. Our focus is on providing researchers, scientists, and drug development professionals with a robust framework for transitioning this synthesis from the bench to a pilot-plant setting, emphasizing scientific integrity, safety, and efficiency.
The Strategic Importance of this compound
This compound is a substituted aromatic ketone that serves as a critical building block in the synthesis of various high-value molecules, including pharmaceuticals and agrochemicals. Its specific substitution pattern—an acetyl group para to an amino group, with a methyl group ortho to the amine—makes it a bespoke precursor for complex molecular targets. The primary synthetic challenge lies in achieving this specific regioselectivity efficiently and safely, particularly when moving from gram-scale laboratory synthesis to kilogram-scale production.
The Foundational Laboratory-Scale Synthesis: A Three-Step Approach
Direct Friedel-Crafts acylation on the starting material, m-toluidine, is not feasible. The basic amino group (-NH₂) acts as a Lewis base and quenches the Lewis acid catalyst (e.g., AlCl₃), forming a deactivated anilinium salt that renders the aromatic ring resistant to electrophilic substitution.[1] Therefore, a robust and reliable laboratory synthesis involves a three-step sequence: protection of the amino group, Friedel-Crafts acylation, and subsequent deprotection.
Causality of the Protection Strategy
Converting the aniline to an acetanilide temporarily masks the basicity of the nitrogen atom. The resulting acetamido group (-NHCOCH₃) remains an activating, ortho-, para-director for electrophilic aromatic substitution but does not complex with the Lewis acid catalyst. This allows the Friedel-Crafts acylation to proceed, with the bulky acetamido group sterically hindering the ortho position and favoring acylation at the para position, leading to the desired product upon deprotection.
Diagram: Laboratory Synthesis Pathway
Sources
A Comparative Cost and Feasibility Analysis of Synthesis Routes for 1-(4-Amino-2-methylphenyl)ethanone
Abstract
1-(4-Amino-2-methylphenyl)ethanone is a pivotal chemical intermediate in the synthesis of a multitude of pharmaceutical agents, including kinase inhibitors and other targeted therapeutics. The efficiency and economic viability of its production are therefore of significant interest to the drug development and manufacturing sectors. This guide provides an in-depth comparative analysis of two primary synthetic routes to this key intermediate: a classical nitration-reduction pathway starting from 2-methylacetophenone, and a route involving the protection and subsequent Friedel-Crafts acylation of m-toluidine. By examining factors such as raw material costs, process complexity, potential yields, and safety and environmental considerations, this document aims to equip researchers, chemists, and process development professionals with the critical data needed to make informed decisions for both laboratory-scale synthesis and industrial scale-up.
Introduction
The compound this compound, also known as 4-amino-2-methylacetophenone, possesses a strategically functionalized aromatic core—a primary amine and a ketone—making it a versatile building block. The escalating demand for novel therapeutics has placed a premium on robust and cost-effective synthetic methodologies for such key intermediates. The selection of an optimal synthesis route is a multi-faceted decision, balancing the direct cost of reagents with operational efficiency, capital expenditure for specialized equipment, and the overall process mass intensity. This guide will dissect two plausible and commonly considered synthetic strategies, providing a framework for a comprehensive cost and feasibility analysis.
Route A: Nitration and Subsequent Reduction
This two-step approach is a classic strategy in aromatic chemistry, beginning with the commercially available 2-methylacetophenone.
Logical Workflow:
Caption: Workflow for Route A: Nitration-Reduction Pathway.
Step 1: Regioselective Nitration of 2-Methylacetophenone
The initial step involves the electrophilic aromatic substitution of 2-methylacetophenone using a standard nitrating mixture of nitric acid and sulfuric acid. The directing effects of the substituents on the ring are critical. The methyl group is an ortho, para-director, while the acetyl group is a meta-director. The methyl group is an activating group, whereas the acetyl group is deactivating. The position para to the activating methyl group (C4) is the most sterically accessible and electronically favored position for nitration, leading to the desired intermediate, 1-(2-methyl-4-nitrophenyl)ethanone. However, careful control of reaction conditions, such as low temperature, is crucial to minimize the formation of other isomers.[1][2]
Step 2: Selective Reduction of the Nitro Group
The key challenge in the second step is the chemoselective reduction of the nitro group to a primary amine without affecting the ketone functionality.[3] Several methods are effective:
-
Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method, often providing high yields of the desired amine.[3][4] This method avoids the use of stoichiometric heavy metal reagents.
-
Metal/Acid Reduction: A common and cost-effective method involves the use of a metal, such as tin(II) chloride (SnCl₂) or iron, in the presence of a strong acid like hydrochloric acid.[3] This method is robust but generates significant metal waste streams.
Route B: Acylation of Protected m-Toluidine
This multi-step approach begins with m-toluidine and utilizes a protection-acylation-deprotection sequence.
Logical Workflow:
Caption: Workflow for Route B: Protection-Acylation-Deprotection Pathway.
Step 1: Protection of the Amino Group
Direct Friedel-Crafts acylation of m-toluidine is problematic because the Lewis acid catalyst (e.g., AlCl₃) will coordinate with the basic amino group, deactivating the ring towards electrophilic substitution.[5] Therefore, the amino group must first be protected. A common strategy is to convert it to an acetamide by reacting it with acetic anhydride.[6] The resulting N-(3-methylphenyl)acetamide is less basic, and the acetamido group is a potent ortho, para-director.[7]
Step 2: Friedel-Crafts Acylation
The N-acetylated intermediate undergoes Friedel-Crafts acylation.[8] The acetamido group directs the incoming electrophile (the acylium ion generated from acetyl chloride and AlCl₃) to the para position, which is sterically accessible and electronically activated, yielding N-(4-acetyl-3-methylphenyl)acetamide.[9]
Step 3: Deprotection (Hydrolysis)
The final step is the removal of the acetyl protecting group to reveal the primary amine. This is typically achieved by acid- or base-catalyzed hydrolysis of the amide bond.[10]
Comparative Cost and Process Analysis
The choice between these routes often hinges on a detailed analysis of raw material costs, operational complexity, and overall process efficiency. The following table provides an estimated cost comparison based on typical laboratory-scale pricing. Bulk industrial pricing will vary significantly but the relative costs provide a useful metric.
| Parameter | Route A: Nitration-Reduction | Route B: Protection-Acylation-Deprotection |
| Starting Material | 2-Methylacetophenone (~$330/kg)[11] | m-Toluidine (~$174/L) |
| Key Reagents | Nitric Acid, Sulfuric Acid, Tin(II) Chloride (~ | Acetic Anhydride (~$160/kg), Acetyl Chloride, AlCl₃, HCl/NaOH |
| Number of Steps | 2 | 3 |
| Process Complexity | Moderate. Requires careful temperature control during nitration and handling of hazardous acids. | High. Involves protection/deprotection steps, increasing process time and solvent usage. |
| Potential Yield | Good to excellent, but dependent on regioselectivity of nitration. | Generally high yields for each step. |
| Waste Generation | High (acidic waste, metal salts if using SnCl₂). Lower if using catalytic hydrogenation. | High (solvent waste, byproducts from protection/deprotection). |
| Safety Hazards | Use of highly corrosive and oxidizing acids. Hydrogen gas (flammable) if using hydrogenation. | Use of corrosive acylating agents and Lewis acids. |
| Estimated Raw Material Cost per Mole of Product (Lab Scale) | Lower (especially with SnCl₂ reduction) | Higher (due to more steps and reagents) |
Experimental Protocols
Protocol for Route A: Nitration and Reduction
Step 1: Nitration of 2-Methylacetophenone
-
In a flask equipped with a stirrer and dropping funnel, cool 100 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 26.8 g (0.2 mol) of 2-methylacetophenone while maintaining the temperature below 5°C.[1]
-
Prepare a nitrating mixture by slowly adding 15 mL of concentrated nitric acid to 30 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the acetophenone solution over 1 hour, ensuring the temperature does not exceed 5°C.[1]
-
After the addition is complete, stir the mixture for an additional 2 hours at 0-5°C.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Collect the precipitated yellow solid, 1-(2-methyl-4-nitrophenyl)ethanone, by vacuum filtration, wash thoroughly with cold water until neutral, and dry.
Step 2: Reduction using Tin(II) Chloride
-
In a round-bottom flask, suspend 26.9 g (0.15 mol) of the nitro-intermediate in 200 mL of ethanol.
-
Add 101 g (0.45 mol) of tin(II) chloride dihydrate (SnCl₂·2H₂O).[13]
-
Heat the mixture to reflux and slowly add 100 mL of concentrated hydrochloric acid.
-
Continue refluxing for 3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize carefully with a concentrated sodium hydroxide solution until the pH is basic, which will precipitate tin salts.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization to obtain this compound.
Protocol for Route B: Acylation of Protected m-Toluidine
Step 1: Acetylation of m-Toluidine
-
To a solution of 21.4 g (0.2 mol) of m-toluidine in 100 mL of glacial acetic acid, slowly add 22.5 g (0.22 mol) of acetic anhydride with cooling.[6]
-
Stir the mixture at room temperature for 1 hour.
-
Pour the reaction mixture into 500 mL of ice-water to precipitate the product.
-
Collect the solid N-(3-methylphenyl)acetamide by vacuum filtration, wash with cold water, and dry.[7]
Step 2: Friedel-Crafts Acylation
-
In a dry flask under a nitrogen atmosphere, suspend 40 g (0.3 mol) of anhydrous aluminum chloride in 150 mL of dry dichloromethane.
-
Cool the suspension to 0°C and slowly add 15.7 g (0.2 mol) of acetyl chloride.
-
Add a solution of 29.8 g (0.2 mol) of N-(3-methylphenyl)acetamide in 100 mL of dry dichloromethane dropwise, keeping the temperature below 10°C.
-
After addition, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic phases.
-
Wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to yield N-(4-acetyl-3-methylphenyl)acetamide.
Step 3: Hydrolysis of the Amide
-
Reflux the crude N-(4-acetyl-3-methylphenyl)acetamide from the previous step with 200 mL of 6M hydrochloric acid for 4-6 hours.[10]
-
Cool the solution and neutralize with a concentrated sodium hydroxide solution until basic (pH > 10).
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting this compound by column chromatography or recrystallization.
Conclusion and Recommendation
Both synthetic routes present viable pathways to this compound, each with distinct advantages and disadvantages.
-
Route A (Nitration-Reduction) is more atom-economical and has a lower raw material cost, particularly when using the SnCl₂ reduction method. Its primary challenges are the handling of highly corrosive acids and the potential for isomer formation during nitration, which may necessitate a more involved purification process. The catalytic hydrogenation variant is cleaner but involves a significant upfront catalyst cost and specialized high-pressure equipment.
-
Route B (Protection-Acylation-Deprotection) offers excellent control over regioselectivity due to the powerful directing effect of the acetamido group. However, it is a longer process with more steps, leading to higher solvent consumption, greater waste generation, and increased labor and time costs.
For large-scale industrial production where cost is a primary driver, Route A is likely the more attractive option. Process optimization to maximize the yield of the desired 4-nitro isomer and efficient handling of waste streams would be critical. For laboratory-scale synthesis where purity and predictability are paramount, the higher control offered by Route B may be preferable, despite the additional steps and higher cost. The final decision will depend on the specific priorities of the research or manufacturing campaign, including scale, budget, available equipment, and environmental policies.
References
- ChemicalBook. (n.d.). Sodium borohydride.
- IndiaMART. (n.d.). Sodium Borohydride, NaBH4.
- Sigma-Aldrich. (n.d.). 2′-Methylacetophenone.
- Fisher Scientific. (n.d.). Sodium Borohydride (Powder), Fisher Chemical.
- Thermo Fisher Scientific. (n.d.). Tin(II) chloride, anhydrous, 98%.
- Sigma-Aldrich. (n.d.). Palladium on carbon.
- Flinn Scientific. (n.d.). Tin(II) Chloride, 500 g.
- Sigma-Aldrich. (n.d.). Palladium on carbon.
- The Lab Depot. (n.d.). Sodium Borohydride.
- Strem Chemicals. (n.d.). Tin(II) chloride, anhydrous, 98%.
- ChemicalBook. (n.d.). 2'-Methylacetophenone.
- PharmaCompass. (n.d.). Sodium Borohydride | Price | per kg | USD.
- Chem-Impex. (n.d.). 2'-Methylacetophenone.
- IndiaMART. (n.d.). Palladium Catalyst.
- Fuel Cell Store. (n.d.). Palladium Based Catalysts.
- eBay. (n.d.). Palladium on Activated Carbon 5% Pd/C - 5 Grams.
- eBay. (n.d.). Tin(II) chloride 2-hydrate, 99.995+%, ACS Certified®.
- P212121 Store. (n.d.). Tin(II) chloride, anhydrous.
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Al-Zoubi, R. M., et al. (2010). Friedel-Crafts Acylation with Amides. NIH Public Access. [Link]
- Fisher Scientific. (n.d.). 2'-Methylacetophenone, 98%.
- Tokyo Chemical Industry. (n.d.). 2'-Methylacetophenone.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- BenchChem. (2025). Technical Support Center: Reduction of 1-(2-Methoxy-4-nitrophenyl)ethanone.
- El-Sayed, R., & Ali, O. M. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7.
- BenchChem. (n.d.). A Comparative Guide to 1-(2-Methoxy-4-nitrophenyl)ethanone and Other Nitrated Acetophenones in Synthesis.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- ChemicalBook. (n.d.). 1-(4-Amino-2-nitrophenyl)ethanone synthesis.
- NIST. (n.d.). Acetamide, N-(3-methylphenyl)-.
- PubChem. (n.d.). N-(3-Methylphenyl)acetamide.
- ECHEMI. (n.d.). N-(3-Methylphenyl)acetamide.
- Digital Commons@ETSU. (n.d.). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide from o-Toluidine.
- Heggade, P. S., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. International Journal of Pharmaceutical Sciences and Research, 3(9), 3364-3368.
- Tibhe, J., et al. (2016).
- Kitamura, T., et al. (2017). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 22(10), 1629.
- The Organic Chemistry Tutor. (2017, December 10).
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- Madaksira, V. (2019, March 6).
- Pereira, K. C., et al. (2016). Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening.
- Kulkarni, A. A., et al. (2014). Continuous two step flow synthesis of m-amino acetophenone.
- Malecki, N., et al. (2005). Electrophilic Nitration of Electron-Rich Acetophenones.
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- U.S. Patent No. 5,946,638. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof.
- Orlińska, B., et al. (2020). Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies.
- Tibhe, J., et al. (2016). Discontinuous two step flow synthesis of m-aminoacetophenone.
- PubChem. (n.d.). 2-Methylacetophenone.
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- John, A., et al. (2010). N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3208.
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A Comparative Guide to the Synthesis of 4-Amino-2-methylacetophenone: Benchmarking New Methods Against the Classics
For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective production of key intermediates is paramount. 4-Amino-2-methylacetophenone is a valuable building block, and the optimization of its synthesis can significantly impact overall yield, cost, and environmental footprint. This guide provides an in-depth comparison of established literature methods versus modern catalytic approaches for the synthesis of this compound, grounded in experimental data and expert analysis.
Introduction: The Strategic Importance of 4-Amino-2-methylacetophenone
4-Amino-2-methylacetophenone serves as a crucial intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structure, featuring a reactive amino group and a versatile ketone moiety on a substituted benzene ring, allows for diverse downstream chemical modifications. The classical approach to its synthesis is a robust, multi-step process, but recent advancements in catalysis offer compelling alternatives that promise higher efficiency, selectivity, and improved safety profiles. This guide will dissect the most common synthetic pathway and benchmark different methodologies for its most critical step.
The predominant and most logical synthetic route proceeds in two main stages:
-
Nitration: The electrophilic nitration of the commercially available starting material, 2-methylacetophenone, to form the key intermediate, 2-methyl-4-nitroacetophenone.
-
Reduction: The subsequent reduction of the nitro group to the desired amine, which is the core focus of our comparative analysis.
Caption: Overall two-step synthesis pathway for 4-Amino-2-methylacetophenone.
Part 1: The Established Pathway - Nitration of 2-methylacetophenone
The initial step involves a classic electrophilic aromatic substitution. The starting material, 2-methylacetophenone, possesses two directing groups: an ortho,para-directing methyl group and a meta-directing acetyl group. Their combined influence strongly favors the introduction of the nitro group at the C-4 position, para to the methyl group and meta to the acetyl group, yielding the desired 2-methyl-4-nitroacetophenone intermediate with high regioselectivity.
The standard procedure involves the use of a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, at low temperatures to control the exothermic nature of the reaction.
Part 2: The Reduction Step - A Benchmark of Methodologies
The conversion of the nitro group in 2-methyl-4-nitroacetophenone to an amino group is the critical transformation where methodological choice has the greatest impact. We will compare the classic Bechamp reduction with modern catalytic hydrogenation techniques.
Literature Standard: The Bechamp Reduction (Metal/Acid)
For decades, the go-to method for nitro group reduction in industrial and laboratory settings has been the use of a metal, such as iron, tin, or zinc, in the presence of a strong acid like hydrochloric acid (HCl).
Mechanism & Rationale: In this reaction, the metal acts as the electron donor, and the acid serves to protonate the nitro group's oxygen atoms, facilitating their removal as water. Iron is often preferred due to its low cost and the formation of iron oxides that are more easily removed. However, this method is stoichiometrically inefficient, requiring large excesses of metal and acid, which leads to significant acidic, metal-containing waste streams. The workup can be cumbersome, often involving neutralization and extensive extraction.
New Synthesis Methods: Catalytic Hydrogenation
Modern synthetic chemistry increasingly favors catalytic methods for their efficiency, selectivity, and greener profiles. Catalytic hydrogenation employs a catalyst (typically a precious metal on a solid support) and a hydrogen source to effect the reduction. This approach is atom-economical and generates water as the only stoichiometric byproduct.
Several catalytic systems have proven effective for the chemoselective reduction of nitroarenes, even in the presence of other reducible functional groups like ketones.[1]
-
Rhodium on Silica (Rh/SiO₂): Rhodium catalysts are highly active for the hydrogenation of aromatic systems. Studies on the hydrogenation of 4-nitroacetophenone (a close analog) have shown that Rh/SiO₂ can yield the desired 4-aminoacetophenone with high selectivity (up to 94%).[2][3] The reaction conditions, such as temperature and pressure, can be tuned to favor either the reduction of the nitro group alone or the subsequent reduction of the ketone.[2][3]
-
Ruthenium on Titania (Ru/TiO₂): Ruthenium catalysts, particularly on a titania support, have demonstrated exceptional performance. They can achieve near-quantitative conversion of 4-nitroacetophenone to 4-aminoacetophenone with over 99% selectivity under relatively mild conditions (atmospheric pressure and temperatures from 55-115 °C).[4] The strong interaction between the nitro group and the TiO₂ support is believed to contribute to this high chemoselectivity.[4]
-
Iron-Catalyzed Transfer Hydrogenation: Emerging research focuses on replacing precious metals with earth-abundant and less toxic alternatives like iron. Iron(III) amine-bis(phenolate) complexes, for instance, can catalyze the chemoselective reduction of nitroarenes using silanes (like triethoxysilane) as the hydrogen source.[1] This method avoids the need for high-pressure hydrogen gas, enhancing laboratory safety, and shows high tolerance for other functional groups, including ketones.[1]
Quantitative Data Comparison: Reduction Methods
The following table summarizes the key performance indicators for the different reduction methodologies. Data for the analogous substrate, 4-nitroacetophenone, is used to provide a comparative benchmark.
| Method | Reagents/Catalyst | Solvent | Temperature (°C) | Pressure/Conditions | Typical Yield/Selectivity | Key Advantages & Disadvantages |
| Classical | Fe / HCl | H₂O / Ethanol | Reflux (~100) | Atmospheric | Good to Excellent Yield (>90%) | (+): Inexpensive, robust. (-): Large waste stream, harsh conditions, laborious workup. |
| Rh/Silica [2] | H₂ / Rh/SiO₂ | Isopropanol | ~60 | 4 barg | ~94% Selectivity to Amine | (+): High activity, tunable selectivity. (-): Precious metal cost, requires pressure equipment. |
| Ru/TiO₂ [4] | H₂ / Ru/TiO₂ | Ethanol | 55 - 115 | Atmospheric | >99% Selectivity to Amine | (+): Excellent chemoselectivity, works at atmospheric pressure. (-): Precious metal cost. |
| Fe-Catalyzed [1] | Triethoxysilane / Fe(III) complex | Acetonitrile | 80 | Atmospheric | ~93% Yield of Amine | (+): Earth-abundant metal, no H₂ gas needed, high chemoselectivity. (-): Silane cost, catalyst synthesis required. |
Experimental Protocols
Protocol 1: Classical Reduction using Tin and HCl
This protocol is a representative example of a classical Bechamp-type reduction.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-4-nitroacetophenone (1.0 eq).
-
Reagent Addition: Add granulated tin (Sn, ~2.5 eq) and ethanol. Begin stirring to create a suspension.
-
Reaction: Slowly add concentrated hydrochloric acid (HCl, ~5.0 eq) portion-wise through the condenser. The reaction is exothermic and may require cooling in an ice bath to control the rate.
-
Heating: After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and carefully neutralize by adding a saturated aqueous solution of sodium bicarbonate or a concentrated sodium hydroxide solution until the pH is >8. Caution: This is a highly exothermic and gas-evolving step.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Modern Catalytic Hydrogenation using Ru/TiO₂
This protocol is based on the highly selective method described in the literature.[4]
-
Setup: To a hydrogenation vessel or a three-neck flask equipped with a gas inlet and a magnetic stirrer, add 2-methyl-4-nitroacetophenone (1.0 eq) and ethanol.
-
Catalyst Addition: Add the Ru/TiO₂ catalyst (e.g., 2-5 wt%).
-
Inerting: Seal the vessel and purge the system several times with an inert gas (N₂ or Ar), followed by purging with hydrogen gas (H₂).
-
Reaction: Pressurize the vessel to the desired hydrogen pressure (this method works well even at atmospheric pressure, using a balloon) and heat the mixture to 60-80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or by measuring hydrogen uptake.
-
Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the system with an inert gas.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol. Concentrate the filtrate under reduced pressure to yield the highly pure 4-Amino-2-methylacetophenone.
Caption: Decision workflow for selecting the optimal reduction method.
Senior Application Scientist's Insights & Recommendations
The choice of synthesis method is never one-size-fits-all; it is a strategic decision based on project priorities.
-
For Large-Scale, Cost-Driven Synthesis: The classical Bechamp reduction, despite its environmental drawbacks, remains a viable option due to the extremely low cost of iron and hydrochloric acid. If waste treatment infrastructure is in place, its economic advantages are hard to ignore.
-
For High-Purity, Green Chemistry Focus: Catalytic methods are unquestionably superior. The Ru/TiO₂ system stands out as a particularly promising new method. Its ability to operate at atmospheric pressure lowers the barrier to entry for labs not equipped with high-pressure reactors, and its exceptional chemoselectivity ensures a cleaner product profile, simplifying purification and maximizing yield of the desired product. This is the recommended method for process development and applications where purity is critical.
-
For Safety and Versatility: The iron-catalyzed transfer hydrogenation presents a compelling future direction. By eliminating the need for flammable and potentially explosive hydrogen gas, it significantly enhances laboratory safety. Its demonstrated tolerance for a wide array of functional groups makes it a powerful tool for complex molecule synthesis. While currently more expensive due to silane reagents and catalyst synthesis, its advantages may justify the cost in specialized applications.
References
A consolidated list of sources to support the claims and protocols mentioned in this guide.
- Chahdoura, F., Favier, I., Pradel, C., Mallet-Ladeira, S., & Gómez, M. (2015).
- Currall, K., & Jackson, S. D. (2014). Hydrogenation of 4-Nitroacetophenone Over Rh/Silica: Understanding Selective Hydrogenation of Multifunctional Molecules.
- Zhang, J., Pei, L., et al. (2020). Differences in the selective reduction mechanism of 4-nitroacetophenone catalysed by rutile- and anatase-supported ruthenium catalysts.
- Barl, N. M., et al. (2016).
- Hawkins, J. M., & Makowski, A. J. (2017). Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. Organic Process Research & Development.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Amino-2-methylphenyl)ethanone
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The handling of specialized chemical reagents, such as 1-(4-Amino-2-methylphenyl)ethanone, demands not only precision in its application but also rigorous adherence to proper disposal protocols. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this aromatic amine, ensuring the protection of laboratory personnel and the environment.
Aromatic amines as a class of compounds are recognized for their potential toxicity, with some being known or suspected carcinogens.[1][2][3] Their improper disposal can lead to contamination of water sources, harming aquatic life and posing a long-term risk to ecosystems.[1][3][4] Therefore, a structured and informed approach to waste management is not merely a regulatory requirement but a core scientific responsibility.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's specific hazards is paramount. While detailed toxicological data for this compound may be limited, its structure as a primary aromatic amine warrants a cautious approach based on the known hazards of analogous compounds.
Key hazards associated with similar aromatic amines include:
-
Skin Irritation: Causes skin irritation upon contact.[8]
-
Eye Damage/Irritation: Can cause serious eye irritation or damage.[7][8]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[7][8][9]
-
Environmental Hazard: Potentially harmful to aquatic life.[4][6]
The following table summarizes the essential safety profile for planning all handling and disposal procedures.
| Parameter | Description | Source(s) |
| Chemical Name | This compound | N/A |
| Synonyms | 4-Amino-2-methylacetophenone | N/A |
| CAS Number | 2476-37-1 | N/A |
| GHS Hazard Statements | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [7] |
| Required PPE | Safety goggles with side-shields or face shield, chemical-resistant gloves (e.g., nitrile), lab coat, closed-toe shoes. | [10][11] |
| Engineering Controls | Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors. | [11][12] |
| Incompatible Materials | Strong oxidizing agents, Acids, Acid anhydrides, Chloroformates. | [5][9] |
Spill Management Protocol
Preparedness for accidental spills is critical.[10] A spill of this compound, whether in solid or solution form, must be managed promptly and safely.
Immediate Steps:
-
Alert Personnel: Notify all personnel in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.
-
Don PPE: Before addressing the spill, don the appropriate PPE as listed in the table above.
-
Containment:
-
Cleanup:
-
Decontamination: Wash the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
-
Disposal: Seal, label, and dispose of the waste container according to the protocol in Section 3.
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must never involve drain or standard trash disposal.[14] All chemical waste must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[15]
Step 1: Waste Segregation and Collection
-
Principle of Segregation: The foundational principle of chemical waste management is segregation. Never mix incompatible waste streams, as this can cause violent reactions or the release of toxic gases.[14][16]
-
Dedicated Waste Container: Designate a specific, compatible waste container for this compound waste. This includes residual solid, solutions, and contaminated items (e.g., weigh boats, pipette tips, gloves).
Step 2: Container Labeling
-
Clarity is Safety: Proper labeling is a regulatory requirement and essential for safety.[14][17]
-
Label Contents: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound."
-
An accurate list of all components and their approximate percentages (including solvents).
-
The relevant hazard warnings (e.g., "Toxic," "Irritant").
-
The date the first waste was added to the container.
-
Step 3: Management in a Satellite Accumulation Area (SAA)
-
Definition: An SAA is a designated laboratory location at or near the point of waste generation, under the control of the operator.[16][17]
-
Storage Requirements:
-
Location: Store the waste container in your lab's designated SAA.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[15][14][17] This prevents the release of vapors and protects against spills.
-
Secondary Containment: Place all liquid waste containers in a secondary containment bin made of a chemically resistant material to contain any potential leaks.[14]
-
Accumulation Limits: Do not exceed the SAA volume limits (typically 55 gallons for total hazardous waste and 1 quart for acutely toxic P-listed waste).[17]
-
Step 4: Arranging for Final Disposal
-
EHS Pickup: Once the waste container is full or has been in the SAA for the maximum allowed time (often up to one year, check your institutional policy), arrange for its removal.[16][17]
-
Request Procedure: Submit a chemical waste collection request to your institution's EHS office.[15] Follow their specific procedures for pickup scheduling.
Empty Container Decontamination
An "empty" container that held this compound is not safe for regular trash until properly decontaminated. Trivial residual amounts must be treated as hazardous.[14]
Triple-Rinse Procedure:
-
Select a solvent capable of dissolving the compound (e.g., methanol, acetone).
-
Rinse the container thoroughly with a small amount of the chosen solvent.
-
Pour the rinse solvent (rinsate) into your designated hazardous waste container. This rinsate is now hazardous waste.[15][14]
-
Repeat the rinse two more times, collecting all rinsate as hazardous waste.
-
After the third rinse and air-drying, deface or remove the original chemical label.[15][14]
-
The container can now be disposed of as regular solid waste (e.g., glass recycling or trash, per institutional guidelines).
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound from the point of generation to its final, safe disposal.
Caption: Decision workflow for the safe disposal of this compound.
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Amino-2-methylphenyl)ethanone
Welcome to a comprehensive guide on the safe handling of 1-(4-Amino-2-methylphenyl)ethanone. As researchers and developers, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This document moves beyond a simple checklist, providing a deep, procedurally-grounded framework for mitigating the risks associated with this aromatic amine. By understanding the causality behind each safety measure, we can foster a laboratory environment where safety is not just a protocol, but an intrinsic part of our scientific practice.
Section 1: Hazard Assessment - The 'Why' Behind the Protection
This compound, like many aromatic amines, presents a specific set of health hazards that dictate our choice of personal protective equipment.[1] It is crucial to internalize these risks to appreciate the non-negotiable nature of the protocols outlined below. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[2]
The known hazard profile, as classified under the Globally Harmonized System (GHS), provides the foundation for our safety strategy.
| Hazard Class | GHS Category | Hazard Statement | Implication for Handling |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | Accidental ingestion can lead to acute health effects. Strict hygiene is paramount. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Direct contact can cause inflammation, redness, and discomfort. Effective gloves are mandatory. |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Splashes pose a significant risk to vision. Robust eye protection is essential. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract. Engineering controls are the first line of defense. |
This data is synthesized from multiple safety data sheets (SDS) for related compounds.[3][4][5] Always consult the specific SDS for the product you are using.
Section 2: The Core Ensemble - Essential PPE for Routine Handling
A multi-layered approach to PPE is required to address the multifaceted hazards of this compound.
Eye and Face Protection
Due to the risk of serious eye irritation, this is a critical control point.[4][5]
-
Minimum Requirement: Wear tightly fitting chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][6][7] These provide a seal around the eyes, offering superior protection from splashes and airborne particles compared to standard safety glasses.
-
Enhanced Protection: When handling larger quantities (>50g) or performing operations with a high splash potential (e.g., vigorous mixing, heating), supplement goggles with a full-face shield.[2] A face shield protects the entire face from direct contact.
Hand Protection
The skin is a primary route of exposure, and this compound is a known skin irritant.[3]
-
Glove Selection: Wear appropriate chemical-resistant gloves.[8][9] Nitrile gloves (minimum 4 mil thickness) are a common and effective choice for incidental contact.[2] For prolonged handling or immersion, consult the glove manufacturer's compatibility data.
-
Best Practices: Always inspect gloves for tears or punctures before use.[4][9] Do not reuse disposable gloves. Remove them using a technique that avoids skin contamination and wash hands thoroughly after removal.[10]
Body Protection
Protecting exposed skin is crucial.
-
Laboratory Coat: A clean, buttoned laboratory coat must be worn at all times. Long-sleeved clothing is also recommended to cover all skin on the arms.[10][11]
-
Apparel: Long pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills and physical hazards.[2][11]
Respiratory Protection
The primary method for preventing respiratory irritation is to minimize airborne concentrations through engineering controls.
-
Primary Control: All weighing and handling of solid this compound, and any procedure involving its vapors or aerosols, should be conducted within a certified chemical fume hood.[9][11][12]
-
When a Respirator is Needed: In the absence of adequate engineering controls or during a large-scale spill, respiratory protection is required. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8][10] All respirator use must be in accordance with a formal respiratory protection program.
Section 3: Operational Protocols - Integrating PPE into Your Workflow
Proper PPE is only effective when used consistently and correctly. The following workflows integrate PPE use into standard laboratory operations.
Pre-Operational Safety Check
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Locate the nearest safety shower and eyewash station.[3][12]
-
Ensure you have all necessary PPE in the correct sizes and in good condition.
-
Prepare your work area by laying down disposable plastic-backed absorbent paper to contain minor spills.[2]
PPE Donning and Doffing Sequence
The order of donning and doffing is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Section 4: Emergency Preparedness - PPE in Non-Routine Situations
Spill Management
In the event of a spill, having a clear, pre-defined plan is essential for a safe and effective response.
-
Evacuate & Alert: Immediately alert others in the vicinity. If the spill is large or ventilation is poor, evacuate the area.
-
Assess & Equip: Before re-entering, don appropriate PPE, including double-gloving with nitrile gloves, chemical safety goggles, a lab coat, and if necessary, a respirator.
-
Contain & Absorb: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[3][4] Do not use combustible materials like paper towels.
-
Collect & Clean: Carefully sweep or scoop the absorbed material into a designated, labeled waste container.[6]
-
Decontaminate: Clean the spill area with soap and water, then wipe down with an appropriate solvent if necessary.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, bench paper) as hazardous waste according to institutional and local regulations.[3]
Caption: Emergency Spill Response Workflow.
First Aid and Decontamination
Immediate and correct action after an exposure can significantly reduce harm.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If they feel unwell, call a poison center or doctor.[3][4][13]
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[3][6][12]
Section 5: Post-Operational Procedures
PPE and Waste Disposal
-
Contaminated PPE: Contaminated gloves and disposable items (e.g., bench paper, pipette tips) must be placed in a designated hazardous waste container. Never dispose of them in the regular trash.
-
Chemical Waste: Dispose of unused this compound and reaction waste in appropriately labeled, sealed containers. Follow all local, state, and federal regulations for chemical waste disposal.[3][6] Do not discharge to sewer systems.[6]
By adhering to these detailed protocols, you are not merely following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
